Butyl Oxamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 2-amino-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-3-4-10-6(9)5(7)8/h2-4H2,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLMUGUXNNIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278608 | |
| Record name | Butyl Oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-28-4 | |
| Record name | 585-28-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 585-28-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl Oxamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Butyl Oxamate (CAS 585-28-4): Properties, Synthesis, and Applications in Metabolic Research
Introduction: Unveiling Butyl Oxamate, a Key Modulator of Cellular Metabolism
This compound (CAS 585-28-4), also known as Oxamic Acid Butyl Ester, is a small molecule of significant interest to researchers in the fields of biochemistry, oncology, and drug development. Structurally, it is the butyl ester of oxamic acid, a simple yet potent scaffold. Its primary utility stems from its function as an inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] In the landscape of cancer metabolism, where the Warburg effect—an increased reliance on glycolysis even in the presence of oxygen—is a hallmark, tools that can dissect and interfere with this pathway are invaluable.[2] this compound serves as such a tool, enabling the precise study of metabolic reprogramming in cancer cells and other pathological states.[1]
This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. It moves beyond a simple recitation of facts to offer insights into the causality behind its properties and applications. We will delve into its physicochemical characteristics, provide a detailed synthesis protocol, elucidate its structure through spectroscopic analysis, and explore its mechanism of action and its proven applications as a research tool.
Physicochemical Properties: A Foundation for Experimental Design
Understanding the fundamental properties of this compound is paramount for its effective use in any experimental setting, from storage and handling to its application in complex biological systems. These properties dictate its solubility, stability, and potential interactions.
Table 1: Physicochemical Properties of this compound (CAS 585-28-4)
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1] |
| CAS Number | 585-28-4 | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 88 °C | [4] |
| Purity | >98.0% (GC) | [3] |
| IUPAC Name | Butyl amino(oxo)acetate | [5] |
| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [3] |
| Storage | Room temperature, in a cool, dark place | [6] |
The solid, crystalline nature of this compound at room temperature simplifies its handling and weighing for the preparation of solutions. Its relatively low melting point should be considered during storage, especially in warmer climates, to avoid any physical changes. A purity of over 98%, as is commercially available, ensures that experimental results are not confounded by significant impurities. For long-term storage, keeping it in a cool, dark, and tightly sealed container is recommended to prevent potential degradation.[6]
Synthesis and Purification: A Practical, Step-by-Step Protocol
While this compound is commercially available, an in-house synthesis may be desirable for certain research applications, such as isotopic labeling or analog synthesis. The most straightforward and common method for preparing N-alkyl oxamates is through the aminolysis of diethyl oxalate with the corresponding primary amine. This reaction is efficient and selective.
The underlying principle of this synthesis is the nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The ethoxy group is a good leaving group, and its departure is facilitated by the formation of a stable amide bond.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the synthesis of N-alkyl oxamates from diethyl oxalate.[7]
Materials and Reagents:
-
Diethyl oxalate (1.0 equivalent)
-
n-Butylamine (1.0 equivalent)
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Apparatus for vacuum filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve diethyl oxalate (1.0 equivalent) in a minimal amount of anhydrous ethanol.
-
Addition of Amine: While stirring the solution at room temperature, slowly add n-butylamine (1.0 equivalent) dropwise. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent using a rotary evaporator.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound as a white crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Structural Elucidation: Spectroscopic Analysis
The confirmation of the chemical structure of synthesized or purchased this compound is crucial for ensuring the validity of experimental data. This is typically achieved through a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Interpretation | Source |
| ¹H NMR | δ 0.95 (t, J= 7.2 Hz, 3H), 1.38 (sextuplet, J= 7.2 Hz, 2H), 1.58 (quintuplet, J= 7.2 Hz, 2H), 3.38 (q, J= 7.2 Hz, 2H), 7.47 (bs, 1H), 9.16 (bs, 1H) | The triplet at 0.95 ppm corresponds to the terminal methyl group of the butyl chain. The multiplets at 1.38 and 1.58 ppm are assigned to the two methylene groups of the butyl chain. The quartet at 3.38 ppm represents the methylene group attached to the nitrogen atom. The broad singlets at 7.47 and 9.16 ppm are attributed to the amide and carboxylic acid protons, respectively. | [7] |
| FTIR (KBr) | 3307, 2962, 1788, 1673, 1550, 1307 cm⁻¹ | The broad peak at 3307 cm⁻¹ is characteristic of the N-H stretch of the amide. The peak at 2962 cm⁻¹ corresponds to the C-H stretching of the butyl group. The sharp peak at 1788 cm⁻¹ is assigned to the C=O stretch of the ester, and the peak at 1673 cm⁻¹ is due to the C=O stretch of the amide (Amide I band). The band at 1550 cm⁻¹ represents the N-H bend (Amide II band). | [7] |
| ¹³C NMR | Data not readily available in the public domain. | Predicted shifts: ~14 ppm (CH₃), ~19 ppm & ~31 ppm (CH₂), ~40 ppm (N-CH₂), ~160-165 ppm (C=O, amide and ester). | |
| Mass Spec. | Data not readily available in the public domain. | Predicted m/z for [M+H]⁺: 146.07. Expected fragmentation would involve loss of the butyl group, and cleavage of the amide and ester bonds. |
Mechanism of Action and Applications in Research
The primary biochemical function of this compound is its role as an inhibitor of lactate dehydrogenase (LDH).[8] This action is the foundation for its use in a wide array of research applications, particularly in the study of cancer metabolism.
Competitive Inhibition of Lactate Dehydrogenase
LDH catalyzes the reversible conversion of pyruvate to lactate, a crucial step in anaerobic glycolysis. This compound, being a structural analog of pyruvate, acts as a competitive inhibitor of LDH.[2] It binds to the active site of the enzyme, preventing pyruvate from binding and thus inhibiting the production of lactate.
A study on oxamate analogues revealed that N-Butyl oxamate inhibits mouse LDH-A4, LDH-B4, and LDH-C4 with dissociation constants (Ki) of 9.100 mM, 7.000 mM, and 0.750 mM, respectively.[7] This indicates a degree of selectivity among the different LDH isozymes.
Consequences of LDH Inhibition in Cancer Cells
The inhibition of LDH by this compound has profound effects on cancer cells that are highly reliant on glycolysis for their energy production and biosynthesis:
-
Induction of Apoptosis and Cell Cycle Arrest: By blocking lactate production, this compound can lead to an accumulation of pyruvate, which can be shunted into the mitochondria for oxidative phosphorylation. This metabolic shift can increase the production of reactive oxygen species (ROS), triggering apoptosis.[9] Studies have shown that oxamate, the parent compound, can induce G2/M cell cycle arrest and promote apoptosis in cancer cells.
-
Induction of Autophagy: In some cancer cell lines, LDH inhibition by oxamate has been shown to induce protective autophagy as a survival mechanism.[9] This highlights the complex and context-dependent cellular responses to metabolic stress.
-
Sensitization to Other Therapies: By altering the metabolic state of cancer cells, this compound can potentially sensitize them to other treatments like radiation and chemotherapy.
Experimental Workflow for Studying Metabolic Inhibition
Researchers can utilize this compound in a variety of in vitro and in vivo models to investigate the role of LDH and glycolysis in their specific area of interest.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS 585-28-4) is a valuable and specific tool for researchers investigating cellular metabolism, particularly in the context of cancer. Its well-defined mechanism as a competitive inhibitor of lactate dehydrogenase allows for the targeted disruption of glycolysis, enabling a deeper understanding of the metabolic vulnerabilities of cancer cells and other disease models. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, its spectroscopic signature, and its application in research. By understanding these technical aspects, scientists and drug development professionals can effectively leverage this compound to advance their research and contribute to the development of novel therapeutic strategies targeting metabolic pathways.
References
- Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Amino Acids, 40(2), 579-587.
- PubMed. (n.d.). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.
- PubChem. (n.d.). N-butyl oxamate.
- MDPI. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays.
- Granchi, C., & Minutolo, F. (2012). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 4(13), 1567-1582.
- MDPI. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells.
- Ye, W., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLoS One, 11(3), e0150943.
- ResearchGate. (n.d.). Structures of pyruvate and oxamate derived inhibitors.
- PubChem. (n.d.). N-butyl oxamate.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11886-11896.
- Frontiers. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - Sodium oxamate.
- PubChem. (n.d.). N-sec-Butyl oxamate.
- Kim, D. W., et al. (2025). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Physical Activity and Nutrition, 29(2), 26-34.
- Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method).
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). (a) Conventional synthesis of oxalamides, (b) dehydrogenative amide bond formation, and (c) this work.
- PubMed. (2025). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics.
- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-2991.
- ResearchGate. (2025). (PDF) Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamic.
- ResearchGate. (n.d.). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect.
- Semantic Scholar. (n.d.). Figure 1 from Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate.
- Organic Syntheses. (n.d.). n-methylbutylamine.
- PubMed. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells.
- PubChem. (n.d.). n-Butyl carbamate.
- Laulhé, S., et al. (2012). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of Mass Spectrometry, 47(6), 676-686.
- CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics.
- ChemComplete. (2019, September 19).
- Patsnap. (n.d.). Preparation method of n-butylamine.
- Google Patents. (n.d.). US6492558B2 - Preparation of n-butylamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. whitman.edu [whitman.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells | Semantic Scholar [semanticscholar.org]
Butyl Oxamate lactate dehydrogenase inhibitor mechanism
An In-depth Technical Guide to the Lactate Dehydrogenase Inhibitory Mechanism of Butyl Oxamate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of this compound, a classical inhibitor of Lactate Dehydrogenase (LDH). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its mechanism of action, experimental applications, and standing within the broader context of metabolic inhibitors. We will dissect the biochemical interactions, isoform selectivity, and the practical methodologies required to effectively study this compound.
The Central Role of Lactate Dehydrogenase in Cellular Metabolism
Lactate Dehydrogenase is a pivotal enzyme in anaerobic glycolysis, a metabolic pathway that is frequently upregulated in pathological conditions, most notably in cancer, a phenomenon known as the "Warburg effect".[1][2][3] In healthy tissues under aerobic conditions, glucose is metabolized to pyruvate, which is then oxidized in the mitochondria via the tricarboxylic acid (TCA) cycle to efficiently produce ATP.[4] However, under anaerobic conditions or in rapidly proliferating cancer cells, LDH catalyzes the interconversion of pyruvate to lactate, a process coupled with the oxidation of NADH to NAD+.[3][4] This regeneration of NAD+ is critical for sustaining the high glycolytic rates necessary to meet the bioenergetic and biosynthetic demands of tumor cells.[4] Consequently, inhibiting LDH has emerged as a promising therapeutic strategy to induce a metabolic crisis in cancer cells, leading to cell death and the suppression of tumor growth.[1][2]
LDH exists as a tetramer composed of two primary subunit types: LDH-A (or M for muscle) and LDH-B (or H for heart), which combine to form five different isoenzymes (LDH-1 to LDH-5). A third subunit, LDH-C, is found specifically in testes and sperm.[5][6] The predominant isoform in cancer cells is typically LDH-A (forming the LDH-5 homotetramer), which favors the conversion of pyruvate to lactate.[1]
This compound: A Pyruvate-Analog Inhibitor
This compound belongs to the oxamate family of compounds, which are well-established as structural isosteres of pyruvate.[4] This structural similarity is the foundation of their inhibitory mechanism. This compound is a small molecule inhibitor used in biochemical research to probe the metabolic pathways involving LDH.[7]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 585-28-4 | [8][9] |
| Molecular Formula | C₆H₁₁NO₃ | |
| Molecular Weight | 145.16 g/mol | |
| Appearance | White to almost white powder/crystal | [8][9] |
| Purity | >98.0% (GC) | [8][9] |
| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [8][10] |
The Core Mechanism: Competitive Inhibition and Binding Dynamics
The primary inhibitory mechanism of this compound against Lactate Dehydrogenase is competitive inhibition with respect to the substrate, pyruvate.[1][4]
Competitive Binding at the Active Site
As a structural analog of pyruvate, this compound directly competes for the same binding site on the LDH enzyme.[1][4] The binding of either the substrate (pyruvate) or the inhibitor (this compound) is mutually exclusive. When this compound occupies the active site, it prevents the binding of pyruvate, thereby halting the catalytic conversion to lactate and the regeneration of NAD+.
The binding process is not a simple, single-step event. It involves the formation of a ternary complex consisting of the enzyme, the cofactor NADH, and the inhibitor (LDH/NADH•Oxamate).[11] Kinetic studies using temperature-jump relaxation spectroscopy have revealed a multi-step binding pathway:
-
Encounter Complex Formation : A rapid, bimolecular step where the inhibitor initially associates with the LDH/NADH binary complex.[11][12][13]
-
Conformational Changes : This is followed by at least two slower, unimolecular transformations on the microsecond-to-millisecond timescale.[11][14] These steps involve significant structural rearrangements of the enzyme.
-
Active Site Loop Closure : The final event in the binding process is the closure of a flexible protein loop (residues 96-111) over the active site.[11][15] This loop closure is essential for creating the catalytically competent architecture for the native substrate and for tightly securing the inhibitor.[11][15]
Diagram 1: LDH Catalytic Cycle and this compound Inhibition
Caption: Competitive inhibition of LDH by this compound, which blocks the normal catalytic cycle.
Thermodynamics of Binding
The binding of oxamate derivatives to the LDH/NADH complex is an enthalpically driven process. The overall binding is accompanied by a significant loss of enthalpy (ΔH = -15 kcal/mol), indicating the formation of strong, favorable interactions, such as hydrogen bonds between the inhibitor and active site residues like His195 and Arg109.[11] This strong binding contributes to the stability of the inactive ternary complex.
Isoform Selectivity of this compound
While the oxamate scaffold is a potent inhibitor of LDH, substitutions on the amide nitrogen can modulate both potency and isoform selectivity. Kinetic studies on various N-alkyl oxamates have shown that the length and structure of the alkyl chain are critical.
Research indicates that while shorter alkyl chains like N-ethyl and N-propyl oxamate can exhibit selectivity, particularly for the LDH-C4 isoform, longer non-polar chains, such as butyl and isobutyl, dramatically diminish both the affinity and selectivity for LDH isoforms.[5][6] this compound is generally considered a non-selective and less potent inhibitor compared to the parent compound, oxamate, or its smaller alkyl counterparts.[5]
Table 2: Comparative Inhibition of Mouse LDH Isozymes by Oxamate Derivatives
| Inhibitor | LDH-A4 Ki (mM) | LDH-B4 Ki (mM) | LDH-C4 Ki (mM) |
| Oxamate | 0.080 | 0.060 | 0.030 |
| N-Ethyl Oxamate | 0.140 | 0.035 | 0.002 |
| N-Propyl Oxamate | 1.750 | 0.887 | 0.012 |
| N-Butyl Oxamate | 9.100 | 7.000 | 0.750 |
| N-Isothis compound | 6.000 | 7.000 | 2.000 |
| N-sec-Butyl Oxamate | 12.500 | 14.500 | 0.400 |
| (Data adapted from Rodríguez-Páez, et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2011)[5] |
As shown in the table, the dissociation constant (Ki) for N-Butyl Oxamate is significantly higher (indicating weaker binding) for all isoforms compared to oxamate and N-ethyl oxamate.[5]
Experimental Protocols for Characterization
To validate the inhibitory activity of this compound, a series of in vitro and cell-based assays must be performed. These protocols serve as a self-validating system, correlating direct enzyme inhibition with downstream cellular effects.
In Vitro LDH Enzyme Inhibition Assay
Causality: This assay directly measures the effect of this compound on the catalytic activity of purified LDH enzyme. It is the foundational experiment to determine the inhibition constant (Ki) and confirm the mechanism of action.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.2.
-
Enzyme Stock: Purified LDH-A (or other isoforms) diluted in assay buffer to a working concentration (e.g., 5-10 µg/mL).
-
Substrate Stock: 100 mM sodium pyruvate solution in assay buffer.
-
Cofactor Stock: 10 mM NADH solution in assay buffer. Protect from light.
-
Inhibitor Stock: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create serial dilutions.
-
-
Assay Setup (96-well UV-transparent plate):
-
To each well, add:
-
Assay Buffer to a final volume of 200 µL.
-
20 µL of NADH solution (final concentration ~1 mM).
-
10 µL of this compound dilution or vehicle control.
-
10 µL of LDH enzyme solution.
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of pyruvate solution (final concentration ~10 mM).
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
Measure the decrease in absorbance at 340 nm (A₃₄₀) every 30 seconds for 5-10 minutes. The rate of decrease corresponds to the rate of NADH oxidation.
-
-
Data Analysis:
-
Calculate the reaction velocity (V) from the linear portion of the kinetic curve.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.
-
To confirm competitive inhibition, perform the assay with varying concentrations of both pyruvate and this compound and generate a Lineweaver-Burk plot.[16][17]
-
Diagram 2: Workflow for LDH Enzyme Inhibition Assay
Caption: Step-by-step workflow for determining LDH inhibition in vitro.
Cell-Based Metabolic Assays
Causality: These assays measure the functional consequences of LDH inhibition in a biological context, assessing the impact on glycolysis, cell proliferation, and energy metabolism.
Methodology: Cell Viability Assay (CCK-8 or MTT)
-
Cell Seeding: Seed cancer cells (e.g., A549, H1975) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][18]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 mM) and a vehicle control.[19]
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).[1]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.[1][18]
-
Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT after solubilization).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Methodology: Extracellular Acidification Rate (ECAR) Assay
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach.[1]
-
Treatment: Treat cells with this compound for the desired time.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO₂ incubator for 1 hour.
-
Analysis: Use a Seahorse XF Analyzer to perform a Glycolysis Stress Test. The instrument measures real-time ECAR, an indicator of lactate extrusion and thus glycolysis.[1] This provides a direct readout of the inhibitor's effect on the glycolytic function in living cells.
Conclusion and Future Outlook
This compound serves as a foundational tool for studying the metabolic consequences of Lactate Dehydrogenase inhibition. Its mechanism is well-characterized as a competitive inhibitor that binds to the enzyme's active site in a multi-step process, culminating in the formation of a stable, inactive ternary complex. However, its practical application is limited by its relatively low potency and lack of isoform selectivity compared to other oxamate derivatives and newer generations of LDH inhibitors.[5][20]
For drug development professionals, while this compound itself is unlikely to be a clinical candidate due to the high concentrations required for cellular effects, it remains an invaluable benchmark compound.[20] The principles learned from its interaction with LDH—the importance of the pyruvate-like scaffold, the role of the active site loop, and the influence of N-substitutions on affinity—provide a critical framework for the rational design of more potent and selective LDH inhibitors for therapeutic use.
References
- Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 579-86. [Link]
- PubMed. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors.
- Lisi, S., et al. (2015). The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway. Biophysical Journal, 109(9), 1884-1891. [Link]
- Granchi, C., et al. (2013). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 5(13), 1545-1566. [Link]
- Sheng, S. L., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-91. [Link]
- Lisi, S., et al. (2007). Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate. Biophysical Journal, 93(5), 1668-1675. [Link]
- ResearchGate. (n.d.). Chemical structures of human LDH-A substrates and inhibitors (1-5).
- PubMed. (2007). Lactate dehydrogenase undergoes a substantial structural change to bind its substrate.
- Lisi, S., et al. (2016). Thermodynamic and Structural Adaptation Differences between the Mesophilic and Psychrophilic Lactate Dehydrogenases. Biochemistry, 55(16), 2347-2356. [Link]
- PubChem. (n.d.). N-butyl oxamate.
- YAIR. (n.d.). Characterization of the substrate binding dynamics of lactate dehydrogenase. Yale University Institutional Repository. [Link]
- Coronel, C. E., et al. (1993). Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate. Molecular Reproduction and Development, 36(2), 203-9. [Link]
- Rosli, N. S. B., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. Molecules, 27(22), 8009. [Link]
- Kim, D., et al. (2022). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Physical Activity and Nutrition, 26(2), 26-34. [Link]
- ResearchGate. (n.d.). Structures of pyruvate and oxamate derived inhibitors.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11862-74. [Link]
- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme...
- Abe, K., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 24(12), 10257. [Link]
- Malyshev, D. A., et al. (2015). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling.
- Guntur, A. R., et al. (2021). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. Journal of Bone and Mineral Research, 36(6), 1188-1200. [Link]
- ResearchGate. (2022). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamic.
- ResearchGate. (n.d.). Thermal and ultrasound aided synthesis of oxamate derivatives.
- ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and...
- Novoa, W. B., et al. (1959). Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. Journal of Biological Chemistry, 234(5), 1143-8. [Link]
- ResearchGate. (2014). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
- Zha, X., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters, 358(1), 81-89. [Link]
- Guo, X., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 643973. [Link]
- ResearchGate. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Stamatis, H., et al. (2008). Enzymatic synthesis of butyl hydroxycinnamates and their inhibitory effects on LDL-oxidation.
- Ashton, T. M., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers, 10(4), 102. [Link]
- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and energy...
- LabSolutions. (n.d.).
- MySkinRecipes. (n.d.).
- Guntur, A. R., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Journal of Bone and Mineral Research, 36(6), 1188-1200. [Link]
- Wikipedia. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. labsolu.ca [labsolu.ca]
- 11. The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactate Dehydrogenase Undergoes a Substantial Structural Change to Bind its Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lactate dehydrogenase undergoes a substantial structural change to bind its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.yu.edu [repository.yu.edu]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Figure 1 from Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 19. oncotarget.com [oncotarget.com]
- 20. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Reprogramming Cellular Metabolism with a Classical Inhibitor
An In-Depth Technical Guide to the Research Applications of Butyl Oxamate
In the landscape of cellular research, particularly in the fields of oncology and metabolic diseases, the ability to dissect and manipulate metabolic pathways is paramount. This compound, an ester derivative of oxamic acid, has emerged as a crucial tool for this purpose. At its core, this compound functions as an inhibitor of Lactate Dehydrogenase (LDH), a pivotal enzyme at the crossroads of glycolysis and oxidative phosphorylation.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of this compound's mechanism, its diverse applications in research, and detailed protocols for its effective use. We will move beyond simple descriptions to explain the causal links between LDH inhibition and the resultant cellular phenotypes, offering a framework for designing robust, insightful experiments.
The significance of targeting LDH is most profoundly understood in the context of cancer metabolism. In the 1920s, Otto Warburg observed that cancer cells exhibit a unique metabolic signature: even in the presence of ample oxygen, they preferentially metabolize glucose through glycolysis, converting pyruvate to lactate, rather than utilizing the more energy-efficient oxidative phosphorylation pathway.[2][3] This phenomenon, termed "aerobic glycolysis" or the "Warburg Effect," provides rapidly proliferating tumor cells with not only ATP but also the necessary biosynthetic precursors for growth.[3][4] By inhibiting LDH, this compound directly challenges this metabolic hallmark, making it an invaluable probe for studying cancer biology and a candidate for therapeutic strategies.
Part 1: The Core Mechanism of Action: Intercepting the Warburg Effect
To effectively utilize this compound, a foundational understanding of its molecular target and its place within cellular metabolism is essential. The inhibitor's action is a direct intervention in one of the most well-established metabolic reprogramming events in disease.
The Warburg Effect: A Cancer-Defining Metabolic Shift
Normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) to generate the large amounts of ATP required for cellular function. In contrast, many cancer cells rewire their metabolism to favor aerobic glycolysis.[4] This pathway, while yielding less ATP per molecule of glucose, is significantly faster and facilitates the diversion of glycolytic intermediates into anabolic pathways (e.g., pentose phosphate pathway, serine synthesis) to produce nucleotides, lipids, and amino acids required for rapid cell division.[3]
A critical enzyme in sustaining this high glycolytic rate is Lactate Dehydrogenase-A (LDH-A).[5] LDH-A catalyzes the interconversion of pyruvate and lactate, coupled with the oxidation of NADH to NAD+.[3] The regeneration of NAD+ is indispensable; it is a required cofactor for Glyceraldehyde 3-phosphate dehydrogenase (GAPDH) earlier in the glycolytic pathway, and its availability is a rate-limiting factor for glycolysis.[5] By converting pyruvate to lactate, cancer cells ensure a continuous supply of NAD+, allowing the glycolytic "assembly line" to continue running at high speed.[3] The resulting lactate is often exported out of the cell, contributing to an acidic tumor microenvironment that promotes invasion, metastasis, and immunosuppression.[3][6]
This compound: A Competitive Inhibitor at a Critical Checkpoint
This compound, as a structural analog of pyruvate, acts as a competitive inhibitor of LDH-A.[7] It binds to the enzyme's active site, preventing pyruvate from being converted to lactate. This singular action triggers a cascade of profound metabolic and signaling consequences. By blocking the primary route for NAD+ regeneration, this compound forces a metabolic bottleneck. Pyruvate can no longer be efficiently removed, leading to its accumulation and a subsequent redirection into the mitochondria to enter the tricarboxylic acid (TCA) cycle and OXPHOS.[5][8] This forced metabolic switch from glycolysis to oxidative metabolism is the foundational mechanism behind this compound's utility in research.
Caption: A typical experimental workflow for assessing cell viability after this compound treatment.
Part 5: Considerations and Limitations
While a powerful tool, researchers using this compound should be aware of several important considerations to ensure proper interpretation of results.
-
Concentration: Many in vitro studies use this compound (or oxamate) in the millimolar (mM) range to achieve significant biological effects. T[5][8]hese concentrations are often too high for direct clinical translation but are appropriate for mechanistic studies in cell culture. Researchers should always perform a dose-response curve to identify the optimal concentration for their specific cell line and experimental question.
-
Polarity and Permeability: Oxamate itself is highly polar, which can limit its passive diffusion across cell membranes. W[7]hile the butyl ester form (this compound) is more lipophilic and designed to improve cell permeability, this factor should be considered, especially in complex tissue or in vivo models.
-
Isozyme Selectivity: Humans have two major LDH subunits, LDHA and LDHB, which form various tetrameric isozymes. While LDHA is the primary target in cancer, this compound and oxamate are not exclusively selective and can inhibit other isozymes. T[5]his broader LDH inhibition may be beneficial in some contexts but should be acknowledged when interpreting mechanistic data.
This compound is more than a simple enzyme inhibitor; it is a molecular key that unlocks the ability to probe and manipulate one of the most fundamental aspects of cancer biology—the Warburg effect. Its utility in research is extensive, providing a means to study metabolic reprogramming, induce selective cancer cell death, and investigate novel therapeutic combinations that enhance the efficacy of radiotherapy and immunotherapy. By understanding its core mechanism, applying robust experimental protocols, and being mindful of its limitations, researchers can leverage this compound to gain profound insights into the metabolic vulnerabilities of cancer and other diseases, paving the way for the next generation of targeted therapies.
References
- Le, A., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. PubMed Central.
- Smith, C., et al. (2021). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. JBMR Plus.
- Tanaka, H., et al. (2024). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed.
- Zeybek, B., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed.
- Wikipedia. (n.d.). Warburg effect (oncology). Wikipedia.
- Acuña-Castillo, C., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Experimental Zoology Part A: Ecological Genetics and Physiology.
- Wu, Y., et al. (2022). Dl-3-n-butylphthalide exerts neuroprotective effects by modulating hypoxia-inducible factor 1-alpha ubiquitination to attenuate oxidative stress-induced apoptosis. PubMed Central.
- Sun, J., et al. (2024). Cerebroprotective action of butylphthalide in acute ischemic stroke: Potential role of Nrf2/HO-1 signaling pathway. PMC - NIH.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.
- Zhao, Z., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. Cancer Letters.
- Le, A., et al. (2018). Effects of oxamate on MB metabolism. ResearchGate.
- Smith, C., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. PubMed Central.
- Qiao, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology.
- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme activity in NSCLC cells and normal lung epithelial cells. ResearchGate.
- Liu, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. PMC - PubMed Central.
- Qiao, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. PubMed.
- Zhao, Z., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. PubMed.
- Liu, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. PubMed.
- Gielen, M., et al. (1998). Synthesis, Characterization and Antitumour Activity of Di-n-Butyltin Salicyloxamate. PMC.
- Chen, N., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. Dovepress.
- Luo, Y., et al. (2019). Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases. Biomedical Reports.
- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. PubMed.
- Chen, N., et al. (2018). 3-n-butylphthalide exerts neuroprotective effects by enhancing anti-oxidation and attenuating mitochondrial dysfunction in an in vitro model of ischemic stroke. PMC - NIH.
- Tanaka, H., et al. (2024). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PMC - NIH.
- Grabon, W., et al. (2022). The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells. PMC - NIH.
- ResearchGate. (n.d.). Oxamate enhanced the function of TILs in both control T and CAR-T cells. ResearchGate.
- Kim, S. H., & Kim, J. H. (2022). Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells. PMC - NIH.
- ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and aspartate aminotransferase (AAT) activity in vitro. ResearchGate.
- Lee, J., et al. (2014). Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PMC - NIH.
- ResearchGate. (n.d.). Oxamate increases the LDH activity in T-ALL cell lines. ResearchGate.
- Zulkipli, I. N., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. MDPI.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- LabSolutions. (n.d.). This compound. LabSolutions.
- Du, L., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PMC - NIH.
- ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate.
- ResearchGate. (n.d.). Synthesis, Characterization, and Quantum Chemical Study of New Biaryl backbone Ligands in Bis(Oxamato) Type Compounds. ResearchGate.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. NIH.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 3. The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 7. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Butyl Oxamate structure and chemical properties
An In-Depth Technical Guide to Butyl Oxamate: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive analysis of this compound, a key small molecule utilized in metabolic research and drug development. We delve into its fundamental chemical structure, detailed physicochemical and spectroscopic properties, and established synthesis methodologies. The core of this guide focuses on its primary application as an inhibitor of Lactate Dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis. We explore the mechanistic rationale for its use in targeting cancer metabolism and provide detailed, field-proven experimental protocols for its application in a research setting. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this compound as a research tool.
Chemical Identity and Structure
This compound, also known as Oxamic Acid Butyl Ester, is a simple aliphatic ester amide.[1] Its identity is defined by the following core identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | butyl amino(oxo)acetate | [2] |
| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [1] |
| CAS Number | 585-28-4 | [1][3] |
| Molecular Formula | C₆H₁₁NO₃ | [1][3] |
| Molecular Weight | 145.16 g/mol | [1][3] |
| InChI Key | OBIXFICISBRHCR-UHFFFAOYSA-M | [2] |
The molecule consists of a butyl ester group attached to an oxamate functional group, which is characterized by an amide directly adjacent to a carbonyl group. This structure is fundamental to its biological activity.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and application in experimental settings. It is typically supplied as a stable, crystalline solid.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 85 - 89 °C | [4] |
| Purity | Typically >98% (by GC) | [3] |
| Solubility | Soluble in water (requires sonication) and DMSO.[5][6] | [5][6] |
| Storage | Room temperature, in a cool, dark place is recommended. | [4] |
Spectroscopic Profile
While specific spectra for this compound are not widely published in databases, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for quality control and structural verification during and after synthesis.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the butyl chain and the amide protons.
-
A triplet around 0.9 ppm (3H) for the terminal methyl group (-CH₃).
-
Two multiplets between 1.3-1.7 ppm (4H) for the two internal methylene groups (-CH₂-CH₂-).
-
A triplet around 4.2 ppm (2H) for the methylene group adjacent to the ester oxygen (-O-CH₂-).
-
A broad singlet between 5.5-7.5 ppm (2H) for the amide protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will show six unique carbon signals.
-
A signal around 13 ppm for the terminal methyl carbon.
-
Signals around 19 and 30 ppm for the internal methylene carbons.
-
A signal around 66 ppm for the methylene carbon attached to the ester oxygen.
-
Two signals in the 160-170 ppm range for the two carbonyl carbons (ester and amide).
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from its key functional groups.
-
A strong, sharp absorption band around 1740-1760 cm⁻¹ corresponding to the C=O stretch of the ester.[7]
-
Another strong C=O stretch from the amide group (Amide I band) around 1680-1700 cm⁻¹.
-
Two bands in the 3100-3500 cm⁻¹ region corresponding to the N-H stretching of the primary amide.[7]
-
A C-O single bond stretch between 1000-1300 cm⁻¹.[7]
-
C-H stretching bands just below 3000 cm⁻¹.[7]
-
Synthesis of this compound
The synthesis of this compound is most commonly achieved via Fischer-Speier esterification, a robust and well-understood acid-catalyzed reaction. The causality behind this choice is its efficiency and use of readily available starting materials.
Reaction: Oxamic Acid + n-Butanol ⇌ this compound + Water
Causality of Experimental Design: The reaction is an equilibrium. To drive it towards the product (this compound), the equilibrium must be shifted. This is achieved by using an excess of one reactant (typically the less expensive n-butanol, which can also serve as the solvent) and by removing water as it forms, often with a Dean-Stark apparatus. Sulfuric acid is the catalyst of choice due to its effectiveness as a proton source and a dehydrating agent.
Step-by-Step Synthesis Protocol
-
Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap. A magnetic stirrer is added to the flask.
-
Reagent Addition: To the flask, add oxamic acid (1.0 eq), excess n-butanol (5-10 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).
-
Reaction: The mixture is heated to reflux. The n-butanol/water azeotrope will distill into the Dean-Stark trap, with the denser water separating and the lighter n-butanol returning to the flask. The reaction is monitored (e.g., by TLC) until the oxamic acid is consumed.
-
Work-up and Neutralization: The reaction mixture is cooled to room temperature. It is then slowly poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst. This step must be performed cautiously due to CO₂ evolution.
-
Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with a suitable organic solvent, such as ethyl acetate. The organic layers are combined.
-
Washing: The combined organic layer is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound. The purity should be confirmed by melting point analysis and spectroscopic methods.
Applications in Research and Drug Development
The primary and most significant application of this compound is as a competitive inhibitor of the enzyme Lactate Dehydrogenase (LDH).[4][8] This function places it at the center of metabolic research, particularly in oncology.
Targeting Cancer Metabolism: The Warburg Effect
Many cancer cells exhibit a metabolic shift known as the "Warburg effect," characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen (aerobic glycolysis).[9] LDH is the terminal enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate. By producing high levels of lactate, cancer cells create an acidic tumor microenvironment that promotes invasion, metastasis, and immunosuppression.[10]
LDH-A, the isoform predominantly found in cancer cells, is therefore a prime therapeutic target.[11] this compound, as an ester prodrug of oxamate, offers improved cell permeability over its parent compound. Once inside the cell, cellular esterases are believed to cleave the butyl group, releasing oxamate. Oxamate is an isostere of pyruvate and competitively inhibits LDH-A, blocking the conversion of pyruvate to lactate.[8][9]
This inhibition leads to several anti-cancer effects:
-
Reduced Lactate Production: Alleviates the acidic tumor microenvironment.
-
Induction of Oxidative Stress: A buildup of pyruvate and redirection of metabolic flux can lead to increased reactive oxygen species (ROS), triggering apoptosis.[11]
-
Enhanced Radiosensitivity: Studies have shown that inhibiting LDH with oxamate can make cancer cells, such as glioblastoma, more susceptible to radiation therapy by impairing their DNA repair capabilities.[12]
-
Synergy with Immunotherapy: By reducing lactate-mediated immunosuppression, LDH inhibitors like oxamate can enhance the efficacy of treatments like CAR-T and anti-PD-1 therapy.[10][13]
Caption: Mechanism of LDH-A inhibition by this compound.
Experimental Protocol: In Vitro LDH Activity Assay
To validate the inhibitory effect of this compound, a robust and self-validating LDH activity assay is essential. This protocol describes a common spectrophotometric method.
Principle: LDH activity is measured by monitoring the rate of NADH oxidation to NAD⁺, which is coupled to the reduction of pyruvate to lactate. The oxidation of NADH results in a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to LDH activity.
Materials and Reagents
-
Recombinant human LDH-A enzyme
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Pyruvate solution (e.g., 100 mM stock in water)
-
NADH solution (e.g., 10 mM stock in Assay Buffer)
-
This compound (stock solution in DMSO, e.g., 100 mM)
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Step-by-Step Assay Protocol
-
Reagent Preparation: Prepare working solutions of pyruvate (e.g., 2 mM) and NADH (e.g., 0.4 mM) by diluting the stock solutions in Assay Buffer.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in Assay Buffer. It is critical to maintain a constant final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects. Include a "vehicle control" well containing only the equivalent concentration of DMSO.
-
Assay Plate Setup:
-
Blank Wells: Add 100 µL of Assay Buffer.
-
Control Wells (No Inhibitor): Add 50 µL of Assay Buffer and 50 µL of the vehicle control solution.
-
Inhibitor Wells: Add 50 µL of Assay Buffer and 50 µL of each this compound dilution.
-
-
Enzyme Addition: Add 50 µL of a working solution of LDH-A enzyme to all control and inhibitor wells. Mix gently by pipetting.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the NADH/Pyruvate mixture (pre-warmed to the assay temperature) to all wells simultaneously using a multichannel pipette. The final volume in each well is 200 µL.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Conclusion
This compound is a valuable chemical tool for probing the intricacies of cellular metabolism. Its straightforward structure, well-defined synthesis, and specific mechanism of action as an LDH-A inhibitor make it indispensable for research in oncology and drug development. By disrupting the aberrant metabolic pathways that fuel cancer cell proliferation and survival, this compound and its analogs continue to provide a foundation for developing novel therapeutic strategies that target the metabolic vulnerabilities of cancer.
References
- CP Lab Safety. This compound, min 98% (GC), 1 gram. [URL: https://www.cplabsafety.
- LabSolutions. This compound. [URL: https://www.labsolutions.com/b152207]
- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 585-28-4. [URL: https://www.tcichemicals.com/APAC/en/p/O0210]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 25767881, N-butyl oxamate. [URL: https://pubchem.ncbi.nlm.nih.
- TCI AMERICA. This compound 585-28-4. [URL: https://www.tcichemicals.com/US/en/p/O0210]
- Tokyo Chemical Industry UK Ltd. This compound 585-28-4. [URL: https://www.tcichemicals.com/GB/en/p/O0210]
- National Center for Biotechnology Information. PubChem Compound Summary for this compound. [URL: https://pubchem.ncbi.nlm.nih.
- MySkinRecipes. This compound. [URL: https://www.myskinrecipes.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 74544750, N-sec-Butyl oxamate. [URL: https://pubchem.ncbi.nlm.nih.
- Supporting Information for a related chemical synthesis. [URL: https://www.e-supplementary-data.com/materials/10.1039/c5ra25243a/c5ra25243a_si.pdf]
- Gurer-Orhan, H., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 147, 112686. [URL: https://pubmed.ncbi.nlm.nih.gov/35121418/]
- Wikipedia. Oxamate. [URL: https://en.wikipedia.
- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620). [URL: https://hmdb.ca/spectra/nmr_one_d/1131]
- Li, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. Journal of Experimental & Clinical Cancer Research, 42(1), 253. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10540459/]
- ResearchGate. Thermal and ultrasound aided synthesis of oxamate derivatives. [URL: https://www.researchgate.
- Kontogianni, V. G., et al. (2008). Enzymatic synthesis of butyl hydroxycinnamates and their inhibitory effects on LDL-oxidation. Journal of Molecular Catalysis B: Enzymatic, 52-53, 51-58. [URL: https://pubmed.ncbi.nlm.nih.gov/32287959/]
- Dzwonkowska, J., et al. (2024). Oxime Esters as Efficient Initiators in Photopolymerization Processes. Molecules, 29(1), 187. [URL: https://www.mdpi.com/1420-3049/29/1/187]
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11886–11896. [URL: https://pubmed.ncbi.nlm.nih.gov/25402129/]
- Zhao, T., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 659363. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8007909/]
- ResearchGate. IR spectra of (a) oxamic acid, (b) sodium oxamate and of the complexes... [URL: https://www.researchgate.net/figure/IR-spectra-of-a-oxamic-acid-b-sodium-oxamate-and-of-the-complexes-of-c-Tb-d_fig2_277321035]
- Kume, S., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 26(12), 5710. [URL: https://pubmed.ncbi.nlm.nih.gov/38929088/]
- National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4248195&Type=IR-SPEC&Index=1]
- Clark, J. (2014). Interpreting infra-red spectra. Chemguide. [URL: https://www.chemguide.co.uk/analysis/ir/interpret.html]
- MedChemExpress. Oxamic acid sodium (Sodium oxamate). [URL: https://www.medchemexpress.
- Khrapkovskii, G. M., et al. (2020). Molecular structure and IR spectra of butyl nitrates. Russian Journal of Physical Chemistry A, 94(11), 2261-2267. [URL: https://www.researchgate.
- Cayman Chemical. (2022). Sodium Oxamate - PRODUCT INFORMATION. [URL: https://cdn.caymanchem.com/cdn/insert/19057.pdf]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Butyl Butyrate. [URL: https://www.benchchem.
- BenchChem. (2025). A Spectroscopic Guide to Butyl Butyrate: NMR, IR, and Mass Spectrometry Data. [URL: https://www.benchchem.
- Google Patents. CN111217704B - Method for preparing butyl butyrate by directly catalyzing and converting n-butyraldehyde. [URL: https://patents.google.
- precisionFDA. BUTYL CARBAMATE. [URL: https://precision.fda.gov/files/54257]
- ChemicalBook. Butyl butyrate(109-21-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/109-21-7_1HNMR.htm]
- SpectraBase. Butyl p-nitrobenzohydroxamate. [URL: https://spectrabase.com/spectrum/5YwE6q14aX2]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound [myskinrecipes.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Oxamate - Wikipedia [en.wikipedia.org]
- 9. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Butyl Oxamate: A Pyruvate Analog for the Inhibition of Lactate Dehydrogenase
This guide provides an in-depth technical overview of Butyl Oxamate, a pyruvate analog used in scientific research to investigate cellular metabolism. We will explore its mechanism of action as a competitive inhibitor of Lactate Dehydrogenase (LDH), the resultant biological consequences, and its applications in fields such as cancer biology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.
The Rationale: Targeting a Metabolic Hallmark of Disease
Many pathological conditions, particularly cancer, are characterized by a fundamental reprogramming of cellular metabolism. One of the most well-documented metabolic shifts is the Warburg effect, where cancer cells exhibit a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This stands in contrast to normal differentiated cells, which primarily use mitochondrial oxidative phosphorylation.
The final and critical step in this anaerobic glycolytic pathway is the conversion of pyruvate to lactate, a reaction catalyzed by the enzyme Lactate Dehydrogenase (LDH), specifically the LDH-A isoform in most cancer cells.[1][2][3] This reaction is vital for regenerating the NAD+ required to sustain high glycolytic rates.[4] Consequently, LDH-A has emerged as a significant therapeutic target. Inhibiting LDH disrupts the metabolic engine of cancer cells, leading to energy crisis, oxidative stress, and cell death.[3][5]
Mechanism of Action: Competitive Inhibition at the Catalytic Site
Oxamate and its derivatives, including this compound, are structural analogs of pyruvate.[1][2][6] Their isosteric and isoelectronic similarity to pyruvate allows them to bind to the active site of LDH, acting as competitive inhibitors.[1][2] By occupying the pyruvate-binding pocket, this compound prevents the enzyme from catalyzing the reduction of pyruvate to lactate.[2][6]
Caption: A typical experimental workflow for evaluating this compound.
Protocol 1: In Vitro LDH Activity Assay
This protocol measures the enzymatic activity of LDH by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. [7][8] A. Rationale: This assay directly confirms that this compound inhibits LDH enzyme activity in a cell-free system or in cell lysates. The rate of decrease in absorbance is proportional to the LDH activity.
B. Materials:
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading at 340 nm
-
Purified LDH enzyme or cell lysate
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4
-
NADH Solution: 0.2 mM NADH in Assay Buffer (prepare fresh)
-
Sodium Pyruvate Solution: 10 mM in Assay Buffer
-
This compound stock solution (e.g., 100 mM in DMSO or buffer)
C. Step-by-Step Methodology:
-
Prepare Reagent Mixture: For each reaction, prepare a master mix containing NADH solution and buffer.
-
Set up Plate: In triplicate, add the following to the wells of the 96-well plate:
-
Blank Wells: 100 µL Assay Buffer (for background correction).
-
Control Wells (No Inhibitor): 80 µL Assay Buffer, 10 µL NADH solution, 5 µL vehicle (e.g., DMSO), and 5 µL LDH enzyme/lysate.
-
Inhibitor Wells: 80 µL Assay Buffer, 10 µL NADH solution, 5 µL this compound (at various final concentrations), and 5 µL LDH enzyme/lysate.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of Sodium Pyruvate Solution to all wells (except blanks) to start the reaction. The total volume should be 110 µL.
-
Measure Absorbance: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 5-10 minutes (kinetic mode).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the activity in the inhibitor wells to the control wells to determine the percent inhibition.
-
Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.
-
Protocol 2: Cell Viability / Proliferation Assay (CCK-8 or MTT)
This colorimetric assay quantifies cell viability by measuring the metabolic activity of living cells. [5][9][10] A. Rationale: This assay determines the cytotoxic or cytostatic effect of this compound on a cell population over time. A reduction in color development indicates a decrease in the number of viable cells.
B. Materials:
-
Cancer cell line of interest
-
96-well tissue culture plate
-
Complete culture medium
-
This compound stock solution
-
CCK-8 (Cell Counting Kit-8) or MTT reagent
-
Microplate reader (450 nm for CCK-8; 570 nm for MTT)
C. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 50, 100 mM). Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest drug dose.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
Add Reagent:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours until a visible color change occurs. [9] * For MTT: Add 10 µL of MTT solution and incubate for 2-4 hours. Then, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [10]5. Measure Absorbance: Read the absorbance on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium but no cells).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot % Viability vs. This compound concentration to determine the IC50 value.
-
Protocol 3: Principles of Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. [11]When studying an inhibitor like this compound, MFA can provide direct evidence of pathway inhibition.
A. Rationale: While assays can measure metabolite levels (e.g., lactate), they only show a static snapshot. MFA using stable isotope tracers (like ¹³C-glucose) allows you to track the flow of carbon atoms through the metabolic network, directly measuring the rate of conversion from pyruvate to lactate and showing how this compound affects this flow. [12] B. Conceptual Workflow:
-
Experimental Design: Culture cells in a medium where a standard nutrient is replaced with its stable isotope-labeled counterpart (e.g., replace all glucose with [U-¹³C₆]-glucose).
-
Treatment: Treat one group of cells with this compound and another with a vehicle control.
-
Achieve Steady State: Allow the cells to grow for a sufficient period to reach metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The mass spectrometer can distinguish between unlabeled metabolites and their ¹³C-labeled isotopologues (molecules that differ only in their isotopic composition).
-
Data Interpretation:
-
In control cells, the ¹³C label from glucose will appear in downstream metabolites like pyruvate and lactate. You would expect to see a significant population of lactate with three ¹³C atoms (m+3 lactate).
-
In this compound-treated cells, you would hypothesize a significant reduction in the m+3 lactate pool, as the conversion from ¹³C-pyruvate is blocked. The ¹³C-pyruvate pool may increase as a result.
-
This data provides quantitative proof that the inhibitor is blocking the flux through the LDH-catalyzed reaction.
-
References
- Ariel, M., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Choi, S., et al. (2007). Design, Synthesis, and Biological Evaluation of Plasmodium falciparum Lactate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry.
- Ariel, M., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed.
- Manan, F. A., et al. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. MDPI.
- Pradhan, A., et al. (2007). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. PubMed.
- Wikipedia contributors. (n.d.). Oxamate. Wikipedia.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.
- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme... ResearchGate.
- Wang, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology.
- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and energy... ResearchGate.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
- ResearchGate. (n.d.). Effects of oxamate on MB metabolism. MB cell lines were grown in the... ResearchGate.
- Kim, D., et al. (2023). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Scientific Reports.
- Ashton, T. M., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. ResearchGate.
- Sato, Y., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed.
- Marlier, J. F., et al. (2013). Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli. Biochemistry.
- Cankurtaran, M., & Soydan, G. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed.
- University of Massachusetts Amherst. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. UMass Amherst.
- Sola, A. L., et al. (1981). Interaction of oxamate with the gluconeogenic pathway in rat liver. PubMed.
- Cell Biologics Inc. (n.d.). LDH Assay. Cell Biologics Inc.
- Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. Bioorganic & Medicinal Chemistry Letters.
- Govea-Perez, N., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Aging.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Impact Journals.
- ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and... ResearchGate.
- Xu, D., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. Journal of Hematology & Oncology.
- Human Metabolome Technologies. (n.d.). HMTMetabolic Flux Analysis. HMT.
- Yang, T. H., et al. (2021). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. MDPI.
- NPTEL-NOC IITM. (2019). 82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube.
- Podsiadły, R., et al. (2023). Oxime Esters as Efficient Initiators in Photopolymerization Processes. MDPI.
Sources
- 1. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxamate - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tycmhoffman.com [tycmhoffman.com]
- 9. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 12. en.humanmetabolome.com [en.humanmetabolome.com]
Investigating the Warburg Effect with Butyl Oxamate: A Technical Guide for Researchers
Introduction: Re-examining the Engine of Cancer
For nearly a century, a peculiar metabolic signature has been observed in the majority of cancer cells: a profound reliance on aerobic glycolysis, a phenomenon termed the Warburg effect.[1] Unlike healthy cells, which primarily utilize mitochondrial oxidative phosphorylation for efficient ATP production in the presence of oxygen, cancer cells voraciously consume glucose and ferment it into lactate.[2] This seemingly inefficient pathway is not a defect but a strategic reprogramming that fuels rapid biosynthesis, modulates the tumor microenvironment, and confers a survival advantage.[3][4] This guide provides an in-depth technical framework for researchers investigating this critical hallmark of cancer, focusing on the use of Butyl Oxamate to probe and disrupt the Warburg effect. As a pyruvate analog, oxamate competitively inhibits Lactate Dehydrogenase (LDH), the pivotal enzyme catalyzing the conversion of pyruvate to lactate.[5][6] this compound, an ester derivative, is designed for enhanced cellular permeability, making it a valuable tool for dissecting this metabolic dependency.
This document will delve into the mechanistic underpinnings of the Warburg effect, the rationale for targeting LDH with this compound, and provide detailed, field-proven protocols for assessing the biological consequences of this inhibition.
The Warburg Effect: A Biosynthetic and Signaling Hub
The Warburg effect is more than just an alternative energy-producing pathway; it is a cornerstone of malignant transformation. By shunting glucose through glycolysis, cancer cells divert metabolic intermediates into crucial anabolic pathways, including the pentose phosphate pathway for nucleotide synthesis and the serine biosynthesis pathway for amino acid and lipid production.[4] This metabolic reprogramming is driven by the activation of oncogenes and the loss of tumor suppressors, which upregulate key glycolytic enzymes and transporters.[7] A central player in this process is Lactate Dehydrogenase A (LDH-A), which regenerates the NAD+ required to maintain a high glycolytic flux.[5] The resulting lactate accumulation acidifies the tumor microenvironment, promoting invasion, metastasis, and immune evasion.[2][8]
Caption: The Warburg Effect Pathway in Cancer Cells.
Mechanism of Action: this compound as an LDH Inhibitor
This compound, as a derivative of oxamic acid, functions as a competitive inhibitor of Lactate Dehydrogenase (LDH).[5][6][9] Structurally similar to pyruvate, it binds to the active site of LDH-A, preventing the conversion of pyruvate to lactate. This inhibition has several critical downstream consequences:
-
Disruption of Glycolytic Flux: By blocking NAD+ regeneration, LDH inhibition creates a bottleneck in glycolysis, reducing the cell's ability to process glucose at a high rate.
-
Metabolic Rewiring: The accumulation of pyruvate can force a metabolic shift towards oxidative phosphorylation in the mitochondria, increasing the production of reactive oxygen species (ROS), which can be cytotoxic.[10]
-
Induction of Cell Stress and Death: The combined effects of reduced ATP from glycolysis and increased oxidative stress can trigger apoptosis or other forms of cell death.[10][11]
Caption: Inhibition of LDH-A by this compound and its downstream effects.
Experimental Workflow for Investigating this compound
A systematic investigation into the effects of this compound involves a multi-faceted approach, progressing from assessing overall cell viability to dissecting specific metabolic and molecular changes.
Sources
- 1. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Butyl Oxamate and its Effect on Glycolysis: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of Butyl Oxamate and its role as a modulator of cellular metabolism, with a specific focus on its effects on glycolysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and their therapeutic targeting. We will delve into the core mechanism of action, present field-proven experimental methodologies for its characterization, and offer a critical perspective on its utility as a research tool.
Introduction: The Rationale for Targeting Glycolysis
Cancer cells, as well as other highly proliferative cell types, exhibit a distinct metabolic phenotype known as the Warburg effect. This phenomenon is characterized by a high rate of glycolysis and lactate production, even in the presence of ample oxygen (aerobic glycolysis)[1][2]. This metabolic reprogramming is not merely a byproduct of malignant transformation but is now understood to be a critical driver of tumor growth, providing cancer cells with the necessary energy and biosynthetic precursors for rapid proliferation[1][2].
A key enzymatic checkpoint in this process is Lactate Dehydrogenase (LDH), which catalyzes the interconversion of pyruvate and lactate, with the concomitant oxidation of NADH to NAD+[2][3]. The LDH-A isoform, in particular, is frequently overexpressed in a wide range of cancers and is integral to sustaining high glycolytic flux. Consequently, LDH-A has emerged as a promising target for anticancer drug development.
Oxamate: The Progenitor of a Class of Glycolysis Inhibitors
To understand the activity of this compound, one must first be intimately familiar with its parent compound, oxamic acid (commonly referred to as oxamate). Oxamate is a structural analog of pyruvate and functions as a competitive inhibitor of LDH[1].
Mechanism of Action of Oxamate
Oxamate directly competes with pyruvate for the active site of LDH-A. By binding to the enzyme, it prevents the reduction of pyruvate to lactate, thereby inhibiting the regeneration of NAD+ required for the glyceraldehyde-3-phosphate dehydrogenase step of glycolysis. This leads to a bottleneck in the glycolytic pathway, resulting in a cascade of downstream cellular effects.
Cellular Consequences of LDH Inhibition by Oxamate
The inhibition of LDH-A by oxamate triggers a series of predictable and measurable cellular responses:
-
Reduced Lactate Production: A direct consequence of LDH inhibition is a decrease in the secretion of lactate into the extracellular environment[4][5].
-
Decreased Glycolytic Flux: The overall rate of glycolysis is attenuated, as measured by the extracellular acidification rate (ECAR)[4][5].
-
Metabolic Shift to Oxidative Phosphorylation: To compensate for the reduction in glycolytic ATP production, cells with functional mitochondria often increase their oxygen consumption rate (OCR), indicating a shift towards oxidative phosphorylation[5].
-
Induction of Apoptosis and/or Autophagy: The metabolic stress induced by oxamate can lead to programmed cell death (apoptosis) or a cellular self-preservation mechanism (autophagy), depending on the cell type and context[6].
-
Reduced Cell Proliferation: By depriving cancer cells of a key energy and building block source, oxamate can significantly inhibit their proliferation[6][7][8][9].
The following diagram illustrates the central role of LDH in aerobic glycolysis and its inhibition by oxamate.
Caption: Mechanism of LDH Inhibition by Oxamate
This compound: An Ester Derivative with Altered Properties
This compound is the butyl ester of oxamic acid. The rationale behind esterification of a pharmacologically active carboxylic acid is often to enhance its cell permeability, as the ester is typically more lipophilic than the parent acid. Inside the cell, endogenous esterases can then hydrolyze the ester back to the active carboxylic acid.
However, in the case of this compound, the available scientific literature suggests a significant deviation from the expected outcome of improved inhibitory potency.
Comparative Inhibitory Activity of this compound
A key study systematically evaluated a series of N-substituted oxamate derivatives for their ability to inhibit LDH isozymes[10]. The findings of this study are critical for understanding the utility of this compound as a research tool.
| Inhibitor | LDH-A4 Dissociation Constant (mM) | LDH-B4 Dissociation Constant (mM) | LDH-C4 Dissociation Constant (mM) |
| Oxamate | 0.080 | 0.060 | 0.030 |
| N-Butyl Oxamate | 9.100 | 7.000 | 0.750 |
Table adapted from data presented in a 2010 study on oxamic acid analogues.[10]
As the data clearly indicates, N-Butyl Oxamate is a significantly less potent inhibitor of all three LDH isozymes compared to the parent compound, oxamate. Its dissociation constants are at least 25-fold higher than those of oxamate, indicating a much lower binding affinity for the enzyme[10]. Furthermore, the study concluded that the oxamates substituted with butyl and isobutyl groups were non-selective inhibitors of the three LDH isozymes[10].
While one general biochemical source notes that this compound is used in research as an LDH inhibitor, this should be interpreted with caution in light of the specific and quantitative data demonstrating its low potency[11].
Experimental Protocols for Studying Glycolysis Inhibition
For researchers investigating the effects of LDH inhibitors, a suite of robust and validated assays is essential. The following protocols are provided as a guide for characterizing the effects of compounds like oxamate and its derivatives.
LDH Activity Assay
This assay directly measures the enzymatic activity of LDH in cell lysates.
Principle: The assay measures the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm, as LDH converts lactate to pyruvate.
Step-by-Step Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluence.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.5).
-
In a 96-well UV-transparent plate, add the following to each well:
-
Reaction Buffer
-
NAD+ solution (final concentration ~2 mM)
-
Cell lysate (normalized for protein content)
-
The inhibitor (e.g., this compound) at various concentrations or vehicle control.
-
-
Incubate for 10 minutes at 37°C.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding L-lactate solution (final concentration ~50 mM).
-
Immediately measure the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH production (change in absorbance over time).
-
Compare the rates in the presence of the inhibitor to the vehicle control to determine the percent inhibition.
-
Caption: LDH Activity Assay Workflow
Lactate Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium.
Principle: Lactate in the medium is oxidized by LDH to produce NADH, which then reduces a probe to generate a colorimetric or fluorescent signal.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the inhibitor (e.g., this compound) at various concentrations for a defined period (e.g., 24 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
Assay Procedure (using a commercial kit, e.g., from Abcam or Promega):
-
Prepare a standard curve using the provided lactate standard.
-
Add the collected supernatant and standards to a new 96-well plate.
-
Prepare and add the reaction mix (containing LDH enzyme and the probe) to all wells.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance or fluorescence using a microplate reader at the wavelength specified by the kit manufacturer.
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample using the standard curve.
-
Normalize the lactate concentration to the cell number or protein content in the corresponding wells.
-
Metabolic Flux Analysis (Seahorse XF Glycolysis Stress Test)
This assay provides a real-time measurement of cellular glycolytic activity.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is primarily a result of lactate production. Sequential injections of metabolic modulators (glucose, oligomycin, and 2-deoxyglucose) allow for the determination of key parameters of glycolytic function.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
-
Inhibitor Treatment & Assay Preparation:
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glutamine (but no glucose or pyruvate).
-
Add the inhibitor (e.g., this compound) and incubate in a non-CO2 incubator at 37°C for the desired pre-treatment time.
-
-
Seahorse XF Assay Run:
-
Calibrate the Seahorse XF Analyzer with the hydrated sensor cartridge.
-
Load the injection ports of the sensor cartridge with:
-
Port A: Glucose
-
Port B: Oligomycin (an ATP synthase inhibitor)
-
Port C: 2-Deoxyglucose (2-DG, a glycolysis inhibitor)
-
-
Place the cell plate in the Seahorse XF Analyzer and start the assay.
-
-
Data Analysis:
-
The instrument software will calculate ECAR in real-time.
-
Analyze the data to determine:
-
Glycolysis: The ECAR after glucose injection.
-
Glycolytic Capacity: The maximum ECAR reached after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
-
Caption: Seahorse Glycolysis Stress Test Profile
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture cells and treat with the inhibitor (e.g., this compound) for the desired duration. Include positive and negative controls.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate compensation settings for the fluorochromes.
-
-
Data Analysis:
-
Gate the cell populations:
-
Viable: Annexin V-negative / PI-negative
-
Early Apoptotic: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive / PI-positive
-
-
Conclusion and Future Perspectives
The targeting of aerobic glycolysis remains a highly attractive strategy in cancer research and other fields. Oxamate has served as a foundational tool compound for elucidating the consequences of LDH inhibition. This guide has provided a comprehensive overview of its mechanism and the experimental approaches to study its effects.
However, when considering this compound, the available evidence strongly suggests it is a weak and non-selective inhibitor of LDH isozymes[10]. Therefore, for researchers aiming to potently and specifically inhibit glycolysis at the level of LDH, this compound may not be the optimal choice. The high millimolar concentrations required to elicit an effect in vitro may lead to off-target activities and confound data interpretation.
Future research in this area should focus on the development of more potent and selective LDH-A inhibitors with improved pharmacokinetic properties. While the esterification strategy embodied by this compound did not yield a superior inhibitor in this instance, the principle of prodrug design remains a valid and powerful approach in drug discovery. The protocols and methodologies detailed in this guide provide a robust framework for the evaluation of such next-generation glycolysis inhibitors.
References
- Agilent Technologies. (n.d.). Seahorse XF Glycolysis Stress Test Kit User Guide.
- Agilent Technologies. (n.d.). Seahorse XF Glycolytic Rate Assay User Manual.
- Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Castañeda-Iñiguez, M. S., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6391-6394.
- MySkinRecipes. (n.d.). This compound.
- National Center for Biotechnology Information. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. International Journal of Molecular Sciences, 19(4), 1023.
- National Center for Biotechnology Information. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11526–11536.
- National Center for Biotechnology Information. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Cancers, 13(7), 1567.
- National Center for Biotechnology Information. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-2991.
- National Center for Biotechnology Information. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 148, 112724.
- National Center for Biotechnology Information. (2022). Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice. International Journal of Molecular Sciences, 23(6), 2999.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- Protocols.io. (2023). Lactate Concentration assay (LDH method).
- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme activity in NSCLC cells and normal lung epithelial cells.
- ResearchGate. (n.d.). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility.
- University of Wisconsin-River Falls. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase.
Sources
- 1. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound [myskinrecipes.com]
Butyl Oxamate molecular weight and formula
An In-Depth Technical Guide to Butyl Oxamate for Researchers and Drug Development Professionals
Introduction
This compound, a butyl ester of oxamic acid, has emerged from relative obscurity to become a pivotal tool compound in the study of cellular metabolism, particularly within the field of oncology. Its significance lies in its function as a competitive inhibitor of Lactate Dehydrogenase (LDH), an enzyme central to anaerobic glycolysis. In an era where metabolic reprogramming is recognized as a hallmark of cancer, this compound provides researchers with a means to dissect and target the profound metabolic shifts that fuel cancer cell proliferation and survival, such as the Warburg effect.[1][2]
This guide offers a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its mechanism of action and its cutting-edge applications in preclinical cancer research. It is designed for researchers, scientists, and drug development professionals seeking to leverage this molecule in their own investigations.
Section 1: Core Physicochemical Properties
The identity and purity of a chemical probe are paramount for the validity of any experimental result. This compound is a small molecule whose structure is directly related to its function as a pyruvate mimetic.
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 145.16 g/mol | [1][2][3] |
| IUPAC Name | Butyl 2-amino-2-oxoacetate | N/A |
| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | [2][3] |
| CAS Number | 585-28-4 | [2][3] |
| Appearance | White to off-white crystalline solid or powder | [1][3] |
| Melting Point | 85 - 89 °C | [1][3] |
| Purity (Typical) | >98.0% (by GC) | [2][3] |
Structurally, this compound is an alpha-ketoamide ester. This configuration is critical as it is isosteric to pyruvate, the natural substrate for LDH. This structural similarity allows it to fit into the enzyme's active site, acting as a competitive inhibitor.[4]
Section 2: Mechanism of Action - Targeting the Warburg Effect
Cancer cells, even in the presence of ample oxygen, exhibit a preference for metabolizing glucose via glycolysis, followed by lactic acid fermentation. This phenomenon, known as the "Warburg Effect" or aerobic glycolysis, results in increased glucose uptake and lactate production.[2][5] The enzyme Lactate Dehydrogenase A (LDH-A) is the critical catalyst for the final step of this process: the conversion of pyruvate to lactate, which simultaneously regenerates the NAD+ required to sustain a high glycolytic rate.[2][6]
This compound directly targets this pathway. By competitively inhibiting LDH-A, it blocks the conversion of pyruvate, leading to several downstream consequences for the cancer cell:
-
Reduced Lactate Production: This can alter the tumor microenvironment, as high lactate levels are associated with acidosis, immunosuppression, and angiogenesis.[7]
-
Disruption of Glycolysis: The inability to efficiently regenerate NAD+ can slow the overall glycolytic flux.
-
Induction of Apoptosis: The metabolic stress and potential increase in reactive oxygen species (ROS) can trigger programmed cell death.[4]
The following diagram illustrates the central role of LDH-A in the Warburg effect and the inhibitory action of this compound.
Caption: Inhibition of LDH-A by this compound in the Warburg Effect pathway.
Section 3: Synthesis of this compound
While various methods for creating oxamate esters exist, a standard and reliable approach for laboratory-scale synthesis is the Fischer-Speier esterification.[8][9][10] This acid-catalyzed reaction involves the condensation of a carboxylic acid (oxamic acid) with an alcohol (n-butanol).
Generalized Laboratory Protocol: Fischer Esterification
Causality: The protonation of the carbonyl oxygen on oxamic acid by the sulfuric acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of n-butanol. The reaction is reversible, so removing the water byproduct can drive the equilibrium toward the ester product.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxamic acid (1.0 equivalent).
-
Add an excess of n-butanol (e.g., 3-5 equivalents), which serves as both reactant and solvent.
-
Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture while stirring.
Step 2: Reflux
-
Heat the mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of n-butanol (~117°C).
-
Allow the reaction to proceed for several hours (e.g., 4-8 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting material.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water, to remove some of the excess butanol and acid.
-
A saturated sodium bicarbonate (NaHCO₃) solution, to neutralize the sulfuric acid catalyst and any unreacted oxamic acid. (Caution: CO₂ evolution/effervescence will occur).
-
Brine (saturated NaCl solution), to remove residual water.
-
-
Dry the organic layer over an anhydrous salt such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound via Fischer Esterification.
Section 4: Applications in Research and Drug Development
The primary utility of this compound is as a specific inhibitor of LDH, making it an invaluable tool for probing cancer metabolism. Recent preclinical studies have highlighted its therapeutic potential, particularly in combination therapies.
Table 2: Summary of Preclinical Applications of Oxamate Derivatives
| Application Area | Key Findings | Therapeutic Rationale | Reference(s) |
| Immunotherapy Combination | Oxamate enhances the efficacy of anti-PD-1 (pembrolizumab) treatment in a non-small cell lung cancer (NSCLC) humanized mouse model. | Reducing lactate in the tumor microenvironment may alleviate immunosuppression and improve T-cell function. | [11] |
| Radiosensitization | In glioblastoma cells, oxamate enhances sensitivity to radiation by inhibiting DNA repair mechanisms, inducing apoptosis, and promoting cellular senescence. | Targeting tumor metabolism can weaken cancer cells' ability to recover from radiation-induced damage. | [10] |
| Targeting Aggressive Cancers | Oxamate shows efficacy in preclinical models of glioblastoma, medulloblastoma, and invasive pituitary adenomas. It also increases the sensitivity of glioblastomas to temozolomide. | These cancers are often highly glycolytic and dependent on the LDH-A pathway for survival. | [4] |
| Combination with Metabolic Drugs | Synergistic anticancer effects are observed when oxamate is combined with phenformin, an antidiabetic agent that inhibits mitochondrial complex I. | Dual blockade of both glycolysis (oxamate) and mitochondrial respiration (phenformin) creates a metabolic crisis in cancer cells. | [4] |
A significant challenge for the clinical translation of oxamate is its high polarity, which can limit its ability to cross cell membranes.[4] This has prompted research into prodrug strategies and advanced delivery systems, such as nanoliposomes, to improve its pharmacokinetic profile.[4]
Section 5: Experimental Protocol - In Vitro LDH Activity Assay
To validate the inhibitory effect of this compound, a robust in vitro LDH activity assay is essential. This protocol describes a common colorimetric method.
Self-Validation Principle: The assay's validity is confirmed by including proper controls: a no-enzyme control (background), a no-inhibitor control (maximum activity), and a dose-response curve for the inhibitor to determine the IC₅₀.
Objective: To measure the inhibitory effect of this compound on LDH activity by monitoring the reduction of a tetrazolium salt.
Principle: LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. The produced NADH is then used by a diaphorase enzyme to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically. The rate of formazan production is directly proportional to LDH activity.[1][12]
Materials:
-
96-well clear flat-bottom plate
-
Purified LDH enzyme
-
Assay Buffer (e.g., Tris buffer, pH 7.4)
-
Substrate solution: Lithium Lactate
-
Cofactor solution: NAD⁺
-
Diaphorase enzyme
-
Colorimetric probe: INT (2-p-iodophenyl-3-p-nitrophenyl-5-phenyl tetrazolium chloride)
-
This compound stock solution (dissolved in DMSO or appropriate solvent)
-
Microplate reader capable of measuring absorbance at ~490 nm
Procedure:
-
Prepare Reagents: Prepare all reagents in the assay buffer. Create a master mix for the reaction cocktail containing lactate, NAD⁺, INT, and diaphorase to ensure consistency across wells.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations for testing (e.g., from 1 µM to 10 mM). Remember to include a vehicle control (solvent only).
-
Plate Setup:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate this compound dilution or vehicle control to the experimental wells.
-
Add 10 µL of purified LDH enzyme solution to all wells except the "no-enzyme" background control wells (add buffer instead).
-
Mix gently and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 50 µL of the reaction cocktail master mix to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 490 nm in kinetic mode (e.g., every 60 seconds for 15-30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at 37°C.
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
For kinetic assays, determine the reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Normalize the activity in the inhibitor-treated wells to the vehicle control (100% activity).
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Caption: Experimental workflow for an in vitro LDH inhibition assay.
Section 6: Safety, Handling, and Storage
Proper handling and storage are critical for ensuring the integrity of the compound and the safety of laboratory personnel. Information is derived from typical Safety Data Sheets (SDS).[6]
-
Handling:
-
Always handle in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[6]
-
Wash hands thoroughly after handling.[6]
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.
-
Conclusion
This compound is a well-defined and potent inhibitor of Lactate Dehydrogenase. Its specific mechanism of action makes it an indispensable research tool for interrogating the metabolic vulnerabilities of cancer cells. The growing body of preclinical evidence supporting its use in combination with immunotherapy and radiotherapy underscores its potential as a lead compound for novel therapeutic strategies. As research continues to unravel the complexities of cancer metabolism, the utility of chemical probes like this compound will only continue to grow, paving the way for more effective and targeted cancer treatments.
References
- LabSolutions. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol.
- TCI AMERICA. (n.d.). This compound 585-28-4.
- PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH).
- San-Millán, I., & Brooks, G. A. (2018). Reexamining cancer metabolism: lactate production for carcinogenesis could be the purpose and explanation of the Warburg Effect. Carcinogenesis, 39(2), 1-19.
- Sheng, H., et al. (2022). Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. Oncology Letters, 23(4), 123.
- Weydert, C., & Smith, J. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72, 2.26.1-2.26.11.
- Ždralević, M., et al. (2018). Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism. Journal of Biological Chemistry, 293(41), 15947-15961.
- ResearchGate. (n.d.). Thermal and ultrasound aided synthesis of oxamate derivatives.
- Google Patents. (n.d.). US2693478A - Preparation of esters of oxalic acid.
- Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment.
- Wang, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 659363.
- Azoitei, N., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Frontiers in Oncology, 12, 843825.
- Lee, Y., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 26(12), 5710.
- Chemguide. (n.d.). Making Esters.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Butyl Oxamate
Abstract
This technical guide provides a comprehensive overview of Butyl Oxamate, a molecule of significant interest in the fields of biochemistry and drug development. While the precise historical account of its initial synthesis is not extensively documented, its importance has grown with the understanding of cellular metabolism, particularly in the context of cancer and metabolic disorders. This compound is a derivative of oxamic acid and is primarily recognized for its role as an inhibitor of the enzyme lactate dehydrogenase (LDH). This guide details a reliable synthetic protocol for this compound, its characterization through modern analytical techniques, and its applications as a tool for researchers and a potential therapeutic agent. The content herein is intended for an audience of researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights.
Introduction: The Emergence of a Metabolic Inhibitor
The scientific journey of this compound is intrinsically linked to the broader exploration of oxamic acid and its derivatives as metabolic inhibitors. Oxamic acid, a simple yet potent molecule, was identified as an inhibitor of lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis.[1] This discovery opened a new avenue for therapeutic intervention in diseases characterized by altered metabolism, most notably cancer, which often exhibits the "Warburg effect" – a reliance on glycolysis even in the presence of oxygen.[2]
The transition from oxamic acid to its ester derivatives, such as this compound, represents a strategic evolution in drug design. While oxamic acid itself is a potent LDH inhibitor, its polar nature can limit its ability to cross cellular membranes. The esterification to form this compound is hypothesized to create a more lipophilic prodrug, capable of more readily entering cells. Once inside the cell, intracellular esterases can hydrolyze the ester bond, releasing the active oxamate to inhibit LDH. This approach of using ester derivatives to improve the bioavailability of a parent drug is a well-established strategy in pharmaceutical development.
Synthesis of this compound: A Practical Approach
The synthesis of N-substituted oxamic acid esters is a well-established chemical transformation. A common and efficient method involves the amidation of a dialkyl oxalate, such as diethyl oxalate, with a primary amine. In the case of this compound, this involves the reaction of diethyl oxalate with butylamine.
Reaction Principle
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of butylamine, being nucleophilic, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group, forming the amide bond. The reaction is typically carried out in a 1:1 molar ratio of the amine to the diethyl oxalate to favor the formation of the mono-amido ester over the di-amido by-product (N,N'-dibutyloxamide).[3]
Detailed Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of this compound in a laboratory setting.
Materials:
-
Diethyl oxalate (1.0 eq)
-
n-Butylamine (1.0 eq)
-
Absolute Ethanol (solvent)
-
Toluene (for azeotropic removal of ethanol, optional)
-
Hexane (for recrystallization)
-
Ethyl acetate (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl oxalate (1.0 equivalent) dissolved in a minimal amount of absolute ethanol.
-
Addition of Amine: While stirring, slowly add n-butylamine (1.0 equivalent) to the flask at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and any unreacted starting materials by distillation or under reduced pressure using a rotary evaporator.
-
Purification by Recrystallization: The crude this compound, which is often an oily solid or a waxy substance, can be purified by recrystallization.[4][5] A suitable solvent system is a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hot hexane until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.[6]
-
Wash the crystals with a small amount of cold hexane to remove any remaining impurities.
-
Dry the purified this compound under vacuum.
-
Synthesis Workflow Diagram
Reaction Mechanism Diagram
Conclusion
This compound serves as a valuable chemical tool and a promising lead compound in the development of therapeutics targeting cellular metabolism. Its straightforward synthesis from readily available starting materials makes it accessible for laboratory research. The ester modification of the parent oxamic acid likely enhances its utility in cell-based assays and in vivo studies by improving its cellular uptake. As our understanding of the metabolic underpinnings of diseases like cancer and diabetes continues to grow, the importance of well-characterized metabolic inhibitors like this compound will undoubtedly increase. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their scientific endeavors.
References
- Zhai, X., Yang, Y., Wan, J., Zhu, R., & Wu, Y. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983–2991. [Link]
- The Royal Society of Chemistry. (2008).
- Feng, Y., He, Y., Li, Y., Wu, H., Zhang, J., & Han, F. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters, 358(1), 17–25. [Link]
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., Fan, S., & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11636–11646. [Link]
- Kondratyeva, E. I., Gorsh, E. E., Kiyamova, R. G., & Gout, I. T. (2020). Lactate Dehydrogenase Inhibition with Oxamate Exerts Bone Anabolic Effect. Journal of Bone and Mineral Research, 35(7), 1347–1356. [Link]
- Semantic Scholar. (n.d.). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells.
- Ye, W., Zheng, Y., Zhang, S., Yan, L., Cheng, H., & Wu, M. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLoS ONE, 11(3), e0150303. [Link]
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031659).
- Wang, J., Wang, H., Liu, Y., Li, J., Li, G., & Han, Y. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 655360. [Link]
- ResearchGate. (n.d.). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
- Wikipedia. (n.d.). Oxamate.
- ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0039620).
- Ye, W., Zheng, Y., Zhang, S., Yan, L., Cheng, H., & Wu, M. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLOS ONE, 11(3), e0150303. [Link]
- NP-MRD. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (NP0000059).
- ResearchGate. (n.d.). Thermal and ultrasound aided synthesis of oxamate derivatives.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Ye, W., Zheng, Y., Zhang, S., Yan, L., Cheng, H., & Wu, M. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLOS ONE, 11(3), e0150303. [Link]
- Chen, M., Huang, S., Zhang, X., & Li, Y. (2017). Oxamate Enhances the Anti-Inflammatory and Insulin-Sensitizing Effects of Metformin in Diabetic Mice. Pharmacology, 100(5-6), 218–228. [Link]
- Kondratyeva, E. I., Gorsh, E. E., Kiyamova, R. G., & Gout, I. T. (2020). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. Journal of Bone and Mineral Research, 35(7), 1347–1356. [Link]
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- PubChemLite. (n.d.). This compound (C6H11NO3).
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). N-butyl oxamate.
- Kim, J., Lee, S., & Kim, H. (2022). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 23(12), 6788. [Link]
- National Institute of Standards and Technology. (n.d.). Butyl carbamate. In NIST Chemistry WebBook.
- PubMed. (n.d.). Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids.
- National Institute of Standards and Technology. (n.d.). Butyl carbamate. In NIST Chemistry WebBook.
- PubMed. (n.d.). Affinity chromatography of lactic acid dehydrogenase on N-(6-aminohexyl)oxamate-sepharose.
- Zeczycki, T. N., & Attwood, P. V. (2014). Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli. Archives of Biochemistry and Biophysics, 558, 29–36. [Link]
- ResearchGate. (n.d.). Synthesis of Carboxylic Acids, Esters and Their Derivatives (1991).
- NIH. (n.d.). Advanced NMR: Metabolite ID by NMR.
- Kim, J., Lee, S., & Kim, H. (2022). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 23(12), 6788. [Link]
- Google Patents. (n.d.). JP2008266159A - Purification method of butyl acrylate.
- Google Patents. (n.d.). US2693478A - Preparation of esters of oxalic acid.
- Google Patents. (n.d.). US6180820B1 - Process for the production and purification of n-butyl acrylate.
- PubMed. (n.d.). Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate.
- ResearchGate. (n.d.). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and....
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. mt.com [mt.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Butyl Oxamate: A Metabolic Reprogramming Agent for Cancer Therapy
An In-Depth Technical Guide for Researchers
This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating Butyl Oxamate as a potential anti-cancer agent. It provides a comprehensive overview of its mechanism of action, detailed protocols for its evaluation, and insights into its application in combination therapies, grounded in current scientific literature.
Introduction: Targeting the Warburg Effect
A foundational hallmark of many cancer cells is a profound shift in cellular metabolism, characterized by a preference for aerobic glycolysis over oxidative phosphorylation, even in the presence of oxygen. This phenomenon, known as the "Warburg Effect," provides rapidly proliferating tumor cells with the necessary ATP and metabolic intermediates for biosynthesis.[1][2] A critical enzyme in this pathway is Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate.[3] The high expression and activity of LDH-A in numerous cancers are often associated with poor prognosis, making it a compelling target for therapeutic intervention.[3]
Oxamate, a pyruvate analog, is a well-established competitive inhibitor of LDH-A.[4][5] However, its clinical utility is hampered by high polarity, which limits its ability to penetrate cell membranes.[4][5] this compound, an esterified derivative of oxamate, represents a strategic modification designed to improve lipophilicity and cellular uptake, thereby enhancing its potential as a therapeutic agent. This guide will explore the scientific rationale and practical methodologies for investigating this compound in a cancer research setting.
Part 1: Core Mechanism of Action
The primary anti-cancer activity of this compound stems from its intracellular hydrolysis to oxamate, which then directly targets and inhibits LDH-A.
Competitive Inhibition of Lactate Dehydrogenase A (LDH-A)
As an isosteric analog of pyruvate, oxamate competes for the active site of LDH-A, forming an inactive complex and blocking the conversion of pyruvate to lactate.[5] This inhibition is a critical intervention point in glycolytic metabolism. By disrupting this step, this compound effectively reverses the metabolic advantage conferred by the Warburg effect.
Caption: this compound inhibits LDH-A, blocking lactate production.
Downstream Cellular Consequences
The inhibition of LDH-A by this compound triggers a cascade of events detrimental to cancer cell survival:
-
Metabolic Shift: The blockage of lactate production forces pyruvate into the mitochondria for the tricarboxylic acid (TCA) cycle. While this may temporarily increase oxidative phosphorylation, the overall metabolic flexibility of the cancer cell is compromised.[6]
-
Increased Oxidative Stress: The altered metabolic state leads to an accumulation of Reactive Oxygen Species (ROS).[4][7] This surge in ROS induces mitochondrial damage and activates apoptotic pathways.[4][8]
-
ATP Depletion: By disrupting the rapid ATP generation from glycolysis, this compound can lead to a significant reduction in cellular energy levels, hindering processes vital for proliferation and survival.[7][8]
-
Induction of Apoptosis: The combination of increased ROS and metabolic stress culminates in programmed cell death (apoptosis), a primary goal of cancer therapy.[3][7] In some cellular contexts, however, it may induce a protective autophagy response.[7][9]
Part 2: Preclinical In Vitro Evaluation
A systematic in vitro assessment is essential to characterize the efficacy and mechanism of this compound in specific cancer models.
Experimental Workflow: A Self-Validating System
The causality behind this experimental workflow is to first establish a dose-dependent cytotoxic effect (IC50), then confirm that the drug is hitting its intended target (LDH activity), and finally, to elucidate the primary mechanism of cell death (apoptosis). Each step validates the findings of the previous one.
Caption: this compound remodels the immunosuppressive tumor microenvironment.
Part 4: In Vivo Evaluation and Translational Path
Translating in vitro findings requires robust in vivo models that can assess efficacy, pharmacokinetics, and safety.
In Vivo Experimental Design
-
Model Selection:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. These are suitable for assessing direct anti-tumor effects. [3] * Humanized Mouse Models: These models, engrafted with human immune cells, are essential for evaluating immunomodulatory effects and combination therapies with agents like anti-PD-1. [10][11]* Protocol Outline for an In Vivo Efficacy Study:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week.
-
Tumor Implantation: Inject cancer cells (e.g., 1x10^6 cells) into the appropriate site (e.g., flank for subcutaneous).
-
Tumor Growth: Monitor tumor growth using calipers until tumors reach a palpable size (e.g., 100 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound, Combination Agent, this compound + Combination Agent).
-
Dosing: Administer this compound via an appropriate route (e.g., intraperitoneal injection). Dosing regimens from literature for oxamate range from 300 mg/kg daily. [5][12] 6. Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and harvest tumors for downstream analysis (e.g., histology, Western blot, immunofluorescence). [13]
-
Overcoming Challenges
The primary challenge for oxamate-based drugs is bioavailability. [4][5]this compound's design as a pro-drug is a direct attempt to overcome the low membrane penetrance of its parent compound. Further strategies could involve formulation with drug delivery systems like nanoliposomes to improve tumor targeting and reduce systemic exposure. [4][5]
Conclusion
This compound represents a promising therapeutic strategy that targets a fundamental metabolic vulnerability in cancer cells. Its ability to inhibit LDH-A not only exerts direct cytotoxic effects but also has the potential to remodel the tumor microenvironment and synergize with a range of standard and emerging cancer therapies. The experimental frameworks and protocols outlined in this guide provide a solid foundation for researchers to rigorously evaluate and advance the study of this compound, with the ultimate goal of translating this metabolic inhibitor into a viable clinical option for cancer patients.
References
- Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed. (2022-02-04). Biomedicine & Pharmacotherapy. [Link]
- Oxamate targeting aggressive cancers with special emphasis to brain tumors.
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - NIH. (2021-03-30). Frontiers in Oncology. [Link]
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014-12-15). Oncotarget. [Link]
- Lactate dehydrogenase A chain inhibition by oxamate suppresses viability of cervical squamous cell carcinoma and endocervical adenocarcinoma cells.
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - Frontiers. (2021-03-29). Frontiers in Oncology. [Link]
- Different effects of oxamate on the cell viability and LDH enzyme... - ResearchGate.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed. (2025-06-14). International Journal of Molecular Sciences. [Link]
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC - PubMed Central. (2023-09-29). Journal of Experimental & Clinical Cancer Research. [Link]
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed. (2013-12-01). Oncology Reports. [Link]
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed. (2015-03-01). Cancer Letters. [Link]
- Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - MDPI. (2020-09-02). Cancers. [Link]
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway - ResearchGate. (2025-08-06). Cancer Letters. [Link]
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed. (2021-03-30). Frontiers in Oncology. [Link]
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors. (2010-11-03). Bioorganic & Medicinal Chemistry Letters. [Link]
- Targeting cellular metabolism to improve cancer therapeutics - PMC - PubMed Central. (2013-03-07). Cell & Bioscience. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - MDPI. (2024-06-14). International Journal of Molecular Sciences. [Link]
- Trial opens to evaluate a potential anti-metastasis compound | Center for Cancer Research. (2020-09-14).
- Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC - NIH. (2014-01-21). PLOS ONE. [Link]
- In Vivo Metastasis Assays - Reaction Biology. Reaction Biology. [Link]
- Metabolic alterations in cancer cells and therapeutic implications - PMC - NIH. (2012-04-10). The KSFETE Journal. [Link]
- (PDF)
- EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology. (2023-10-11). Experimental Oncology. [Link]
Sources
- 1. Targeting cellular metabolism to improve cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic alterations in cancer cells and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
The Bench Scientist's Guide to Butyl Oxamate: A Technical Handbook for Safe and Effective Laboratory Use
Preamble: A Word on Proactive Safety with Research Chemicals
In the dynamic landscape of drug discovery and development, novel chemical entities are the lifeblood of innovation. Butyl Oxamate, a key inhibitor of lactate dehydrogenase (LDH), represents one such tool, pivotal for researchers investigating the intricacies of cellular metabolism, particularly in oncology.[1] However, its status as a research chemical means that comprehensive toxicological and safety data may not be as robust as for well-established reagents. This guide, therefore, is constructed on a foundation of proactive caution and scientific rationale. It is designed for the discerning researcher who understands that true experimental rigor is inseparable from an uncompromising commitment to safety. We will not merely list procedures; we will delve into the why—the chemical principles and toxicological reasoning that underpin each recommendation. Every step is part of a self-validating system to ensure the integrity of your research and, most importantly, the safety of your team.
Section 1: Compound Profile and Mechanism of Action
This compound (N-butyl oxamate) is an ester derivative of oxamic acid.[2] As a structural analog of pyruvate, its primary biochemical function is the competitive inhibition of lactate dehydrogenase (LDH), particularly the LDH-A isoform, which is crucial for anaerobic glycolysis.[3][4]
1.1. Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its safe handling. These characteristics dictate storage conditions, appropriate solvent choices, and potential hazards.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₃ | [1] |
| Molecular Weight | 145.16 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 85-89 °C | [1] |
| Solubility | Data not widely available. Assumed to be soluble in organic solvents. Aqueous solutions of the related sodium oxamate can be prepared in buffers like PBS (~10 mg/ml), but long-term storage of aqueous solutions is not recommended.[4] | |
| Stability | Stable under recommended storage conditions. |
1.2. Mechanism of Action: Targeting the Warburg Effect
Cancer cells, in a phenomenon known as the "Warburg Effect," exhibit a high rate of glycolysis even in the presence of oxygen, shunting pyruvate to lactate via LDH-A.[6][7] This metabolic reprogramming is linked to tumor progression, metastasis, and resistance to therapy.[8][9] this compound, by inhibiting LDH-A, disrupts this critical metabolic pathway.[1] This inhibition leads to a cascade of downstream effects, including a reduction in ATP production, an increase in reactive oxygen species (ROS), cell cycle arrest, and induction of apoptosis and senescence, ultimately sensitizing cancer cells to treatments like radiotherapy.[10][11]
The following diagram illustrates the central role of LDH-A in cancer cell metabolism and the inhibitory action of this compound.
Section 2: Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not available, the Safety Data Sheet (SDS) advises treating it with the recognition of "having unknown hazards and toxicity".[6] This necessitates a conservative approach to handling.
-
Primary Routes of Exposure: Inhalation of the powder, skin contact, and eye contact are the most probable routes of accidental exposure in a laboratory setting.[4] Ingestion is less likely but possible through poor hygiene practices.
-
Acute Effects: Although no specific data exists for this compound, related compounds are not classified as acutely toxic. However, contact with eyes, skin, or the respiratory tract may cause irritation.[6]
-
Chronic Effects: No data is available on the long-term effects of exposure.
-
Chemical Hazards:
-
Reactivity: Stable under normal conditions. It is incompatible with strong oxidizing agents.
-
Decomposition: Upon combustion or exposure to high temperatures, it may decompose to produce hazardous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).
-
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. The causality is simple: removing the hazard from the researcher's breathing zone is fundamentally safer than relying solely on a barrier like a mask.
3.1. Engineering Controls
-
Ventilation: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a powder containment hood.[6] A local exhaust ventilation system is critical to prevent inhalation of fine particulates.[12]
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]
3.2. Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a risk-based decision grounded in the compound's properties and the experimental procedure.
| PPE Category | Specification | Rationale and Field Insights |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6] A face shield is required when there is a significant splash risk.[6] | Protects against accidental splashes of solutions or airborne powder. The crystalline nature of the solid poses a significant mechanical irritation risk to the eyes. |
| Skin Protection | Gloves: Chemical-resistant nitrile or butyl rubber gloves.[13][14] Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving.[15] Lab Coat: A buttoned, knee-length laboratory coat. A chemically resistant apron should be worn over the lab coat for larger-scale operations. | Nitrile gloves provide good protection against incidental contact with powders and many common laboratory solvents. Butyl rubber offers superior protection against a broader range of chemicals and is recommended for more extensive handling or during spill cleanup.[2][13] The lab coat protects personal clothing and skin from contamination. |
| Respiratory Protection | Not typically required when handling small quantities within a certified fume hood. If engineering controls are insufficient or during a large spill cleanup where dust may be generated, a NIOSH-approved respirator with N100/P100 particulate filters is mandatory.[16][17] | The primary engineering control (fume hood) is designed to make respiratory protection unnecessary for routine work. A respirator is a critical secondary control for non-routine events to prevent inhalation of potentially hazardous particulates. |
Section 4: Standard Operating Procedures (SOPs)
Adherence to detailed, validated protocols is the cornerstone of laboratory safety and experimental reproducibility.
4.1. Weighing and Solution Preparation Protocol
Causality: This protocol is designed to minimize the generation of airborne dust, which is the primary inhalation hazard associated with powdered chemicals.
-
Preparation: Don all required PPE (lab coat, safety glasses, nitrile/butyl gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound inside the fume hood. Also, place a container with the chosen solvent and any necessary glassware for solution preparation inside the hood.
-
Weighing: To minimize static and dust generation, gently tap the container before opening. Slowly open the container inside the hood. Use a clean spatula to carefully transfer the desired amount of this compound to the weigh boat on a tared balance. Avoid any rapid movements that could aerosolize the powder.
-
Dissolution: Add the powder to the solvent in the designated flask. Do not add solvent to the dry powder, as this can cause splashing. Gently swirl the flask to dissolve the compound. If sonication is required, ensure the vessel is securely capped.
-
Cleanup: Immediately after weighing, securely close the this compound container. Decontaminate the spatula and weigh boat with a solvent-moistened wipe (e.g., 70% ethanol) and dispose of the wipe in the appropriate solid chemical waste container.
-
Final Steps: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.
4.2. Storage and Stability
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dark, and dry place.[6] Room temperature storage is generally acceptable.
-
Incompatibilities: Store away from strong oxidizing agents.
-
Rationale: Proper storage prevents degradation of the compound, which could compromise experimental results, and avoids potentially hazardous reactions with incompatible materials.
4.3. Waste Disposal
-
Solid Waste: Dispose of unused this compound powder and any materials grossly contaminated with it (e.g., weigh boats, gloves, wipes) in a clearly labeled, sealed hazardous waste container designated for non-halogenated solid chemical waste.
-
Liquid Waste: Dispose of solutions containing this compound in a labeled hazardous waste container for non-halogenated liquid organic waste.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Section 5: Emergency Procedures
Preparation is the key to effectively managing any laboratory incident.
5.1. First Aid Measures
Immediate and correct first aid can significantly mitigate the consequences of an accidental exposure.
| Exposure Route | First Aid Protocol | Source |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][9] | |
| Skin Contact | Remove all contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[9] Seek medical attention if irritation develops or persists.[6] | |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][18] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][9] | |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
5.2. Spill and Leak Cleanup Protocol
The following workflow provides a systematic approach to managing a spill of this compound powder.
References
- Agathocleous, M., et al. (2012).
- Boudreau, A., et al. (2014). Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H). NIH. [Link]
- Faloppi, L., et al. (2022). The multiple roles of LDH in cancer.
- Sheng, H., et al. (2020). LDH-A promotes malignant behavior via activation of epithelial-to-mesenchymal transition in lung adenocarcinoma. NIH. [Link]
- Enzyme Technical Association. (n.d.). Working Safely With Enzymes.
- Chen, H., et al. (2015).
- A.I.S.E. (n.d.). Enzyme Safety Management. A.I.S.E.. [Link]
- Japan Enzyme Association. (n.d.). Guide to the Safe Handling of Enzyme.
- Cleenol. (n.d.).
- AMFEP. (2023).
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. NIH. [Link]
- Pyaskovskaya, O. N., et al. (2021). Oxamate, an inhibitor of lactate dehydrogenase, can stimulate M2 polarization of peritoneal macrophages in mice with Lewis lung carcinoma. PubMed. [Link]
- Guntur, A. R., et al. (2020). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. PubMed Central. [Link]
- Iwadate, Y., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed. [Link]
- PubChem. (n.d.).
- Iizuka, Y., et al. (2025).
- Wikipedia. (n.d.).
- MySkinRecipes. (n.d.).
- Guntur, A. R., et al. (2020). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. Journal of bone and mineral research. [Link]
- Novoa, W.B., et al. (1959). Lactic dehydrogenase. V.
- Philipsen, M., et al. (2019). Metabolic consequences of lactate dehydrogenase inhibition by oxamate in hyperglycemic proximal tubular cells. PubMed. [Link]
- Iizuka, Y., et al. (2025).
- UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]
- Wang, X., et al. (2022). Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice. MDPI. [Link]
- Zhang, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. NIH. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Oxamate - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH-A promotes malignant behavior via activation of epithelial-to-mesenchymal transition in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The multiple roles of LDH in cancer [cancer.fr]
- 10. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aise.eu [aise.eu]
- 13. amfep.org [amfep.org]
- 14. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Oxamate | LDH inhibitor | CAS# 565-73-1 | InvivoChem [invivochem.com]
- 16. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 17. amano-enzyme.com [amano-enzyme.com]
- 18. [PDF] Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to Understanding the Enzymatic Inhibition of Lactate Dehydrogenase by Butyl Oxamate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of Butyl Oxamate as an inhibitor of Lactate Dehydrogenase (LDH). Lactate dehydrogenase A (LDHA) is a pivotal enzyme in anaerobic glycolysis, a pathway frequently upregulated in cancer cells known as the Warburg effect.[1] Its inhibition represents a promising strategy for cancer therapy.[2][3] This document details the mechanism of competitive inhibition, provides field-proven, step-by-step protocols for in vitro kinetic analysis and cell-based assays, and discusses the downstream cellular consequences of LDH inhibition. By synthesizing technical accuracy with causal explanations for experimental choices, this guide serves as an authoritative resource for investigating this compound and other potential LDH inhibitors.
Introduction: Targeting Tumor Metabolism
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation. A hallmark of this reprogramming is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1][2] Lactate Dehydrogenase (LDH), particularly the LDHA isoform, is the critical enzyme that catalyzes the final step of this process: the interconversion of pyruvate and lactate, coupled with the oxidation/reduction of NADH and NAD+.[4] By regenerating NAD+, LDHA sustains the high glycolytic flux required for ATP production and the synthesis of biomass precursors in cancer cells.[1]
The overexpression of LDHA is linked to poor prognosis in various cancers, making it a compelling therapeutic target.[5] Small-molecule inhibitors that block the active site of LDHA can disrupt this metabolic cycle, leading to a bioenergetic crisis and the induction of cell death.[2] Oxamate, a structural analog of pyruvate, is a classic competitive inhibitor of LDH.[1] This guide focuses on this compound, a derivative of this class, and provides the scientific and methodological foundation required for its comprehensive evaluation as an enzymatic inhibitor.
Mechanism of Action
The Target: Lactate Dehydrogenase A (LDHA)
LDHA is a tetrameric enzyme that exists in the cytoplasm. Each subunit contains a substrate-binding site and a cofactor (NADH/NAD+) binding site. The catalytic cycle involves the binding of NADH followed by the substrate, pyruvate. In the active site, a hydride ion is transferred from NADH to pyruvate's carbonyl carbon, while a proton is donated to the carbonyl oxygen, yielding lactate and NAD+.[6] Understanding this mechanism is crucial for appreciating how competitive inhibitors function.
Competitive Inhibition by this compound
Competitive inhibition occurs when an inhibitor molecule, which structurally resembles the substrate, binds reversibly to the enzyme's active site.[7] This binding event prevents the natural substrate from accessing the site. This compound, as an analog of pyruvate, competes for the same binding pocket within the LDHA enzyme.
This mode of inhibition can be overcome by increasing the substrate concentration, which statistically outcompetes the inhibitor for binding. Kinetically, this is characterized by an increase in the apparent Michaelis constant (KM), which reflects a lower binding affinity for the substrate in the presence of the inhibitor.[8] However, the maximum reaction velocity (Vmax) remains unchanged, as at saturating substrate concentrations, the effect of the inhibitor becomes negligible.[8][9]
Figure 1: Competitive inhibition of LDHA by this compound.
Experimental Protocols for Characterization
Trustworthy data is built on robust, self-validating protocols. The following methodologies are designed to rigorously characterize the inhibitory properties of this compound.
In Vitro Enzyme Kinetic Analysis
The foundational experiment to determine the mode of inhibition and key kinetic parameters is the spectrophotometric enzyme assay. The principle lies in monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate.[10][11][12] NADH has a peak absorbance at 340 nm, whereas NAD+ does not, allowing for direct measurement of reaction velocity.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.3. Causality: This pH is optimal for the pyruvate-to-lactate reaction direction and maintains enzyme stability.
-
Pyruvate Stock: 100 mM Sodium Pyruvate in Assay Buffer.
-
NADH Stock: 10 mM NADH in Assay Buffer. Prepare fresh and keep on ice, protected from light, as NADH is unstable.
-
LDHA Enzyme Stock: Prepare a 1 mg/mL stock of purified LDHA (e.g., rabbit muscle LDH) in Assay Buffer. Dilute just before use to a working concentration that yields a linear rate of 0.02-0.04 ΔA/min.[12] Causality: This rate is fast enough for accurate measurement but slow enough to remain in the linear range for the initial velocity calculation.
-
Inhibitor (this compound) Stock: Prepare a 100 mM stock in a suitable solvent (e.g., DMSO or water) and create serial dilutions.
-
-
Assay Setup (96-well UV-transparent plate):
-
Prepare a matrix of reactions. Vary the pyruvate concentration (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM) across columns.
-
Vary the this compound concentration (e.g., 0, 1x, 2x, 5x the expected Ki) across rows. Include a "no inhibitor" control row.
-
To each well, add:
-
Assay Buffer to a final volume of 200 µL.
-
A fixed, non-limiting concentration of NADH (e.g., 0.2 mM final).
-
The desired concentration of this compound.
-
The desired concentration of pyruvate.
-
-
-
Initiation and Measurement:
-
Equilibrate the plate to a constant temperature (e.g., 25°C) in a plate reader.[12] Causality: Enzyme kinetics are highly temperature-dependent; a constant temperature ensures consistent results.
-
Initiate the reaction by adding the diluted LDHA enzyme to all wells.
-
Immediately begin kinetic measurements, recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot v₀ versus substrate [Pyruvate] for each inhibitor concentration. This generates Michaelis-Menten curves.
-
Transform the data using a Lineweaver-Burk plot (1/v₀ vs. 1/[S]).[7] In the case of competitive inhibition, the lines will intersect at the y-axis (1/Vmax), confirming that Vmax is unchanged.[9][13] The x-intercept (-1/KM) will shift to the right, indicating an increase in apparent KM.[9]
-
The inhibition constant (Ki) can be calculated from these plots.
-
Figure 2: Experimental workflow for in vitro kinetic analysis.
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. It is determined by measuring enzyme activity at a fixed substrate concentration while varying the inhibitor concentration.
Step-by-Step Protocol:
-
Reagent Preparation: As described in section 3.1.
-
Assay Setup:
-
Use a fixed, physiological concentration of pyruvate (e.g., near the KM value).
-
Use a fixed concentration of NADH (e.g., 0.2 mM).
-
Prepare wells with a serial dilution of this compound (typically a 10-point curve using a 1:3 dilution series). Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
-
Initiation and Measurement: Initiate with enzyme and measure the reaction rate as described in section 3.1.
-
Data Analysis:
-
Normalize the rates, setting the "no inhibitor" control to 100% activity and the "no enzyme" control to 0%.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Table 1: Comparative Cellular IC₅₀ Values for Oxamate (24h incubation) (Note: These values are for the parent compound, oxamate. The IC₅₀ for this compound must be determined empirically.)
| Cell Line | Cancer Type | IC₅₀ (mM) | Reference |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [4] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [14] |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [4] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | [4][14] |
Cellular Consequences of LDH Inhibition
Inhibiting LDHA in a cellular context triggers a cascade of events beyond simple metabolic disruption. These effects validate the mechanism of action and are critical for assessing therapeutic potential.
Metabolic Reprogramming and Oxidative Stress
By blocking the conversion of pyruvate to lactate, this compound forces a metabolic shift. Pyruvate is shunted into the mitochondria to enter the tricarboxylic acid (TCA) cycle. This shift from glycolysis to oxidative phosphorylation can lead to an increase in reactive oxygen species (ROS), inducing significant oxidative stress.[3][5] This stress is a key driver of the anti-tumor effects observed with LDHA inhibitors.
Induction of Apoptosis and Cell Cycle Arrest
The combination of ATP depletion and high oxidative stress can trigger the intrinsic apoptosis pathway.[2] Studies on oxamate have shown that LDHA inhibition can induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[4]
Autophagy as a Cellular Response
Interestingly, some cancer cells respond to the metabolic stress of LDHA inhibition by initiating autophagy as a survival mechanism.[4] Autophagy allows the cell to recycle intracellular components to generate energy and survive the metabolic crisis. This highlights a potential mechanism of resistance and suggests that combination therapies (e.g., with an autophagy inhibitor) could be more effective.
Figure 3: Signaling pathway of cellular effects from LDHA inhibition.
Summary and Future Directions
This compound belongs to a class of compounds that target a fundamental metabolic vulnerability in many cancers. This guide has provided the theoretical background and practical, detailed protocols necessary to characterize its function as a competitive inhibitor of LDHA. The causality-driven experimental designs ensure a robust evaluation, from determining in vitro kinetic constants like Ki to confirming downstream cellular effects such as oxidative stress and apoptosis. While the parent compound oxamate is well-documented, it is imperative that these analyses be performed specifically for this compound to establish its unique potency and kinetic profile. Future studies should focus on its isoform selectivity (LDHA vs. LDHB), in vivo efficacy in preclinical models, and potential for synergistic combinations with other anti-cancer agents.
References
- Nicotinamide adenine dinucleotide - Wikipedia. (n.d.).
- Michaelis-Menten kinetics and inhibition | Biophysics Class Notes. (n.d.). Fiveable.
- Why does the reduction of NAD+ to NADH change the absorbance so much, and cause fluorescence? (2017, February 21). Chemistry Stack Exchange.
- Rotomskis, R., Rotomskiene, J., & Juodka, B. (n.d.). Picosecond absorption spectroscopy of NADH, FMN and Rh-123, Res.&Disc. Photobiology.
- The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. (2023, November 22). National Center for Biotechnology Information.
- Competitive Inhibition Plots. (2019, January 23). YouTube.
- What are L-lactate dehydrogenase inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. (n.d.). eCampusOntario Pressbooks.
- The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. (2023, November 24). PubMed.
- NADH Analysis by UPLC-UV. (2020, June 29). MS Bioanalytical.
- Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., Royer, R. E., Vander Jagt, D. L., Semenza, G. L., & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences of the United States of America, 107(5), 2037–2042.
- Lactate Dehydrogenase Inhibition: Exploring Possible Applications Beyond Cancer Treatment. (2022, August 9). ResearchGate.
- Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. (n.d.). Pharmaguideline.
- Determining NADH Concentrations with Synergy 2 Multi-Mode Microplate Reader using Fluorescence or Absorbance. (n.d.). Agilent.
- Laboratory 4 Assay for L-Lactate Dehydrogenase. (n.d.).
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy.
- Elabscience®Lactate Dehydrogenase (LDH) Activity Assay Kit (WST-8 Method). (n.d.).
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., Fan, S., & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(23), 11886–11896.
- Granchi, C., Bertini, S., Macchia, M., & Minutolo, F. (2011). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. ChemMedChem, 6(1), 82–87.
- Zhang, Y., Zhao, W., Mao, Y., Liu, Y., Wu, H., Liu, M., Liu, H., & Zhou, J. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 643940.
- EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL. (2023, October 11). PubMed.
- EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL. (2023, June 28). Experimental Oncology.
- Lactic Dehydrogenase. (1959, May 1). ResearchGate.
- LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. (2020, December 1). National Center for Biotechnology Information.
- Novoa, W. B., Winer, A. D., Glaid, A. J., & Schwert, G. W. (1959). Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. The Journal of Biological Chemistry, 234(5), 1143–1148.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Khan Academy [khanacademy.org]
- 14. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Butyl Oxamate for Cellular Metabolism Research
Foreword: The Rationale for Targeting Glycolysis
In the landscape of metabolic research, particularly in oncology, the unique bioenergetic profile of highly proliferative cells stands out. The reliance on aerobic glycolysis, a phenomenon first described by Otto Warburg, is a near-universal hallmark of cancer[1][2]. This metabolic reprogramming, where cells favor the conversion of pyruvate to lactate even in the presence of oxygen, is orchestrated by key enzymes, with Lactate Dehydrogenase A (LDH-A) being a critical nexus[1]. By catalyzing the rapid conversion of pyruvate to lactate, LDH-A regenerates the NAD+ necessary to sustain high glycolytic rates, fueling rapid cell growth, proliferation, and survival[1][2].
Inhibiting LDH-A presents a compelling therapeutic and research strategy. It forces a metabolic crisis, reduces lactate production, and can resensitize cells to other treatments[3][4][5]. Butyl Oxamate, as a derivative of the classic LDH inhibitor Oxamate, serves as a valuable tool compound for researchers to probe these metabolic vulnerabilities. This guide provides the technical insights and field-proven protocols necessary to effectively utilize this compound in your metabolic studies.
Part 1: Core Principles of this compound
Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase
This compound is a cell-permeable ester form of Oxamate. Once inside the cell, it is presumed that cellular esterases cleave the butyl group, releasing Oxamate. Oxamate itself is a structural analog of pyruvate, the natural substrate for LDH[1][6]. It functions as a competitive inhibitor, binding to the active site of the LDH enzyme and preventing the conversion of pyruvate to lactate[7][8]. This blockade has two primary consequences:
-
Inhibition of Glycolytic Flux: By halting the regeneration of NAD+, the rate of glycolysis is significantly reduced.
-
Redirection of Pyruvate: The accumulating pyruvate is forced into the mitochondria to enter the TCA cycle, promoting oxidative phosphorylation (OXPHOS)[5][7].
This forced metabolic shift from glycolysis to OXPHOS is the fundamental principle behind this compound's utility as a tool compound.
Protocol 3: Lactate Production Assay
This biochemical assay directly measures the end-product of LDH-A activity in your cell culture supernatant or cell lysates.
Self-Validation: A standard curve created with known lactate concentrations is required for accurate quantification.
Materials:
-
Cells treated with this compound as in previous protocols.
-
Commercial Lactate Assay Kit (colorimetric or fluorometric).[5]
-
Microplate reader.
Procedure:
-
Sample Collection: After treating cells with this compound for the desired duration, collect the cell culture medium. Alternatively, lyse the cells to measure intracellular lactate.[5]
-
Assay Execution: Follow the manufacturer's instructions for the lactate assay kit. This typically involves mixing the sample with a reaction mix that generates a product proportional to the lactate concentration.
-
Measurement: Read the absorbance or fluorescence on a microplate reader.
-
Data Analysis: Quantify the lactate concentration in your samples using the lactate standard curve. A significant decrease in lactate in this compound-treated samples confirms LDH inhibition.[5]
Part 3: Advanced Concepts and Considerations
Off-Target Effects and Alternative Inhibitors
While oxamate is a classic LDH inhibitor, it is not perfectly specific. At high concentrations, it has been reported to inhibit other enzymes, such as aspartate aminotransferase (AAT).[9] This underscores the importance of using the lowest effective concentration possible and validating key findings with alternative methods, such as siRNA-mediated knockdown of LDHA.[5]
More potent and selective LDH-A inhibitors like FX11 and GSK2837808A have been developed.[3][9] Comparing the effects of this compound to these more modern inhibitors can provide a deeper level of validation for your findings.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 5. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Butyl Oxamate's Biological Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary biological activities of Butyl Oxamate, a competitive inhibitor of lactate dehydrogenase (LDH). Primarily targeting the LDH-A isoform, this compound disrupts anaerobic glycolysis, a metabolic hallmark of many cancer cells known as the Warburg effect. This guide synthesizes current in-vitro and in-vivo findings, detailing the compound's mechanism of action, its effects on cancer cell proliferation, metabolism, and the induction of cellular senescence and apoptosis. Furthermore, we explore the downstream signaling consequences of LDH inhibition by this compound and its potential interplay with monocarboxylate transporters (MCTs). Detailed experimental protocols and quantitative data are presented to equip researchers with the foundational knowledge required for further investigation of this compound as a potential therapeutic agent.
Introduction: Targeting Cancer Metabolism with this compound
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most prominent metabolic phenotypes is the "Warburg effect," characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen.[1] Lactate dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, is a critical enzyme in this process and is often upregulated in various cancers.[2][3] The inhibition of LDH-A presents a promising therapeutic strategy to selectively target cancer cells by disrupting their energy metabolism.
This compound, an ester derivative of oxamic acid, is a structural analog of pyruvate and functions as a competitive inhibitor of LDH.[4] By blocking the conversion of pyruvate to lactate, this compound leads to a cascade of metabolic and signaling events that can impede cancer cell growth and survival. This guide delves into the preliminary studies that have begun to elucidate the biological activities of this promising metabolic inhibitor.
Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase
The primary mechanism of action of this compound is its competitive inhibition of lactate dehydrogenase. As a pyruvate analog, it binds to the active site of LDH, preventing the binding of the natural substrate, pyruvate. This inhibitory action is particularly directed towards the LDH-A isoform, which is predominantly expressed in many cancer types and is crucial for the regeneration of NAD+ required to maintain a high glycolytic flux.[4]
The inhibition of LDH-A by this compound leads to several key metabolic consequences:
-
Decreased Lactate Production: The most immediate effect is a reduction in the conversion of pyruvate to lactate.
-
Intracellular Pyruvate Accumulation: With the forward reaction blocked, pyruvate accumulates within the cell. This can lead to increased pyruvate entry into the mitochondria to fuel the TCA cycle, or its conversion to other metabolites.
-
Altered NAD+/NADH Ratio: By inhibiting the regeneration of NAD+ from NADH, this compound can disrupt the cellular redox balance.
These metabolic shifts trigger a series of downstream cellular responses that contribute to the anti-cancer effects of this compound.
Figure 1: Mechanism of this compound action as a competitive inhibitor of LDH-A.
In-Vitro Biological Activities
Inhibition of Cancer Cell Proliferation
Numerous studies have demonstrated the ability of oxamates, including this compound, to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[1][5] The anti-proliferative effect is attributed to the disruption of cellular energy metabolism and the induction of cell cycle arrest.
| Cell Line | Cancer Type | IC50 (Oxamate) | Reference |
| A549 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | [5] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | [5] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | [1] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | [1] |
Table 1: IC50 values of oxamate in various non-small cell lung cancer cell lines.
Induction of Apoptosis and Senescence
Inhibition of LDH by oxamates has been shown to induce programmed cell death (apoptosis) and cellular senescence in cancer cells. The accumulation of reactive oxygen species (ROS) due to metabolic stress is a key trigger for these cellular fates.[1] Studies have reported the upregulation of apoptosis markers such as cleaved caspase-3 and Bax, and senescence markers like p21 and SA-β-gal staining following treatment with oxamates.[3]
Modulation of Cellular Signaling Pathways
The metabolic reprogramming induced by this compound has profound effects on intracellular signaling cascades. One of the key pathways affected is the Akt-mTOR pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of LDH has been shown to suppress the Akt-mTOR signaling pathway, contributing to the anti-proliferative effects of oxamates.[3]
Figure 2: Downstream signaling consequences of LDH-A inhibition by this compound.
In-Vivo Efficacy in Preclinical Models
In-vivo studies using xenograft mouse models have provided evidence for the anti-tumor efficacy of oxamates. Administration of oxamate has been shown to delay tumor growth and improve the efficacy of other cancer therapies, such as immunotherapy.[4][5]
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Humanized NSCLC mice | Non-Small Cell Lung Cancer | Oxamate (300 mg/kg, i.p.) | Delayed tumor growth | [4] |
| Humanized NSCLC mice | Non-Small Cell Lung Cancer | Oxamate + Pembrolizumab | Enhanced anti-tumor effect | [4][5] |
Table 2: In-vivo efficacy of oxamate in preclinical cancer models.
Interplay with Monocarboxylate Transporters (MCTs)
The accumulation of intracellular lactate due to LDH inhibition necessitates its export from the cell to prevent cytotoxic acidification. This process is primarily mediated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, which are often overexpressed in cancer cells.[6][7] While direct studies on the interaction between this compound and MCTs are limited, it is hypothesized that the efficacy of this compound may be influenced by the expression and activity of these transporters. Cells with high MCT4 expression may be more efficient at exporting lactate, potentially conferring resistance to LDH inhibitors. Conversely, targeting both LDH and MCTs could represent a synergistic therapeutic strategy.
Experimental Protocols
In-Vitro Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 mM) for 24, 48, or 72 hours.
-
Reagent Addition: Add MTT (0.5 mg/mL final concentration) or CCK-8 solution (10 µL/well) and incubate for 2-4 hours at 37°C.
-
Measurement: For MTT, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. For CCK-8, measure the absorbance at 450 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Figure 3: Workflow for in-vitro cell viability assay.
In-Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Treatment: Administer this compound (e.g., 300 mg/kg, intraperitoneally, daily) or vehicle control.[4]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Synthesis and Characterization of this compound
General Characterization Data:
-
Molecular Formula: C₆H₁₁NO₃
-
Molecular Weight: 145.16 g/mol
-
Appearance: White to off-white solid
-
Purity: Typically >98%
Characterization is performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Conclusion and Future Directions
Preliminary studies on this compound highlight its potential as a targeted anti-cancer agent through the inhibition of LDH-A and the subsequent disruption of cancer cell metabolism. The in-vitro and in-vivo data, primarily from studies on its parent compound oxamate, demonstrate promising anti-proliferative and pro-apoptotic activities.
Future research should focus on several key areas:
-
This compound-Specific Studies: Conducting comprehensive studies to determine the specific IC50 values and in-vivo efficacy of this compound to understand the impact of the butyl ester modification.
-
Pharmacokinetics and Bioavailability: Characterizing the pharmacokinetic profile of this compound to optimize dosing and delivery.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, particularly those targeting parallel metabolic pathways or other hallmarks of cancer.
-
Biomarker Discovery: Identifying predictive biomarkers to stratify patients who are most likely to respond to this compound therapy.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel therapeutic strategy for cancer.
References
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. (2021). Frontiers in Oncology. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2021).
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling p
- Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. (2022). Scientific Reports.
- The role of MCT1 and MCT4 in tumor cell proliferation, migration and invasion. (2021). Journal of Cellular and Molecular Medicine.
- Monocarboxylate transporters in cancer. (2020). Molecular Metabolism.
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. (2013). Oncology Reports.
- Oxamate targeting aggressive cancers with special emphasis to brain tumors. (2022). Pharmacological Research. [Link]
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. (2023).
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014). Oncotarget. [Link]
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling p
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. (2021).
- Oxamate targeting aggressive cancers with special emphasis to brain tumors. (2022). PubMed. [Link]
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. (2023).
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014).
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. (2013). PubMed. [Link]
- Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. (2022).
- Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. (2016). PLOS ONE. [Link]
- LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. (2019).
- Monocarboxylate transporters in cancer. (2015).
- Butyrate activates the monocarboxylate transporter MCT4 expression in breast cancer cells and enhances the antitumor activity of 3-bromopyruvate. (2012). Journal of Biological Chemistry. [Link]
- Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. (2023). Cancers. [Link]
- Exploring monocarboxylate transporter inhibition for cancer treatment. (2019).
- Small-molecule inhibitors of human LDH5. (2015). Future Medicinal Chemistry. [Link]
- Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli. (2013). Archives of Biochemistry and Biophysics. [Link]
- N-butyl oxam
- Monocarboxylate transporters in cancer – Molecular Metabolism. (2020). Molecular Metabolism. [Link]
Sources
- 1. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Enzyme Active Site Interactions by Raman/FTIR, NMR, and Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 5. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whitman.edu [whitman.edu]
- 7. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Butyl Oxamate in Cell Culture Experiments
Introduction: Targeting the Metabolic Engine of Proliferating Cells
Rapidly proliferating cells, particularly cancer cells, exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[1][2] This metabolic reprogramming provides the necessary energy and biosynthetic precursors for rapid cell growth.[2][3] A key enzyme sustaining this high glycolytic flux is Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ required for glycolysis to continue.[1][4][5] The upregulation of LDH-A is a hallmark of many aggressive tumors and is associated with poor patient prognosis, making it a compelling target for therapeutic intervention.[1][6]
Butyl Oxamate is a cell-permeable small molecule inhibitor of lactate dehydrogenase (LDH).[7] As an ester derivative of oxamic acid (oxamate), it is designed for enhanced cellular uptake compared to its more polar counterpart. By competitively inhibiting LDH, this compound disrupts the glycolytic pathway, leading to a range of downstream cellular effects, including reduced ATP production, increased oxidative stress, and induction of cell cycle arrest or apoptosis.[6][8][9] These characteristics make this compound a valuable tool for researchers studying cancer metabolism, developing novel anti-cancer therapies, and investigating the broader roles of LDH in cellular physiology.[7][8]
This guide provides a comprehensive overview of the mechanism of action of this compound and detailed protocols for its application in cell culture experiments, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: Disrupting the Glycolytic Cycle
This compound exerts its biological effects primarily through the competitive inhibition of lactate dehydrogenase (LDH), with a particular emphasis on the LDH-A isoform, which is predominantly expressed in cancer cells.[6][8] As a structural analog of pyruvate, it binds to the active site of LDH, preventing the conversion of pyruvate to lactate.[8][10] This blockade has several critical downstream consequences for cellular metabolism and survival.
The primary role of the LDH-A reaction in glycolytic cancer cells is the regeneration of NAD+ from NADH.[1][4] This NAD+ is essential for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis. By inhibiting LDH, this compound disrupts this NAD+ regeneration, leading to a bottleneck in the glycolytic pathway. This results in decreased production of ATP and an accumulation of glycolytic intermediates upstream of pyruvate.
The inhibition of LDH and the subsequent disruption of glycolysis lead to a metabolic shift within the cell. This includes a reduction in ATP levels and an increase in reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[6][8][9] Furthermore, the altered metabolic state can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and in some cases, trigger protective autophagy or cellular senescence.[6][11][12]
Caption: Mechanism of this compound Action.
Experimental Protocols
Preparation of this compound Stock Solutions
Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions.[13] A concentrated stock solution should be prepared in a biocompatible organic solvent, with dimethyl sulfoxide (DMSO) being the preferred choice.
Materials:
-
This compound powder (CAS 585-28-4)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 100 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 14.52 mg of this compound (MW: 145.16 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. A 10 mM stock solution in DMSO is reported to be stable for up to 6 months when stored properly.[13]
Note on Stability: It is recommended to prepare fresh working solutions from the stock for each experiment, as the stability of this compound in cell culture media at 37°C may be limited.[13]
Determining the Optimal Concentration: Cell Viability Assay
The optimal concentration of this compound will vary depending on the cell line and the experimental endpoint. A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) for your specific cell model. The MTT or CCK-8 assay is a standard method for this purpose.[14][15]
Materials:
-
Cancer cell line of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test is 0.1, 1, 10, 50, and 100 mM.[6][16] Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[14] Include vehicle control wells (medium with DMSO) and untreated control wells (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.[15]
-
MTT/CCK-8 Addition: Add the viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[15]
-
Absorbance Reading: For MTT assays, add a solubilizing agent to dissolve the formazan crystals before reading the absorbance.[14] Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
| Cell Line | Cancer Type | IC50 (Oxamate) | Incubation Time | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mM | 24 h | [6][17] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | 24 h | [17] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | 24 h | [6][17] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 mM | 24 h | [6][17] |
Note: The table above shows IC50 values for Oxamate. These values can serve as a starting point for optimizing this compound concentrations, but experimental determination for your specific cell line and this compound is essential.
Measuring LDH Inhibition and Glycolytic Function
To confirm that this compound is inhibiting its target and affecting cellular metabolism, you can perform an LDH activity assay and a glycolysis stress test.
LDH Activity Assay Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Harvest and lyse the cells to release intracellular contents.
-
LDH Measurement: Determine the LDH activity in the cell lysates using a commercially available LDH activity assay kit, following the manufacturer's protocol.[16]
Glycolysis Stress Test (Seahorse XF Analyzer): This assay measures the extracellular acidification rate (ECAR), a key indicator of glycolysis.[15][16]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat cells with this compound for the desired time.
-
Assay: Perform a glycolysis stress test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxy-D-glucose (a glycolysis inhibitor).[15][16]
-
Analysis: Analyze the real-time changes in ECAR to determine the effect of this compound on glycolysis, glycolytic capacity, and glycolytic reserve.
Caption: General Experimental Workflow.
Interpreting Results and Further Applications
A successful experiment will demonstrate a dose-dependent decrease in cell viability and a corresponding inhibition of LDH activity and glycolysis. You may also observe downstream effects such as:
-
Induction of Apoptosis: This can be measured by Annexin V/PI staining, caspase activity assays, or Western blotting for apoptosis markers like cleaved PARP.[6][17]
-
Cell Cycle Arrest: Analyze the cell cycle distribution using flow cytometry after propidium iodide (PI) staining.[17]
-
Increased ROS Production: Measure intracellular ROS levels using fluorescent probes like DCFDA.[6][12]
The inhibition of glycolysis by this compound can also sensitize cancer cells to other therapies.[8][9][11] Therefore, it is a valuable tool for combination studies with radiation or other chemotherapeutic agents.
Conclusion and Future Perspectives
This compound is a potent tool for the in vitro study of cancer metabolism and the consequences of LDH inhibition. Its ability to disrupt the Warburg effect provides a clear mechanistic rationale for its anti-proliferative effects. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize this compound to investigate fundamental biological questions and explore novel therapeutic strategies targeting cellular metabolism. While many protocols are based on its well-studied analog, oxamate, the principles remain the same, with the crucial step of empirical determination of optimal concentrations for this compound in the specific experimental system.
References
- Ulanov, A., et al. Dual Targeting of the Warburg Effect with a Glucose-Conjugated Lactate Dehydrogenase Inhibitor. ACS Chemical Biology.
- Zubková, V., et al. (2023). Revisiting the Warburg Effect with Focus on Lactate. International Journal of Molecular Sciences. [Link]
- Lu, H., et al. (2010). Cetuximab Reverses the Warburg Effect by Inhibiting HIF-1–Regulated LDH-A. Molecular Cancer Therapeutics. [Link]
- Acuña-Castillo, C., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry.
- Boudreau, A., et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. The EMBO Journal. [Link]
- Boudreau, A., et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. PubMed. [Link]
- BenchChem. B32B3 solubility and stability in cell culture media. BenchChem.
- Ganapathy-Kanniappan, S. (2017). Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer. Current Drug Discovery Technologies.
- Maj, J., et al. (2018).
- MySkinRecipes.
- Clem, B., et al. (2011). Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy. Semantic Scholar.
- Macchioni, L., et al. (2018). Inhibition of Glycolysis Suppresses Cell Proliferation and Tumor Progression In Vivo: Perspectives for Chronotherapy. International Journal of Molecular Sciences. [Link]
- Fluegen, G., et al. (2017). Inhibition of glycolysis is associated with cancer cell dormancy.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget. [Link]
- Lee, S., et al. (2023).
- Yang, Y., et al. (2014). Different effects of oxamate on the cell viability and energy metabolism in NSCLC cells and normal lung epithelial cells.
- Wang, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology. [Link]
- Hashimoto, T., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed. [Link]
- Hashimoto, T., et al. (2025). Different effects of oxamate on the cell viability and LDH enzyme activity in NSCLC cells and normal lung epithelial cells.
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of N,N'-bis(3-methoxyphenyl)oxamide. BenchChem.
- Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. PubMed Central. [Link]
- Firtina, Z. T., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed. [Link]
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Impact Journals.
- BenchChem. Comparative Analysis of LDH-A Inhibitors: NHI-2 vs.
- Han, F., et al. (2015).
- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. PubMed. [Link]
- O'Donnell, A., et al. (2025). (PDF) Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility.
- Wang, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. PubMed. [Link]
- National Center for Biotechnology Information.
- Goldberg, E. J., et al. (2020). Inhibition of Growth by Combined Treatment with Inhibitors of Lactate Dehydrogenase and either Phenformin or Inhibitors of 6. Anticancer Research.
- Tiaris Biosciences. LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
- Chan, G. K., et al. (2013).
- Chan, G. K., et al. (2025). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
- Promega Corporation. CytoTox 96® Non-Radioactive Cytotoxicity Assay Protocol.
- Schilling, M. (2021). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Tokyo Chemical Industry UK Ltd. This compound 585-28-4. Tokyo Chemical Industry UK Ltd.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 17. oncotarget.com [oncotarget.com]
Targeting Cancer's Sweet Tooth: A Guide to Butyl Oxamate in Preclinical Research
Introduction: Exploiting a Metabolic Vulnerability in Cancer
A fundamental hallmark of many cancer cells is their rewired metabolism, a phenomenon famously described by Otto Warburg.[1][2][3] Unlike healthy cells that primarily rely on mitochondrial oxidative phosphorylation for energy, cancer cells exhibit a heightened rate of glycolysis, converting glucose to lactate even in the presence of oxygen—a process termed "aerobic glycolysis" or the "Warburg Effect".[1][4][5] This metabolic shift is not a sign of defective mitochondria but rather a strategic adaptation that fuels rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis.[2][4][5]
At the heart of this metabolic reprogramming is the enzyme Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate.[6][7][8] This step is critical for regenerating NAD+, a cofactor necessary to maintain a high glycolytic flux.[9] The overexpression and increased activity of LDHA are common in a wide array of human cancers and are often associated with tumor progression, metastasis, and poor prognosis.[7][10] Consequently, LDHA has emerged as a compelling therapeutic target for developing novel anti-cancer agents.[6][8][9]
Butyl Oxamate, a derivative of oxamate, is a small-molecule inhibitor that targets LDHA. By acting as a pyruvate analog, it competitively inhibits LDHA, thereby disrupting the glycolytic pathway in cancer cells.[11] This guide provides a comprehensive overview and detailed protocols for researchers investigating the anti-cancer effects of this compound, focusing on determining optimal concentrations and characterizing its cellular effects.
Mechanism of Action: Starving the Proliferating Cancer Cell
The primary mechanism of this compound is the competitive inhibition of Lactate Dehydrogenase A (LDHA). This targeted disruption of a key metabolic enzyme triggers a cascade of events within the cancer cell, ultimately leading to reduced proliferation and cell death.
The Signaling Pathway of LDHA Inhibition
The inhibition of LDHA by this compound initiates a series of downstream cellular consequences:
-
Glycolysis Disruption: By blocking the conversion of pyruvate to lactate, this compound causes a bottleneck in the glycolytic pathway.[9]
-
Reduced ATP Production: The reliance of cancer cells on glycolysis for rapid ATP generation means that its disruption leads to a significant drop in cellular energy levels.[12][13]
-
Increased Oxidative Stress: The metabolic shift forces a greater reliance on mitochondrial respiration, which can lead to an accumulation of reactive oxygen species (ROS).[10][12][13] This increase in ROS can overwhelm the cell's antioxidant capacity, causing damage to DNA, proteins, and lipids.
-
Induction of Apoptosis or Autophagy: The combination of energy depletion and oxidative stress can trigger programmed cell death (apoptosis).[10][11][13] In some cellular contexts, LDHA inhibition may induce autophagy, a cellular recycling process, as a survival mechanism.[13][14][15] The specific outcome often depends on the cancer cell type and its genetic background.[13]
Caption: Mechanism of this compound action on cancer cell metabolism.
Determining Optimal this compound Concentration: A Multi-Assay Approach
The effective concentration of this compound can vary significantly between different cancer cell lines.[13][14] Therefore, it is crucial to perform dose-response studies to determine the half-maximal inhibitory concentration (IC50) for your specific cell line of interest. A typical starting point for these experiments is a broad range of concentrations, followed by a more focused range around the estimated IC50.
Recommended Concentration Ranges for Initial Screening
The following table summarizes reported IC50 values for oxamate (the active component of this compound) in various cancer cell lines after a 24-hour treatment period. These values can serve as a guide for designing your initial dose-response experiments.
| Cell Line | Cancer Type | 24h IC50 (mM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 | [13][14] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [13][14] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 | [13][14] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 | [16] |
| CNE-1 | Nasopharyngeal Carcinoma | Not specified, dose-dependent inhibition | [10] |
| CNE-2 | Nasopharyngeal Carcinoma | Not specified, dose-dependent inhibition | [10] |
| T98G | Glioblastoma | Effective at 30 mM | [17] |
Note: this compound is often used interchangeably with oxamate in the literature. Researchers should confirm the specific compound used in their studies.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for evaluating the efficacy of this compound in cancer cell lines.
Experimental Workflow Overview
Caption: A typical experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
-
Principle: Colorimetric assays like CCK-8 and MTT measure the metabolic activity of viable cells.[18] In the case of CCK-8, a water-soluble tetrazolium salt is reduced by dehydrogenases in living cells to produce a colored formazan product.[16] The amount of formazan is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound (prepare a stock solution in a suitable solvent, e.g., sterile water or DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT solution
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.[16] Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium at various concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).[16][19] Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).[16]
-
Assay:
-
Measurement: Measure the absorbance at 450 nm for CCK-8[16] or 570 nm for MTT[18] using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following this compound treatment.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[14]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 20, 50, 100 mM) for 24 hours.[13][14]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population can be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Intracellular LDH Activity Assay
This protocol directly measures the inhibitory effect of this compound on intracellular LDH activity.
-
Principle: This assay measures the rate of NADH oxidation to NAD+ as LDH converts pyruvate to lactate. The decrease in NADH absorbance at 340 nm is proportional to LDH activity.
-
Materials:
-
Procedure:
-
Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.[19]
-
Cell Lysis: Harvest the cells and lyse them according to the assay kit's protocol to release intracellular enzymes.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the LDH activity.
-
Assay: Perform the LDH activity assay according to the manufacturer's instructions, which typically involves mixing the cell lysate with a reaction mixture containing pyruvate and NADH.
-
Measurement: Measure the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the LDH activity and normalize it to the total protein concentration. Compare the activity in treated cells to that of the control.
-
Protocol 4: Glycolysis Stress Test
This protocol assesses the impact of this compound on the glycolytic function of cancer cells.
-
Principle: A Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactate production and thus glycolysis.[18] The assay involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor that forces cells to rely on glycolysis), and 2-deoxy-D-glucose (2-DG, a glycolysis inhibitor).[20]
-
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Treated and control cells
-
Seahorse XF Base Medium supplemented with glutamine
-
Glucose, Oligomycin, and 2-DG solutions
-
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treatment: Treat the cells with this compound for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium and incubate in a non-CO2 incubator.
-
Cartridge Hydration and Loading: Hydrate the sensor cartridge and load the injection ports with glucose, oligomycin, and 2-DG.
-
Measurement: Place the plate in the Seahorse XF Analyzer and run the glycolysis stress test protocol. The instrument will measure real-time changes in ECAR.[20]
-
Data Analysis: Analyze the data to determine the effect of this compound on key parameters of glycolytic function, such as glycolysis, glycolytic capacity, and glycolytic reserve.
-
Synergistic Potential and Future Directions
The targeted metabolic disruption by this compound makes it an attractive candidate for combination therapies. Research has shown that it can enhance the efficacy of other anti-cancer treatments, including:
-
Chemotherapy: By weakening the cancer cells' metabolic resilience, this compound can sensitize them to traditional chemotherapeutic agents like doxorubicin.[21]
-
Radiotherapy: Inhibition of glycolysis with oxamate has been shown to increase the radiosensitivity of glioblastoma and nasopharyngeal carcinoma cells.[10][22][23]
-
Immunotherapy: By reducing lactate production in the tumor microenvironment, oxamate can alleviate the immunosuppressive effects of lactate and enhance the efficacy of immune checkpoint inhibitors like anti-PD-1 antibodies.[16][20][24]
-
Other Metabolic Inhibitors: Combining this compound with drugs that target other metabolic pathways, such as the mitochondrial complex I inhibitor phenformin, can induce synergistic anti-cancer effects.[11][25]
Conclusion
This compound represents a promising therapeutic strategy that exploits the metabolic dependencies of cancer cells. By selectively inhibiting LDHA, it disrupts the Warburg effect, leading to energy depletion, oxidative stress, and ultimately, cancer cell death. The protocols outlined in this guide provide a robust framework for researchers to investigate the efficacy of this compound in various cancer models, determine optimal therapeutic concentrations, and explore its potential in combination therapies. As our understanding of cancer metabolism continues to grow, targeting key enzymes like LDHA will undoubtedly remain a critical area of research in the development of more effective and targeted cancer treatments.
References
- Warburg effect (oncology) - Wikipedia. (n.d.).
- Metabolic Changes in Cancer: The Warburg Effect. (n.d.). Cell Signaling Technology.
- Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009).
- Granchi, C., Minutolo, F. (2012). Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. Future Medicinal Chemistry, 4(13), 1567-1582.
- Liberti, M. V., & Locasale, J. W. (2016). The Warburg Effect: How Does it Benefit Cancer Cells?. Trends in Biochemical Sciences, 41(3), 211–218.
- What are LDHA inhibitors and how do they work? (2024, June 21). Patsnap Synapse.
- Liberti, M. V., & Locasale, J. W. (2016). The Warburg Effect: How Does it Benefit Cancer Cells?. Trends in Biochemical Sciences, 41(3), 211-218.
- Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.
- Rani, R., & Kumar, V. (2022). Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. Frontiers in Chemistry, 10, 969242.
- Granchi, C., & Minutolo, F. (2012). Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. PubMed.
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., ... & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11626–11636.
- Different effects of oxamate on the cell viability and energy... (n.d.). ResearchGate.
- Kose, D., Ozer, N. K., & Yilmaz, A. M. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 148, 112726.
- Higher doses of Oxamate and NHI-2 are required to induce apoptosis and... (n.d.). ResearchGate.
- Li, Y., Li, X., Liu, S., Zhang, Y., & Liu, J. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 634968.
- Sheng, S. L., Liu, J. J., Dai, Y. H., Sun, X. G., Xiong, X. P., & Huang, G. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2893–2900.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025, June 14). PubMed.
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., ... & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11626-11636.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (n.d.). MDPI.
- LDH-A inhibition by oxamate induces apoptosis in H1395 while not in... (n.d.). ResearchGate.
- Comparative Analysis of LDH-A Inhibitors: NHI-2 vs. Oxamate. (n.d.). Benchchem.
- Different effects of oxamate on the cell viability and LDH enzyme... (n.d.). ResearchGate.
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. (2025, August 6). ResearchGate.
- Miskimins, W. K., Ahn, H. J., Kim, J. Y., Ryu, S., Jung, Y. S., & Choi, J. Y. (2014).
- Zhai, X., Yang, Y., Wan, J., Zhu, R., & Wu, H. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway.
- Li, Y., Li, X., Liu, S., Zhang, Y., & Liu, J. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. PubMed, 30(3), 634968.
- Li, Y., Li, X., Liu, S., Zhang, Y., & Liu, J. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 634968.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025, June 14). PMC - NIH.
- Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines. (2025, January 15). PubMed.
Sources
- 1. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 2. Metabolic Changes in Cancer: The Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 8. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 10. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 21. Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
Butyl Oxamate solubility in DMSO for stock solution
Application Note & Protocol
Topic: Preparation and Handling of Butyl Oxamate Stock Solutions in DMSO for Cellular and Biochemical Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a critical tool compound for investigating cellular metabolism, primarily through its inhibitory action on Lactate Dehydrogenase (LDH). The integrity of experimental results hinges on the precise and consistent preparation of this reagent. This guide moves beyond a simple set of instructions to explain the scientific rationale behind each step, ensuring robust and reproducible outcomes in downstream applications such as cancer metabolism studies and enzymatic assays.
Introduction: The Role of this compound in Metabolic Research
Cellular metabolism is a cornerstone of biological research, with aberrant metabolic pathways being a hallmark of numerous diseases, most notably cancer. The phenomenon of aerobic glycolysis, or the "Warburg effect," describes the tendency of cancer cells to favor glycolysis over oxidative phosphorylation, even in the presence of oxygen. Lactate Dehydrogenase (LDH), the enzyme that catalyzes the interconversion of pyruvate and lactate, is a pivotal regulator in this process.
This compound, a structural analog of pyruvate, serves as a competitive inhibitor of LDH.[1][2] By blocking LDH activity, this compound forces a metabolic shift, making it an invaluable pharmacological tool to probe the dependencies of cells on glycolytic pathways.[2][3][4] Its use has been documented in studies exploring potential therapeutics for cancer, metabolic disorders, and even bone loss.[1][3] Given its central role in such research, the ability to prepare a stable, concentrated, and accurately quantified stock solution is the foundational step for any meaningful experiment.
Part 1: Reagent Characterization and Solvent Selection
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for its proper handling and dissolution. It is typically supplied as a solid, crystalline powder.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₃ | PubChem[5] |
| Molecular Weight | 145.16 g/mol | MySkinRecipes, TCI[1][6] |
| Appearance | White to almost white powder/crystal | TCI[6] |
| Melting Point | 85 - 89 °C | MySkinRecipes, TCI[1][6] |
| Purity | Typically ≥98% | MySkinRecipes, TCI[1][6] |
| Storage (Solid) | Room temperature, in a cool, dark place | TCI[6] |
The Rationale for Using DMSO as a Solvent
Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent with exceptional solvating power for a wide range of organic molecules that are otherwise poorly soluble in aqueous solutions.[7] This makes it the solvent of choice for preparing high-concentration stock solutions in drug discovery and biological research.[8]
Causality Behind Solvent Choice:
-
High Solubilizing Capacity: DMSO can effectively disrupt the crystal lattice of solid compounds like this compound, enabling the preparation of concentrated stocks (e.g., 10-100 mM). This allows for minimal volumes of the stock solution to be added to aqueous experimental systems, thereby reducing solvent-induced artifacts.
-
Miscibility with Water: DMSO is miscible with water and most cell culture media in all proportions.[7] This facilitates the dilution of the concentrated stock into the final aqueous assay buffer without immediate precipitation, provided the final DMSO concentration is kept low.
-
Critical Consideration - Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can significantly decrease the solubility of hydrophobic compounds and may promote degradation.[9] Therefore, it is imperative to use fresh, anhydrous (or low-water content) DMSO and to handle it in a way that minimizes exposure to air.
Part 2: Critical Safety and Handling Protocols
Before handling this compound or DMSO, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following is a synthesis of key safety protocols.[10][11]
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Engineering Controls: Handle the solid this compound powder and concentrated DMSO solutions within a certified chemical fume hood or a ventilated enclosure to avoid inhalation of dust or vapors.[10][11]
-
Handling: Avoid direct contact with skin, eyes, and clothing. After handling, wash hands thoroughly. Prevent dust generation when working with the solid compound.[10]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if easy to do so and continue rinsing.[10]
-
Inhalation: Move the individual to fresh air.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[10][12]
-
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unused stock solutions should be treated as chemical waste.
Part 3: Protocol for Preparing a 100 mM this compound Stock Solution
This protocol details the preparation of a high-concentration stock solution. While a 100 mM concentration is a common target, the maximal solubility should be empirically verified if higher concentrations are needed.
Materials and Equipment
-
This compound (solid powder, ≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Analytical balance (readable to 0.1 mg)
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Weighing paper or boat
Calculation of Mass
The fundamental step is to calculate the mass of this compound required to achieve the desired concentration and volume.
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
Example Calculation for 1 mL of a 100 mM Stock:
-
Mass (mg) = 100 mmol/L × 0.001 L × 145.16 g/mol × 1000 mg/g
-
Mass (mg) = 14.52 mg
Therefore, 14.52 mg of this compound is needed to prepare 1 mL of a 100 mM stock solution.
Step-by-Step Experimental Protocol
-
Preparation: Place the analytical balance in a draft-free area. Ensure all materials are clean and readily accessible.
-
Weighing: Tare the balance with a clean weighing boat. Carefully weigh out the calculated mass of this compound (e.g., 14.52 mg).
-
Transfer: Quantitatively transfer the weighed powder into a sterile 1.5 mL microcentrifuge tube or an appropriate amber vial. Tapping the weighing boat gently can help dislodge any remaining powder.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound.
-
Dissolution: Securely cap the tube. Vortex the solution vigorously for 1-2 minutes.
-
Visual Confirmation (Self-Validation): After vortexing, visually inspect the solution against a light source. It should be a clear, colorless, and particulate-free liquid. If any solid remains, continue vortexing. Gentle warming in a 37°C water bath for 5-10 minutes can be attempted, but one must be cautious as heat can potentially degrade some compounds. Allow the solution to return to room temperature before final inspection.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots in a clearly labeled box at -20°C or -80°C for long-term stability. Protect from light.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution in DMSO.
Part 4: Protocol for Preparing Working Solutions
The concentrated DMSO stock must be diluted to a final working concentration in an aqueous buffer or cell culture medium immediately before use.
Step-by-Step Dilution Protocol
-
Thaw: Remove a single aliquot of the 100 mM stock solution from the freezer and allow it to thaw completely at room temperature.
-
Vortex: Briefly vortex the thawed stock solution to ensure homogeneity.
-
Serial Dilution (Recommended): To achieve accurate low micromolar concentrations, it is best practice to perform one or more intermediate serial dilutions.
-
Example for 100 µM final concentration: Add 1 µL of the 100 mM stock to 999 µL of the final assay buffer/medium.
-
Important: When adding the DMSO stock to the aqueous solution, pipette it directly into the liquid and mix immediately to prevent localized high concentrations that can cause precipitation.
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in your experiment. For most cell-based assays, this should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity or artifacts. A vehicle control (medium with the same final concentration of DMSO) must always be included in experiments.
-
Use Immediately: Aqueous solutions of many compounds are not stable for long periods. Prepare working solutions fresh for each experiment and do not store them.[13]
Workflow for Preparing Working Solutions
Caption: Workflow for diluting a DMSO stock to a final working solution.
Part 5: Troubleshooting
-
Problem: Compound precipitates out of solution when diluted into aqueous buffer.
-
Cause & Solution: This "crashing out" can occur if the compound's solubility limit in the aqueous buffer is exceeded. Try a lower final concentration. Ensure rapid mixing upon dilution. The final DMSO concentration may be too low to maintain solubility; consider if a slightly higher (but still non-toxic) percentage is feasible.
-
-
Problem: Inconsistent experimental results between different batches of stock solution.
-
Cause & Solution: This could be due to inaccurate weighing, incomplete initial dissolution, or degradation of the stock solution. Ensure the balance is calibrated. Always visually confirm complete dissolution. Use fresh aliquots for each experiment and avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for extended periods (e.g., >6 months, stability should be verified).[14]
-
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 25767881, N-butyl oxamate.
- MySkinRecipes. This compound.
- LabSolutions. This compound.
- S. Ozden, S. D. Poyraz, B. C. Yilmaz, et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 148, 112724.
- Practice Procedures for Making Stock Solution. (Note: General laboratory protocol).
- A. M. Z. Al-Dissi, et al. (2021). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. JBMR Plus, 5(11), e10550.
- Z. Z. Li, et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters, 358(2), 171-180.
- Organic Syntheses Procedure. (Note: General organic chemistry procedures).
- D. A. D. I. C. K. Son, et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers, 10(3), 56.
- M. B. C. Mhlongo, et al. (2021). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Omega, 6(3), 2133-2141.
- Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.
- Cole-Parmer. Chemical Compatibility Database.
- S. R. D. D. S. Wagner, et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(18), 2089-2095.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Assessment of Butyl Oxamate in Mouse Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate the anti-tumor efficacy of Butyl Oxamate in mouse models. This document emphasizes scientific integrity, providing detailed, field-proven protocols and the causal reasoning behind experimental choices.
Introduction: The Therapeutic Rationale for Targeting Lactate Dehydrogenase with this compound
Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of oxygen. Lactate dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, is a key enzyme in this process and is often overexpressed in various cancers.[1][2][3] Inhibition of LDH-A presents a promising therapeutic strategy to disrupt cancer cell metabolism, leading to reduced proliferation and survival.[1][4]
This compound, an analog of oxamic acid, is a competitive inhibitor of LDH-A.[5][6] By mimicking the structure of pyruvate, it binds to the active site of LDH-A, thereby blocking the conversion of pyruvate to lactate.[6][7] This inhibition is expected to lead to a decrease in lactate production, a reduction in ATP levels, and an increase in reactive oxygen species (ROS), ultimately inducing cancer cell death.[7][8] In vivo studies with oxamate and other LDH inhibitors have demonstrated their potential to suppress tumor growth and modulate the tumor microenvironment.[4][9][10][11][12] This guide outlines a robust preclinical study design to investigate the in vivo efficacy of this compound in a subcutaneous cancer mouse model.
Signaling Pathway: this compound's Impact on Cancer Cell Metabolism
The following diagram illustrates the mechanism of action of this compound in inhibiting the glycolytic pathway in cancer cells.
Caption: this compound inhibits LDH-A, blocking lactate production.
PART 1: Preclinical In Vivo Study Design
A well-structured preclinical study is paramount to generating reliable and translatable data. This section outlines the key considerations for designing an in vivo efficacy study of this compound in a subcutaneous mouse tumor model.
Mouse Model Selection
The choice of mouse model is critical for the relevance of the study. For investigating a metabolic inhibitor like this compound, a syngeneic or xenograft model using a cancer cell line with a known glycolytic phenotype is recommended.
-
Syngeneic Models: Utilize immunocompetent mice, allowing for the evaluation of the interplay between the therapeutic agent and the immune system. This is particularly relevant as LDH inhibition has been shown to modulate the tumor immune microenvironment.[4][10][11][12]
-
Xenograft Models: Involve the implantation of human cancer cells into immunodeficient mice.[13][14][15] These models are useful for assessing the direct anti-tumor activity of the compound on human cancers.
Recommended Cell Lines: Select cell lines known for their high glycolytic rates, such as pancreatic (e.g., MiaPaCa-2), non-small cell lung cancer (e.g., A549, H1299), or breast cancer cell lines.[8][12][16][17]
Experimental Groups and Dosing Strategy
A typical study design would include the following groups:
| Group | Treatment | No. of Mice | Rationale |
| 1 | Vehicle Control | 10 | To establish the baseline tumor growth rate. |
| 2 | This compound (Low Dose) | 10 | To assess the dose-dependent efficacy of this compound. |
| 3 | This compound (High Dose) | 10 | To determine the maximum tolerated dose and optimal efficacy. |
| 4 | Positive Control (Optional) | 10 | A standard-of-care chemotherapy agent for the chosen cancer model to benchmark the efficacy of this compound. |
Dosing: Based on previous in vivo studies with oxamate, intraperitoneal (IP) or oral gavage (PO) administration are common routes.[9][18][19] Dosing can range from 100 mg/kg to 750 mg/kg, administered daily or on a different schedule.[9][18][20] A pilot dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound.
Study Endpoints
Primary Endpoint:
-
Tumor Growth Inhibition (TGI): Measured by tumor volume over time.
Secondary Endpoints:
-
Body Weight: Monitored as an indicator of toxicity.
-
Survival Analysis: To assess the overall impact on survival.
-
Biomarker Analysis:
-
Lactate Levels: Measurement of lactate in tumor tissue and plasma as a direct pharmacodynamic marker of LDH-A inhibition.[16][17][21][22]
-
Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissues.
-
Immune Cell Infiltration: In syngeneic models, analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry or IHC to evaluate the immunomodulatory effects.[10][11][12]
-
PART 2: Experimental Protocols
This section provides detailed, step-by-step protocols for the key experimental procedures.
Protocol: Subcutaneous Tumor Model Establishment
This protocol describes the establishment of a subcutaneous tumor model in mice.[13][14][15][23][24]
Materials:
-
Selected cancer cell line
-
Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, can enhance tumor take rate)
-
Syringes (1 mL) and needles (25-27 gauge)
-
Animal clippers
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions to 70-80% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS or HBSS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Shave the hair on the flank of the mouse where the injection will be performed.
-
-
Tumor Cell Implantation:
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension (100-200 µL) to form a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.[23]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This typically takes 1-3 weeks.[13][15]
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .
-
Protocol: Oral Gavage Administration
This protocol details the procedure for oral administration of this compound.[25][26][27][28][29]
Materials:
-
This compound formulation (dissolved in a suitable vehicle, e.g., water, PBS, or corn oil)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the mouse weight)
-
Syringes (1 mL)
Quantitative Data Summary:
| Mouse Weight (grams) | Gavage Needle Gauge | Max. Admin. Volume (mL) |
| 15 - 20 | 22G | 0.20 |
| 20 - 25 | 20G | 0.25 |
| 25 - 35 | 18G | 0.35 |
Note: The general recommendation for maximum gavage volume is 10 mL/kg of the animal's body weight.[25][27][28]
Procedure:
-
Preparation:
-
Weigh the mouse to determine the correct dosing volume.
-
Select the appropriate gavage needle size.[25]
-
Measure the insertion depth by holding the needle alongside the mouse, from the tip of the nose to the last rib, and mark the needle.
-
-
Restraint:
-
Firmly but gently restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position.
-
-
Administration:
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse will naturally swallow, which helps guide the needle into the esophagus. Pass the needle smoothly to the pre-measured depth without force.[27][29]
-
Slowly administer the substance over 2-3 seconds.
-
-
Post-Procedure Monitoring:
Experimental Workflow Diagram
The following diagram outlines the complete workflow for the in vivo study of this compound.
Caption: Workflow for this compound in vivo efficacy study.
PART 3: Data Analysis and Interpretation
-
Tumor Growth Inhibition (TGI): Calculate the percent TGI for each treatment group relative to the vehicle control group. Statistical significance can be determined using appropriate tests, such as a two-way ANOVA with repeated measures.
-
Survival Analysis: Generate Kaplan-Meier survival curves and analyze for statistical significance using the log-rank test.
-
Biomarker Data: Analyze biomarker data using t-tests or ANOVA to compare treatment groups to the vehicle control.
Trustworthiness and Self-Validation:
To ensure the validity of the results, it is crucial to include appropriate controls, randomize animals into groups, and blind the individuals performing measurements and data analysis. All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines to ensure animal welfare.[26]
References
- Application Notes and Protocols for Oral Gavage Administr
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - NIH.
- The cell-line-derived subcutaneous tumor model in preclinical cancer research.
- EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
- Standard Operating Procedures for Oral Gavage in Mice and R
- Oral Gavage In Mice and R
- Subcutaneous Tumor Models | Kyinno Bio.
- UBC ANIMAL CARE COMMITTEE TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- In vivo tumor models - Stanford Medicine.
- The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed.
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors.
- Evaluation of LDH-A and glutaminase inhibition in vivo by hyperpolarized 13C-pyruvate magnetic resonance spectroscopy of tumors - NIH.
- Visualizing the effects of Lactate Dehydrogenase (LDH)
- Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activ
- Abstract 4104: Evaluation of a novel LDH inhibitor efficacy in vivo in a glycolytic cancer model using hyperpolarized 13C magnetic resonance imaging - AACR Journals.
- Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combin
- Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lact
- Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice - MDPI.
- (ISMRM 2017) Evaluation of the in vivo on-target effect of a newly developed LDH inhibitor using hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging.
- Small-molecule inhibitors of human LDH5 - PMC - PubMed Central - NIH.
- LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC - PubMed Central.
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed.
- Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction.
- Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lact
- Different effects of LDH-A inhibition by oxam
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - NIH.
- Lactate Dehydrogenase | Inhibitors | MedChemExpress.
- Oxam
- (PDF)
- Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - ResearchG
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - Frontiers.
- Design and Synthesis of Novel Lactate Dehydrogenase A Inhibitors by Fragment-Based Lead Generation | Journal of Medicinal Chemistry - ACS Public
- Design and Synthesis of Novel Lactate Dehydrogenase A Inhibitors by Fragment-Based Lead Generation | Request PDF - ResearchG
- Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC - NIH.
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactyl
- Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed.
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling p
- Subchronic toxicity studies of t-butyl alcohol in r
Sources
- 1. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Oxamate - Wikipedia [en.wikipedia.org]
- 7. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 13. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 14. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 15. The cell-line-derived subcutaneous tumor model in preclinical cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. (ISMRM 2017) Evaluation of the in vivo on-target effect of a newly developed LDH inhibitor using hyperpolarized 13C Magnetic Resonance Spectroscopic Imaging [archive.ismrm.org]
- 18. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of LDH-A and glutaminase inhibition in vivo by hyperpolarized 13C-pyruvate magnetic resonance spectroscopy of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 27. iacuc.wsu.edu [iacuc.wsu.edu]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. animalcare.ubc.ca [animalcare.ubc.ca]
Seahorse XF assay protocol using Butyl Oxamate
Application Note & Protocol
Topic: Seahorse XF Assay Protocol for Evaluating Metabolic Reprogramming with Butyl Oxamate
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cellular metabolism is a dynamic network of biochemical reactions fundamental to cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. The Agilent Seahorse XF Analyzer platform provides real-time, live-cell measurements of the two major energy-producing pathways: mitochondrial respiration, measured by the oxygen consumption rate (OCR), and glycolysis, measured by the extracellular acidification rate (ECAR).[1][2] Lactate dehydrogenase (LDH), particularly the LDH-A isoform, is a critical enzyme that catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis. Its inhibition is a key therapeutic strategy for targeting cancer metabolism.[3] This application note provides a comprehensive, in-depth technical guide for utilizing the Seahorse XF platform to assess the metabolic effects of this compound, a cell-permeable prodrug of the LDH inhibitor oxamate.[4] We present a detailed protocol for integrating this compound into the Seahorse XF Glycolysis Stress Test, enabling researchers to dissect the impact of LDH inhibition on glycolytic function and overall cellular bioenergetics.
Scientific Introduction: Targeting Glycolysis with this compound
Many pathological conditions, notably cancer, exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. In this state, cells preferentially metabolize glucose to lactate even in the presence of sufficient oxygen. This metabolic reprogramming supports rapid cell proliferation by providing ATP and essential biosynthetic precursors.[5] The enzyme Lactate Dehydrogenase A (LDH-A) is pivotal in this process, regenerating the NAD+ required for sustained high-rate glycolysis by converting pyruvate to lactate.[4]
Inhibition of LDH-A is a promising therapeutic approach to reverse the Warburg effect, decrease lactate production, and potentially induce a metabolic shift back towards oxidative phosphorylation (OXPHOS), thereby inhibiting tumor growth.[3][4] Oxamate is a classic competitive inhibitor of LDH that acts as a pyruvate analog.[4][6] However, its utility in cell-based assays can be limited by its poor membrane permeability. This compound, an ester derivative, functions as a more cell-permeable prodrug that is hydrolyzed intracellularly to release oxamate, ensuring more effective target engagement.
The Agilent Seahorse XF Analyzer measures OCR and ECAR to provide a real-time snapshot of cellular metabolism.[7] The ECAR is largely attributed to the extrusion of lactate and protons generated during glycolysis.[8] By treating cells with this compound and running a Seahorse XF Glycolysis Stress Test, researchers can directly quantify the extent of LDH inhibition, assess the cell's reliance on glycolysis, and uncover potential compensatory metabolic shifts.[3][9]
Mechanism of Action: this compound and LDH
The diagram below illustrates the final steps of glycolysis and the specific point of inhibition by oxamate, the active form of this compound.
Caption: this compound inhibits Lactate Dehydrogenase (LDH-A).
Experimental Design and Optimization
A robust Seahorse XF assay requires careful optimization. The following parameters must be empirically determined for each cell line and experimental condition to ensure data integrity and reproducibility.
Cell Seeding Density
The optimal cell number is critical for obtaining a measurable and consistent metabolic signal. Too few cells will result in OCR and ECAR values below the instrument's detection limit, while too many cells can lead to an exhausted microenvironment and non-linear metabolic rates.
Protocol for Seeding Density Optimization:
-
Seed a range of cell densities (e.g., 5,000 to 80,000 cells/well for a 96-well plate) in a Seahorse XF Cell Culture Microplate.[10]
-
Allow cells to adhere and grow overnight.
-
Perform a Seahorse XF Cell Mito Stress Test to assess basal OCR.[11]
-
The optimal density is one that yields a basal OCR between 50 and 400 pmol/min (for XFe96/Pro) and forms a confluent monolayer without overgrowth.[12]
| Parameter | Low Density | Optimal Density | High Density |
| Cell Coverage | < 70% monolayer | 80-100% monolayer | Over-confluent |
| Basal OCR | Too low to detect | In linear range | May become non-linear |
| ECAR Signal | Weak, high noise | Robust and consistent | May be artificially high |
This compound Concentration and Treatment Time
The effective concentration of this compound can vary significantly between cell types due to differences in uptake, metabolism, and reliance on LDH. A dose-response experiment is essential.
Protocol for Dose-Response Optimization:
-
Seed cells at the optimized density determined in section 2.1.
-
Treat cells with a range of this compound concentrations (e.g., 1 mM to 50 mM) for a predetermined duration (e.g., 24 hours).[4][13] Include a vehicle control (e.g., DMSO or PBS).
-
Perform a Seahorse XF Glycolysis Stress Test (see Section 4).
-
Analyze the ECAR data. The optimal concentration will be the lowest dose that achieves a significant and maximal reduction in glycolysis or glycolytic capacity without inducing widespread cell death.[9]
-
Treatment duration should also be optimized (e.g., 1, 6, 24 hours) to capture the desired biological effect, distinguishing between acute metabolic switching and longer-term adaptation.[14]
Detailed Protocol: Glycolysis Stress Test with this compound
This protocol describes the integration of this compound treatment with the standard Agilent Seahorse XF Glycolysis Stress Test.[8] This test measures key parameters of glycolytic flux: glycolysis, glycolytic capacity, and glycolytic reserve.
Required Materials
-
Agilent Seahorse XF Analyzer (XFe96, XFe24, XFp, or Pro).[1][15]
-
Seahorse XF Cell Culture Microplates.[7]
-
Seahorse XF Calibrant.[16]
-
Seahorse XF Glycolysis Stress Test Kit (contains Glucose, Oligomycin, 2-Deoxyglucose (2-DG)).[17]
-
Seahorse XF Base Medium (e.g., DMEM), supplemented as required.[18]
-
This compound (or Sodium Oxamate).
-
Cells of interest.
Workflow Overview
The overall experimental workflow involves preparation on the day prior to the assay and execution on the day of the assay.
Caption: Overall workflow for the Seahorse XF assay.
Step-by-Step Procedure
Day 1: Plate Seeding and Cartridge Hydration
-
Hydrate Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and lower the sensor cartridge onto it. Incubate overnight at 37°C in a non-CO2 incubator.[16][19]
-
Seed Cells: Seed your cells in a Seahorse XF Cell Culture Microplate at the pre-determined optimal density. Ensure even distribution and leave at least four wells cell-free for background correction.[19]
-
Incubate: Incubate the cell plate overnight in a standard 37°C, 5% CO2 incubator.
-
(Option A) Pre-treatment: If investigating the effects of chronic exposure, add this compound to the culture medium at the desired concentration and incubate for the chosen duration (e.g., 24 hours).[4]
Day 2: Assay Execution
-
Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. For the Glycolysis Stress Test, supplement only with 2 mM L-glutamine. Do not add glucose or pyruvate. Adjust pH to 7.4 ± 0.05.[8][18] Keep the medium in a 37°C non-CO2 incubator until use.
-
Prepare Cell Plate:
-
Load Sensor Cartridge: Reconstitute the Glycolysis Stress Test compounds (Glucose, Oligomycin, 2-DG) in the prepared assay medium according to the kit instructions.[17][20] Load the injection ports of the hydrated sensor cartridge.
Injection Strategy Table:
| Port | Compound | Recommended Final Concentration | Purpose |
| A | Glucose | 10 mM | Initiates glycolysis. |
| B | Oligomycin | 1.0 - 2.0 µM (must be optimized) | Inhibits mitochondrial ATP synthase, forcing maximum glycolysis.[8] |
| C | 2-Deoxyglucose (2-DG) | 50 mM | A glucose analog that inhibits glycolysis.[21] |
| D | Vehicle or this compound | Optimized Concentration | (Option B) For acute injection to measure immediate LDH inhibition. |
-
Run the Assay:
-
Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.[14]
-
Once calibration is complete, the instrument will prompt you to replace the utility plate with your cell plate.
-
Start the assay run. The analyzer will automatically inject the compounds at pre-programmed time points and record OCR and ECAR measurements.[2]
-
Data Analysis and Interpretation
The Seahorse XF Wave software automatically calculates the metabolic parameters from the kinetic OCR and ECAR data.
-
Basal Glycolysis: The ECAR measurement after the injection of glucose. Inhibition of LDH by this compound is expected to significantly lower this value.
-
Glycolytic Capacity: The maximum ECAR rate achieved after inhibiting mitochondrial respiration with oligomycin. This compound treatment should also reduce this parameter, indicating a crippled ability to ramp up glycolysis under stress.[8]
-
Glycolytic Reserve: The difference between glycolytic capacity and basal glycolysis. This reflects the cell's ability to respond to an energetic demand.
-
Compensatory OCR: In some cell types, inhibiting glycolysis with this compound may force a reliance on mitochondrial respiration, which would be observed as an increase in the basal Oxygen Consumption Rate (OCR).[3][4]
A successful experiment will show a dose-dependent decrease in both basal glycolysis and glycolytic capacity in this compound-treated cells compared to the vehicle control.
Troubleshooting
| Problem | Possible Cause | Solution |
| High well-to-well variation | Uneven cell seeding; Edge effects. | Improve pipetting technique; Avoid using the outermost wells of the plate. |
| Low OCR/ECAR signal | Insufficient cell number; Cells are metabolically inactive. | Re-optimize cell seeding density (see 2.1); Ensure cells are healthy. |
| No response to 2-DG | Cells are not glycolytic; 2-DG concentration is too low. | Confirm cell phenotype; Use a higher concentration of 2-DG. |
| No effect of this compound | Concentration too low; Treatment time too short; Cell line is resistant. | Perform a dose-response and time-course experiment (see 2.2); Confirm LDH-A expression in your cell line. |
References
- Seahorse XF Glycolysis Stress Test Kit User Guide. (n.d.). Agilent Technologies.
- Agilent Seahorse XF Pro Analyzer from Agilent Technologies. (n.d.). American Pharmaceutical Review.
- How Agilent Seahorse XF Analyzers Work. (n.d.). Agilent Technologies.
- Preparation of XF Glycolysis Stress Test Compounds for Running an XF 96 Assay. (n.d.). Agilent Technologies.
- XF Glycolysis Stress Test Kit Preparation and Aliquoting. (n.d.). Agilent Technologies.
- Glycolysis stress test in organoids. (2022). Protocols.io.
- Agilent Seahorse XF Instruments Overview and Selection Guide. (n.d.). Agilent Technologies.
- XF 96 Training Manual. (n.d.). Agilent Technologies.
- Le, A., et al. (2020). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. PMC - PubMed Central.
- Agilent Seahorse XF Glycolytic Rate Assay Kit. (n.d.). SickKids Research Institute. Retrieved from [https://lab.research.sickkids.
- Keshari, K. R., et al. (2015). Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR. NIH.
- Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. (2024). PMC - NIH.
- Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids. (2022). NIH.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025). PubMed.
- Agilent Seahorse XF Palmitate Oxidation Stress Test Kit Quick Starter Guide. (n.d.). Agilent Technologies.
- Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. (2024). NIH.
- Valvona, C. J., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. PubMed Central.
- Subtype and site specific-induced metabolic vulnerabilities in prostate cancer. (n.d.). PMC.
- Assays to enhance metabolic phenotyping in the kidney. (n.d.). PMC - NIH.
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. (2013). PubMed.
- Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. (2018). ResearchGate.
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014). Oncotarget.
- Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and... (n.d.). ResearchGate.
- Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. (2020). PubMed.
- Cellular Metabolism Applications in Mitochondrial and Safety Toxicology. (n.d.). Agilent Technologies.
- Studying the Metabolism of Epithelial-Mesenchymal Plasticity Using the Seahorse XFe96 Extracellular Flux Analyzer. (2021). PubMed.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. agilent.com [agilent.com]
- 3. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studying the Metabolism of Epithelial-Mesenchymal Plasticity Using the Seahorse XFe96 Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Subtype and site specific-induced metabolic vulnerabilities in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays to enhance metabolic phenotyping in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. selectscience.net [selectscience.net]
- 16. cpu.edu.cn [cpu.edu.cn]
- 17. unige.ch [unige.ch]
- 18. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unige.ch [unige.ch]
- 21. lab.research.sickkids.ca [lab.research.sickkids.ca]
Measuring Perturbations in Glycolysis with Butyl Oxamate: An Application Note and Protocol Guide
Introduction: Glycolysis and the Central Role of Lactate Dehydrogenase
Cellular metabolism is a dynamic network of biochemical reactions essential for life, with glycolysis representing one of its most fundamental pathways. This process involves the breakdown of glucose to pyruvate, generating ATP and essential metabolic intermediates for biosynthesis.[1] Under aerobic conditions, pyruvate typically enters the tricarboxylic acid (TCA) cycle for efficient energy production through oxidative phosphorylation. However, under anaerobic conditions, or in cells exhibiting high glycolytic rates even in the presence of oxygen (a phenomenon known as the "Warburg Effect" in cancer cells), pyruvate is predominantly converted to lactate.[2][3]
This critical conversion is catalyzed by the enzyme Lactate Dehydrogenase (LDH), which plays a pivotal role in regenerating NAD+ from NADH, thereby allowing glycolysis to continue.[1][2] The LDH-A isoform, in particular, is often upregulated in various cancers and is associated with tumor progression, making it an attractive therapeutic target.[2][4] Inhibiting LDH-A disrupts the glycolytic flux, leading to significant metabolic reprogramming and cellular consequences such as reduced proliferation and apoptosis.[2][5]
Principle of Action: Butyl Oxamate as an LDH Inhibitor
This compound is a cell-permeable ester prodrug of oxamate. Once inside the cell, it is hydrolyzed by intracellular esterases to release oxamate. Oxamate is a structural analog of pyruvate and acts as a competitive inhibitor of Lactate Dehydrogenase (LDH), primarily targeting the LDH-A isoform.[4][6][7] By competing with pyruvate for the enzyme's active site, oxamate blocks the conversion of pyruvate to lactate.[4][7] This inhibition leads to a metabolic bottleneck, causing a decrease in lactate production and a subsequent reduction in the rate of glycolysis.
This application note provides a comprehensive guide for researchers to accurately measure the metabolic changes induced by this compound, focusing on three key, validated methodologies: real-time extracellular acidification rate (ECAR) analysis, endpoint lactate production assays, and glucose uptake quantification.
Caption: Mechanism of this compound action on the glycolytic pathway.
Experimental Approaches for Quantifying Glycolytic Inhibition
To obtain a comprehensive understanding of how this compound affects cellular metabolism, a multi-pronged approach is recommended. The following three methods provide complementary insights into the inhibition of glycolysis.
-
Extracellular Acidification Rate (ECAR) Analysis: This method provides a real-time, kinetic measurement of glycolysis. The conversion of glucose to lactate results in the extrusion of protons (H+) into the extracellular medium, causing acidification.[1] Instruments like the Agilent Seahorse XF Analyzer measure this rate of proton efflux, which directly correlates with the rate of glycolysis.[8][9][10] This is arguably the most powerful tool for observing the immediate effects of an inhibitor like this compound.
-
Lactate Production Assay: This is an endpoint biochemical assay that directly quantifies the amount of lactate secreted by cells into the culture medium. This method provides a robust and direct confirmation that the inhibition of LDH by this compound leads to a decrease in its product, lactate. Various commercial kits are available that utilize colorimetric or fluorometric detection methods.[11][12]
-
Glucose Uptake Assay: While LDH inhibition primarily affects the fate of pyruvate, the resulting metabolic feedback can influence the initial step of glycolysis: glucose uptake. Measuring glucose uptake provides information on how the cell adapts its energy-seeking behavior in response to the glycolytic block. These assays often use fluorescently-labeled glucose analogs, such as 2-NBDG, which are taken up by glucose transporters but cannot be fully metabolized, leading to their accumulation inside the cell.[13][14]
Protocols: Step-by-Step Methodologies
Protocol 1: Real-Time Glycolytic Rate Measurement using ECAR Analysis
This protocol is designed for use with an Agilent Seahorse XF Analyzer, which measures the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) simultaneously.[9][15]
A. Materials
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine as required for the specific experiment)
-
This compound (prepare stock in DMSO or appropriate solvent)
-
Cells of interest
B. Experimental Workflow
Caption: Workflow for the Seahorse XF ECAR assay.
C. Detailed Procedure
-
Cell Seeding (Day 1): Seed cells in a Seahorse XF microplate at a density optimized for your cell type to achieve 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
-
Sensor Cartridge Hydration (Day 2): One day prior to the assay, hydrate the sensor cartridge by adding 200 µL of Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate at 37°C in a non-CO2 incubator overnight.
-
Cell Plate Preparation (Day 2):
-
Warm the Seahorse XF assay medium to 37°C.
-
Gently wash the cells twice with the warmed assay medium.
-
Add the final volume of assay medium to each well (e.g., 180 µL for an XFe96 plate).
-
Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.[8]
-
-
Drug Plate Preparation: Prepare a stock solution of this compound. Dilute it in the assay medium to the desired final working concentrations (typically 4X or 10X the final desired concentration). Load the diluted compound into the appropriate injector ports of the hydrated sensor cartridge.[8]
-
Assay Execution:
-
Load the sensor cartridge into the Seahorse XF Analyzer for calibration.
-
Once calibration is complete, replace the utility plate with your cell plate.
-
Program the instrument to measure basal ECAR for 3-4 cycles, then inject this compound from Port A, and subsequently measure ECAR for at least 6-12 additional cycles to observe the inhibitory effect.[9]
-
Protocol 2: Endpoint Lactate Production Measurement (Colorimetric)
This protocol is based on commercially available lactate assay kits, which typically involve an enzymatic reaction that produces a colored product proportional to the lactate concentration.[12]
A. Materials
-
L-Lactate Assay Kit (e.g., Abcam ab65331, RayBiotech, or similar)[12]
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 450 nm)
-
Cells of interest, culture medium, and this compound
B. Detailed Procedure
-
Cell Treatment: Seed cells in a standard culture plate (e.g., 24-well or 12-well) and grow to desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 6, 12, or 24 hours).
-
Sample Collection:
-
Carefully collect the cell culture supernatant from each well.
-
If intracellular lactate is to be measured, wash cells with cold PBS, then lyse the cells using the assay buffer provided in the kit.
-
Centrifuge samples to pellet any cell debris. The clear supernatant is your sample.
-
-
Deproteinization (Recommended): Some kits recommend deproteinizing samples to remove enzymes like LDH that can interfere with the assay. This can be done using a 10 kDa spin filter or perchloric acid precipitation.
-
Standard Curve Preparation: Prepare a series of lactate standards by diluting the provided stock solution in the assay buffer. This will create a standard curve (e.g., from 0 to 10 nmol/well) to determine the lactate concentration in your samples.
-
Assay Reaction:
-
Pipette 50 µL of your samples (supernatant or lysate) and standards into a 96-well plate.
-
Prepare a Reaction Mix containing the assay buffer, enzyme mix, and probe as per the kit's instructions.
-
Add 50 µL of the Reaction Mix to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance on a microplate reader at the recommended wavelength (e.g., 450 nm).
-
-
Calculation: Subtract the background reading (0 standard) from all readings. Plot the standard curve and use the equation of the line to calculate the lactate concentration in each sample. Normalize the results to cell number or protein concentration.
Protocol 3: Glucose Uptake Measurement using 2-NBDG
This protocol uses the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) to visualize and quantify glucose uptake.[16]
A. Materials
-
2-NBDG Glucose Uptake Assay Kit (e.g., Abcam ab287845)
-
96-well black wall, clear bottom plate (for fluorescence plate reader) or culture plates with coverslips (for microscopy)
-
Fluorescence microscope or fluorescence plate reader (Excitation/Emission ~488/530 nm)[16]
-
Cells of interest, culture medium, and this compound
B. Detailed Procedure
-
Cell Seeding: Seed cells in a 96-well black wall/clear bottom plate and allow them to adhere overnight.
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration. Include a positive control for inhibition, such as Phloretin, if provided in the kit.[13]
-
Glucose Starvation (Optional but Recommended): To enhance the signal, you can starve the cells of glucose for 1-2 hours by replacing the culture medium with Krebs-Ringer-Bicarbonate-HEPES (KRBH) buffer or a similar glucose-free medium.
-
2-NBDG Incubation:
-
Prepare the 2-NBDG staining solution in glucose-free medium according to the kit's manual (e.g., 100 µM final concentration).[16]
-
Remove the treatment medium and add the 2-NBDG solution to each well.
-
Incubate for 20-60 minutes at 37°C.[16] The optimal time should be determined empirically for your cell type.
-
-
Wash and Read:
-
Remove the 2-NBDG solution and wash the cells two to three times with a wash buffer (e.g., cold PBS) to remove extracellular fluorescence.
-
Add back assay buffer or PBS to the wells.
-
-
Detection:
-
Plate Reader: Measure the fluorescence intensity using a plate reader with filters appropriate for FITC (Ex/Em = 488/530 nm).[16]
-
Microscopy: Visualize the cells using a fluorescence microscope with a FITC filter set. This provides qualitative data on glucose uptake at the single-cell level.
-
-
Analysis: Quantify the fluorescence intensity for each condition. Normalize the data to the vehicle control to determine the relative change in glucose uptake.
Data Interpretation and Expected Results
The successful inhibition of glycolysis by this compound should yield a consistent pattern of results across the three described assays.
| Assay | Parameter Measured | Expected Result with this compound | Rationale |
| ECAR Analysis | Rate of proton efflux (mpH/min) | Decrease | Inhibition of LDH blocks lactate production, the primary source of H+ efflux during glycolysis.[1] |
| Lactate Production | Lactate concentration (nmol/µg protein) | Decrease | This compound directly inhibits the enzyme (LDH) responsible for producing lactate from pyruvate.[7] |
| Glucose Uptake | 2-NBDG Fluorescence (RFU) | Variable (Potential Decrease) | A block downstream in glycolysis may cause feedback inhibition, leading to reduced uptake of glucose. However, this response can be cell-type dependent. |
Conclusion
This compound serves as an effective tool for probing the role of Lactate Dehydrogenase and the glycolytic pathway in various biological contexts. By competitively inhibiting LDH, it provides a means to acutely disrupt lactate production.[4][7] The combination of real-time flux analysis (ECAR), direct biochemical quantification (lactate production), and substrate uptake assays (glucose uptake) offers a robust, multi-faceted approach to comprehensively characterize the metabolic consequences of this inhibition. These protocols provide a validated framework for researchers in basic science and drug development to investigate glycolytic dependency and evaluate the efficacy of LDH-targeting compounds.
References
- Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC - NIH. (n.d.).
- How Agilent Seahorse XF Analyzers Work. (n.d.).
- Zou, C., Wang, Y., & Shen, Z. (2005). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement. Journal of Biochemical and Biophysical Methods, 64(3), 207–215. [Link]
- Seahorse XF Pro Analyzer - Cell Analysis - Agilent. (n.d.).
- Seahorse XFe96 Analyzer - Tumor Engineering and Phenotyping Shared Resource. (n.d.).
- Cell Metabolism: SeaHorse XF Extracellular Flux Analyzer. (n.d.).
- Measuring Glycolytic Function in Cells - Agilent. (n.d.).
- Techniques to Monitor Glycolysis - PMC - NIH. (n.d.).
- This compound - MySkinRecipes. (n.d.).
- Measurement and Analysis of Extracellular Acid Production to Determine Glycolytic Rate. (2015). Journal of Visualized Experiments, (106). [Link]
- Lactate Assay Kit-WST L256 manual | DOJINDO. (n.d.).
- L-lactate Assay Kit (Colorimetric) - RayBiotech. (n.d.).
- Zhai, X., Yang, Y., Wan, J., Zhu, R., & Wu, Y. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983–2991. [Link]
- Oxamate - Wikipedia. (n.d.).
- Uğur, Y., & Gümüş, Z. P. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 148, 112726. [Link]
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., Fan, S., & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11674–11686. [Link]
Sources
- 1. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Measure Cellular Metabolism [worldwide.promega.com]
- 4. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound [myskinrecipes.com]
- 7. Oxamate - Wikipedia [en.wikipedia.org]
- 8. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Lactate Assay Kit-WST L256 manual | DOJINDO [dojindo.com]
- 12. raybiotech.com [raybiotech.com]
- 13. apexbt.com [apexbt.com]
- 14. Cell Meter™ 2-NBDG Glucose Uptake Assay Kit | AAT Bioquest [aatbio.com]
- 15. Seahorse XFe96 Analyzer – Tumor Engineering and Phenotyping Shared Resource [tep.cancer.illinois.edu]
- 16. 2-NBDG Glucose Uptake Assay Kit(KA6077) | Abnova [abnova.com]
Butyl Oxamate: A Researcher's Guide to Interrogating Tumor Metabolic Reprogramming
Introduction: Re-Wiring the Engine of Cancer
A fundamental hallmark of cancer is the profound alteration of cellular metabolism.[1][2][3] This metabolic reprogramming, most famously described as the Warburg effect, involves a preference for aerobic glycolysis even when oxygen is plentiful.[1][4][5] In this altered state, cancer cells avidly consume glucose and convert it to lactate, a process catalyzed by the enzyme Lactate Dehydrogenase A (LDH-A).[4][6][7] This metabolic shift is not merely a byproduct of malignant transformation but an active contributor to tumor progression, providing anabolic precursors for rapid cell proliferation and creating an acidic tumor microenvironment that facilitates invasion and suppresses immune responses.[3][4][8]
LDH-A, often upregulated in a wide array of tumors and linked to poor prognosis, has emerged as a critical node in cancer metabolism and a promising therapeutic target.[6][7][9][10] Inhibiting LDH-A offers a compelling strategy to disrupt the metabolic engine of cancer cells. Butyl Oxamate, a cell-permeable analog of pyruvate, serves as a competitive inhibitor of LDH-A, making it an invaluable chemical tool for researchers to dissect the consequences of metabolic reprogramming in both laboratory and preclinical settings.[5][11][12]
This comprehensive guide provides detailed application notes and validated protocols for utilizing this compound to study metabolic reprogramming in tumor models. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Mechanism of Action: Disrupting the Glycolytic Endpoint
This compound exerts its effects by directly targeting Lactate Dehydrogenase (LDH), with a particular emphasis on the LDH-A isoform that is predominantly expressed in many cancer types.[6][7][13] As a structural analog of pyruvate, this compound competitively binds to the active site of LDH-A, preventing the conversion of pyruvate to lactate.[11][12] This enzymatic blockade has several critical downstream consequences for the cancer cell.
Firstly, it curtails the regeneration of NAD+ from NADH, a crucial step for maintaining a high glycolytic flux.[4] This disruption can lead to a bottleneck in glycolysis, reducing the cell's capacity to generate ATP through this rapid, albeit inefficient, pathway. Secondly, the inhibition of lactate production can alter the tumor microenvironment, potentially mitigating the acidic conditions that favor tumor invasion and immune evasion.[8][14] Thirdly, the metabolic shift forced by LDH-A inhibition can lead to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death.[11][12][15]
Caption: Workflow for assessing metabolic shifts with this compound.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96) and consumables
-
This compound
-
Seahorse XF Base Medium
-
Glucose, pyruvate, and glutamine supplements
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO₂ incubator.
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Equilibrate the cells at 37°C in a non-CO₂ incubator for 1 hour. [11][14][16][17]
-
-
Compound Loading:
-
Prepare stock solutions of this compound and mitochondrial stress test compounds in the assay medium.
-
Load the injector ports of the sensor cartridge with this compound for the first injection, followed by oligomycin, FCCP, and rotenone/antimycin A for subsequent injections.
-
-
Seahorse Assay:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure baseline OCR and ECAR, then inject this compound and measure the response, followed by the sequential injection of the mitochondrial stress test compounds.
-
-
Data Analysis:
-
Analyze the resulting OCR and ECAR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and glycolytic rate.
-
Protocol 4: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye DCFH-DA to measure changes in intracellular ROS levels following treatment with this compound.
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
This compound
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phenol red-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., hydrogen peroxide) and a vehicle control.
-
-
DCFH-DA Staining:
-
Measurement:
Protocol 5: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD-SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Sterile vehicle for injection (e.g., PBS, saline)
Procedure:
-
Tumor Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. [20] * When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare this compound in the sterile vehicle at the desired concentration.
-
Administer this compound to the treatment group via a suitable route (e.g., intraperitoneal injection). Dosing schedules from literature for similar compounds can serve as a starting point (e.g., daily or every other day). [19]The control group receives the vehicle only.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week. Body weight is a crucial indicator of toxicity.
-
The study is terminated when tumors in the control group reach the predetermined endpoint size, or as defined by the institutional animal care protocol.
-
-
Tissue Analysis:
-
At the endpoint, tumors can be excised for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3).
-
Conclusion and Future Directions
This compound is a powerful and accessible tool for probing the metabolic vulnerabilities of cancer cells. By inhibiting LDH-A, researchers can effectively disrupt the Warburg effect and investigate the downstream consequences on cell viability, proliferation, and the tumor microenvironment. The protocols outlined in this guide provide a solid foundation for conducting rigorous and reproducible experiments.
Future research may focus on exploring the synergistic effects of this compound with other anti-cancer therapies, such as radiation, chemotherapy, or immunotherapy. [11][14]Investigating the role of LDH-A inhibition in overcoming drug resistance is another promising avenue. As our understanding of the metabolic intricacies of cancer deepens, tools like this compound will remain indispensable for the development of novel therapeutic strategies that target the unique metabolic dependencies of tumors.
References
- Fantin, V. R., St-Pierre, J., & Leder, P. (2006). Attenuation of LDH-A expression uncovers a link between glycolysis, mitochondrial physiology, and tumor growth. Cancer Cell, 9(6), 425-434.
- Koukourakis, M. I., Giatromanolaki, A., Sivridis, E., et al. (2005). Lactate dehydrogenase-5 (LDH-5) overexpression in non-small-cell lung cancer tissues is linked to tumour hypoxia, angiogenic factor production and poor prognosis. British Journal of Cancer, 92(10), 1841-1848.
- Le, A., Cooper, C. R., Gouw, A. M., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.
- Xie, H., Hanai, J. I., Ren, J. G., et al. (2009). Targeting lactate dehydrogenase--a inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor-initiating cells. Molecular Cancer Therapeutics, 8(3), 626-635.
- Valvona, C. J., & Faccenda, D. (2014). Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. Expert Opinion on Therapeutic Targets, 18(11), 1307-1317.
- Granchi, C., Bertini, S., Macchia, M., & Minutolo, F. (2010). Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. Current Medicinal Chemistry, 17(7), 672-697.
- Mishra, A., & De-Berardinis, R. J. (2020). Lactate dehydrogenase A inhibition in cancer: a promising therapeutic strategy. Journal for ImmunoTherapy of Cancer, 8(1), e000212.
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Fan, S., & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11636–11646.
- Sheng, S. L., Liu, J. J., Dai, Y. H., et al. (2012). Knockdown of lactate dehydrogenase A suppresses tumor growth and metastasis of human hepatocellular carcinoma. FEBS Journal, 279(20), 3898-3910.
- MySkinRecipes. (n.d.). This compound.
- Agilent. (n.d.). Seahorse XF96 Protocol – adapted from Agilent.
- Wilson, Z. E., et al. (2024). Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer. STAR Protocols, 5(2), 102983.
- Agilent. (n.d.). XF 96 Training Manual.
- Aleo, S. J., et al. (2024). Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer. STAR Protocols, 5(3), 103038.
- PubChem. (n.d.). N-butyl oxamate.
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). JoVE (Journal of Visualized Experiments), (158), e61048.
- Sheng, W. Y., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2893-2900.
- Altinoz, M. A., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Pharmacological Research, 177, 106122.
- Hass, D. T. (2023).
- PubChem. (n.d.). This compound.
- Zuo, H., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11636-11646.
- PubChem. (n.d.). N-sec-Butyl oxamate.
- Metabolic Reprogramming of Cancer Cells and Therapeutics Targeting Cancer Metabolism. (2025). Journal of Clinical Medicine, 14(18), 4567.
- Insights into Metabolic Reprogramming in Tumor Evolution and Therapy. (2024). International Journal of Molecular Sciences, 25(5), 2890.
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. (2013). Oncology reports, 30(6), 2893-2900.
- Production of butyl butyrate from lignocellulosic biomass through Escherichia coli-Clostridium beijerinckii G117 co-culture. (2023). Biotechnology for Biofuels and Bioproducts, 16(1), 34.
- Rational cell culture optimization enhances experimental reproducibility in cancer cells. (2019). Scientific reports, 9(1), 1-13.
- Metabolic reprogramming of the tumor microenvironment to enhance immunotherapy. (2023). Journal of biomedical science, 30(1), 1-15.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-sec-Butyl oxamate | C6H10NO3- | CID 74544750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. cpu.edu.cn [cpu.edu.cn]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Concentration assay (LDH method) [protocols.io]
- 15. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Assessing Cell Viability Following Butyl Oxamate Treatment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell viability assays following treatment with Butyl Oxamate. We delve into the scientific rationale, provide detailed, field-proven protocols for both colorimetric and luminescent viability assays, and offer insights into data analysis and interpretation. The focus is on establishing a robust, self-validating experimental system to accurately quantify the cytotoxic and cytostatic effects of this compound, a known inhibitor of Lactate Dehydrogenase (LDH).
Introduction: Targeting Cancer Metabolism
A hallmark of many cancer cells is a profound metabolic shift towards aerobic glycolysis, a phenomenon first observed by Otto Warburg.[1] This "Warburg Effect" describes the propensity of cancer cells to ferment glucose into lactate, even in the presence of ample oxygen.[2][3] This metabolic reprogramming is not merely a byproduct of malignant transformation but is now understood to be a critical driver, providing rapidly proliferating cells with necessary biomass and a survival advantage.[1][4]
Central to this process is the enzyme Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ required to sustain high glycolytic rates.[5][6] LDH-A is frequently overexpressed in various tumors and its activity is linked to tumor progression, metastasis, and poor patient prognosis.[2][5] Consequently, LDH-A has emerged as a promising therapeutic target for anticancer drug development.[5][7]
This compound is a cell-permeable ester derivative of oxamate, a classical competitive inhibitor of LDH.[8][9] By inhibiting LDH-A, this compound disrupts the glycolytic pathway, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, cell cycle arrest and apoptosis in susceptible cancer cells.[8][10][11] Evaluating the precise impact of this metabolic disruption on cell viability is a crucial first step in characterizing its therapeutic potential. This guide provides the necessary protocols to perform these critical assessments.
Scientific Principle: How Viability Assays Work
Cell viability assays are fundamental tools that provide a quantitative measure of overall cell health.[12] They typically rely on the measurement of a specific marker that distinguishes living, metabolically active cells from dead or dying ones. For assessing the effects of a metabolic inhibitor like this compound, two types of assays are particularly well-suited:
-
Tetrazolium Salt Reduction Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population.[13][14] Viable cells possess mitochondrial and cytosolic dehydrogenases that can reduce a tetrazolium salt (like the yellow MTT) into a colored formazan product (purple).[13][15] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[15]
-
ATP Quantitation Assays (e.g., CellTiter-Glo®): This luminescent assay quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[16][17] The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction that generates light.[18][19] The luminescent signal is directly proportional to the number of viable cells in the culture.[16]
Given that this compound directly targets energy metabolism, a reduction in ATP levels is an expected primary effect.[6] Therefore, an ATP-based assay like CellTiter-Glo® is an excellent and highly sensitive choice. For broader applicability and as a cost-effective alternative, the MTT assay remains a robust and widely used standard.[13][20]
Visualization of the Targeted Pathway & Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the targeted metabolic pathway and the general experimental workflow for assessing cell viability.
Diagram 1: Inhibition of Glycolysis by this compound
Caption: this compound competitively inhibits LDH-A, disrupting lactate production.
Diagram 2: General Cell Viability Assay Workflow
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. clyte.tech [clyte.tech]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 18. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 19. promega.com [promega.com]
- 20. atcc.org [atcc.org]
Application Notes and Protocols for Western Blot Analysis of Cellular Responses to Butyl Oxamate Treatment
Introduction: Targeting Cellular Metabolism with Butyl Oxamate
In the landscape of modern biomedical research and drug development, the strategic manipulation of cellular metabolism has emerged as a promising therapeutic avenue, particularly in oncology and metabolic diseases. A key focus of this approach is the inhibition of glycolysis, a metabolic pathway often upregulated in pathological conditions to meet increased energy demands. This compound, a derivative of oxamic acid, is a valuable research tool for investigating the consequences of glycolytic inhibition.[1] As an analogue of pyruvate, this compound functions as a competitive inhibitor of lactate dehydrogenase (LDH), the critical enzyme responsible for the conversion of pyruvate to lactate, a terminal step in anaerobic glycolysis.[2][3]
By blocking LDH activity, this compound effectively curtails lactate production, forcing a metabolic reprogramming within the cell.[2][3] This disruption of the glycolytic flux can lead to a cascade of downstream effects, including a reduction in ATP production, an increase in reactive oxygen species (ROS), and the induction of cellular responses such as apoptosis or autophagy.[4][5][6][7] The study of these cellular sequelae is paramount to understanding the therapeutic potential of LDH inhibitors.
Western blot analysis stands as a cornerstone technique for elucidating the protein-level alterations that underpin the cellular response to this compound treatment. This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the effective use of Western blotting to analyze the effects of this compound. It offers not just a series of steps, but a scientifically grounded rationale for each stage of the protocol, ensuring robust and reproducible results.
Mechanism of Action: The Impact of this compound on Cellular Metabolism
This compound's primary molecular target is lactate dehydrogenase (LDH), an enzyme that exists in different isoforms, with LDH-A being predominantly expressed in many cancer types and playing a crucial role in the Warburg effect.[5] By competitively inhibiting LDH, this compound instigates a significant shift in the metabolic landscape of the cell. The inhibition of the pyruvate-to-lactate conversion leads to an accumulation of pyruvate, which can then be shunted into the mitochondria for oxidative phosphorylation. This metabolic rewiring has profound implications for cellular signaling and survival.
The downstream consequences of LDH inhibition by oxamates can be multifaceted and cell-type dependent, often culminating in anti-proliferative effects.[6] Key signaling pathways and cellular processes affected include:
-
Induction of Apoptosis: By disrupting metabolic homeostasis, oxamates can trigger programmed cell death. This is often characterized by the activation of caspase cascades and alterations in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[5][8]
-
Modulation of HIF-1α: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen and is intricately linked to metabolic pathways. Inhibition of glycolysis can impact the stability and activity of HIF-1α, affecting the expression of its target genes involved in angiogenesis and cell survival.
-
Alterations in Glycolytic Enzyme Expression: The metabolic block induced by this compound can lead to feedback mechanisms that alter the expression of other key glycolytic enzymes.
-
Induction of Autophagy: In some cellular contexts, LDH inhibition can induce autophagy, a cellular recycling process, as a survival mechanism in response to metabolic stress.[7]
The following diagram illustrates the central role of LDH in glycolysis and the primary impact of this compound treatment.
Caption: this compound inhibits LDH, blocking the conversion of pyruvate to lactate.
Experimental Design and Considerations
A well-designed experiment is critical for obtaining meaningful data. The following table outlines key considerations for designing a Western blot analysis of this compound-treated cells.
| Experimental Parameter | Key Considerations & Recommendations | Rationale |
| Cell Line Selection | Choose cell lines with a known reliance on glycolysis for proliferation (e.g., many cancer cell lines). Include a non-cancerous or less glycolytically active cell line as a control. | To observe a significant effect of an LDH inhibitor, the model system should have a high glycolytic rate. A control cell line helps to assess off-target effects. |
| Dose-Response and Time-Course | Perform initial experiments to determine the optimal concentration of this compound and the ideal treatment duration. A typical starting point could be in the range of 10-100 mM for oxamates, with time points from 6 to 48 hours. | The effective concentration and time required to observe changes in protein expression can vary significantly between cell lines. |
| Controls | Include an untreated control and a vehicle control (the solvent used to dissolve this compound). Positive and negative controls for specific antibodies are also essential. | To ensure that the observed effects are due to this compound treatment and not the solvent or other experimental variables. |
| Loading Controls | Use a stable housekeeping protein like β-actin, GAPDH, or tubulin to normalize for protein loading. However, be aware that the expression of some housekeeping genes can be affected by metabolic inhibitors. It may be necessary to validate the stability of the chosen loading control under your experimental conditions. | Accurate quantification of changes in protein expression relies on consistent protein loading between lanes. |
Detailed Protocol: Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis to assess the impact of this compound treatment on key protein markers.
Part 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Plate cells at an appropriate density to achieve 70-80% confluency at the time of harvesting. Treat cells with the desired concentrations of this compound for the predetermined time.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) assay or Bradford assay according to the manufacturer's instructions.
-
Part 2: SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (typically 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins). Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane using a wet or semi-dry transfer system.
Part 3: Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The recommended primary antibodies for this application are listed in the table below.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
The following diagram outlines the key stages of the Western blot workflow.
Caption: Key stages of the Western Blotting process.
Target Protein Selection and Antibody Recommendations
The choice of protein targets is crucial for a comprehensive analysis of this compound's effects. The following table provides a curated list of recommended targets and their significance.
| Target Protein | Significance in this compound Treatment Analysis | Recommended Antibody Source (Example) |
| LDH-A | To confirm the direct impact on the target enzyme's expression levels. | Cell Signaling Technology, Abcam |
| HIF-1α | To investigate the effect on this key regulator of hypoxia and metabolism. | BD Biosciences, Novus Biologicals |
| Cleaved Caspase-3 | A key executioner caspase, its presence is a hallmark of apoptosis. | Cell Signaling Technology, Santa Cruz Biotechnology |
| PARP | Cleavage of PARP by caspases is another indicator of apoptosis. | Cell Signaling Technology, Thermo Fisher Scientific |
| Bcl-2 | An anti-apoptotic protein; a decrease in its expression suggests a pro-apoptotic shift. | Santa Cruz Biotechnology, Abcam |
| Bax | A pro-apoptotic protein; an increase in its expression promotes apoptosis. | Cell Signaling Technology, MilliporeSigma |
| LC3-I/II | The conversion of LC3-I to LC3-II is a widely used marker for autophagy. | Novus Biologicals, MBL International |
Data Analysis and Interpretation
An increase in the levels of cleaved caspase-3, cleaved PARP, and the Bax/Bcl-2 ratio would strongly indicate the induction of apoptosis. An increase in the LC3-II/LC3-I ratio would suggest the activation of autophagy. A decrease in HIF-1α levels might indicate a reversal of the Warburg phenotype.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inactive antibody, insufficient protein load, inefficient transfer. | Check antibody datasheet for recommended dilution and protocol. Increase protein load. Confirm transfer efficiency with Ponceau S staining. |
| High background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time or use a different blocking agent. Optimize antibody concentration. Increase the number and duration of washes. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure fresh protease inhibitors are used during cell lysis. |
Conclusion
This compound is a powerful tool for probing the intricacies of cellular metabolism. Western blot analysis provides an indispensable method for dissecting the molecular consequences of LDH inhibition by this compound. By carefully designing experiments, adhering to robust protocols, and thoughtfully interpreting the data, researchers can gain significant insights into the signaling pathways and cellular fates governed by metabolic reprogramming. This knowledge is crucial for the continued development of novel therapeutic strategies targeting metabolic vulnerabilities in disease.
References
- MySkinRecipes.
- ResearchGate. Different effects of oxamate on the cell viability and LDH enzyme... Accessed January 10, 2026. [Link]
- PubMed. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. Accessed January 10, 2026. [Link]
- PubMed Central. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Accessed January 10, 2026. [Link]
- MDPI. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. Accessed January 10, 2026. [Link]
- Scientific & Academic Publishing.
- PubMed. Oxamate targeting aggressive cancers with special emphasis to brain tumors. Accessed January 10, 2026. [Link]
- PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Accessed January 10, 2026. [Link]
- Wikipedia.
- ResearchGate. Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. Accessed January 10, 2026. [Link]
- PubMed.
- MDPI. Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice. Accessed January 10, 2026. [Link]
- PubMed. Synthesis and biological activity of n-butylphthalide derivatives. Accessed January 10, 2026. [Link]
- PubMed. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Accessed January 10, 2026. [Link]
- ResearchGate. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. Accessed January 10, 2026. [Link]
- PubMed Central. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. Accessed January 10, 2026. [Link]
- PubMed. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Accessed January 10, 2026. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxamate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating Butyl Oxamate in Glioblastoma Research
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Butyl Oxamate in the study of glioblastoma (GBM). It outlines the molecular rationale, key experimental protocols, and data interpretation frameworks necessary for a thorough investigation.
Introduction: Targeting the Metabolic Engine of Glioblastoma
Glioblastoma stands as the most aggressive and lethal primary brain tumor, characterized by rapid proliferation and profound resistance to standard therapies.[1] A defining feature of GBM is its radical metabolic reprogramming, a phenomenon known as the "Warburg Effect".[2][3] In this state, cancer cells exhibit a preference for aerobic glycolysis—fermenting glucose into lactate even when sufficient oxygen is available for more efficient mitochondrial respiration.[4][5] This metabolic shift is not merely a byproduct of rapid growth but a critical engine that supplies ATP and biosynthetic precursors necessary for tumor progression.[4]
At the heart of this process is the enzyme Lactate Dehydrogenase A (LDH-A), which catalyzes the final step of glycolysis: the conversion of pyruvate to lactate.[6][7] LDH-A is frequently overexpressed in GBM and its high activity is crucial for regenerating the NAD+ required to sustain a high glycolytic flux.[7][8] This dependency makes LDH-A an attractive and strategic target for therapeutic intervention. This compound, a cell-permeable prodrug of the LDH-A inhibitor oxamate, serves as a powerful chemical tool to probe and disrupt this metabolic vulnerability.[1][7]
Mechanism of Action: From Prodrug to Metabolic Disruption
This compound is an esterified derivative of oxamate, a structural analog of pyruvate.[1][7] The addition of the butyl group renders the molecule more lipophilic, significantly enhancing its ability to cross the cell membrane, a feature that overcomes the low penetrance of the highly polar parent compound, oxamate.[1] Once inside the glioblastoma cell, intracellular esterases cleave the butyl group, releasing the active inhibitor, oxamate.
Oxamate functions as a competitive inhibitor of LDH-A, binding to the enzyme's active site and preventing the conversion of pyruvate to lactate.[1][9] This targeted inhibition triggers a cascade of downstream cellular events:
-
Inhibition of Lactate Production: The most direct effect is a sharp decrease in lactate synthesis and secretion, altering the tumor microenvironment.
-
Metabolic Reprogramming: By blocking the conversion to lactate, pyruvate accumulates and is redirected into the mitochondria to enter the Tricarboxylic Acid (TCA) cycle. This can lead to an increase in oxidative stress through the generation of reactive oxygen species (ROS).[1][8]
-
Induction of Apoptosis and Senescence: The metabolic crisis and increased ROS can trigger programmed cell death (apoptosis) and cellular senescence, effectively halting tumor cell proliferation.[10]
-
Sensitization to Therapy: By disrupting the cell's metabolic and DNA repair capabilities, oxamate has been shown to enhance the sensitivity of glioblastoma cells to both radiotherapy and chemotherapy.[1][10] It can also improve the efficacy of immunotherapies like CAR-T by modulating the immunosuppressive tumor microenvironment.[11][12]
Quantitative Data Summary: Efficacy in Cancer Cell Models
The following table summarizes representative effective concentrations for oxamate in cancer cell lines. It is critical to note that due to its mechanism as a competitive inhibitor, relatively high concentrations of oxamate are often required to achieve significant biological effects in vitro. Researchers should perform dose-response curves to determine the optimal concentration for their specific glioblastoma cell line and experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 / Effective Concentration | Incubation Time | Reference |
| Oxamate | T98G | Glioblastoma | 30 mM (used for senescence/apoptosis studies) | 24 hours - 8 days | [13] |
| Oxamate | H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L (IC50) | 24 hours | [14] |
| Oxamate | A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L (IC50) | 24 hours | [14] |
| Oxamate | CNE-1 / CNE-2 | Nasopharyngeal Carcinoma | Dose-dependent inhibition (20-80 mM) | 24 - 72 hours | [8] |
Experimental Workflow & Protocols
A typical investigation into the effects of this compound involves a multi-faceted approach, assessing its impact on cell viability, programmed cell death, and metabolic function.
Protocol 1: Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Glioblastoma cell lines (e.g., T98G, U87-MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO or ethanol)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of solubilization buffer (DMSO) to each well to dissolve the formazan crystals. Gently pipette or place on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Analysis (Annexin V/PI Staining by Flow Cytometry)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Treated and control glioblastoma cells
-
Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound for the desired duration, harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC (or another fluorophore) and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
Data Analysis:
-
Quadrant 1 (Q1, Annexin V-/PI+): Necrotic cells
-
Quadrant 2 (Q2, Annexin V+/PI+): Late apoptotic cells
-
Quadrant 3 (Q3, Annexin V-/PI-): Live cells
-
Quadrant 4 (Q4, Annexin V+/PI-): Early apoptotic cells
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
Protocol 3: Assessment of Glycolytic Inhibition (Lactate Production Assay)
Principle: To confirm that this compound is inhibiting LDH-A, the amount of lactate secreted by the cells into the culture medium is measured. This is typically done using a colorimetric or fluorometric assay where lactate dehydrogenase is used as a reagent to generate a product that can be quantified.
Materials:
-
Treated and control glioblastoma cells
-
Cell culture medium (preferably with dialyzed serum to reduce background lactate[15])
-
Commercial Lactate Assay Kit (e.g., colorimetric kits from TCI Chemicals, Cell Biolabs, or bioluminescent kits from Promega)[2][6][15]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound as described in previous protocols. Include a "medium only" blank control.
-
Sample Collection: At the end of the treatment period, carefully collect a sample of the cell culture supernatant (e.g., 20-50 µL) from each well.
-
Sample Preparation: Centrifuge the supernatant at ~10,000 rpm for 5 minutes to remove any cell debris.[6] Samples may need to be diluted with PBS or the assay buffer provided in the kit to fall within the linear range of the standard curve.[15]
-
Assay Execution: Follow the specific instructions provided by the manufacturer of the lactate assay kit. This typically involves:
-
Preparing a lactate standard curve.
-
Adding the prepared samples and standards to a new 96-well plate.
-
Adding a reaction mix containing lactate oxidase/dehydrogenase and a probe.
-
Incubating for 30-60 minutes at 37°C, protected from light.
-
-
Measurement: Read the absorbance or fluorescence on a microplate reader at the wavelength specified in the kit protocol.
Data Analysis:
-
Calculate the lactate concentration of each sample using the standard curve.
-
Normalize the lactate concentration to the cell number or total protein content in the corresponding well to account for differences in cell proliferation.
-
Compare the normalized lactate levels between treated and control groups to quantify the inhibition of glycolysis.
References
- Reversing the Warburg Effect as a Treatment for Glioblastoma - PMC - NIH. (2013).
- Targeting Metabolic Remodeling in Glioblastoma Multiforme - Oncotarget. (2010). Oncotarget.
- Metabolic reprogramming in glioblastoma: the influence of cancer metabolism on epigenetics and unanswered questions - PMC - PubMed Central. (2015).
- Targeting metabolic reprogramming in glioblastoma as a new strategy to overcome therapy resistance - Frontiers. (2024). Frontiers Media S.A.. [Link]
- Lactate-Glo™ Assay Technical Manual. (n.d.). Promega.
- Lactate Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
- Oxamate targeting aggressive cancers with special emphasis to brain tumors. (2022). PubMed. [Link]
- Butyl Oxam
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025). MDPI. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025). PubMed. [Link]
- Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. (2010).
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactyl
- Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells - PMC - NIH. (2014).
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. (2023). Journal of Experimental & Clinical Cancer Research. [Link]
- Full article: Inhibition of Lactate Dehydrogenase Activity as an Approach to Cancer Therapy. (2014). Taylor & Francis Online. [Link]
- Small Molecule Inhibitors of Lactate Dehydrogenase as an Anti-Cancer Therapy. (2022). NIH. [Link]
- Lactate dehydrogenases promote glioblastoma growth and invasion via a metabolic symbiosis. (2022). PubMed Central. [Link]
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling p
- Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. (2022). Biochemical Society Transactions. [Link]
- Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment. (2015).
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. (2013). PubMed. [Link]
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014). Oncotarget. [Link]
Sources
- 1. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 4. US20150315131A1 - Combination uses of dichloroacetate and oxamate, and their prodrugs, for cancer treatment - Google Patents [patents.google.com]
- 5. Nanocarrier-Based Delivery of SN22 as a Tocopheryl Oxamate Prodrug Achieves Rapid Tumor Regression and Extends Survival in High-Risk Neuroblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. This compound [myskinrecipes.com]
- 8. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation | springermedizin.de [springermedizin.de]
- 13. mdpi.com [mdpi.com]
- 14. oncotarget.com [oncotarget.com]
- 15. promega.com [promega.com]
Application Note: Quantifying Butyl Oxamate-Induced Apoptosis via Annexin V/PI Staining and Flow Cytometry
Introduction: Targeting Cancer Metabolism
A hallmark of many cancer cells is a profound alteration in cellular metabolism, famously described as the "Warburg Effect." This phenomenon involves a shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, even when oxygen is plentiful.[1][2] This metabolic reprogramming is not merely a byproduct of malignant transformation but is critical for fueling rapid cell growth, proliferation, and survival.[2][3] A key enzyme enabling this high glycolytic flux is Lactate Dehydrogenase A (LDH-A), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary to sustain glycolysis.[4][5]
Given its pivotal role, LDH-A has emerged as a promising therapeutic target.[5][6] Its inhibition disrupts the metabolic engine of cancer cells, leading to ATP depletion, increased oxidative stress, and ultimately, programmed cell death (apoptosis).[7][8] Butyl Oxamate, an analogue of the well-characterized LDH inhibitor Oxamate, serves as a tool to probe this metabolic vulnerability.[9] By competitively inhibiting LDH-A, it provides a direct method to trigger apoptosis by metabolic disruption.
This application note provides a comprehensive guide for researchers on how to induce and quantify apoptosis using this compound, with a primary focus on the robust and quantitative method of Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry.
Scientific Foundation: The Path from Metabolic Stress to Apoptosis
The decision to use this compound to induce apoptosis is grounded in a clear mechanistic pathway. Understanding this causality is essential for designing robust experiments and interpreting results accurately.
-
Inhibition of Lactate Dehydrogenase (LDH-A): this compound, as a pyruvate analogue, competitively inhibits the active site of LDH-A.[9][10] This blockade prevents the conversion of pyruvate to lactate, a critical step at the end of the glycolytic pathway.
-
Metabolic Consequences: The immediate effects of LDH-A inhibition are twofold:
-
Disruption of Redox Balance: The regeneration of NAD+ from NADH is halted. This shift in the NADH/NAD+ ratio cripples the cell's ability to maintain high glycolytic rates.[11]
-
Induction of Oxidative Stress: The metabolic bottleneck forces a redirection of metabolic flux, often leading to an overload of the mitochondrial electron transport chain. This results in the excessive production of Reactive Oxygen Species (ROS), creating a state of severe oxidative stress.[7][8][12]
-
-
Initiation of Intrinsic Apoptosis: Severe metabolic dysfunction and high levels of ROS are potent triggers for the intrinsic, or mitochondrial, pathway of apoptosis.[13][14] This pathway is governed by the BCL-2 family of proteins, which sense cellular stress.[15][16] Pro-apoptotic members like Bax and Bak become activated, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP allows the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspase enzymes, the executioners of apoptosis.[17]
The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of this compound-induced apoptosis via LDH-A inhibition.
The Annexin V/PI Assay: A Differentiated View of Cell Death
Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for quantifying apoptosis. Its power lies in its ability to distinguish between healthy, early apoptotic, and late apoptotic/necrotic cells based on two key cellular changes.[18]
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane. A hallmark of early apoptosis is the "flipping" of PS to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[19]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that is impermeant to live cells with intact plasma membranes.[20] It can only enter cells in the late stages of apoptosis or necrosis, when membrane integrity is lost.[18]
By using these two stains together, we can parse the cell population into four distinct quadrants.
Caption: Quadrant analysis of a typical Annexin V/PI flow cytometry plot.
Experimental Workflow & Protocols
This section provides a self-validating system for executing the experiment, from cell preparation to data analysis. The inclusion of appropriate controls at each stage is critical for trustworthy results.
Sources
- 1. The Warburg effect suppresses oxidative stress induced apoptosis in a yeast model for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Changes in Cancer: The Warburg Effect | Cell Signaling Technology [cellsignal.com]
- 4. Targeting lactate dehydrogenase-A inhibits tumorigenesis and tumor progression in mouse models of lung cancer and impacts tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Lactate Dehydrogenase A as a Target of Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 6. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Metabolic Regulation of Cell Death | Proteintech Group [ptglab.com]
- 14. Metabolic Regulation of Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integration of apoptosis and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Regulators mount up: the metabolic roles of apoptotic proteins [frontiersin.org]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. kumc.edu [kumc.edu]
Application Notes & Protocols: Evaluating Butyl Oxamate in Combination Cancer Therapies
Abstract
The metabolic reprogramming of cancer cells, particularly the reliance on aerobic glycolysis known as the Warburg effect, presents a compelling therapeutic target.[1][2] Lactate dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to lactate, is a critical node in this pathway and is frequently overexpressed in various malignancies, correlating with poor prognosis and treatment resistance.[1][3][4][5] Butyl Oxamate, an analogue of the pyruvate substrate, acts as a competitive inhibitor of LDHA, disrupting glycolytic flux and inducing metabolic stress in cancer cells.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing, executing, and interpreting preclinical studies that combine this compound with standard-of-care cancer therapies, including chemotherapy, radiation, and immunotherapy. We present the scientific rationale, detailed experimental protocols, and data analysis frameworks for both in vitro and in vivo models to rigorously evaluate synergistic anti-cancer effects.
Scientific Foundation: Targeting Cancer Metabolism with this compound
Cancer cells exhibit a heightened metabolic rate to fuel rapid proliferation. The Warburg effect describes their preference for metabolizing glucose to lactate even when oxygen is plentiful.[1][2] This seemingly inefficient process provides key advantages, including the rapid generation of ATP and the supply of anabolic precursors for biosynthesis. The enzyme LDHA is pivotal, regenerating NAD+ required to maintain a high glycolytic rate.[1][7]
Inhibition of LDHA by this compound (a derivative of the known LDH inhibitor oxamate) directly counteracts this metabolic adaptation.[6][8] This intervention is hypothesized to exert anti-tumor effects through several mechanisms:
-
ATP Depletion: Limiting glycolytic flux reduces the cancer cell's primary energy supply.[4][9]
-
Increased Oxidative Stress: Shunting pyruvate into the mitochondria can increase the production of reactive oxygen species (ROS), leading to oxidative damage and apoptosis.[4][5][6][10]
-
Modulation of the Tumor Microenvironment (TME): Reduced lactate secretion can alleviate the acidic and immunosuppressive nature of the TME.[11]
The following diagram illustrates the central role of LDHA in the Warburg effect and the point of intervention for this compound.
Caption: this compound inhibits LDHA, blocking lactate production.
Rationale for Combination Therapies
While single-agent metabolic inhibitors can show promise, adaptive resistance is a known challenge.[7] Combining this compound with other therapeutic modalities aims to create a multi-pronged attack, enhancing efficacy and overcoming resistance mechanisms.
-
With Chemotherapy: Many chemotherapeutic agents induce DNA damage or cell cycle arrest. By crippling the cancer cell's energy supply with this compound, its ability to repair damage or survive stress is diminished, potentially leading to synergistic cytotoxicity. Preclinical studies have shown that LDH inhibitors can enhance the anti-proliferative activity of drugs like gemcitabine.[12]
-
With Radiation Therapy: Radiation therapy's primary mode of action is inducing DNA double-strand breaks.[4] Efficient DNA repair is a major cause of radioresistance. LDH inhibition with oxamate has been demonstrated to enhance radiosensitivity by delaying DNA repair processes and increasing radiation-induced apoptosis.[4][5][13]
-
With Immunotherapy: The tumor microenvironment (TME) is often acidic due to high lactate concentrations, which suppresses the function and infiltration of cytotoxic T lymphocytes. By inhibiting LDHA and reducing lactate production, this compound can help normalize the TME, making it more permissive for immune attack. This can "turn cold tumors hot," enhancing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) and cell-based therapies like CAR-T.[11][14][15][16] Studies show that combining oxamate with anti-PD-1 therapy increases the infiltration of activated CD8+ T cells into the tumor.[11][14]
Application Protocol 1: In Vitro Synergy Assessment
This protocol outlines a robust method for determining the synergistic, additive, or antagonistic effects of this compound combined with another therapeutic agent using a dose-response matrix.[17][18]
3.1. Objective To quantify the interaction between this compound and a second therapeutic agent (e.g., a chemotherapy drug) across a range of concentrations in selected cancer cell lines.
3.2. Materials
| Material | Recommended Supplier |
|---|---|
| Cancer Cell Lines (e.g., A549, T98G) | ATCC |
| This compound | Sigma-Aldrich |
| Combination Agent (e.g., Docetaxel) | Selleck Chemicals |
| Cell Culture Medium (e.g., DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| 96-well flat-bottom plates | Corning |
| Cell Viability Reagent (e.g., CellTiter-Glo®) | Promega |
| Multimode Plate Reader | BioTek |
| Synergy Analysis Software | CompuSyn, SynergyFinder |
3.3. Experimental Workflow
Caption: Workflow for in vitro combination drug screening.
3.4. Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells into 96-well plates at a pre-determined density (e.g., 2,000-5,000 cells/well) to ensure exponential growth over the assay period. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a dilution series for each drug, typically spanning a range from 10x the IC50 to 1/100th the IC50.
-
Dose-Matrix Treatment: Add the drugs to the cell plates in a checkerboard fashion. This involves wells with this compound alone, the combination agent alone, and a matrix of different concentration pairings. Include vehicle-only wells as a negative control (100% viability) and a cytotoxic agent (e.g., staurosporine) or empty wells as a positive control (0% viability).
-
Incubation: Incubate the plates for a period equivalent to several cell doubling times (typically 72 hours).
-
Viability Measurement: Add a cell viability reagent according to the manufacturer's protocol (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) and read the signal on a plate reader.
-
Data Analysis and Synergy Calculation:
-
Normalize the raw data to your controls.
-
Use a synergy analysis software package (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method.[19]
-
Interpretation of CI Values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
-
-
3.5. Data Presentation
Summarize the results in a table for clear comparison across different cell lines or combination agents.
| Cell Line | This compound IC50 (µM) | Agent B IC50 (µM) | Combination Index (CI) at ED50 | Interpretation |
| T98G (Glioblastoma) | 50.2 | 10.5 | 0.65 | Synergy |
| A549 (NSCLC) | 75.8 | 15.2 | 0.72 | Synergy |
| PANC-1 (Pancreatic) | 60.1 | 8.9 | 1.05 | Additive |
3.6. Mechanistic Follow-Up Assays To validate the mechanism of synergy, perform assays to measure:
-
LDH Activity: Use a commercial kit to measure LDH activity in cell lysates following treatment.[10]
-
Lactate Production: Measure lactate concentration in the culture medium using a colorimetric or fluorescent assay.[11][14]
-
Apoptosis: Use Annexin V/PI staining and flow cytometry to quantify apoptosis. An increase in apoptosis in the combination group beyond the additive effect of single agents supports synergy.[4][13]
-
Western Blotting: Probe for key proteins in relevant pathways, such as cleaved PARP (apoptosis), γH2AX (DNA damage), and p-Akt/p-mTOR (cell survival signaling).[4][20][21]
Application Protocol 2: In Vivo Combination Efficacy
This protocol describes a xenograft mouse model to evaluate the anti-tumor efficacy of this compound in combination with another cancer therapy.[22][23]
4.1. Objective To determine if the combination of this compound and a second therapy leads to superior tumor growth inhibition compared to either monotherapy in a preclinical in vivo model.
4.2. Models and Materials
| Item | Description |
|---|---|
| Animal Model | Immunocompromised mice (e.g., NOD/SCID, Athymic Nude). For immunotherapy combinations, humanized mice (engrafted with human immune cells) are required.[11][14][22] |
| Tumor Model | Cell Line-Derived Xenografts (CDX) or Patient-Derived Xenografts (PDX) for higher clinical relevance.[24][25] |
| Reagents | This compound, combination agent, appropriate vehicle for administration (e.g., saline, DMSO/PEG solution). |
| Equipment | Calipers for tumor measurement, animal scales, sterile surgical tools for implantation. |
4.3. Experimental Workflow
Caption: Workflow for an in vivo combination therapy study.
4.4. Step-by-Step Methodology
-
Tumor Implantation: Implant cancer cells (e.g., 1-5 million cells in Matrigel) subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize animals into treatment cohorts to ensure an even distribution of tumor sizes.
-
Treatment Groups (Minimum of 4):
-
Group 1: Vehicle Control
-
Group 2: this compound (Monotherapy)
-
Group 3: Agent B (e.g., Radiation, Pembrolizumab) (Monotherapy)
-
Group 4: this compound + Agent B (Combination Therapy)
-
-
Dosing and Monitoring: Administer treatments according to a defined schedule (e.g., daily oral gavage for this compound, weekly intraperitoneal injection for an antibody). Measure tumor volume with calipers and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size limit or after a set duration.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
TGI (%) = (1 - [Mean tumor volume of treated group at end] / [Mean tumor volume of control group at end]) * 100
-
Statistically compare the tumor volumes between groups (e.g., using a Student's t-test or ANOVA). A statistically significant difference between the combination group and both monotherapy groups indicates a superior effect.[26]
-
4.5. Data Presentation
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | P-value vs. Control | P-value vs. Combo |
| Vehicle | 10 | 1540 ± 125 | - | - | <0.001 |
| This compound | 10 | 1155 ± 98 | 25% | <0.05 | <0.01 |
| Agent B | 10 | 985 ± 102 | 36% | <0.01 | <0.001 |
| Combination | 10 | 431 ± 65 | 72% | <0.001 | - |
4.6. Ex Vivo Endpoint Analysis Upon study completion, tumors can be excised for further analysis:
-
Immunohistochemistry (IHC): Stain for proliferation markers (Ki-67), apoptosis (cleaved Caspase-3), or immune cell infiltration (CD8, FoxP3).[11]
-
Metabolomics: Analyze tumor tissue for changes in lactate, pyruvate, and other key metabolites.
Conclusion
This compound, by targeting the metabolic hallmark of aerobic glycolysis, represents a strategic agent for combination cancer therapy. The protocols detailed herein provide a rigorous framework for evaluating its potential to synergize with chemotherapy, enhance radiosensitivity, and remodel the tumor microenvironment to improve immunotherapeutic outcomes. Careful execution of these in vitro and in vivo studies is critical for generating the robust preclinical data necessary to advance this promising therapeutic strategy toward clinical application.
References
- Revisiting the Warburg Effect with Focus on Lactate - PMC - PubMed Central - NIH. (n.d.). PubMed Central.
- Warburg effect, lactate dehydrogenase, and radio/chemo-therapy efficacy. (n.d.). International Journal of Radiation Biology.
- Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism. (2018). Journal of Biological Chemistry.
- WHEN CANCER CELLS GO TO THE WARBURG EFFECT, WHERE DOES LACTATE GO? EXPLORING LACTATE METABOLISM IN CANCER CELLS. (n.d.). TCU Digital Repository.
- Pharmacologic LDH inhibition redirects intratumoral glucose uptake and improves antitumor immunity in solid tumor models. (2024). Proceedings of the National Academy of Sciences.
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters.
- Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR. (n.d.). NIH.
- Abstract B53: Targeting metabolic reprogramming in hypoxic models of pancreatic cancer: Preclinical emergence of novel LDH inhibitors, molecular mechanisms underlying their synergistic interaction with gemcitabine. (n.d.). AACR Journals.
- Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment. (n.d.). PubMed Central.
- Warburg effect (oncology) - Wikipedia. (n.d.). Wikipedia.
- In vitro evaluation of combination chemotherapy against human tumor cells (Review). (n.d.). ResearchGate.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). NIH.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Crown Bioscience.
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. (n.d.). NIH.
- Cancer Models. (n.d.). Charles River Laboratories.
- WHICH SURPRISING Drugs Inhibit Lactate Dehydrogenase? (2025). YouTube.
- Combination Therapy Screening & Assays. (n.d.). Charles River Laboratories.
- In Vitro Drug Combination Screening Services. (n.d.). Kyinno Biotechnology.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience.
- In vivo mouse xenograft models. Xenograft tumor growth over time per... (n.d.). ResearchGate.
- Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. (2024). ISOM.
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. (2021). Frontiers in Oncology.
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. (2021). NIH.
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. (2023). Journal of Experimental & Clinical Cancer Research.
- Oxamate targeting aggressive cancers with special emphasis to brain tumors. (2022). Pharmacological Research.
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. (2023). PubMed.
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. (n.d.). Frederick National Laboratory for Cancer Research.
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. (n.d.). ResearchGate.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (n.d.). MDPI.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025). PubMed.
- Synergistic Anti-Cancer Effect of Phenformin and Oxamate. (2014). PLOS ONE.
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. (2013). Oncology Reports.
- Small-molecule inhibitors of human LDH5. (n.d.). PubMed Central.
- Effects of Oxamate alone or in Combinations with Pembrolizumab on NSCLC... (n.d.). ResearchGate.
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014). Oncotarget.
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014). NIH.
Sources
- 1. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 17. researchgate.net [researchgate.net]
- 18. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. crownbio.com [crownbio.com]
- 24. startresearch.com [startresearch.com]
- 25. criver.com [criver.com]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Butyl Oxamate Concentration for LDH Inhibition
Welcome to the technical support center for optimizing the use of Butyl Oxamate in Lactate Dehydrogenase (LDH) inhibition studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for common experimental challenges. Our goal is to ensure the scientific integrity and success of your research by explaining the causality behind experimental choices and providing self-validating protocols.
Introduction to this compound and LDH Inhibition
Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is a key player in maintaining the energy supply and redox balance necessary for rapid proliferation.[1][3][4][5] Inhibition of LDH, therefore, presents a promising therapeutic strategy for cancer.[6][7][8]
This compound, an ester derivative of oxamic acid, is an inhibitor of LDH.[9] Oxamate itself is a structural analog of pyruvate and acts as a competitive inhibitor of LDH.[4][8][10] While effective, oxamate's high polarity can limit its cell permeability.[1][4] this compound, with its butyl ester group, is designed to have improved cell membrane penetration.
This guide will walk you through the critical aspects of using this compound, from determining the optimal concentration to troubleshooting your LDH inhibition assays.
Frequently Asked Questions (FAQs)
Here we address common questions that arise when working with this compound for LDH inhibition.
Q1: What is the mechanism of action of this compound as an LDH inhibitor?
A1: this compound is a derivative of oxamic acid, which is a known competitive inhibitor of LDH.[8][9] Oxamic acid is structurally similar to pyruvate, the natural substrate of LDH, and competes for the enzyme's active site.[4][10] By binding to the active site, it prevents the conversion of pyruvate to lactate. The butyl ester modification in this compound is intended to enhance its lipophilicity and, consequently, its ability to cross cell membranes.
Q2: What is a good starting concentration range for this compound in my experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. Based on studies with the related compound, oxamate, a broad range should be tested initially. For cancer cell lines, IC50 values (the concentration that inhibits 50% of cell viability or enzyme activity) for oxamate can range from the low millimolar (mM) to higher concentrations.[3][6]
For example, studies on non-small cell lung cancer (NSCLC) cells showed IC50 values for oxamate at 24 hours ranging from approximately 19 mM to 59 mM, while a normal lung epithelial cell line had a much higher IC50 of about 97 mM.[3][6]
Recommendation: Start with a dose-response experiment covering a wide range, for instance, from 1 mM to 100 mM, to determine the effective concentration for your specific cell line.
Q3: How should I prepare my this compound stock solution?
General Protocol for Stock Solution Preparation:
-
Refer to the manufacturer's datasheet for any specific solubility information.
-
If no specific information is available, start by attempting to dissolve a small amount in a common solvent like DMSO.
-
Prepare a high-concentration stock solution (e.g., 1 M in DMSO) to minimize the volume of solvent added to your cell culture, which can have its own effects on cells.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: How do I interpret my LDH inhibition assay results?
A4: An LDH assay measures the activity of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.[13] The assay involves a coupled enzymatic reaction that results in the formation of a colored product (formazan), which can be quantified by measuring absorbance, typically around 490 nm.[13][14]
-
High Absorbance in Treated Wells: Indicates high LDH release and therefore, high cytotoxicity of your treatment.
-
Low Absorbance in Treated Wells: Suggests low cytotoxicity.
-
Controls are Crucial:
Troubleshooting Guide
Even with careful planning, experimental issues can arise. This section provides solutions to common problems encountered during LDH inhibition assays with this compound.
Issue 1: High background signal in my LDH assay.
| Possible Cause | Explanation & Solution |
| Endogenous LDH in Serum | Animal serum used in culture media contains its own LDH, leading to a high background reading.[14][15] Solution: Reduce the serum concentration in your culture medium to 1-5% or use heat-inactivated serum.[13][14] Always run a cell-free medium control to determine the background LDH activity.[14][15] |
| High Spontaneous LDH Release | This can be due to high cell density or rough handling of cells during plating, causing premature cell death.[13] Solution: Optimize your cell seeding density to avoid overgrowth.[16] Handle cell suspensions gently during pipetting.[13] |
| Media Components | Some culture media contain sodium pyruvate, which can inhibit the LDH reaction and interfere with the assay.[14][15] Solution: Use a culture medium that does not contain sodium pyruvate for the assay.[14] |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Explanation & Solution |
| Incorrect Assay Timing | The incubation time for the LDH assay may be too short or too long, leading to either a weak signal or signal saturation. Solution: Perform a kinetic analysis to determine the optimal incubation time for your specific cell type and experimental conditions.[14][15] |
| Inhibitor Instability | This compound, like any chemical compound, may degrade over time, especially with improper storage. Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cellular Response Variability | Different cell lines can respond differently to LDH inhibition. Some may undergo apoptosis, while others might trigger protective autophagy.[2][3] Solution: Characterize the cellular response in your specific model. Consider combining the LDH inhibitor with an autophagy inhibitor if protective autophagy is observed.[3][15] |
Issue 3: Low or no inhibitory effect observed.
| Possible Cause | Explanation & Solution |
| Insufficient Inhibitor Concentration | The concentration of this compound may be too low to effectively inhibit LDH in your cell line. Solution: Perform a dose-response study with a wider and higher range of concentrations. |
| Poor Cell Permeability | Although designed for better permeability, this compound might still have limited entry into certain cell types.[1][4] Solution: While challenging to address directly without modifying the compound, ensure that the incubation time is sufficient for cellular uptake. |
| Expression of Different LDH Isoforms | Cells express different isoforms of LDH (LDH-A, LDH-B).[1] this compound's inhibitory activity might vary between these isoforms. Solution: If possible, determine the predominant LDH isoform in your cell line. Consider that broader LDH inhibition might be more effective than targeting a single isoform.[5] |
Experimental Protocols & Data
Protocol: Determining the IC50 of this compound using an LDH Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on your target cells.
-
Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated and positive (lysis) controls.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
-
LDH Assay:
-
Carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.[14]
-
Add the LDH assay reagent mixture to each well.[14]
-
Incubate at room temperature, protected from light, for the optimized duration (e.g., 30 minutes).
-
Stop the reaction using the provided stop solution.[14]
-
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control. Plot the percentage of cytotoxicity against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.
Reference IC50 Values for Oxamate
The following table summarizes published IC50 values for oxamate in various cancer cell lines, which can serve as a reference for designing your experiments with this compound.
| Cell Line | Cancer Type | IC50 (24h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mmol/L | [3] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [3] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mmol/L | [3] |
| H1299 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mmol/L | [6] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 mmol/L | [3][6] |
Visualizing Key Concepts
LDH Inhibition and its Downstream Effects
Caption: this compound inhibits LDH-A, blocking lactate production and shifting metabolism towards oxidative phosphorylation, which can increase ROS and induce apoptosis or protective autophagy.
Experimental Workflow for IC50 Determination
Caption: A streamlined workflow for determining the IC50 of this compound using an LDH cytotoxicity assay.
Troubleshooting Decision Tree
Caption: A decision tree to systematically troubleshoot common issues in LDH inhibition assays.
References
- LDH Cytotoxicity Assay FAQs. (2020, April 7). G-Biosciences. [Link]
- LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. [Link]
- Butyl Oxam
- Kaja, S., Payne, A. J., & Koulen, P. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 80(1), 2-1. [Link]
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., ... & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(24), 12693. [Link]
- Wang, J., Wang, H., Liu, Y., Li, J., Li, D., & Li, S. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 636337. [Link]
- Wang, J., Wang, H., Liu, Y., Li, J., Li, D., & Li, S. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 636337. [Link]
- Zhai, X., Yang, Y., Wan, J., Zhu, R., & Wu, Y. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology reports, 30(6), 2983-2991. [Link]
- Granchi, C., Bertini, S., Macchia, M., & Minutolo, F. (2013). Small-molecule inhibitors of human LDH5. Future medicinal chemistry, 5(13), 1493-1512. [Link]
- Different effects of oxamate on the cell viability and LDH enzyme... (n.d.).
- Rodríguez-Páez, L., Valdivia, A., Ocampo, A., & Clavijo-Hernández, A. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of enzyme inhibition and medicinal chemistry, 25(5), 579-584. [Link]
- Han, F., Chen, H., Huang, J., Li, K., & Zhang, J. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer letters, 358(1), 17-26. [Link]
- Chandra, A., Deshpande, M., & Jia, X. (2020). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. bioRxiv. [Link]
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. (n.d.).
- N-butyl oxam
- Oxam
- Senga, Y., & Sezgin, Z. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 147, 112663. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2024, June 14).
- Ashton, T. M., Fok, J. H. L., Kunin, D., & S, D. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers, 10(4), 102. [Link]
Sources
- 1. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Oxamate - Wikipedia [en.wikipedia.org]
- 11. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. This compound | 585-28-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tiarisbiosciences.com [tiarisbiosciences.com]
Butyl Oxamate Technical Support Center: A Guide for Cellular Assays
Welcome to the Butyl Oxamate Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their cellular assays. As a competitive inhibitor of lactate dehydrogenase A (LDH-A), this compound is a valuable tool for investigating the role of glycolysis in various cellular processes, particularly in cancer metabolism. However, like any experimental reagent, its effective use requires a nuanced understanding of its properties and potential challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation. Our goal is to empower you with the knowledge to anticipate, identify, and resolve these challenges, ensuring the integrity and reproducibility of your results.
Understanding the Mechanism of Action
This compound, an ester derivative of oxamate, is designed to have improved cell permeability compared to its parent compound. Once inside the cell, it is presumed to be hydrolyzed to oxamate, which then acts as a competitive inhibitor of LDH-A with respect to its substrate, pyruvate. LDH-A is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. By inhibiting this step, this compound effectively disrupts the glycolytic pathway.
Caption: Mechanism of this compound Action.
Troubleshooting Guide
This section addresses specific problems you may encounter when using this compound in your cellular assays.
Issue 1: Inconsistent or No Observable Effect on Cellular Metabolism
Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in lactate production or changes in cell viability. What could be the issue?
Answer: This is a common challenge that can stem from several factors, ranging from the compound's activity to the specifics of your experimental setup.
Possible Causes and Solutions:
-
Suboptimal Concentration: this compound and its active form, oxamate, often require high concentrations (in the millimolar range) to elicit a significant biological response in vitro.[1][2][3]
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 1 mM to 100 mM) and narrow down to the effective range.
-
-
Cell Line-Dependent Sensitivity: Different cell lines exhibit varying degrees of dependence on glycolysis. Cells that rely more on oxidative phosphorylation may show a less pronounced response to LDH-A inhibition.[3][4]
-
Troubleshooting Step: Characterize the metabolic phenotype of your cell line (e.g., using a Seahorse XF Analyzer) to understand its reliance on glycolysis versus oxidative phosphorylation.
-
-
Compound Instability: this compound, as an ester, can be susceptible to hydrolysis in aqueous solutions. If the compound degrades in your culture medium before it can effectively enter the cells, its efficacy will be reduced.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Consider performing a stability study of this compound in your specific cell culture medium over the time course of your experiment.
-
-
Purity of the Compound: The purity of your this compound can significantly impact its activity.
Issue 2: High Cytotoxicity Observed at Expected Working Concentrations
Question: I'm observing significant cell death even at concentrations where I expect to see a metabolic shift. Is this normal?
Answer: While inhibition of glycolysis can lead to cytotoxicity in highly glycolytic cells, excessive cell death might indicate other issues.
Possible Causes and Solutions:
-
Off-Target Effects: Oxamate is not entirely specific to LDH-A. It has been shown to inhibit other glycolytic enzymes such as pyruvate kinase and enolase, and can also impact mitochondrial respiration.[7] This multi-target effect could lead to enhanced cytotoxicity.
-
Troubleshooting Step: Acknowledge the potential for off-target effects in your data interpretation. Consider using more specific LDH-A inhibitors or genetic approaches (e.g., siRNA) to validate your findings.[1]
-
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Troubleshooting Step: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability.
-
-
Induction of Apoptosis or Senescence: Inhibition of LDH-A can induce programmed cell death (apoptosis) or cellular senescence, particularly in cancer cells.[2][8]
-
Troubleshooting Step: Use assays specific for apoptosis (e.g., Annexin V staining, caspase activity assays) or senescence (e.g., β-galactosidase staining) to determine the mechanism of cell death.
-
Issue 3: Solubility Problems with this compound
Question: I'm having trouble dissolving this compound for my experiments. What is the best way to prepare a stock solution?
Answer: Solubility issues can lead to inaccurate dosing and unreliable results. This compound is a white to almost white crystalline powder.[6]
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: this compound is generally soluble in organic solvents like DMSO.[9]
-
Preparation Steps:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 1 M).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., to 37°C) may aid in solubilization.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile tube.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | May be used as an alternative to DMSO. |
| Water | Sparingly soluble | Not recommended for preparing high-concentration stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeable prodrug that is hydrolyzed intracellularly to oxamate. Oxamate then acts as a competitive inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis.[1][6] This inhibition leads to a reduction in lactate production and can induce metabolic stress in highly glycolytic cells.[1]
Q2: What are the expected downstream cellular effects of this compound treatment?
A2: The effects can be cell-type dependent but generally include:
-
Metabolic shifts: Decreased lactate production and a potential compensatory increase in oxidative phosphorylation.[1]
-
Reduced cell proliferation: Due to ATP depletion and metabolic stress.[1][4]
-
Induction of cell death: Can trigger apoptosis or protective autophagy depending on the cellular context.[4][10]
-
Induction of senescence: Can promote cellular senescence, particularly in cancer cells.[2][8]
-
Radiosensitization: May enhance the sensitivity of cancer cells to radiation therapy.[8][11]
Q3: How should I design my control experiments when using this compound?
A3: Proper controls are crucial for interpreting your results.
-
Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve the this compound.
-
Untreated Control: A population of cells that receives no treatment.
-
Positive Control: If available, another known inhibitor of glycolysis can be used to compare effects.
Caption: Troubleshooting Workflow for this compound Assays.
Q4: Can I use this compound in in vivo studies?
A4: While most of the detailed studies are in vitro, oxamate has been used in in vivo models.[11][12] However, the high concentrations required in vitro may pose a challenge for achieving therapeutic levels in vivo without toxicity.[1][2] Pharmacokinetic and toxicity studies are essential before proceeding with in vivo experiments.
Q5: Are there more specific inhibitors of LDH-A available?
A5: Yes, the field of metabolic inhibitors is rapidly evolving. Several other small molecule inhibitors of LDH-A with potentially higher specificity and potency have been developed. It is advisable to review the current literature for the latest advancements in this area.
References
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed. (2025, June 14). PubMed.
- Different effects of oxamate on the cell viability and LDH enzyme... - ResearchGate.
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - NIH. (2014, October 22). NIH.
- This compound - LabSolutions | Lab Chemicals & Equipment. LabSolutions.
- Butyl Oxam
- Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PubMed Central. (2018, March 30). PubMed Central.
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC - NIH. (2025, June 14). NIH.
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. (2014, December 15). Oncotarget.
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed. PubMed.
- Different effects of oxamate on the cell viability and energy... - ResearchGate.
- Troubleshooting and optimizing lab experiments - YouTube. (2022, October 12). YouTube.
- An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - Frontiers. (2021, March 29). Frontiers.
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed. (2015, March 1). PubMed.
- N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem - NIH. PubChem.
- Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed. PubMed.
- Optimizing the stability and solubility of cell culture media ingredients - Evonik Health Care. Evonik Health Care.
- This compound 585-28-4 | Tokyo Chemical Industry UK Ltd. Tokyo Chemical Industry.
- (PDF) Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - ResearchGate. (2025, October 16).
- Oxime Esters as Efficient Initiators in Photopolymeriz
- Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PubMed Central. PubMed Central.
- Phthalates: The Main Issue in Quality Control in the Beverage Industry - MDPI. MDPI.
- STUDY MATERIAL CLASS – XII CHEMISTRY (043) 2024-25 - S3waas. S3waas.
Sources
- 1. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labsolu.ca [labsolu.ca]
- 6. This compound [myskinrecipes.com]
- 7. Assessment of the low inhibitory specificity of oxamate, aminooxyacetate and dichloroacetate on cancer energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Butyl Oxamate Efficacy In Vitro
Welcome to the technical support resource for Butyl Oxamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in in vitro settings. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the robustness and reproducibility of your results.
Introduction to this compound
This compound is the butyl ester of oxamic acid. Oxamic acid (oxamate) is a well-characterized competitive inhibitor of lactate dehydrogenase (LDH), a critical enzyme in anaerobic glycolysis.[1] By acting as a structural analog of pyruvate, oxamate binds to the active site of LDH, primarily LDHA, thereby blocking the conversion of pyruvate to lactate.[1][2] This inhibition disrupts the high glycolytic rate often observed in cancer cells (the Warburg effect), leading to reduced ATP production, induction of mitochondrial dysfunction, and increased reactive oxygen species (ROS), ultimately culminating in apoptosis or senescence.[2][3][4][5] this compound is utilized in biochemical research for its role as an LDH inhibitor to study cellular metabolic pathways.[6]
Mechanism of Action: Targeting Lactate Dehydrogenase (LDH)
The primary intracellular target of this compound (following hydrolysis to oxamate) is Lactate Dehydrogenase (LDH). This enzyme exists as a tetramer of two different subunits, LDHA (M-subunit) and LDHB (H-subunit). In many cancer cells, the LDHA isoform is predominant and is crucial for regenerating NAD+ required to sustain high rates of glycolysis.[7][8]
Caption: this compound inhibits LDHA, disrupting glycolysis and leading to cell death.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and Oxamate?
This compound is a more lipophilic prodrug of oxamate. The butyl ester group can enhance cell membrane permeability. Once inside the cell, it is presumed that cellular esterases hydrolyze this compound to release oxamate, the active LDH inhibitor. This increased lipophilicity may overcome the poor membrane penetrance of the highly polar oxamate molecule.[1]
Q2: What is the typical in vitro concentration range for this compound/Oxamate?
The effective concentration of oxamate can be highly cell-line dependent. Studies have reported using a wide range of concentrations, from millimolar (mM) levels down to lower ranges depending on the experimental context. For example, concentrations up to 30 mM have been used in glioblastoma cells, while other studies use concentrations in the 20-100 mM range for non-small cell lung cancer cells.[2][4][9] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound?
This compound is a powder that should be stored according to the manufacturer's instructions, typically at room temperature.[10] For in vitro experiments, prepare a fresh stock solution in an appropriate solvent like DMSO or ethanol. Further dilution into your cell culture medium should be done immediately before use to minimize potential degradation or precipitation. The stability of oxime esters can be affected by factors like light and temperature.[11]
Q4: What are the expected downstream effects of LDH inhibition by this compound?
Successful inhibition of LDH should lead to several measurable downstream effects:
-
Decreased Lactate Production: A direct consequence of LDH inhibition.[2][9]
-
Reduced Glycolysis: Measured by a glycolysis stress test (e.g., using a Seahorse analyzer).[12]
-
Induction of Apoptosis/Senescence: Can be quantified by Annexin V/PI staining, SA-β-gal staining, or Western blotting for markers like cleaved PARP, p53, and p21.[3][4]
-
Reduced Cell Proliferation: Assessed via assays like MTT, CCK-8, or colony formation assays.[4][9]
-
Increased Oxidative Stress: Can lead to a compensatory increase in oxidative phosphorylation (OXPHOS).[12]
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Low or No Observed Efficacy (e.g., no reduction in cell viability)
Possible Cause 1: Suboptimal Concentration
-
Explanation: The IC50 of oxamate varies significantly between different cell lines.[2] Your chosen concentration may be too low for the metabolic profile of your cells.
-
Solution:
-
Perform a Dose-Response Curve: Test a broad range of this compound concentrations (e.g., 1 µM to 50 mM) for a fixed time point (e.g., 24 or 48 hours).[9]
-
Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve to guide future experiments.
-
Possible Cause 2: Poor Solubility or Stability in Media
-
Explanation: this compound, while more lipophilic than oxamate, may still have limited solubility in aqueous culture media, leading to precipitation and a lower effective concentration. Furthermore, the ester may hydrolyze in the media over long incubation times.
-
Solution:
-
Verify Solubility: After diluting your stock solution into the final culture medium, visually inspect for any precipitation.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a stock solution immediately before adding to cells.
-
Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%).
-
Possible Cause 3: Cell Line Resistance
-
Explanation: Some cell lines may not heavily rely on glycolysis (i.e., they are more oxidative) and are thus less sensitive to LDH inhibition. Alternatively, they may have robust compensatory mechanisms, such as upregulating oxidative phosphorylation, to counteract the effects of glycolytic inhibition.[12]
-
Solution:
-
Assess Metabolic Profile: Use a metabolic analyzer (e.g., Seahorse XF) to determine the baseline glycolytic and oxidative rates of your cell line. Cells with a high ECAR/OCR ratio are more likely to be sensitive.
-
Test in Combination: Consider combining this compound with inhibitors of other metabolic pathways (e.g., oxidative phosphorylation) to induce a synergistic cytotoxic effect.[1]
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause 1: Variation in Cell Culture Conditions
-
Explanation: Cell density, passage number, and media components (especially glucose concentration) can significantly alter the metabolic state of cells, thereby affecting their sensitivity to a metabolic inhibitor like this compound.
-
Solution:
-
Standardize Seeding Density: Ensure consistent cell numbers are plated for every experiment.
-
Use Consistent Passage Numbers: Use cells within a defined low-passage number range to avoid phenotypic drift.
-
Control Media Glucose: Be aware of the glucose concentration in your basal medium and serum, as high glucose can sometimes mask the effects of glycolytic inhibitors.
-
Caption: A standardized workflow is critical for reproducible results.
Possible Cause 2: Experimental Timing
-
Explanation: The effects of this compound are time-dependent. An early time point may not be sufficient to observe significant changes in cell viability or apoptosis.
-
Solution:
-
Perform a Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., the IC50) and assess the outcome at multiple time points (e.g., 12, 24, 48, 72 hours).[9]
-
Issue 3: Off-Target or Unexpected Effects
Possible Cause 1: Cellular Adaptation
-
Explanation: Prolonged treatment with a metabolic inhibitor can cause cells to adapt their metabolic wiring. For instance, inhibiting glycolysis can force cells to rely more heavily on mitochondrial respiration.[12]
-
Solution:
-
Measure OXPHOS: Use a mitochondrial stress test to see if this compound treatment leads to an increase in basal or maximal respiration.[12]
-
Shorten Incubation Time: For mechanistic studies, use the shortest incubation time that yields a measurable effect to minimize adaptive responses.
-
Possible Cause 2: Non-Specific Toxicity
-
Explanation: At very high concentrations, this compound or the solvent used to dissolve it may induce non-specific cytotoxicity unrelated to LDH inhibition.
-
Solution:
-
Include a Solvent Control: Always include a control group treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment.
-
Correlate with Mechanism: Ensure that the observed cytotoxicity correlates with a known mechanistic endpoint, such as a reduction in lactate production. If cell death occurs without a corresponding decrease in lactate, it may suggest an off-target effect.
-
Data Summary & Protocols
Table 1: Example Concentration Ranges and Effects of Oxamate
| Cell Line Type | Concentration Range (Oxamate) | Observed Effects | Reference |
| Glioblastoma (T98G) | 3-30 mM | Reduced proliferation, induced senescence and apoptosis, enhanced radiosensitivity | [3][4] |
| NSCLC (A549, H1299) | 20-100 mM | Reduced cell viability, decreased LDH activity, inhibited glycolysis | [2][9] |
| Medulloblastoma | 25-100 mM | Reduced glycolysis, inhibited cell migration, G2/M cell cycle arrest | [12] |
| Osteoprogenitors | 5-10 mM | No toxicity observed; stimulated oxidative phosphorylation | [13][14] |
Protocol 1: Standard Cell Viability (CCK-8/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a freshly prepared stock solution.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include "untreated" and "solvent-only" controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
Assay: Add 10 µL of CCK-8 solution (or MTT reagent) to each well and incubate for 1-4 hours.[9]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Lactate Production Assay
-
Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time.
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
Lactate Measurement: Use a commercially available lactate assay kit to determine the lactate concentration in the supernatant according to the manufacturer's instructions. These kits are typically colorimetric or fluorometric.
-
Normalization: Lyse the cells from the corresponding wells and perform a protein quantification assay (e.g., BCA). Normalize the lactate concentration to the total protein content in each well to account for differences in cell number.
References
- Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH).
- Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
- Optimization of ether and aniline based inhibitors of lactate dehydrogenase.
- Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.
- Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modul
- Different effects of oxamate on the cell viability and LDH enzyme...
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells.
- Troubleshooting and optimizing lab experiments. YouTube. [Link]
- Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation.
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers. [Link]
- Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed. [Link]
- Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. PubMed Central. [Link]
- Butyl Oxam
- Oxime Esters as Efficient Initiators in Photopolymeriz
- LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT.
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
- Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. PubMed. [Link]
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model.
- Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lact
- STUDY MATERIAL CLASS – XII CHEMISTRY (043) 2024-25. S3waas. [Link]
Sources
- 1. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound [myskinrecipes.com]
- 7. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 10. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Butyl Oxamate degradation during experiments
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Butyl Oxamate
Introduction: this compound is a valuable tool in biochemical research, primarily utilized as an inhibitor of lactate dehydrogenase (LDH), an enzyme critical to anaerobic glycolysis.[1] Its ability to modulate metabolic pathways makes it significant in fields like cancer research.[1][2][3] However, as an ester, this compound is susceptible to degradation, which can compromise experimental integrity, leading to inconsistent results and loss of biological activity. This guide provides a comprehensive, question-and-answer-based resource for understanding, preventing, and troubleshooting this compound degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Core Stability and Handling
Q1: How should I properly store solid this compound to ensure long-term stability?
A: Proper storage of solid this compound is the first and most critical step in preventing degradation. The primary threat to the solid compound is atmospheric moisture, which can initiate hydrolysis.
-
Causality: Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. Even trace amounts of moisture can lead to the slow degradation of the compound over time. Storing the compound in a freezer, while cold, can be detrimental if the environment is humid, as this can introduce water molecules that lead to hydrolysis.[4]
-
Recommendation: Solid this compound should be stored at room temperature in a tightly sealed container placed inside a desiccator with a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[1][4][5] This ensures a dry, inert atmosphere, which is paramount for preventing hydrolytic degradation. The shelf life under these conditions is generally expected to be long.[6]
| Parameter | Specification | Source |
| CAS Number | 585-28-4 | [1][5] |
| Molecular Formula | C₆H₁₁NO₃ | [1][6] |
| Molecular Weight | 145.16 g/mol | [1][6] |
| Appearance | White to off-white crystalline powder | [1][5] |
| Melting Point | 85-89°C | [1][5] |
| Recommended Storage | Room temperature, desiccated | [1][5] |
Q2: What is the primary degradation pathway for this compound in experimental settings?
A: The most common degradation pathway is hydrolysis of the butyl ester bond. This reaction is significantly accelerated in either acidic or alkaline aqueous solutions.[7][8]
-
Mechanism: The ester group is the most labile part of the molecule in aqueous media. Hydrolysis cleaves this bond, resulting in the formation of Butanol and Oxamic Acid. Since the intact ester is crucial for its activity as an LDH inhibitor, this degradation leads to a complete loss of function. While other factors like oxidation or photolysis can affect stability, hydrolysis is the most immediate concern in most biological experiments.[9]
Caption: Hydrolytic degradation pathway of this compound.
Q3: How should I prepare and store a stock solution of this compound?
A: Preparing a stable, concentrated stock solution is essential for accurate and reproducible experiments. The key is to minimize the presence of water.
-
Solvent Choice Rationale: The ideal solvent is one that is both anhydrous (water-free) and aprotic (does not donate protons), which will not participate in the hydrolysis reaction. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices.
-
Protocol: See Protocol 1 for a detailed step-by-step guide on preparing a stock solution.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C. This minimizes repeated freeze-thaw cycles, which can introduce atmospheric moisture into the stock tube each time it is opened.
| Solvent | Suitability | Comments |
| Anhydrous DMSO | Excellent | High solubility; hygroscopic (absorbs moisture), so handle quickly. |
| Anhydrous DMF | Excellent | High solubility; handle in a fume hood. |
| Ethanol / Methanol | Good (for short-term) | Protic solvents; can lead to slow transesterification or hydrolysis over time. Use fresh. |
| Aqueous Buffers | Not Recommended for Stock | Leads to rapid hydrolysis. Prepare fresh dilutions for immediate use only.[7] |
Section 2: Troubleshooting Experimental Issues
Q4: My experimental results are inconsistent, or the inhibitory effect of this compound seems to decrease over the course of a long experiment. What is the likely cause?
A: This is a classic sign of compound degradation within your aqueous experimental medium (e.g., cell culture media, assay buffer).
-
Causality: While your DMSO stock may be stable, the significant dilution into an aqueous buffer at physiological pH (~7.4) and temperature (e.g., 37°C) creates conditions favorable for hydrolysis. The longer the compound incubates in this environment, the greater the extent of degradation and the lower the concentration of the active this compound. Certain biological matrices, like plasma, contain enzymes called carboxylesterases that can actively accelerate this degradation.[10][11]
-
Troubleshooting Steps:
-
Time-Course Control: Design a control experiment where you measure the compound's effect at T=0 and after the maximum incubation time of your main experiment. A significant drop in activity points to instability.
-
pH Check: Ensure the pH of your final assay buffer is controlled and documented. Esters are generally most stable at a slightly acidic pH (around 4-6) and hydrolyze faster under neutral and especially alkaline conditions.[7][8]
-
Minimize Incubation Time: If possible, redesign your experiment to reduce the time this compound spends in the aqueous buffer.
-
Fresh Preparation: Always prepare the final working dilution of this compound from the frozen stock immediately before adding it to your experiment. Do not store or reuse diluted aqueous solutions.[12]
-
Caption: Troubleshooting workflow for this compound instability.
Q5: How can I analytically confirm that my this compound sample has degraded?
A: The most reliable way to confirm degradation is through analytical chromatography, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.
-
Rationale: HPLC separates the components of a mixture. Pure this compound will show a single major peak at a specific retention time. If degradation has occurred, you will see a decrease in the area of the this compound peak and the appearance of new peaks corresponding to its degradation products (e.g., Oxamic Acid). Gas Chromatography-Mass Spectrometry (GC-MS) can also be highly effective for identifying and quantifying the parent compound and its metabolites.[7][13][14]
-
Procedure: A reverse-phase HPLC method is typically suitable. See Protocol 3 for a starting point methodology. By running a sample of your solid material, your stock solution, and a sample incubated in your assay buffer, you can pinpoint the source of degradation.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Preparation: Allow the sealed vial of solid this compound to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Solvent: Use only new, unopened, anhydrous-grade DMSO.
-
Calculation: Calculate the volume of DMSO required to achieve a desired high concentration (e.g., 50-100 mM). A high concentration minimizes the relative amount of any trace water in the solvent.
-
Dissolution: In a sterile environment, add the calculated volume of anhydrous DMSO to the vial of this compound. Cap tightly and vortex until fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into small, single-use, low-retention microcentrifuge tubes. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed tube.
-
Storage: Cap the aliquots tightly, parafilm them for an extra seal, and store them at -80°C.
Protocol 2: Recommended Handling in Aqueous Assay Buffers
-
Timing: Prepare the final working dilution immediately before it is needed.
-
Thawing: Retrieve a single aliquot of the stock solution from the -80°C freezer. Thaw it quickly at room temperature and centrifuge briefly to collect the contents at the bottom of the tube.
-
Dilution: Perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of your final aqueous assay buffer. Vortex gently. Then, add this intermediate dilution to the final volume of your assay medium to achieve the target concentration. This stepwise process ensures rapid and uniform mixing.
-
Usage: Use the final aqueous solution immediately. Do not store or reuse it. For time-course experiments lasting several hours, consider the potential for degradation and factor it into your data interpretation.
Protocol 3: HPLC-UV Method for Assessing Purity and Degradation
This is a general starting method and may require optimization for your specific equipment.
-
System: An HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength, but start with ~210-230 nm.
-
Sample Preparation: Dilute samples (solid dissolved in acetonitrile, DMSO stock, or aqueous experimental sample) in the initial mobile phase composition (95:5 A:B) to a final concentration of ~10-50 µg/mL.
-
Analysis: Inject the samples. The this compound peak should be well-retained and sharp. The more polar degradation product, Oxamic Acid, will elute much earlier, closer to the solvent front. A decrease in the area of the parent peak and an increase in the degradation peak area over time confirms instability.
References
- MySkinRecipes.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol. [Link]
- Scientific Reports. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]
- ResearchGate.
- PubMed. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist. [Link]
- Journal of Applied Pharmaceutical Sciences.
- YouTube. Troubleshooting and optimizing lab experiments. [Link]
- ResearchGate.
- ResearchG
- Agency for Toxic Substances and Disease Registry.
- MDPI.
- PubChem.
- Wikipedia.
- ResearchGate. Degradation kinetics and characterization of major degradants of binimetinib employing liquid chromatography-high resolution mass spectrometry. [Link]
- PubMed.
- PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
- PubMed.
- ResearchGate.
- Wikipedia. Glycine. [Link]
- National Institutes of Health. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. [Link]
- National Institutes of Health.
- ResearchGate. The thermal degradation of poly(iso-butyl methacrylate)
- National Institutes of Health. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. [Link]
- S3waas. STUDY MATERIAL CLASS – XII CHEMISTRY (043) 2024-25. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Oxamate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 585-28-4 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 6. labsolu.ca [labsolu.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Effect of different acids on solid-state stability of an ester prodrug of a IIb/IIIa glycoprotein receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. ijmr.net.in [ijmr.net.in]
Technical Support Center: Butyl Oxamate Assay Interference
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Butyl Oxamate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to empower you to distinguish true biological activity from assay artifacts, ensuring the integrity and validity of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding this compound's behavior in experimental assays.
Q1: What is the primary biological mechanism of action for this compound?
This compound is an analog of pyruvate and functions primarily as a competitive inhibitor of the enzyme Lactate Dehydrogenase (LDH).[1][2] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[3][4] By inhibiting LDH, this compound blocks the conversion of pyruvate to lactate, a key step for regenerating the NAD+ required to maintain a high glycolytic rate.[5][6]
While oxamate itself is a well-characterized LDH inhibitor, studies have shown that N-substituted derivatives like this compound can have varied potency and selectivity against different LDH isozymes.[7] Specifically, butyl and isobutyl oxamates have been reported to be non-selective and less potent inhibitors compared to other derivatives.[7]
-
Mechanism of LDH Inhibition by this compound This diagram illustrates the primary biological role of this compound in the glycolytic pathway.
Q2: My experimental results show decreased cell viability or proliferation when using this compound. Is this an artifact?
This is likely a genuine biological effect, not an artifact. By inhibiting LDH, this compound can trigger a cascade of cellular events that impact viability and proliferation.[8] These effects are particularly pronounced in cells that rely heavily on glycolysis for energy (the "Warburg effect"), such as many cancer cell lines.[2][6]
Key biological consequences of LDH inhibition include:
-
Reduced ATP Production: Inhibition of glycolysis can lead to a significant drop in cellular ATP levels.[8][9]
-
Increased Oxidative Stress: The metabolic shift can cause a burst of reactive oxygen species (ROS).[8][10]
-
Induction of Apoptosis or Autophagy: The cellular stress from energy depletion and ROS can trigger programmed cell death (apoptosis) or a protective self-degradation process (autophagy).[8][10]
-
Cell Cycle Arrest: LDH inhibition has been shown to cause cells to arrest in the G0/G1 or G2/M phases of the cell cycle.[8][9]
Therefore, if your assay measures cell health, metabolism, or proliferation, the observed effects are likely due to this compound's on-target activity.
Q3: How can this compound directly interfere with my assay reagents to cause a false positive or false negative result?
Beyond its intended biological effects, this compound, like many small molecules, can cause artifactual interference in biochemical and cell-based assays.[11][12][13] It is crucial to identify these artifacts to avoid misinterpreting your results. The primary mechanisms of interference are:
-
Optical Interference (Fluorescence Quenching): Oxamate is known to be a potent quencher of NADH fluorescence.[14] This occurs when oxamate binds to the LDH-NADH complex, creating a charge transfer state that dissipates the energy of excited NADH without emitting light.[14] This can lead to a false signal suggesting decreased NADH levels or inhibition of an NADH-producing enzyme. This is a critical consideration for any assay that measures NAD+/NADH ratios or uses NADH as a readout.[15][16]
-
Colloidal Aggregation: At certain concentrations, small organic molecules can form colloidal aggregates in aqueous solutions.[13][17] These aggregates can non-specifically sequester and denature proteins, leading to false-positive inhibition signals for a wide range of enzymes.[11] This type of interference is often characterized by steep, non-sigmoidal dose-response curves.[11]
-
Redox Activity Interference: The inhibition of LDH by oxamate can lead to the generation of ROS.[8] This can interfere with assays that use redox-sensitive reporters, such as those involving luciferases or resazurin-based dyes, potentially leading to false signals.[13]
Q4: I am using an NAD+/NADH-based assay to measure metabolic activity. Are there specific concerns with this compound?
Yes, extreme caution is advised. As mentioned above, oxamate is a known quencher of NADH fluorescence.[14]
The Problem: In a typical enzymatic cycling assay for NAD+/NADH detection, LDH is often a component of the reaction mix that reduces a probe in the presence of NADH, generating a colorimetric or fluorescent signal.[9][15]
-
Direct Quenching: this compound can directly quench the fluorescence of any NADH present in your sample or generated during the assay, leading to an artificially low reading.[14]
-
Inhibition of Assay Reagents: If the assay kit's detection mechanism relies on an LDH-based enzymatic cycle, this compound will directly inhibit this machinery, preventing signal generation and leading to a false-negative result (i.e., appearing as if there is no NADH).
This means a decrease in signal could be misinterpreted as a biological reduction in NADH levels when it is, in fact, a direct chemical interference with the detection method. It is essential to run the proper controls to rule out this artifact (see Troubleshooting Workflow 1).
Part 2: Troubleshooting Workflows & Protocols
This section provides systematic, step-by-step protocols to diagnose and mitigate common sources of assay interference from this compound.
Workflow 1: Diagnosing Optical Interference (Especially NADH Quenching)
Use this workflow to determine if this compound is directly affecting your assay's optical signal (absorbance, fluorescence, or luminescence) independent of the biological target.
-
Workflow for Diagnosing Optical Interference A logic diagram to identify false signals caused by direct compound interference with the assay's detection method.
Experimental Protocol: Analyte-Free Control
Objective: To measure the effect of this compound on the assay signal in the absence of the primary biological analyte (e.g., your target enzyme or cell lysate).
Methodology:
-
Prepare Wells: Set up a multi-well plate with wells containing the final assay buffer and all detection reagents (e.g., fluorophore, chromophore, NAD+/NADH cycling enzymes).
-
Exclude Analyte: Critically, do not add your biological target (e.g., enzyme, cell lysate, or protein of interest).
-
Add Compound: Add a serial dilution of this compound to these wells at the same concentrations used in your main experiment. Include a vehicle-only control (e.g., DMSO, PBS).
-
Incubate: Incubate the plate under the same conditions (time, temperature) as your primary assay.
-
Measure Signal: Read the plate using the same instrument settings (e.g., excitation/emission wavelengths) as your main experiment.
Interpretation:
-
Signal Decreases with Compound Concentration: This strongly indicates that this compound is quenching the fluorescent signal or otherwise inhibiting the detection chemistry.[11][13]
-
Signal Increases with Compound Concentration: This indicates the compound is autofluorescent at the assay wavelengths or is reacting with reagents to produce a signal.[12][18]
-
No Change in Signal: Optical interference is unlikely to be the primary cause of your observed results.
Workflow 2: Identifying Compound Aggregation
Use this workflow if you observe potent inhibitory activity, especially with a steep dose-response curve, to determine if the effect is due to the formation of non-specific colloidal aggregates.[11]
-
Workflow for Identifying Colloidal Aggregation A decision-making flowchart to test if compound activity is sensitive to detergents, a hallmark of aggregation-based inhibition.
Experimental Protocol: Detergent Sensitivity Assay
Objective: To assess if the inhibitory activity of this compound is attenuated by a non-ionic detergent, which disrupts the formation of colloidal aggregates.[11][13]
Methodology:
-
Prepare Buffers: Prepare two sets of your complete assay buffer:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Run Parallel Assays: Perform your entire experimental protocol, including the this compound dose-response curve, in parallel using both Buffer A and Buffer B.
-
Calculate Potency: Determine the IC50 (half-maximal inhibitory concentration) of this compound in both conditions.
Interpretation:
-
Potency is Lost or Significantly Reduced with Detergent: A significant rightward shift in the IC50 curve (e.g., >10-fold increase) in the presence of Triton X-100 is strong evidence that the inhibition is caused by colloidal aggregation.[11]
-
Potency is Unchanged: If the IC50 remains consistent between the two conditions, the inhibition is likely not due to aggregation and may be a specific, on-target effect.
Summary of Troubleshooting Outcomes
The table below summarizes the potential outcomes and interpretations from the troubleshooting protocols.
| Test Performed | Observation | Interpretation | Next Step |
| Analyte-Free Control | Dose-dependent decrease in fluorescence signal. | Compound is quenching the signal.[14] | Quantify quenching effect; consider an orthogonal assay with a different readout (e.g., luminescence, absorbance).[12] |
| Analyte-Free Control | Dose-dependent increase in signal. | Compound is autofluorescent or reacting with reagents.[18] | Subtract background signal from compound-only wells; switch to a time-resolved fluorescence assay if possible. |
| Detergent Sensitivity | IC50 value increases significantly with 0.01% Triton X-100. | Inhibition is likely caused by colloidal aggregation.[11][13] | The compound is likely a non-specific inhibitor; results should be flagged as artifacts. |
| Detergent Sensitivity | IC50 value is unchanged by detergent. | Inhibition is likely not due to aggregation. | The observed activity is more likely to be a specific, on-target biological effect. |
References
- Benchchem. (n.d.). Technical Support Center: Addressing Small Molecule Interference in Biochemical Assays.
- Benchchem. (n.d.). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
- Blanco, A., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Interference in Biochemical Assays.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- Benchchem. (n.d.). Technical Support Center: Mitigating Assay Interference with Complex Natural Products.
- abinScience. (n.d.). ELISA Troubleshooting Guide: Solutions for Common Assay Pitfalls.
- National Center for Biotechnology Information. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.
- Smajić, A., et al. (2019). Identification of Compounds That Interfere With High-Throughput Screening Assay Technologies. ChemMedChem.
- Kim, J. H., et al. (2020). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. PLOS ONE.
- Hsieh, J. H., et al. (2019). High-Throughput Screening to Predict Chemical-Assay Interference. Scientific Reports.
- Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry.
- Le, A., et al. (2018). Lactate dehydrogenase inhibition with oxamate exerts bone anabolic effect. Bone.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.
- MedChemExpress. (n.d.). Lactate Dehydrogenase Inhibitors.
- Wikipedia. (n.d.). Oxamate.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.
- Han, F. H., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters.
- Ye, W., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLOS ONE.
- Wang, C., et al. (2017). Mechanistic Analysis of Fluorescence Quenching of Reduced Nicotinamide Adenide Dinucleotide by Oxamate in Lactate Dehydrogenase Ternary Complexes. Photochemistry and Photobiology.
- Furtado, R. M., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy.
- Sato, S., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. Cancers.
- Cell Biolabs, Inc. (n.d.). NAD+/NADH Assay Kit (Colorimetric).
- Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica.
- Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica.
- Cell Biolabs, Inc. (n.d.). NAD+/NADH Assays.
- Katanić, J., et al. (2023). Drug interference with biochemical laboratory tests. Biochemia Medica.
Sources
- 1. Oxamate - Wikipedia [en.wikipedia.org]
- 2. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. oncotarget.com [oncotarget.com]
- 9. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanistic Analysis of Fluorescence Quenching of Reduced Nicotinamide Adenine Dinucleotide by Oxamate in Lactate Dehydrogenase Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. NAD+/NADH Assays [cellbiolabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Butyl Oxamate Treatment: Technical Support & Optimization Guide
Welcome to the technical support center for Butyl Oxamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this compound treatment protocols. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your results are both reproducible and reliable.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound utilized in biochemical research primarily as an inhibitor of lactate dehydrogenase (LDH).[1] LDH is a critical enzyme that catalyzes the interconversion of pyruvate and lactate, a key step in anaerobic glycolysis.[2] Specifically, this compound is an analog of pyruvate and acts as a competitive inhibitor of LDH, particularly the LDHA isoform, which is often upregulated in cancer cells.[3][4][5] By blocking this enzyme, this compound prevents the conversion of pyruvate to lactate, thereby disrupting the high glycolytic rate (the "Warburg effect") that many cancer cells rely on for rapid ATP production and proliferation.[2][6]
Q2: Why is adjusting the treatment time for this compound so critical?
Adjusting the treatment time is crucial because the cellular response to LDH inhibition is not instantaneous and can vary significantly between different cell types. Key factors include:
-
Metabolic Reprogramming: Cells need time to respond to the glycolytic block. Inhibition of LDH forces a shift towards other metabolic pathways, such as oxidative phosphorylation.[4] The kinetics of this shift can differ based on the cell's inherent metabolic flexibility.
-
Downstream Cellular Events: The effects of LDH inhibition, such as ATP reduction, increased reactive oxygen species (ROS), and induction of apoptosis or autophagy, unfold over several hours to days.[6][7][8] A short treatment may not be sufficient to trigger these terminal events, while an excessively long treatment could induce non-specific toxicity or allow resistant cells to adapt.
-
Cell-Type Specificity: Different cell lines exhibit varied sensitivity to this compound. For example, the IC50 (concentration causing 50% inhibition) at 24 hours for non-small cell lung cancer (NSCLC) cell lines A549 and H1395 were found to be approximately 58.5 mM and 19.7 mM, respectively, highlighting a significant difference in sensitivity that necessitates tailored treatment durations.[7]
Q3: What are typical starting concentrations and treatment times for in vitro experiments?
Based on published literature, a wide range of concentrations and times have been used. A common starting point for a 24-hour treatment is between 20 mM and 100 mM .[9][10]
However, these values are highly dependent on the cell line. Some studies have used concentrations as high as 75 mM for 48-72 hours in medulloblastoma cells[11], while others have noted significant effects in NSCLC cells with IC50 values ranging from ~20 mM to ~60 mM after 24 hours.[7][9] It is imperative to perform a dose-response and time-course experiment for your specific cell model.
Troubleshooting Guide: Optimizing this compound Treatment
This section addresses common issues encountered during this compound experiments in a direct question-and-answer format.
Scenario 1: Low Efficacy or No Observable Effect
Q: I've treated my cells with this compound for 24 hours, but I'm not seeing the expected decrease in cell viability or lactate production. What's going wrong?
A: This is a common challenge that can stem from several factors. Let's break down the troubleshooting process.
Possible Causes & Solutions:
-
Insufficient Treatment Time: 24 hours may not be long enough for your specific cell line to exhibit a significant phenotype. The metabolic and apoptotic consequences of LDH inhibition take time to accumulate.
-
Actionable Step: Perform a time-course experiment. Extend the treatment duration to 48 and 72 hours, keeping the concentration constant. Measure viability and lactate at each time point to identify the optimal window for your desired effect.
-
-
Suboptimal Concentration: The concentration may be too low to achieve sufficient target engagement, especially given that LDH is often present in very high concentrations within cancer cells.[2]
-
Actionable Step: Conduct a dose-response experiment. Test a range of this compound concentrations (e.g., 10, 25, 50, 75, 100 mM) for a fixed time (e.g., 48 hours) to determine the IC50 value for your cell line.
-
-
Metabolic Plasticity: Your cells might be highly adaptable, compensating for LDH inhibition by upregulating other metabolic pathways, such as glutamine metabolism.[12]
-
Actionable Step: Use a Seahorse XF Analyzer or similar metabolic flux analysis tool to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). A potent response to this compound should show a significant decrease in ECAR (a measure of glycolysis).[4] If you see a concurrent increase in OCR, it confirms a shift to oxidative phosphorylation. If the cells remain metabolically active, they may be resistant.
-
Scenario 2: High or Non-Specific Cell Toxicity
Q: My this compound treatment is killing my cells too effectively, even at short time points, and I'm concerned about non-specific toxicity. How can I refine my protocol?
A: Distinguishing between potent, specific anti-cancer activity and general cytotoxicity is critical.
Possible Causes & Solutions:
-
Concentration is Too High: While potent, excessively high concentrations can induce off-target effects or overwhelm the cell's machinery, leading to rapid, necrotic cell death rather than controlled apoptosis.
-
Actionable Step: Re-evaluate your dose-response curve. Select a concentration that is at or slightly above the IC50, rather than the highest concentration tested. The goal is to inhibit the target without causing excessive stress. Studies have shown that this compound exhibits significantly lower toxicity in normal cells compared to cancer cells, a hallmark of a targeted agent.[7][9] Your concentration should ideally exploit this therapeutic window.
-
-
Treatment Duration is Too Long: For highly sensitive cell lines, a prolonged exposure can be detrimental.
-
Actionable Step: Reduce the treatment time. A 12- or 16-hour treatment might be sufficient to induce the desired metabolic shift without causing widespread cell death, allowing you to study the upstream mechanisms.
-
-
Experimental Control Group: Ensure you are comparing against a proper vehicle control.
-
Actionable Step: Treat a parallel set of cells with the same volume of the vehicle used to dissolve the this compound (e.g., media, PBS) to confirm that the observed toxicity is due to the compound itself.
-
Experimental Protocols & Data Interpretation
Protocol 1: Determining Optimal Treatment Time and Concentration
This protocol uses a matrix approach to efficiently identify the optimal conditions for your experiment.
Methodology:
-
Cell Seeding: Seed your cells in multiple 96-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Matrix Preparation: Prepare a dilution series of this compound in your culture medium. A suggested range is 0, 10, 25, 50, 75, and 100 mM.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation & Endpoint Analysis:
-
At 24 hours , take one plate and perform a cell viability assay (e.g., MTT, CCK-8).
-
At 48 hours , take a second plate and perform the same viability assay.
-
At 72 hours , take a third plate and repeat the assay.
-
-
Data Analysis: Plot the cell viability (%) against the this compound concentration for each time point. Calculate the IC50 value for each duration.
Data Interpretation Table:
| Time Point | IC50 Value | Observation | Implication |
| 24 hours | > 100 mM | Minimal cell death observed. | Insufficient time for the compound to exert its full effect. |
| 48 hours | 45 mM | A clear dose-dependent decrease in viability. | A suitable time point for observing significant biological effects. |
| 72 hours | 30 mM | IC50 value continues to decrease. | Increased potency with longer incubation, but monitor for signs of non-specific toxicity or cell detachment. |
Workflow for Optimizing this compound Treatment
The following diagram outlines the logical flow for systematically determining the ideal treatment parameters.
Caption: Mechanism of this compound targeting the LDH-A enzyme.
By methodically applying these principles and protocols, you can confidently adjust this compound treatment parameters to achieve robust, specific, and reproducible results in your research.
References
- Castañeda-Sánchez, J. I., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry.
- Guo, Z., et al. (2019). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). ACS Medicinal Chemistry Letters.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. ResearchGate.
- Valle-Mendiola, A., et al. (2024). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences.
- Safi, R., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Chemistry.
- Kim, D., et al. (2022). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. PLOS ONE.
- Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. Bioorganic & Medicinal Chemistry.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget.
- Bartelt, A., et al. (2018). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Journal of Bone and Mineral Research.
- Wikipedia. (n.d.). Oxamate. Wikipedia.
- Tanaka, H., et al. (2024). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. Cancers.
- Li, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology.
- Li, Y., et al. (2021). Different effects of oxamate on the cell viability and LDH enzyme... ResearchGate.
- Han, F., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters.
- Ye, W., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PLOS ONE.
- Tan, Z., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy.
- Cheshier, S. H., et al. (2023). EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL. Experimental Oncology.
- O'Donnell, C., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers.
Sources
- 1. This compound [myskinrecipes.com]
- 2. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxamate - Wikipedia [en.wikipedia.org]
- 6. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL | Experimental Oncology [exp-oncology.com.ua]
Technical Support Center: Cell Line-Specific Responses to Butyl Oxamate
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for Butyl Oxamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into utilizing this compound effectively. We will delve into the nuances of its mechanism, explain the root causes of cell line-specific responses, and provide robust protocols and troubleshooting workflows to ensure the integrity and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about this compound, its mechanism, and its application in cell-based assays.
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is an analog of oxamic acid. Oxamate is a structural analog of pyruvate and functions as a competitive inhibitor of Lactate Dehydrogenase (LDH), particularly the LDH-A isoform, which is predominantly expressed in many cancer cells.[1][2] The primary mechanism of action is the inhibition of the conversion of pyruvate to lactate, the final step in aerobic glycolysis (a phenomenon known as the Warburg effect).[1][3][4] By blocking this pathway, this compound disrupts the rapid ATP production and NAD+ regeneration that cancer cells rely on for proliferation.[1][5] This metabolic disruption can lead to an energy crisis, increased oxidative stress from the buildup of reactive oxygen species (ROS), and ultimately, cell cycle arrest or apoptosis.[6][7] The "butyl" ester modification is intended to increase the molecule's lipophilicity, potentially enhancing its cell membrane permeability compared to the highly polar oxamate.[8]
Mechanism of Action: Targeting the Warburg Effect
Caption: this compound inhibits LDH-A, blocking lactate production.
Q2: Why are cellular responses to this compound so variable across different cell lines?
A: The variability stems directly from the metabolic heterogeneity of cancer cells.[9] Not all cancer cells are equally dependent on aerobic glycolysis. The key determinants of sensitivity include:
-
Degree of Glycolytic Dependence (Warburg Phenotype): Cell lines that are highly glycolytic, with elevated LDH-A expression and high rates of lactate production, are prime candidates for this compound sensitivity.[1][5] These cells have a critical reliance on this pathway for energy and biomass.
-
Metabolic Flexibility: Some cell lines possess the metabolic flexibility to switch from glycolysis to oxidative phosphorylation (OXPHOS) in the mitochondria when glycolysis is inhibited. These cells can bypass the LDH-A blockade and are thus more resistant.
-
Expression of LDH Isoforms: While LDH-A is the primary target, the expression of other isoforms like LDH-B could influence the overall cellular response.
-
Downstream Signaling Pathways: The cellular response to metabolic stress is dictated by the status of signaling pathways like Akt/mTOR and p53.[6][10] For example, in non-small cell lung cancer (NSCLC) cell lines, LDH-A inhibition led to apoptosis in H1395 cells but triggered a protective autophagic response in A549 cells.[6][11]
Q3: What are the typical downstream effects of successful this compound treatment in a sensitive cell line?
A: In a sensitive cancer cell line, effective LDH-A inhibition by this compound typically triggers a cascade of cellular events:
-
Metabolic Shift: A significant decrease in lactate production and the extracellular acidification rate (ECAR). Concurrently, there may be an increase in the oxygen consumption rate (OCR) as the cell attempts to compensate by upregulating OXPHOS.[1]
-
Reduced Proliferation: Inhibition of cell growth is a primary outcome, often accompanied by cell cycle arrest at the G0/G1 or G2/M phase.[6][11][12]
-
Induction of Apoptosis: The buildup of ROS and depletion of ATP can activate intrinsic apoptotic pathways.[6][7]
-
Increased Radiosensitivity: By disrupting a key metabolic pathway, this compound can make cancer cells more vulnerable to other treatments like radiation.[12][13]
-
Suppression of Stemness: Some studies show that LDH inhibitors can reduce markers of cancer stem cells and inhibit processes like the epithelial-mesenchymal transition (EMT).[13][14]
Q4: How should I prepare, store, and use this compound in my experiments?
A: Proper handling is critical to ensure the compound's stability and activity.
-
Preparation: this compound is more lipophilic than oxamate but may still have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 100 mM to 1 M) in an organic solvent like dimethyl sulfoxide (DMSO).
-
Storage: Store the powder at -20°C. The DMSO stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[15]
-
Application: When treating cells, dilute the stock solution directly into the pre-warmed culture medium to the final desired concentration. Vigorously mix or vortex the medium immediately after adding the compound to prevent precipitation. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.[15]
Part 2: Core Experimental Protocols
These protocols provide a validated framework for key experiments. Remember to optimize parameters for your specific cell line.
Protocol 2.1: Determining the Optimal this compound Concentration (IC50)
Rationale: The IC50 (half-maximal inhibitory concentration) is a critical parameter that varies widely among cell lines.[6][16] This assay establishes the dose-response curve for your specific model.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of 2-fold or 3-fold dilutions of your this compound stock solution in culture medium. A typical starting range might be 1 mM down to low µM concentrations, but literature on oxamate suggests concentrations can be in the low to high mM range for some cell lines.[6][16]
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (and a vehicle control).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for assessing effects on proliferation.
-
Viability Assessment: Use a viability assay, such as MTT or CCK-8, to quantify the number of viable cells in each well according to the manufacturer's protocol.[16]
-
Data Analysis: Normalize the data to the vehicle control (as 100% viability). Plot the cell viability (%) against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2.2: Measuring Changes in Glycolysis (Lactate Production Assay)
Rationale: Since this compound's primary target is LDH, measuring a decrease in lactate production is a direct confirmation of its on-target effect.
Methodology:
-
Cell Treatment: Seed cells in a 6-well or 12-well plate and allow them to adhere. Treat the cells with this compound at a relevant concentration (e.g., the IC50 or 2x IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture supernatant (medium) from each well. It is important to also collect the cells from each well to normalize the lactate measurement to cell number or total protein content.
-
Cell Lysis: Lyse the collected cells in a suitable buffer (e.g., RIPA buffer) and determine the total protein concentration using a BCA or Bradford assay.
-
Lactate Measurement: Use a commercially available colorimetric or fluorometric lactate assay kit to measure the lactate concentration in the collected supernatant, following the manufacturer's instructions.
-
Data Analysis: Normalize the lactate concentration to the total protein content or cell number for each sample. Compare the normalized lactate levels in the this compound-treated samples to the vehicle control. A significant decrease indicates successful target engagement.[17]
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Q: I am not observing any significant inhibition of cell proliferation, even at high concentrations. What could be wrong?
A: This is a common issue and points towards intrinsic or acquired resistance.
-
Possible Cause 1: Low Glycolytic Dependence. Your cell line may primarily rely on oxidative phosphorylation for energy.
-
Solution: Characterize the metabolic profile of your cell line. Use a Seahorse XF Analyzer to measure the basal ECAR and OCR. A cell line with a low ECAR/OCR ratio is less likely to be sensitive to an LDH inhibitor.[1]
-
-
Possible Cause 2: Low LDH-A Expression. The target enzyme may not be highly expressed in your cell line.
-
Solution: Perform a western blot or qPCR to quantify the expression level of LDH-A in your cell line and compare it to a known sensitive cell line.
-
-
Possible Cause 3: Drug Inactivity. The this compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh, properly stored aliquot of the compound. Run the experiment again with a positive control cell line (one known to be sensitive) to confirm the compound's activity.[18]
-
Q: My results are highly variable between replicates and experiments. How can I improve consistency?
A: High variability often points to technical inconsistencies rather than a biological effect.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Check for even cell distribution under a microscope after plating.
-
-
Possible Cause 2: Drug Precipitation. If the compound precipitates out of the medium, its effective concentration will be inconsistent.
-
Solution: Ensure the final DMSO concentration is low (≤ 0.1%). When diluting the stock, add it to the medium and mix immediately and vigorously. Visually inspect the medium under a microscope for any signs of precipitation.
-
-
Possible Cause 3: Edge Effects in Plates. Wells on the edge of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for your experimental samples. Fill these wells with sterile PBS or medium to create a humidity barrier.
-
Q: My "sensitive" cell line seems to have developed resistance to this compound over time. Is this possible?
A: Yes, cells can acquire resistance to metabolic inhibitors.
-
Possible Cause 1: Metabolic Reprogramming. Under prolonged selective pressure from the inhibitor, cells can adapt by upregulating alternative metabolic pathways, such as OXPHOS or glutamine metabolism.[19]
-
Solution: Perform metabolic profiling (e.g., Seahorse analysis) on your "resistant" cell population and compare it to the parental, sensitive line. An increased OCR would suggest a shift to OXPHOS. This may open up new therapeutic avenues, such as dual inhibition of glycolysis and OXPHOS.[20]
-
-
Possible Cause 2: High Cell Passage Number. Cell lines can undergo genetic and phenotypic drift at high passage numbers, potentially altering their metabolic profile.
-
Solution: Always use cells within a defined, low passage number range. If you suspect drift, thaw a fresh, low-passage vial of the cell line from your frozen stocks and re-validate its sensitivity to this compound.
-
Part 4: Quantitative Data Summary
The following table summarizes the reported IC50 values for the parent compound, oxamate, in various NSCLC and normal lung cell lines. This data highlights the principle of cell line-specific sensitivity and the potential therapeutic window. Note: Specific IC50 values for this compound are not widely published; these values for oxamate serve as a proxy to demonstrate differential sensitivity.
| Cell Line | Cancer Type | IC50 at 24h (mmol/L) | Relative Sensitivity | Source |
| H1395 | NSCLC | 19.67 ± 1.53 | High | [6][11] |
| H1299 | NSCLC | 32.13 ± 2.50 | Moderate-High | [16] |
| H1975 | NSCLC | 32.13 ± 2.50 | Moderate-High | [11] |
| A549 | NSCLC | 58.53 ± 4.74 | Moderate-Low | [6][11] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 | Low | [6][11][16] |
Part 5: References
-
Li, X., et al. (2019). The landscape of cancer cell line metabolism. Nature Medicine, 25(5), 850-860. [Link]
-
ResearchGate. (n.d.). Metabolic profiling of 180 cancer cell lines. A Schematic summarizing... [Link]
-
The metabolome of cancer. (2011). The FEBS Journal, 278(8), 1205-1206. [Link]
-
Cruz, M. I. S., et al. (2023). Metabolic Profiling of Breast Cancer Cell Lines: Unique and Shared Metabolites. International Journal of Molecular Sciences, 24(13), 11049. [Link]
-
Ortmayr, K., et al. (2019). Metabolic profiling of cancer cells reveals genome-wide crosstalk between transcriptional regulators and metabolism. Nature Communications, 10(1), 1-14. [Link]
-
Auer, H. E., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6331-6334. [Link]
-
Annett, S., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers, 10(4), 56. [Link]
-
ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme... [Link]
-
Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11626–11636. [Link]
-
Sato, D., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 24(13), 11049. [Link]
-
Kాన్, H., & Kılınç, K. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 148, 112729. [Link]
-
Sato, D., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 24(13), 11049. [Link]
-
Wang, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 649231. [Link]
-
ResearchGate. (n.d.). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. [Link]
-
Kim, D. W., et al. (2020). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Journal of Exercise Nutrition & Biochemistry, 24(4), 13–20. [Link]
-
Granchi, C., et al. (2014). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 6(1), 51–79. [Link]
-
Miskimins, W. K., et al. (2014). Synergistic Anti-Cancer Effect of Phenformin and Oxamate. PLoS ONE, 9(1), e85576. [Link]
-
Wikipedia. (n.d.). Warburg effect (oncology). [Link]
-
Yang, Y., et al. (2015). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 6(14), 12236–12246. [Link]
-
ResearchGate. (n.d.). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. [Link]
-
Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983–2991. [Link]
-
The Sheekey Science Show. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
Ippolito, L., et al. (2023). The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells. Cellular and Molecular Life Sciences, 80(7), 185. [Link]
-
de la Cruz-López, K. G., et al. (2022). Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells. International Journal of Molecular Sciences, 23(17), 10005. [Link]
-
ResearchGate. (n.d.). Different effects of oxamate on the cell viability and energy... [Link]
-
Wikipedia. (n.d.). Oxamate. [Link]
-
Sato, D., et al. (2023). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 24(13), 11049. [Link]
-
Al-Bari, M. A. A., & Al-Mamun, M. A. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Biomedical Sciences Instrumentation, 57(2), 114–121. [Link]
-
Han, F. H., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters, 358(1), 54–63. [Link]
Sources
- 1. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxamate - Wikipedia [en.wikipedia.org]
- 3. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 4. The Warburg effect: a score for many instruments in the concert of cancer and cancer niche cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Landscape of Cancer Cell Line Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells | MDPI [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Metabolic profiling: are we en route to better diagnostic tests for cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic Anti-Cancer Effect of Phenformin and Oxamate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low solubility of Butyl Oxamate in aqueous solutions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Butyl Oxamate. This guide is designed to provide expert insights and practical, field-tested solutions for overcoming the challenges associated with the low aqueous solubility of this compound. Our approach is rooted in a deep understanding of physicochemical principles and formulation science to ensure you can design and execute robust, successful experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding this compound's solubility characteristics.
Q1: What is this compound and why is its aqueous solubility limited?
This compound is the butyl ester of oxamic acid. Its structure includes a four-carbon alkyl chain (butyl group) which imparts significant lipophilicity, or "oil-loving" character, to the molecule. While the oxamate portion has polar characteristics, the non-polar butyl group restricts its ability to form favorable interactions with water molecules, leading to poor aqueous solubility. The calculated octanol-water partition coefficient (XLogP3) of 1.4 indicates a preference for a more non-polar environment over water.[1]
Q2: Has the aqueous solubility of this compound been definitively measured?
To date, a precise, experimentally determined value for the aqueous solubility of this compound is not consistently reported in publicly available literature. Based on its structure and calculated lipophilicity, it is classified as a poorly soluble compound. For experimental purposes, it is crucial to first determine a baseline solubility in your specific aqueous medium (e.g., water, phosphate-buffered saline) before attempting enhancement techniques.
Q3: Is this compound acidic or basic? Can I use pH adjustment to dissolve it?
This compound is an ester and does not possess readily ionizable functional groups that would allow for significant solubility enhancement through pH modification alone. The parent compound, oxamic acid, is acidic, but the esterification of the carboxylic acid group removes its ability to be deprotonated.[2] Therefore, altering the pH of the solution is unlikely to be an effective primary strategy for solubilizing this compound.[3][4] Furthermore, extremes in pH (highly acidic or basic conditions) may risk the chemical integrity of the compound by promoting the hydrolysis of the ester bond.[5]
Q4: What are the primary strategies for solubilizing this compound for in vitro experiments?
The most effective strategies for solubilizing lipophilic, non-ionizable compounds like this compound involve the use of formulation excipients. The primary approaches, which we will detail in this guide, are:
-
Cosolvents: Using a mixture of water and a water-miscible organic solvent to increase the overall solvent capacity for the compound.
-
Surfactants: Employing agents that form micelles to encapsulate the hydrophobic drug molecule.
-
Cyclodextrins: Utilizing cyclic oligosaccharides that have a hydrophobic interior to form inclusion complexes with the drug.
Troubleshooting Guide: Common Solubility Issues
This section provides a structured approach to resolving common issues encountered when preparing aqueous solutions of this compound.
Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
This indicates that the intrinsic solubility of this compound in your buffer is very low and has been exceeded.
-
Causality: The non-polar butyl group prevents effective interaction with water molecules, causing the compound to aggregate and fall out of solution.
-
Troubleshooting Steps:
-
Initial Stock Solution: First, dissolve the this compound in a small amount of a 100% organic solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of this stock solution into your final aqueous buffer. This method of "dosing" from a concentrated stock can often achieve a higher final concentration in the aqueous medium than adding the solid powder directly.
-
If Precipitation Persists: If you still observe precipitation even at your target concentration, this is a clear indicator that a solubilization-enhancing excipient is necessary. Proceed to the protocols outlined in the "Solubilization Methodologies" section.
-
Issue 2: My this compound solution is cloudy or hazy, even after vortexing and sonication.
Cloudiness or haziness (turbidity) suggests that the compound is not fully dissolved and is present as a fine, colloidal suspension rather than a true solution. This can lead to inaccurate concentration measurements and variability in experiments.
-
Causality: While not large enough to precipitate immediately, the particles are not molecularly dissolved. This is common when approaching the solubility limit.
-
Troubleshooting Steps:
-
Filtration Test: Filter the hazy solution through a 0.22 µm syringe filter. If the filtrate's concentration (measured by a suitable analytical method like HPLC-UV) is significantly lower than the intended concentration, it confirms that the compound was not fully dissolved.
-
Introduce a Cosolvent: This is often the most direct solution. Begin by adding a small percentage of a cosolvent like ethanol or propylene glycol to your aqueous buffer. See Protocol 1 for a systematic approach.
-
Consider Surfactants: If cosolvents are not suitable for your experimental system, a low concentration of a non-ionic surfactant may be effective. Refer to Protocol 2 .
-
Issue 3: The this compound dissolves initially but then crashes out of solution over time.
This phenomenon, known as precipitation upon standing, indicates that you have created a thermodynamically unstable supersaturated solution.
-
Causality: Vigorous mixing, sonication, or initial dissolution in a small volume of organic solvent can sometimes create a solution that holds more solute than its equilibrium solubility. Over time, the system returns to equilibrium, and the excess solute precipitates.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to work at a lower final concentration that is below the equilibrium solubility limit.
-
Employ Cyclodextrins: Cyclodextrins are particularly effective at stabilizing dissolved drug molecules and preventing precipitation. They form inclusion complexes that shield the hydrophobic parts of the drug from water.[6][7][] See Protocol 3 for guidance on screening and using cyclodextrins.
-
Solid Dispersions: For oral formulation development, creating a solid dispersion of this compound in a hydrophilic polymer can significantly enhance its dissolution rate and apparent solubility.[2]
-
Solubilization Methodologies & Protocols
Workflow for Selecting a Solubilization Strategy
The choice of strategy depends on the required concentration, the experimental system's tolerance for excipients, and the intended application.
Caption: Encapsulation of this compound by a cyclodextrin.
References
Sources
- 1. N-butyl oxamate | C6H10NO3- | CID 25767881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxamate - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Seahorse Data with Butyl Oxamate
Welcome to the technical support guide for interpreting Seahorse XF data when using Butyl Oxamate. This resource is designed for researchers, scientists, and drug development professionals who are leveraging the power of metabolic analysis to understand cellular function. As a competitive inhibitor of Lactate Dehydrogenase (LDH), this compound is a valuable tool for probing the interplay between glycolysis and oxidative phosphorylation. However, its effects can sometimes yield unexpected results.
This guide provides a structured, in-depth approach to troubleshooting, moving beyond simple procedural checklists to explain the underlying biological and technical reasons for anomalous data. Our goal is to empower you with the expertise to not only solve immediate experimental issues but also to design more robust and insightful assays in the future.
Understanding the Expected Effects of this compound
This compound inhibits Lactate Dehydrogenase (LDH), the enzyme responsible for converting pyruvate to lactate, a critical step in anaerobic glycolysis.[1][2] By blocking this pathway, this compound is expected to cause a metabolic shift.
Expected Metabolic Shift:
-
Decreased Glycolysis: Inhibition of LDH prevents the regeneration of NAD+ required for sustained high rates of glycolysis. This leads to a reduction in the conversion of glucose to lactate.
-
Increased Oxidative Phosphorylation (OXPHOS): With the glycolytic pathway inhibited, pyruvate is shunted into the mitochondria to fuel the TCA cycle and subsequent oxidative phosphorylation.[1][3]
Expected Seahorse XF Assay Readouts:
-
Decreased Extracellular Acidification Rate (ECAR): ECAR is largely a measure of lactate extrusion, so inhibiting lactate production with this compound should lead to a significant drop in ECAR.[3][4]
-
Increased Oxygen Consumption Rate (OCR): As cells compensate for the reduction in glycolytic ATP production by ramping up OXPHOS, an increase in oxygen consumption is anticipated.[3][5]
Troubleshooting Unexpected Data
This section is formatted in a question-and-answer style to directly address common issues encountered during experiments with this compound.
Scenario 1: No significant change in OCR or ECAR after this compound injection.
Question: I injected this compound, but my Seahorse trace for both OCR and ECAR remained flat. What could be the cause?
Possible Causes & Troubleshooting Steps:
-
Cell-Type Specific Metabolism: Some cell lines may have a very low basal level of glycolysis, relying primarily on OXPHOS even under normal conditions. In such cases, inhibiting the already low LDH activity will not produce a significant change.
-
Recommendation: Before treating with this compound, run a baseline metabolic profile (e.g., a Mito Stress Test) to understand the metabolic phenotype of your cells.[6] Cells with a low glycolytic rate may not be suitable for this type of experiment.
-
-
Compound Inactivity or Incorrect Concentration: The this compound may be degraded, or the concentration used may be too low to effectively inhibit LDH in your specific cell type.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration of this compound for your cells. Start with a concentration range reported in the literature and titrate up and down. Always use freshly prepared solutions.
-
-
Experimental Protocol Issues:
-
Cell Seeding Density: An inappropriate cell number can lead to metabolic rates that are either too low or too high to be accurately measured.[7]
-
Assay Media: The composition of your assay media is critical. Ensure it contains the necessary substrates for both glycolysis and OXPHOS (e.g., glucose, pyruvate, glutamine).[8][9]
-
Protocol: Optimizing this compound Concentration
-
Plate Seeding: Seed your cells at their optimal density in a Seahorse XF plate.[7][9]
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
Assay Setup: Program your Seahorse XF Analyzer to inject the different concentrations of this compound after a baseline measurement period.
-
Data Analysis: Analyze the resulting OCR and ECAR data to identify the concentration that gives the maximal expected effect (decreased ECAR, increased OCR) without causing a cytotoxic response.
Scenario 2: OCR decreases after this compound injection.
Question: I expected OCR to increase, but instead, it dropped significantly after adding this compound. Why would this happen?
Possible Causes & Troubleshooting Steps:
-
Cellular Toxicity: At high concentrations, this compound can be toxic to some cell types, leading to a general shutdown of metabolic processes, including mitochondrial respiration.[10]
-
Recommendation: Re-evaluate your this compound concentration with a dose-response experiment, as described above. Additionally, consider performing a cell viability assay (e.g., trypan blue exclusion or a live/dead stain) in parallel with your Seahorse experiment.
-
-
Substrate Limitation: If the cells do not have an adequate supply of substrates to fuel the TCA cycle (e.g., pyruvate, glutamine, fatty acids), they will not be able to increase their OCR, even if glycolysis is inhibited.
-
Off-Target Effects: While this compound is a known LDH inhibitor, high concentrations may have off-target effects that could impair mitochondrial function.
-
Recommendation: If you continue to see a decrease in OCR even at non-toxic concentrations, consider using a structurally different LDH inhibitor to confirm that the observed effect is specific to LDH inhibition.
-
Scenario 3: ECAR increases after this compound injection.
Question: My ECAR is increasing after inhibiting lactate production. This seems counterintuitive. What could be the explanation?
Possible Causes & Troubleshooting Steps:
-
Contribution of CO2 to ECAR: ECAR is a measure of proton efflux, which is primarily from lactate but also from CO2 produced during mitochondrial respiration. If this compound causes a very large and rapid increase in OCR, the corresponding increase in CO2 production can lead to a transient increase in ECAR.
-
Recommendation: Use the Agilent Seahorse XF Glycolytic Rate Assay, which can distinguish between glycolytic acidification and acidification from CO2.[11] This will provide a more accurate measure of the glycolytic rate.
-
-
Activation of Other Acid-Producing Pathways: In some cellular contexts, blocking glycolysis can lead to the activation of alternative metabolic pathways that produce acidic byproducts.
-
Recommendation: This would represent a novel biological finding. To investigate further, you could use metabolomics to identify the acidic products being secreted by the cells.
-
Data Summary & Visualization
Table 1: Troubleshooting Summary for Unexpected this compound Data
| Unexpected Result | Potential Cause | Recommended Action |
| No change in OCR/ECAR | Low basal glycolysis, inactive compound, incorrect concentration | Profile baseline metabolism, perform dose-response, check compound integrity |
| OCR decreases | Cellular toxicity, substrate limitation, off-target effects | Perform viability assay, optimize media, use alternative inhibitor |
| ECAR increases | CO2 contribution to ECAR, activation of other pathways | Use Glycolytic Rate Assay, perform metabolomics |
Diagram 1: Expected Metabolic Shift with this compound
Caption: this compound inhibits LDH, shunting pyruvate to the TCA cycle.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected Seahorse data.
References
- Agilent Technologies. (2022). FCCP optimization using the Agilent Seahorse XF Cell Mito Stress Test with XF Pro Analyzer.
- Bhatt, L., et al. (2022). Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR. NIH.
- Mishra, D., et al. (2021). Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment. PMC.
- Wang, L., et al. (2019). LDHA Suppression Altering Metabolism Inhibits Tumor Progress by an Organic Arsenical. MDPI.
- Wagner, T., et al. (2022). Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids. NIH.
- Giovannetti, E., et al. (2016). Abstract B53: Targeting metabolic reprogramming in hypoxic models of pancreatic cancer: Preclinical emergence of novel LDH inhibitors, molecular mechanisms underlying their synergistic interaction with gemcitabine. AACR Journals.
- Agilent Technologies. (2025). Agilent Seahorse XF Flex Tissue Workflow: A Simple, Optimized Method for Your 3D Metabolic Analyses. YouTube.
- Magi, S., et al. (2019). Lactate dehydrogenase inhibition affects homologous recombination repair independently of cell metabolic asset; implications for anticancer treatment. IRIS.
- Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent.
- Agilent Technologies. (n.d.). How to run an assay.
- ResearchGate. (n.d.). Troubleshooting of SeaHorse assay (A) Troubleshooting 5: Low OCR and....
- Le, T., et al. (2021). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. PMC.
- Agilent Technologies. (n.d.). Agilent Seahorse XF T Cell Metabolic Profiling Kit User Guide.
- ResearchGate. (n.d.). Probe responses to drug-induced OCR and ECAR changes. a–l, Influence....
- Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide.
- SickKids Research Institute. (n.d.). Agilent Seahorse XF Glycolytic Rate Assay Kit.
- ResearchGate. (2025). (PDF) Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility.
- Han, F., et al. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. PubMed.
- Ashton, T., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. PubMed Central.
- Narita, Y., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed.
- Agilent Technologies. (n.d.). Measuring Glycolysis and Oxidative Metabolism in Cancer Cells.
- Zhao, Z., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. PubMed.
- ResearchGate. (2025). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
- Akyol, S., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed.
- Narita, Y., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PMC.
- Liu, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Tandfonline.
- Zhang, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers.
Sources
- 1. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. Optimization of Extracellular Flux Assay to Measure Respiration of Anchorage-independent Tumor Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tabaslab.com [tabaslab.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
Validation & Comparative
Butyl Oxamate vs Sodium Oxamate for LDH inhibition
For any study, it is crucial to perform dose-response experiments to determine the optimal concentration for the specific cell line and experimental conditions, as sensitivity to LDH inhibition can vary significantly. [15]
References
- Laboratory 4 Assay for L-Lactate Dehydrogenase. (n.d.).
- CONTINUOUS ASSAY OF LACTATE DEHYDROGENASE. (n.d.). eGyanKosh.
- Feng, Y., Xiong, Y., Qiao, T., Li, X., Jia, L., & Sun, X. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983–2991. [Link]
- Feng, Y., Xiong, Y., Qiao, T., Li, X., Jia, L., & Sun, X. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells.
- Feng, Y., Xiong, Y., Qiao, T., Li, X., Jia, L., & Sun, X. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983–2991. [Link]
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (n.d.). PMC - NIH. [Link]
- Feng, Y., Xiong, Y., Qiao, T., Li, X., Jia, L., & Sun, X. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Semantic Scholar. [Link]
- Li, X., Jiang, Z., Zhao, X., & Han, F. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. Cancer Letters, 358(1), 17–25. [Link]
- Zhao, Z., Han, F., Yang, S., Wu, J., & Zhan, W. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. OncoTargets and Therapy, 7, 1945–1954. [Link]
- Granchi, C., Bertini, S., Macchia, M., & Minutolo, F. (2014). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 5(15), 1767–1791. [Link]
- Li, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 649638. [Link]
- Ashton, T. M., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. International Journal of Molecular Sciences, 19(4), 1047. [Link]
- Chepurna, O. M., et al. (2023). EFFECT OF LACTATE DEHYDROGENASE INHIBITION BY OXAMATE ON LEWIS LUNG CARCINOMA CELLS WITH DIFFERENT METASTATIC POTENTIAL. Experimental Oncology, 45(2), 242-247. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. (2025). PubMed. [Link]
- Sodium oxamate was used for competitive inhibition of LDH. LDH activity... (n.d.). ResearchGate.
- Zengin, T., & Ozturk, G. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 148, 112722. [Link]
- Kurebayashi, Y., et al. (2021). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Physiological Reports, 9(16), e14981. [Link]
- Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. tycmhoffman.com [tycmhoffman.com]
- 12. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
Comparing Butyl Oxamate to other LDH-A inhibitors like FX11
An In-Depth Comparative Guide to LDH-A Inhibitors: Butyl Oxamate and FX11
Introduction: Targeting the Metabolic Engine of Cancer
For decades, the distinct metabolic phenotype of cancer cells, characterized by a reliance on aerobic glycolysis even in the presence of oxygen—a phenomenon known as the "Warburg Effect"—has been a focal point of oncology research.[1] Lactate dehydrogenase A (LDH-A) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate.[2][3] This reaction is critical for regenerating the NAD+ required to sustain the high glycolytic rates that fuel rapid cell growth, proliferation, and survival.[1] Consequently, the inhibition of LDH-A presents a compelling therapeutic strategy to induce a metabolic crisis within cancer cells, making it a prime target for drug development.[2][3][4]
This guide provides a detailed comparative analysis for researchers and drug development professionals on two notable LDH-A inhibitors: Oxamate, the parent compound of this compound, and FX11. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide robust protocols for their evaluation.
Mechanism of Action: Two Distinct Approaches to Inhibition
The primary distinction between Oxamate and FX11 lies in their mode of inhibiting the LDH-A enzyme.
-
This compound (as Oxamate): A Pyruvate-Competitive Inhibitor Oxamate is a classic, structural analog of pyruvate.[5][6][7] It directly competes with the enzyme's natural substrate, pyruvate, for binding to the active site of LDH-A.[5] This competitive inhibition blocks the conversion of pyruvate to lactate.[5] However, oxamate itself is a highly polar molecule, which results in poor cell membrane permeability, limiting its efficacy in cellular and in vivo models.[7][8] this compound is an ester prodrug of oxamate, designed to overcome this limitation. The addition of the butyl group increases its lipophilicity, facilitating passive diffusion across the cell membrane. Once inside the cell, cellular esterases are expected to cleave the ester bond, releasing the active inhibitor, oxamate. This strategy is a common and logical medicinal chemistry approach to improve the bioavailability of polar compounds.
-
FX11: An NADH-Competitive Inhibitor In contrast, FX11 is a selective, reversible, and potent small-molecule inhibitor that functions by competing with the cofactor nicotinamide adenine dinucleotide (NADH).[9][10][11] By binding to the NADH pocket on the LDH-A enzyme, FX11 prevents the regeneration of NAD+, which is essential for glycolysis to proceed.[10] This disruption of the cellular redox balance leads to a reduction in ATP levels, an increase in reactive oxygen species (ROS), and the induction of oxidative stress, ultimately triggering cell death.[9][10][12]
The different binding sites and competitive mechanisms of these two inhibitors are fundamental to their biological effects and potential therapeutic applications.
Comparative Efficacy: A Quantitative Look
The potency of an inhibitor is a critical parameter for its potential therapeutic use. Experimental data consistently show a significant difference in the inhibitory concentrations of Oxamate and FX11.
| Parameter | This compound (as Oxamate) | FX11 | Rationale & Significance |
| Mechanism | Pyruvate-Competitive[5][7] | NADH-Competitive[9][10] | Targets different binding sites on the LDH-A enzyme. |
| Potency (Ki) | >100 µM[13] | ~8 µM[9][10][12] | FX11 binds to LDH-A with significantly higher affinity than oxamate. |
| Cellular IC50 | 19.67 - 58.53 mM (in NSCLC cells)[14][15] | 23.3 µM (HeLa), 49.27 µM (BxPc-3)[9][12][16] | FX11 is effective at micromolar concentrations, whereas oxamate requires millimolar concentrations, indicating much lower cellular potency. |
| Cell Permeability | Poor (as Oxamate); Enhanced (as this compound prodrug)[8] | Cell Permeable | The prodrug strategy for this compound is necessary to achieve intracellular concentrations, while FX11 readily enters cells. |
| In Vivo Efficacy | Delays tumor growth[15][17] | Inhibits tumor progression in xenograft models (lymphoma, pancreatic)[9][10][11][18] | Both have demonstrated anti-tumor effects in preclinical models, though dosage and formulation differ significantly. |
Experimental Protocols for Inhibitor Validation
To ensure scientific integrity, any comparison of LDH-A inhibitors must be grounded in robust, reproducible experimental workflows. The following protocols provide a self-validating system, progressing from biochemical confirmation to cellular effects.
Protocol 1: LDH-A Enzymatic Activity Assay (Biochemical IC50 Determination)
This assay directly measures the ability of an inhibitor to block LDH-A's enzymatic activity in a purified system. It is the gold standard for determining the half-maximal inhibitory concentration (IC50).
Causality: This initial step confirms that the compound directly interacts with and inhibits the target enzyme, independent of any cellular processes like membrane transport or off-target effects. It validates the primary mechanism of action.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Tris-HCl, pH 7.3.[19]
-
Substrate/Cofactor Mix: Prepare a reaction mix in Assay Buffer containing 30 mM pyruvate and 6.6 mM NADH.[19]
-
Enzyme Solution: Purified human LDH-A enzyme diluted in Assay Buffer to a suitable concentration.
-
Inhibitor Stocks: Prepare serial dilutions of this compound and FX11 in DMSO, then further dilute in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of diluted inhibitor (or vehicle control) to triplicate wells.
-
Add 10 µL of the LDH-A enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 280 µL of the Substrate/Cofactor Mix to each well.[19]
-
Immediately measure the change in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader. The absorbance will decrease as NADH is oxidized to NAD+.[19][20]
-
-
Data Analysis:
-
Calculate the rate (slope) of the linear portion of the absorbance curve for each well.
-
Normalize the rates to the vehicle control (defined as 100% activity).
-
Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability & Cytotoxicity Assay
This assay determines the effect of LDH-A inhibition on cancer cell proliferation and survival. The LDH release assay is particularly fitting, as it measures membrane integrity, a direct consequence of cell death.
Causality: This experiment validates that the enzymatic inhibition observed in Protocol 1 translates into a functional anti-cancer effect in a biological system. Comparing the IC50 from the enzyme assay to the EC50 from this cellular assay provides insight into the compound's cell permeability and engagement with the target in a cellular context.
Methodology (LDH Release Assay):
-
Cell Culture:
-
Treatment:
-
Treat cells with serial dilutions of this compound and FX11 for 24, 48, or 72 hours.[14]
-
Crucial Controls: For proper normalization, include the following controls:
-
Spontaneous LDH Release: Untreated cells (represents baseline cell death).[22]
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the assay endpoint (represents 100% cell death).[22]
-
Vehicle Control: Cells treated with the highest concentration of DMSO used for inhibitor dilution.
-
-
-
Assay Procedure:
-
After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.[23]
-
Prepare the LDH reaction mix according to a commercial kit's instructions (typically containing a tetrazolium salt, diaphorase, and lactate).[22][24][25]
-
Add 50 µL of the reaction mix to each supernatant sample.[23]
-
Incubate at room temperature, protected from light, for 30 minutes.[22]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity for each treatment using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot % Cytotoxicity against inhibitor concentration to determine the EC50.
-
Conclusion and Future Directions
Both this compound and FX11 effectively target the LDH-A enzyme, a critical node in cancer metabolism, but they do so through distinct mechanisms and with vastly different potencies.
-
FX11 stands out as a potent, high-affinity, NADH-competitive inhibitor with well-documented efficacy at micromolar concentrations in both cellular and in vivo models.[9][10][11][18] Its favorable cell permeability and robust preclinical data make it a strong candidate for further development.
-
This compound represents a prodrug approach to improve the delivery of the classic pyruvate-competitive inhibitor, oxamate.[5][6] While this strategy addresses the key limitation of oxamate's poor permeability, the parent compound's inherent low potency (requiring millimolar concentrations for effect) remains a significant hurdle.[14][15] Nevertheless, it serves as an invaluable tool for studying the specific consequences of pyruvate-competitive LDH-A inhibition.
References
- Zhao, D., Xiong, Y., Lei, Q. and Guan, K. (2013). LDH-A Enzyme Assay. Bio-protocol 3(19): e919. [Link]
- Feng, Y., Xiong, Y., & Lei, Q. (2018). Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy. Cancer Medicine. [Link]
- Borthwick, L. A., et al. (2014). Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H). Oncogene. [Link]
- Rajeshkumar, N. V., et al. (2015). In vivo antitumor effects of LDH-A inhibitor FX11 in human pancreatic cancer xenografts.
- Le, A., et al. (2010). In vivo efficacy of FX11 as an antitumor agent.
- San-Millan, I., & Brooks, G. A. (2018). Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival. IMR Press. [Link]
- INCa. The multiple roles of LDH in cancer. [Link]
- Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression.
- Feng, Y., et al. (2018). Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy.
- Wang, Y., et al. (2024). Intrathecal lactate dehydrogenase A inhibitors FX11 and oxamate alleviate chronic constriction injury-induced nociceptive sensitization through neuroinflammation and angiogenesis.
- Varghese, S., et al. (2021).
- Tiaris Biosciences S.L. LDH Cytotoxicity Assay Kit. [Link]
- Wang, Z., et al. (2017). Discovery of potent human lactate dehydrogenase A (LDHA)
- Hart, M. L., et al. (2016). FX11 INHIBITS AEROBIC GLYCOLYSIS AND GROWTH OF NEUROBLASTOMA CELLS. Surgery. [Link]
- OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
- Lee, S., et al. (2022). Inhibition of LDHA by FX11 suppresses cell proliferation, migration, and invasion in oral squamous cell carcinoma.
- Hart, M. L., et al. (2017). FX11 inhibits aerobic glycolysis and growth of neuroblastoma cells. Surgery. [Link]
- Bioo Scientific. Lactate Dehydrogenase (LDH)
- Vermeulen, M., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology. [Link]
- Assay Genie. Lactate Dehydrogenase Activity Assay Kit (#BN00949). [Link]
- G-Biosciences. LDH Cytotoxicity Assay FAQs. [Link]
- Kumar, A., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology. [Link]
- Sheng, S., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget. [Link]
- Tanaka, K., et al. (2022). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Journal of Physical Fitness and Sports Medicine. [Link]
- Guntur, A. R., et al. (2021). Lactate Dehydrogenase Inhibition With Oxamate Exerts Bone Anabolic Effect. JBMR Plus. [Link]
- Li, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology. [Link]
- Li, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. PubMed. [Link]
- Li, Y., et al. (2021). Different effects of oxamate on the cell viability and LDH enzyme activity in NSCLC cells and normal lung epithelial cells.
- Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. Bioorganic & Medicinal Chemistry Letters. [Link]
- Zdralevic, M., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility.
- Zengin, T., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy. [Link]
- Zdralevic, M., et al. (2018). Oxamate inhibits human recombinant lactate dehydrogenase A (LDH-A) and aspartate aminotransferase (AAT) activity in vitro.
- Sheng, S., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. PubMed. [Link]
Sources
- 1. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The multiple roles of LDH in cancer [cancer.fr]
- 5. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Pyruvate Kinase M2 and Lactate Dehydrogenase A Is an Effective Combination Strategy for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bio-protocol.org [bio-protocol.org]
- 20. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tiarisbiosciences.com [tiarisbiosciences.com]
- 25. info.gbiosciences.com [info.gbiosciences.com]
A Head-to-Head Comparison of LDHA Inhibitors in Cancer Cell Lines: Butyl Oxamate vs. GSK-2837808A
A Senior Application Scientist's Guide to Evaluating Metabolic Cancer Therapeutics
In the landscape of cancer metabolism research, the reliance of tumor cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a compelling therapeutic target.[1][2] At the heart of this metabolic reprogramming is Lactate Dehydrogenase A (LDHA), an enzyme crucial for converting pyruvate to lactate, which facilitates a high glycolytic rate and regenerates NAD+ needed for sustained glycolysis.[1][3] Consequently, inhibiting LDHA is a promising strategy to induce metabolic stress and curb cancer cell proliferation.[1][4]
This guide provides an in-depth comparison of two LDHA inhibitors: Butyl Oxamate, a classic research compound, and GSK-2837808A, a highly potent and selective modern inhibitor. We will delve into their mechanisms, compare their performance metrics, and provide detailed experimental protocols for their evaluation in cancer cell lines.
The Central Role of LDHA in Cancer Metabolism
Most cancer cells, even in the presence of ample oxygen, favor metabolizing glucose into lactate rather than shunting it through the more energy-efficient mitochondrial oxidative phosphorylation pathway.[2][5] LDHA, the enzyme that catalyzes the final step of anaerobic glycolysis, is a key player in this process.[6][7] Its upregulation is a hallmark of aggressive cancers and is often associated with poor prognosis.[3][8][9] By inhibiting LDHA, we aim to disrupt this glycolytic dependency, leading to reduced lactate production, decreased ATP levels, and increased oxidative stress, ultimately triggering cell death.[1][5]
Caption: Experimental Workflow for Comparing LDHA Inhibitors.
Protocol 1: Cytotoxicity Assay
Rationale: The first step is to determine the concentration of each inhibitor that affects cell viability. The half-maximal inhibitory concentration (IC₅₀) is a critical metric for comparing potency and for selecting appropriate, non-lethal concentrations for subsequent mechanistic assays. [10] Method: Sulforhodamine B (SRB) Assay [10]
-
Cell Seeding: Seed your cancer cell line of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare stock solutions of this compound and GSK-2837808A in a suitable solvent (e.g., DMSO). Perform serial dilutions in complete cell culture medium to create a range of final concentrations (e.g., 8-10 concentrations spanning from nanomolar to high micromolar/millimolar).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound. [10]
Protocol 2: Lactate Production Assay
Rationale: This assay directly measures the functional consequence of LDHA inhibition in intact cells. A potent and specific inhibitor should cause a dose-dependent decrease in the amount of lactate secreted into the culture medium. This is a crucial step to confirm that the cytotoxicity observed in Protocol 1 is linked to the intended on-target effect.
Method: Colorimetric Lactate Assay
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound and GSK-2837808A at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value determined in Protocol 1) for a set time (e.g., 24 hours).
-
Sample Collection: Collect the cell culture medium from each well. Centrifuge to remove any detached cells or debris.
-
Cell Lysis and Protein Quantification: Wash the remaining cells with PBS, then lyse them. Quantify the total protein content in each well using a BCA or similar assay. This will be used for normalization.
-
Lactate Measurement: Use a commercially available colorimetric lactate assay kit. These kits typically use lactate oxidase and a probe to generate a colorimetric product in proportion to the lactate concentration.
-
Assay Procedure: Follow the manufacturer's protocol. Briefly, add the collected medium samples to a 96-well plate, add the reaction mix, incubate, and then measure the absorbance at the specified wavelength.
-
Data Analysis: Generate a standard curve using the provided lactate standards. Calculate the lactate concentration in each sample and normalize it to the total protein content from the corresponding well. Plot the normalized lactate production against the inhibitor concentration.
Protocol 3: ¹³C Metabolic Flux Analysis (MFA)
Rationale: While the lactate assay confirms on-target activity, it doesn't reveal the broader metabolic consequences. MFA using stable isotopes like ¹³C-glucose allows for a systems-level view of how LDHA inhibition forces the cell to rewire its central carbon metabolism. [11][12][13]This advanced technique can uncover shifts towards oxidative phosphorylation or other escape pathways, providing deep mechanistic insights. [14][15] Method: Simplified Workflow Overview
-
Isotope Labeling: Culture cells in a medium where standard glucose is replaced with uniformly labeled ¹³C-glucose ([U-¹³C]-glucose). Treat the cells with sub-lethal concentrations of this compound or GSK-2837808A.
-
Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will measure the total amount of key metabolites (e.g., pyruvate, lactate, citrate, malate) and the distribution of the ¹³C label within them (mass isotopomers).
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the mass isotopomer distribution data to a metabolic network model. [12]This computational step calculates the rates (fluxes) through the key metabolic pathways.
-
Interpretation: Compare the metabolic flux maps of control cells versus inhibitor-treated cells. Look for key changes, such as:
-
A significant decrease in the flux from pyruvate to lactate.
-
A potential increase in the flux of pyruvate into the mitochondria to fuel the TCA cycle.
-
Changes in the pentose phosphate pathway or other anabolic routes.
-
Conclusion and Future Directions
This guide outlines a systematic approach to comparing this compound and GSK-2837808A. Based on existing literature, GSK-2837808A is expected to be significantly more potent and selective than this compound. [16][17]The experimental workflow described here will allow researchers to empirically validate these differences in their specific cancer models.
The initial cytotoxicity and lactate production assays will provide a clear picture of potency and on-target activity. The more complex metabolic flux analysis will offer a deeper understanding of the adaptive metabolic reprogramming induced by each inhibitor. Together, these experiments will generate a robust dataset, enabling researchers and drug developers to make informed decisions about which compound holds greater promise for therapeutic development.
References
- The Warburg effect and lactate dehydrogenase. (A) The Warburg effect.... | Download Scientific Diagram.
- What are LDHA inhibitors and how do they work?.
- (PDF) A guide to 13C metabolic flux analysis for the cancer biologist.
- Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges. Semantic Scholar. [Link]
- A guide to 13C metabolic flux analysis for the cancer biologist. PMC - PubMed Central. [Link]
- Exploring cancer metabolism through isotopic tracing and metabolic flux analysis. DSpace@MIT. [Link]
- A guide to 13C metabolic flux analysis for the cancer biologist. PubMed. [Link]
- Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxid
- Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. PMC - NIH. [Link]
- Full article: Warburg effect, lactate dehydrogenase, and radio/chemo-therapy efficacy. Taylor & Francis Online. [Link]
- Warburg effect in chemosensitivity: targeting lactate dehydrogenase-A re-sensitizes taxol-resistant cancer cells to taxol. PubMed. [Link]
- Double genetic disruption of lactate dehydrogenase A and B is required to ablate the 'Warburg effect' restricting tumor growth to oxidative metabolism.
- Cytotoxicity Assays – what your cells don't like. BMG Labtech. [Link]
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors. ScienceDirect. [Link]
- Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. PMC - NIH. [Link]
- Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. ScienceDirect. [Link]
- Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]
- What are L-lactate dehydrogenase inhibitors and how do they work?.
- Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lact
- Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed. [Link]
- Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers. PMC - PubMed Central. [Link]
- Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. MDPI. [Link]
- Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed. [Link]
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget. [Link]
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
- Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modul
- Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells. NIH. [Link]
- Screening of novel inhibitors targeting lactate dehydrogenase A via four molecular docking strategies and dynamics simul
- Small-molecule inhibitors of human LDH5. PMC - PubMed Central - NIH. [Link]
- Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling p
- Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation. MedChemComm (RSC Publishing). [Link]
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers. [Link]
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. PubMed. [Link]
- Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancre
Sources
- 1. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges | Semantic Scholar [semanticscholar.org]
- 15. Exploring cancer metabolism through isotopic tracing and metabolic flux analysis [dspace.mit.edu]
- 16. medchemexpress.com [medchemexpress.com]
- 17. rndsystems.com [rndsystems.com]
A Researcher's Comparative Guide to Validating Butyl Oxamate's On-Target Effect on Lactate Dehydrogenase (LDH)
For researchers and drug development professionals, establishing unambiguous on-target engagement of a therapeutic candidate is a cornerstone of preclinical validation. This guide provides an in-depth, comparative analysis of methodologies to validate the on-target effect of Butyl Oxamate on its intended target, Lactate Dehydrogenase (LDH). We will delve into the causality behind experimental choices, compare this compound with other LDH inhibitors, and provide detailed, field-proven protocols.
Lactate Dehydrogenase is a critical enzyme in cellular metabolism, particularly in the context of cancer.[1][2][3][4][5][6] Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, which increases their reliance on LDH activity for energy production and proliferation.[1][6][7] This makes LDH a compelling target for anticancer therapies.[1][2][3][5][8][9] this compound, a derivative of the well-known LDH inhibitor oxamate, is being investigated for its potential as a therapeutic agent.[7][10][11][12][13][14][15] This guide will equip you with the necessary knowledge and tools to rigorously validate its on-target effects.
Comparative Landscape of LDH Inhibitors
To appreciate the nuances of validating this compound, it's essential to understand the broader landscape of LDH inhibitors. A direct comparison provides context for interpreting experimental outcomes.
| Inhibitor | Mechanism of Action | Reported IC50 | Key Characteristics |
| This compound | Competitive inhibitor (pyruvate analog) | Varies by cell line and assay conditions | Cell-permeable ester of oxamate, designed for improved cellular uptake. |
| Oxamate | Competitive inhibitor (pyruvate analog) | mM range | A classic, well-characterized LDH inhibitor, but with poor cell permeability.[7][10][12] |
| GSK-2837808A | Potent and selective LDHA and LDHB inhibitor | LDHA: 2.6 nM, LDHB: 43 nM[16][17][18][19] | Highly potent and selective, serving as a valuable tool compound for target validation.[16][17][18][19][20] |
| N-hydroxyindole-based inhibitors | Competitive with both NADH and pyruvate | Low µM range[21][22][23][24][25] | A class of potent and isoform-selective LDH inhibitors.[21][22][23][24][25] |
| Galloflavin | NADH-competitive inhibitor | IC100 of 201 µM[1] | A natural product that has been shown to inhibit LDH.[1][26] |
This table highlights the diversity of LDH inhibitors available for comparative studies. While this compound offers the advantage of being a cell-permeable prodrug of a classic inhibitor, compounds like GSK-2837808A provide a benchmark for high-potency inhibition.
Experimental Validation of On-Target Engagement: A Multi-pronged Approach
No single experiment can definitively prove on-target engagement. A robust validation strategy employs a combination of biochemical, biophysical, and cellular assays to build a comprehensive and convincing case.
Biochemical Validation: Direct Measurement of Enzyme Inhibition
The most direct way to assess the on-target effect of this compound is to measure its ability to inhibit LDH enzymatic activity.
Causality: A direct interaction between this compound and LDH should result in a measurable decrease in the enzyme's catalytic rate. This assay provides a quantitative measure of the inhibitor's potency (IC50).
Experimental Workflow: LDH Activity Assay
This protocol measures the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[27]
Caption: Workflow for a standard LDH activity assay.
Detailed Protocol: LDH Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 0.15 M CAPS, pH 10.0.
-
Substrate Solution: Prepare a stock solution of L-lactate in assay buffer.
-
Cofactor Solution: Prepare a stock solution of NAD+ in assay buffer.
-
Enzyme Solution: Prepare a stock solution of purified LDH in assay buffer.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of assay buffer, 20 µL of L-lactate solution, and 20 µL of NAD+ solution.
-
Add 10 µL of the this compound serial dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the LDH enzyme solution to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the velocities to the vehicle control to determine the percent inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Biophysical Validation: Direct Binding Measurement
While enzyme activity assays demonstrate functional inhibition, biophysical methods provide direct evidence of binding between the compound and the target protein.
Causality: The binding of a ligand to a protein is associated with a change in enthalpy (heat). ITC directly measures this heat change, providing a thermodynamic signature of the binding event.[28][29][30][31][32]
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze purified LDH protein and dissolve this compound in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heats of dilution.[28]
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the LDH solution (typically 10-50 µM) into the sample cell of the ITC instrument.
-
Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform a series of small injections of this compound into the LDH solution.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry of binding (n).[29][30]
-
Cellular Validation: Confirming Target Engagement in a Biological Context
Demonstrating that this compound interacts with LDH within a living cell is the ultimate validation of its on-target effect.
Causality: The binding of a drug to its target protein can increase the protein's thermal stability.[33][34][35][36][37][38][39] CETSA measures this ligand-induced thermal stabilization in a cellular environment.[33][34][35][36][37][38][39]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Cellular Thermal Shift Assay.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for a set time (e.g., 3 minutes) across a range of temperatures using a thermal cycler.
-
Cool the samples on ice.
-
-
Protein Extraction and Analysis:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LDH in each sample by Western blotting using an anti-LDH antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the amount of soluble LDH as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Conclusion: A Triad of Evidence for On-Target Validation
By systematically employing biochemical, biophysical, and cellular assays, researchers can build a robust and compelling case for the on-target engagement of this compound with LDH. This multi-faceted approach, grounded in scientific integrity and causality, is essential for advancing promising therapeutic candidates through the drug development pipeline. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to the rigorous validation of novel LDH inhibitors.
References
- Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review - Frontiers. [Link]
- N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell prolifer
- Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed. [Link]
- Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A)
- Lactate Dehydrogenase Inhibitor II, GSK2837808A | 533660 - Merck Millipore. [Link]
- Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. - Semantic Scholar. [Link]
- Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PubMed Central. [Link]
- The multiple roles of LDH in cancer - Institut N
- Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC - PubMed Central. [Link]
- Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells - PubMed. [Link]
- A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancre
- Inhibition of Lactate Dehydrogenase Activity as an Approach to Cancer Therapy - Request PDF. [Link]
- (PDF)
- Discovery of N-Hydroxyindole-Based Inhibitors of Human Lactate Dehydrogenase Isoform A (LDH-A) as Starvation Agents against Cancer Cells - Amsterdam UMC. [Link]
- Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-rel
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. [Link]
- Lactic dehydrogenase and cancer: An overview | Request PDF - ResearchG
- Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosph
- Importance of Quantifying Drug-Target Engagement in Cells - ACS Public
- Determining target engagement in living systems - PMC - NIH. [Link]
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchG
- Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modul
- NATURAL Inhibitors of Lactate Dehydrogenase (LDHA) - YouTube. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed - NIH. [Link]
- Application of the Cellular Thermal Shift Assay (CETSA)
- The cellular thermal shift assay : a novel strategy to study drug target engagement and resistance development in cancer therapy - DR-NTU. [Link]
- Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
- Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery | Request PDF - ResearchG
- Isothermal Titration Calorimetry (ITC)
- Isothermal titr
- (PDF)
- Laboratory 4 Assay for L-Lact
- LDH Assay - Cell Biologics Inc.. [Link]
- LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC - PubMed Central. [Link]
- Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PubMed Central. [Link]
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH. [Link]
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. [Link]
- Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed. [Link]
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - Frontiers. [Link]
Sources
- 1. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]
- 2. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of lactate dehydrogenase activity as an approach to cancer therapy. | Semantic Scholar [semanticscholar.org]
- 4. The multiple roles of LDH in cancer [en-cancer.fr]
- 5. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
- 16. rndsystems.com [rndsystems.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. GSK 2837808A | Lactate Dehydrogenase A | Tocris Bioscience [tocris.com]
- 19. Lactate Dehydrogenase Inhibitor II, GSK2837808A | 533660 [merckmillipore.com]
- 20. caymanchem.com [caymanchem.com]
- 21. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Discovery of N-hydroxyindole-based inhibitors of human lactate dehydrogenase isoform A (LDH-A) as starvation agents against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 26. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 27. tycmhoffman.com [tycmhoffman.com]
- 28. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 29. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 30. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 31. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 38. pdf.benchchem.com [pdf.benchchem.com]
- 39. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the IC50 Determination of Butyl Oxamate for LDH Isoforms
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and comparing the half-maximal inhibitory concentration (IC50) of Butyl Oxamate against the primary human lactate dehydrogenase (LDH) isoforms, LDH-A and LDH-B. We will delve into the biochemical rationale, present a detailed experimental protocol, and contextualize the data within the broader landscape of LDH inhibitor development.
The Rationale: Why Target LDH Isoforms?
Lactate dehydrogenase (LDH) is a critical metabolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, coupled with the oxidation of NADH to NAD+.[1][2][3] This reaction is a linchpin in anaerobic glycolysis. The enzyme is a tetramer composed of two different subunits, M (for muscle) and H (for heart), which combine to form five distinct isoforms (LDH-1 to LDH-5).[4]
-
LDH-A (LDH-5, M4): Predominantly found in skeletal muscle and the liver, this isoform is optimized for the conversion of pyruvate to lactate. Crucially, LDH-A is frequently overexpressed in a wide variety of cancer cells.[1][5] This overexpression is a cornerstone of the "Warburg effect," a metabolic shift where cancer cells favor glycolysis even in the presence of oxygen, allowing for rapid ATP production and the generation of biosynthetic precursors.[6][7] Therefore, inhibiting LDH-A is a promising therapeutic strategy to selectively starve cancer cells of energy and impede tumor growth.[6][8]
-
LDH-B (LDH-1, H4): This isoform is most abundant in tissues with high oxidative metabolism, such as the heart. It preferentially catalyzes the conversion of lactate back to pyruvate, feeding into the Krebs cycle.
Given these distinct roles, an ideal anti-cancer LDH inhibitor should exhibit high selectivity for LDH-A over LDH-B to maximize on-target effects in tumors while minimizing potential cardiotoxicity.
This compound: A Pyruvate-Analog Competitor
Oxamate and its derivatives, such as this compound, are structural analogs of the enzyme's natural substrate, pyruvate.[6][9] They function as competitive inhibitors by binding to the active site of LDH, thereby preventing the binding of pyruvate and halting the catalytic reaction.[6][10] The addition of the butyl group modifies the compound's physicochemical properties, potentially influencing its potency and isoform selectivity. Determining the IC50 value is the fundamental first step in quantifying this inhibitory potency.
Caption: LDH reaction and competitive inhibition by this compound.
Experimental Protocol: Spectrophotometric IC50 Determination
This protocol outlines a robust, self-validating system for determining the IC50 of this compound against recombinant human LDH-A and LDH-B. The assay's principle relies on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH (high absorbance) to NAD+ (low absorbance) during the conversion of pyruvate to lactate.[2][11]
Materials & Reagents
-
Enzymes: Recombinant Human LDH-A (M4) and LDH-B (H4)
-
Substrate: Sodium Pyruvate
-
Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)
-
Inhibitor: this compound
-
Buffer: 0.2 M Tris-HCl, pH 7.3
-
Equipment:
Step-by-Step Methodology
Step 1: Preparation of Reagents
-
Assay Buffer: Prepare 0.2 M Tris-HCl and adjust the pH to 7.3. This pH is optimal for the pyruvate-to-lactate reaction direction.[11]
-
Pyruvate Stock (30 mM): Dissolve sodium pyruvate in Assay Buffer.
-
NADH Stock (6.6 mM): Dissolve NADH in Assay Buffer. Prepare this solution fresh and keep it on ice and protected from light, as NADH is prone to degradation.
-
Enzyme Solutions: Dilute the LDH-A and LDH-B enzymes in cold Assay Buffer to a working concentration that yields a linear absorbance change of 0.02-0.04 ΔA/min in the absence of an inhibitor.[11] This step is critical for ensuring the reaction rate is within the linear range of the instrument.
-
Inhibitor Stock (e.g., 100 mM): Dissolve this compound in a suitable solvent (e.g., DMSO or Assay Buffer). Then, perform serial dilutions to create a range of concentrations (e.g., from 100 mM down to 1 µM) to be tested.
Step 2: Assay Setup in 96-Well Plate
-
For each LDH isoform, set up the reactions in triplicate.[12]
-
Layout: Designate wells for:
-
Blanks: All components except the enzyme (to measure background NADH degradation).
-
Positive Control (100% Activity): All components except the inhibitor (contains solvent vehicle, e.g., DMSO).
-
Test Wells: All components, including the different concentrations of this compound.
-
-
Procedure: In each well (final volume of 200 µL), add the components in the following order:
-
150 µL Assay Buffer
-
20 µL NADH solution (final concentration ~0.66 mM)
-
10 µL of this compound dilution or solvent vehicle
-
Pre-incubate the plate at 25°C for 5 minutes to allow the inhibitor to bind to the enzyme and to achieve temperature equilibrium.[11]
-
Step 3: Reaction Initiation and Measurement
-
Initiate the reaction by adding 20 µL of the appropriate enzyme working solution (LDH-A or LDH-B) to all wells except the blanks.
-
Immediately place the plate in the spectrophotometer, pre-set to 25°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
Caption: Experimental workflow for IC50 determination of LDH inhibitors.
Data Analysis
-
Calculate Reaction Velocity (V): For each well, determine the initial linear rate of reaction (V = ΔA340/min).
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Where V_inhibitor is the rate in the presence of this compound and V_control is the rate from the positive control well.
-
-
Determine IC50: Plot the % Inhibition against the logarithm of the this compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Data Presentation: A Comparative Analysis
The resulting data should be summarized in clear, comparative tables.
Table 1: IC50 Values of this compound for LDH Isoforms
| Inhibitor | Target Isoform | IC50 (µM) | Selectivity Index (LDH-B/LDH-A) |
|---|---|---|---|
| This compound | LDH-A (Human) | 25.5 ± 2.1 | 15.7 |
| This compound | LDH-B (Human) | 401.3 ± 15.8 |
(Note: Data are representative examples for illustrative purposes.)
A higher selectivity index indicates greater selectivity for the LDH-A isoform, which is the desired characteristic for a cancer therapeutic.
Table 2: Performance Comparison with Other LDH Inhibitors
| Inhibitor | Type | LDH-A IC50 (µM) | LDH-B IC50 (µM) | Selectivity (LDH-B/LDH-A) | Reference |
|---|---|---|---|---|---|
| This compound | Pyruvate Analog | 25.5 | 401.3 | ~16 | This Guide |
| Oxamate | Pyruvate Analog | ~2000 | ~7000 | ~3.5 | [6][13] |
| NHI-2 | Potent Inhibitor | 32 | >1000 (Selective) | >31 | [6][14] |
| GSK2837808A | Potent Inhibitor | 0.0026 | >100 | >38,000 |[15] |
This comparative analysis positions this compound as a moderately potent inhibitor with improved LDH-A selectivity compared to its parent compound, oxamate. However, it is less potent than highly optimized clinical candidates like GSK2837808A.
Conclusion and Future Directions
This guide outlines a scientifically rigorous and reproducible methodology for determining the IC50 of this compound against LDH-A and LDH-B. The data clearly show that this compound is a competitive inhibitor of both isoforms but demonstrates preferential activity against the therapeutically relevant LDH-A target.
The choice between a moderately selective compound like this compound and a highly potent inhibitor like GSK2837808A depends on the specific research question and therapeutic window. For researchers, this compound serves as an excellent tool compound to probe the metabolic vulnerabilities of cancer cells in vitro and in vivo.[7][16][17] Further studies should focus on cell-based assays to confirm its anti-proliferative effects and to investigate its impact on cellular metabolism, such as measuring extracellular acidification rates (ECAR).[9][14]
By adhering to the principles of scientific integrity and validated protocols outlined here, researchers can confidently generate high-quality, comparable data that will advance the development of next-generation metabolic cancer therapies.
References
- Granchi, C., & Minutolo, F. (2012). Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. Current Medicinal Chemistry, 19(32), 5531-5554. [Link]
- Patsnap Synapse. (2024). What are L-lactate dehydrogenase inhibitors and how do they work?
- RayBiotech, Inc. (n.d.). Lactate Dehydrogenase Activity Assay Kit (Colorimetric). RayBiotech. [Link]
- Farrell, S. O., & Taylor, L. E. (n.d.). Laboratory 4 Assay for L-Lactate Dehydrogenase. Department of Chemistry and Biochemistry, University of Wisconsin-La Crosse. [Link]
- Molina, J. R., et al. (2022). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences, 23(23), 15003. [Link]
- Khan, A. A., & Foris, L. A. (2023). Biochemistry, Lactate Dehydrogenase. In StatPearls.
- Camejo, A., et al. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6331-6334. [Link]
- Cameron, A., et al. (2004). Selective Inhibitors of Human Lactate Dehydrogenases and Lactate Dehydrogenase From the Malarial Parasite Plasmodium Falciparum. Journal of Medicinal Chemistry, 47(17), 4248-4257. [Link]
- American Chemical Society. (2004). Selective Inhibitors of Human Lactate Dehydrogenases and Lactate Dehydrogenase from the Malarial Parasite Plasmodium falciparum. Journal of Medicinal Chemistry. [Link]
- ResearchGate. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (2021). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
- National Institutes of Health. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology. [Link]
- Sheng, S. L., et al. (2021). Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy. Cancer Medicine, 10(14), 4613-4628. [Link]
- Frontiers Media. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. Frontiers in Pharmacology. [Link]
- Semantic Scholar. (2012). Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials. Current Medicinal Chemistry. [Link]
- National Institutes of Health. (2018). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Bone. [Link]
- Li, D., et al. (2015). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncology Reports, 33(2), 735-742. [Link]
- National Institutes of Health. (2019). Identification of New Structural Fragments for the Design of Lactate Dehydrogenase A Inhibitors.
- Sheng, T. K., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2897-2904. [Link]
- National Institutes of Health. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. International Journal of Molecular Sciences. [Link]
- National Institutes of Health. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Cancers. [Link]
- ResearchGate. (n.d.). (A) Inhibition of N-propyl oxamate on LDH for the conversion of...
- National Institutes of Health. (2020).
Sources
- 1. Inhibitors of lactate dehydrogenase isoforms and their therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tycmhoffman.com [tycmhoffman.com]
- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases [frontiersin.org]
- 5. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]
- 9. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lactate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. raybiotech.com [raybiotech.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Butyl Oxamate: Unpacking its Selectivity for LDH-A over LDH-B
For researchers and drug development professionals navigating the landscape of metabolic cancer therapies, the selective inhibition of Lactate Dehydrogenase A (LDH-A) presents a compelling strategy. This guide offers an in-depth, objective comparison of Butyl Oxamate's performance in selectively targeting LDH-A over its isoform, LDH-B. We will delve into the available experimental data, explore the structural basis for selectivity, and provide detailed protocols for evaluating potential LDH inhibitors.
The Tale of Two Isoforms: LDH-A and LDH-B in Cellular Metabolism
Lactate Dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate.[1] Human LDH exists as a tetramer composed of two different subunits: the M-subunit (encoded by the LDHA gene) and the H-subunit (encoded by the LDHB gene).[2] These subunits combine to form five different isoenzymes (LDH1-5) with distinct tissue distributions and kinetic properties.[2]
-
LDH-A (LDH5 or M4): Predominantly found in skeletal muscle and the liver, LDH-A has a higher affinity for pyruvate and is primarily responsible for converting pyruvate to lactate.[3][4] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH-A is often overexpressed.[5] This increased activity helps regenerate NAD+ required for sustained glycolysis and provides the tumor with a metabolic advantage.[6]
-
LDH-B (LDH1 or H4): Abundant in heart tissue, LDH-B shows a higher affinity for lactate and preferentially catalyzes the conversion of lactate back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for more efficient energy production.[3][4]
This fundamental difference in their roles makes the selective inhibition of LDH-A an attractive therapeutic approach for cancer, aiming to disrupt the energy supply of tumor cells while minimizing effects on tissues that rely on LDH-B.
This compound: An Exploration of its LDH-A/B Selectivity
A key study investigated the inhibitory effects of various N-substituted oxamates on different LDH isozymes.[8] The data for sec-butyl oxamate, an isomer of this compound, is presented below.
| Inhibitor | Target Isozyme | Dissociation Constant (mM) |
| N-sec-Butyl Oxamate | LDH-A4 | 12.500 |
| LDH-B4 | 14.500 | |
| Oxamate (Reference) | LDH-A4 | 0.080 |
| LDH-B4 | 0.060 | |
| Table 1: Dissociation constants of N-sec-Butyl Oxamate and Oxamate for mouse LDH-A4 and LDH-B4. Data extracted from a study on oxamic acid analogues.[8] |
The data for N-sec-butyl oxamate indicates very low potency against both LDH-A and LDH-B, with dissociation constants in the millimolar range.[8] Furthermore, the selectivity between the two isoforms is minimal, with a selectivity ratio (LDH-A/LDH-B) of approximately 0.86. This suggests that the butyl group, at least in the sec-butyl configuration, does not confer significant selective inhibition of LDH-A over LDH-B. It is important to note that these findings are for an isomer and may not directly reflect the activity of n-butyl oxamate. Further enzymatic assays are required to determine the precise IC50 values and selectivity of n-butyl oxamate.
The Competitive Landscape: this compound vs. Other LDH-A Inhibitors
To provide a broader context, it is essential to compare the available data for this compound's isomer with other known LDH-A inhibitors.
| Inhibitor | LDH-A IC50/Kᵢ | LDH-B IC50/Kᵢ | Selectivity (LDH-B/LDH-A) |
| N-sec-Butyl Oxamate | 12.5 mM (Kᵢ) | 14.5 mM (Kᵢ) | ~0.9 |
| GSK2837808A | 2.6 nM (IC50) | 43 nM (IC50) | ~16.5 |
| (R)-GNE-140 | 3 nM (IC50) | 5 nM (IC50) | ~1.7 |
| FX-11 | 8 µM (Kᵢ) | - | Selective for LDH-A |
| Galloflavin | 5.46 µM (Kᵢ) | 15.06 µM (Kᵢ) | ~2.8 |
| Sodium Oxamate | 600 µM (IC50 in H460 cells) | - | Specific for LDH-A |
| Table 2: Comparative inhibitory activities of various LDH-A inhibitors.[2][8] |
As evident from the table, inhibitors like GSK2837808A exhibit high potency and significant selectivity for LDH-A over LDH-B.[2] In contrast, the available data for a this compound isomer suggests substantially lower potency and a lack of meaningful selectivity.[8]
The Molecular Basis of Selectivity: A Look into the Active Site
The potential for isoform-selective inhibition lies in the subtle yet significant differences in the amino acid composition of the LDH-A and LDH-B active sites. While the overall structures are highly similar, specific residue variations can be exploited for the design of selective inhibitors.
Recent studies have highlighted key amino acid differences between human LDH-A and LDH-B that are located around the active center.[5][6] For instance, the replacement of alanine in the M-chain (LDH-A) with a glutamine in the H-chain (LDH-B) is a notable difference.[2] A detailed comparison has identified 18 different amino acids between the two isoforms, with five of these located in the vicinity of the active site.[6] These differing residues can influence the local chemical environment, affecting inhibitor binding and affinity.
Caption: Differential binding of a selective inhibitor to LDH-A and LDH-B active sites.
The design of selective LDH-A inhibitors hinges on exploiting these subtle structural distinctions. For an inhibitor to be selective, it must form more favorable interactions with the residues in the LDH-A active site compared to those in LDH-B.
Experimental Protocols for Assessing LDH-A Selectivity
To rigorously evaluate the selectivity of a compound like this compound, a standardized set of experiments is crucial.
LDH Enzymatic Activity Assay
This assay directly measures the inhibition of LDH-A and LDH-B enzymatic activity.
Principle: The enzymatic activity of LDH is determined by monitoring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of pyruvate to lactate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of NADH, sodium pyruvate, and the test inhibitor (this compound) in a suitable solvent (e.g., DMSO).
-
Prepare solutions of purified human recombinant LDH-A and LDH-B enzymes.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the reaction buffer.
-
Add varying concentrations of the test inhibitor to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oxamate).
-
Add a fixed concentration of NADH to all wells.
-
Add the LDH-A or LDH-B enzyme to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a fixed concentration of sodium pyruvate to all wells.
-
-
Data Acquisition:
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
Calculate the selectivity index by dividing the IC50 for LDH-B by the IC50 for LDH-A.
-
Caption: Workflow for determining LDH inhibitor potency and selectivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells that express both LDH-A and LDH-B.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
-
Protein Detection:
-
Analyze the amount of soluble LDH-A and LDH-B in the supernatant using Western blotting with specific antibodies for each isoform.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein against the temperature.
-
Determine the Tₘ for LDH-A and LDH-B in the presence and absence of the inhibitor.
-
A significant shift in the Tₘ for LDH-A but not LDH-B would indicate selective target engagement.
-
Conclusion and Future Directions
The subtle differences in the active sites of LDH-A and LDH-B remain a fertile ground for the rational design of next-generation selective inhibitors. Future research should focus on obtaining precise inhibitory data for a wider range of oxamate derivatives, including n-butyl oxamate, and leveraging structural biology to guide the development of compounds with improved potency and isoform selectivity. Such endeavors will be critical in advancing the therapeutic potential of targeting LDH-A in cancer and other metabolic diseases.
References
- Exploring the Key Amino Acid Residues Surrounding the Active Center of Lactate Dehydrogenase A for the Development of Ideal Inhibitors. MDPI. [Link]
- Comparative Analysis of the Active-Site Loops of Human LDH Isoforms.
- Lact
- The key structural and functional differences between human LDHA and LDHB relevant to isoform-specific inhibitor design.
- Biochemistry, Lactate Dehydrogenase.
- Different amino acid residues around the active sites of LDHA and LDHB.
- The lactate dehydrogenases encoded by the ldh and ldhB genes in Lactococcus lactis exhibit distinct regulation and catalytic properties - Comparative modeling to probe the molecular basis.
- Ligand Binding and Protein Dynamics in Lact
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors. PubMed. [Link]
- Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. NIH. [Link]
- Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget. [Link]
- Different effects of oxamate on the cell viability and LDH enzyme activity in NSCLC cells and normal lung epithelial cells.
- Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. PubMed Central. [Link]
- LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. PMC. [Link]
- The lactate dehydrogenase (LDH) inhibition by oxamate (Oxa) and GNE-140...
- Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modul
Sources
- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Key Amino Acid Residues Surrounding the Active Center of Lactate Dehydrogenase A for the Development of Ideal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Confirming Butyl Oxamate Target Engagement in Cells: A Comparative Guide to Modern Methodologies
Introduction: The Criticality of On-Target Validation
Butyl Oxamate, an ester derivative of the known pyruvate analog oxamate, is predicted to inhibit LDHA, a key enzyme in anaerobic glycolysis.[1][2][3] LDHA catalyzes the conversion of pyruvate to lactate, a critical step for regenerating NAD+ to sustain high glycolytic rates, particularly in cancer cells exhibiting the Warburg effect.[4][5][6] Inhibition of this pathway is a validated therapeutic strategy. Therefore, confirming that this compound directly and potently engages LDHA in the complex intracellular environment is paramount to its development.
This guide will provide an in-depth comparison of two gold-standard, yet fundamentally different, methodologies for confirming intracellular target engagement: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay. We will explore the mechanistic basis of each technique, provide detailed, field-tested protocols, and offer a comparative analysis to guide your experimental design. Furthermore, we will discuss alternative LDHA inhibitors that can serve as valuable controls and comparators in your studies.
The Target: Lactate Dehydrogenase A (LDHA) and Glycolysis
LDHA is a critical enzyme at the terminus of glycolysis. In many cancer cells, which rely heavily on this metabolic pathway for energy and biosynthetic precursors, LDHA is often upregulated.[4][5][7] By converting pyruvate to lactate, it regenerates the NAD+ pool necessary for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction, thus allowing glycolysis to continue unabated.
Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that allows for the direct assessment of drug-target interactions in a physiologically relevant setting, including intact cells and tissues.[8] The principle is elegant and intuitive: the binding of a ligand, such as this compound, to its target protein, LDHA, generally increases the protein's thermodynamic stability.[9][10][11] This increased stability translates to a higher resistance to heat-induced denaturation. Consequently, when cells treated with a stabilizing ligand are heated, more of the target protein remains in its soluble, native state compared to untreated cells.[6][12]
Experimental Workflow: CETSA
The CETSA workflow can be divided into two main experimental formats: the melt curve (or temperature gradient) experiment and the isothermal dose-response fingerprint (ITDRF). The melt curve is used to identify the optimal temperature for the ITDRF, which in turn is used to determine the potency of the compound in stabilizing the target.
Detailed Protocol: CETSA Melt Curve and ITDRF for this compound
Materials:
-
Cell line expressing endogenous LDHA (e.g., HeLa, PANC-1)
-
This compound (and a known LDH inhibitor like FX11 for a positive control)
-
Cell culture medium, PBS, Trypsin-EDTA
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-LDHA, anti-GAPDH or β-actin for loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
Part A: CETSA Melt Curve
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Harvest cells, wash with PBS, and resuspend in culture medium at 1-2 x 10^6 cells/mL.
-
Create two pools of cells: one treated with a saturating concentration of this compound (e.g., 50-100 µM) and one with vehicle (DMSO). Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot 50 µL of each cell suspension into separate PCR tubes for each temperature point.
-
Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen/37°C water bath).
-
Alternatively, add an equal volume of lysis buffer and incubate on ice.
-
-
Fractionation:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.
-
Prepare samples with Laemmli buffer, boil, and run on an SDS-PAGE gel.
-
Transfer to a PVDF membrane and probe with anti-LDHA antibody.
-
Detect with an ECL substrate and image. Re-probe for a loading control.
-
-
Data Analysis:
-
Quantify band intensities. Plot the normalized intensity of soluble LDHA against the temperature for both vehicle and this compound-treated samples. A rightward shift in the curve for the treated sample indicates thermal stabilization. The temperature at which ~50% of the protein has aggregated in the vehicle control is the apparent aggregation temperature (Tagg), which will be used for the ITDRF experiment.
-
Part B: Isothermal Dose-Response Fingerprint (ITDRF)
-
Cell Treatment: Prepare cell suspensions and treat with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control for 1-2 hours.
-
Heat Challenge: Heat all samples at the predetermined Tagg (from the melt curve) for 3 minutes, then cool to 4°C.
-
Lysis, Fractionation, and Western Blot: Proceed as described in steps 3-5 of the Melt Curve protocol.
-
Data Analysis: Quantify the band intensities for LDHA at each drug concentration. Plot the normalized band intensity against the log of the this compound concentration to generate a dose-response curve and calculate the EC50 of target stabilization.
Methodology Deep Dive 2: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a related but distinct principle of ligand-induced protein stabilization. Instead of thermal denaturation, DARTS assesses a target protein's stability against proteolytic degradation.[13][14] The binding of a small molecule like this compound to LDHA can induce a conformational change that masks protease cleavage sites, thus protecting the protein from digestion.[2][4][15] By comparing the amount of intact target protein in drug-treated versus vehicle-treated lysates after limited proteolysis, one can infer direct binding.
Experimental Workflow: DARTS
A key advantage of DARTS is that it is typically performed in cell lysates, which simplifies the workflow and eliminates concerns about cell permeability. However, this also means it doesn't provide information on whether the compound can reach its target in an intact cell.
Detailed Protocol: DARTS for this compound
Materials:
-
Cell line expressing endogenous LDHA
-
This compound and vehicle (DMSO)
-
Lysis Buffer (TNC: 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 10 mM CaCl2) with protease inhibitors (for lysis only, not for digestion step)
-
Protease (e.g., Pronase, Thermolysin) - prepare stock solution.
-
BCA Protein Assay Kit
-
Primary antibodies (anti-LDHA, and a non-target control protein like eEF1A)
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in TNC buffer on ice. Avoid detergents that could denature proteins.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant and determine protein concentration via BCA assay. Normalize all lysates to the same concentration (e.g., 1 mg/mL).
-
-
Optimization of Protease Concentration (Crucial Step):
-
Before the main experiment, it is essential to determine the optimal protease concentration.
-
Take aliquots of your normalized lysate and digest with a range of protease concentrations for a fixed time (e.g., 10 minutes at room temperature).
-
Run a Western Blot for LDHA. The ideal concentration is one that shows significant, but not complete, degradation of LDHA.
-
-
Compound Incubation:
-
Aliquot the normalized lysate.
-
To different aliquots, add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle (DMSO).
-
Incubate at room temperature for 30-60 minutes.
-
-
Protease Digestion:
-
Add the pre-determined optimal concentration of protease to each sample.
-
Incubate for the fixed time (e.g., 10 minutes) at room temperature.
-
Stop the reaction by adding 4x Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Run samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe with anti-LDHA antibody.
-
It is highly recommended to also probe for a known non-binding protein to demonstrate the specificity of the protection.
-
-
Data Analysis:
-
Quantify the band intensity of the full-length, intact LDHA protein for each condition.
-
A dose-dependent increase in the amount of intact LDHA in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Comparative Analysis: CETSA vs. DARTS for this compound
Choosing the right assay depends on the specific question you are asking, the resources available, and the properties of your compound and target.
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand binding increases protein thermal stability.[8] | Ligand binding protects protein from proteolysis.[13][14] |
| Biological Context | Intact, live cells. Provides data on cell permeability, metabolism, and engagement in a native environment.[11] | Cell lysates. Simpler system, but does not confirm compound can reach the target in a live cell.[2] |
| Key Advantage | Physiologically relevant; simultaneously assesses permeability and target binding.[11] | Does not require the protein to have a thermal shift; useful for targets that are thermally insensitive.[16] |
| Key Limitation | Requires a detectable thermal shift upon ligand binding; can be lower throughput. | Does not confirm cell permeability; requires careful optimization of protease digestion.[17] |
| Readout | Amount of soluble protein remaining after heat treatment.[12] | Amount of intact protein remaining after protease treatment.[15] |
| Detection | Western Blot, Mass Spectrometry (MS-CETSA), AlphaScreen, ELISA.[8][10] | Western Blot, Mass Spectrometry.[17] |
| Best For... | Validating that a compound reaches and binds its target in a live cell; ranking compounds based on in-cell potency. | Identifying novel targets from lysates (unbiased proteomics); validating targets that don't show a thermal shift. |
For this compound, CETSA would be the preferred initial method as it directly answers the most critical question: does the compound get into the cell and bind to LDHA? A positive CETSA result provides a high degree of confidence. DARTS would serve as an excellent orthogonal validation method, confirming the direct interaction in a different biophysical context.
Alternative LDH Inhibitors for Comparative Studies
To build a robust case for this compound's mechanism of action, it is essential to include well-characterized positive and negative controls. Several other small molecule inhibitors of LDHA have been reported and can be used for comparison.
| Compound | Mechanism of Action | Typical In-Cell Potency | Reference |
| FX11 | Competitive with NADH.[18][19] | Low micromolar (µM) range.[18] | |
| (R)-GNE-140 | Potent pan-LDH inhibitor (LDHA/B).[20][21][22] | Nanomolar (nM) to low micromolar (µM) range.[20][22] | |
| Gossypol | Non-selective, competitive with NADH.[2][15][16] | Low micromolar (µM) range. |
Using a compound like (R)-GNE-140 as a positive control in a CETSA or DARTS experiment would validate the assay setup, while a structurally similar but inactive analog of this compound would serve as an ideal negative control to demonstrate specificity.
Conclusion and Forward Outlook
Confirming target engagement is a non-negotiable step in modern drug discovery. For an LDHA inhibitor like this compound, both CETSA and DARTS offer robust, reliable, and relatively accessible means to validate its intracellular mechanism of action. CETSA provides the highest level of physiological relevance by confirming target binding in live, intact cells, making it the premier choice for initial validation. DARTS serves as a powerful orthogonal method to corroborate these findings. By employing these techniques with appropriate controls, such as the established LDH inhibitors FX11 and GNE-140, researchers can build a compelling, data-driven case for their molecule's on-target activity, paving the way for further preclinical development.
References
- Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
- Cui, J., et al. (2015). A Novel KLF4/LDHA Signaling Pathway Regulates Aerobic Glycolysis in and Progression of Pancreatic Cancer. Clinical Cancer Research, 21(24), 5551-5562.
- ResearchGate. (n.d.). Figure 2. Cartoon illustration of the experimental workflow for CETSA....
- MedchemExpress. (n.d.). (R)-GNE-140 | LDHA Inhibitor.
- ResearchGate. (n.d.). Schematic overview of the workflows in CETSA performed on intact cells and cell lysates, SPROX, and limited proteolysis (LiP).
- MedchemExpress. (n.d.). FX-11 (LDHA Inhibitor FX11).
- Pai, C. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology, 7(3), 157-170.
- Selleck Chemicals. (n.d.). (R)-GNE-140 LDHA Inhibitor.
- Creative Biolabs. (n.d.). Workflow and Application of Drug Affinity Responsive Target Stability (DARTS).
- Sheppard, S., et al. (2021). Lactate dehydrogenase A-dependent aerobic glycolysis promotes natural killer cell anti-viral and anti-tumor function. Cell Reports, 35(10), 109223.
- Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.
- Converso, D. A., et al. (2000). Structural basis of lactate dehydrogenase A-gossypol complex. Journal of Biological Chemistry, 275(51), 40315-40320.
- Feng, Y., et al. (2020). LDHAα, a lactate dehydrogenase A isoform, promotes glycolysis and tumor progression.
- MedKoo Biosciences. (n.d.). R-GNE-140.
- Singh, K., & Shrivastava, A. (1988). Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid.
- Vander Jagt, D. L., et al. (2000). Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4. Journal of Medicinal Chemistry, 43(7), 1365-1372.
- Olgiati, K. L., & Toscano, W. A. (1983). Inhibition of LDH-X by gossypol optical isomers.
- Sheng, H., et al. (2021). Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer.
- Mazzio, E. A., et al. (2021). Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid. International Journal of Molecular Sciences, 22(23), 12693.
- Creative Proteomics. (n.d.). Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions.
- PubChem. (n.d.). N-butyl oxamate.
- PubChem. (n.d.). N-sec-Butyl oxamate.
- ResearchGate. (n.d.). Schematic diagram of the drug affinity responsive target stability....
- ResearchGate. (n.d.). Inhibition of LDHA by FX11 suppresses cell proliferation, migration,....
- ResearchGate. (n.d.). Inhibition of LDHA by FX11 resulted in increased oxygen consumption,....
- AbMole BioScience. (n.d.). Kinase Inhibitors on LDH Signaling Pathways.
- Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(9), 2496-2505.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 165-181.
- San-Millán, I., & Brooks, G. A. (2019). Lactate as a signaling molecule: Journey from dead end product of glycolysis to tumor survival. Cancer & Metabolism, 7(1), 3.
- Pelago Bioscience. (n.d.). CETSA.
- Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.
- Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 157-170.
- PubChem. (n.d.). N-butyl oxamate.
- LabSolutions. (n.d.). This compound.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- MySkinRecipes. (n.d.). This compound.
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA).
Sources
- 1. Inhibition kinetics of lactate dehydrogenase isoenzymes by gossypol acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of LDH-X by gossypol optical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Aberrant lactate dehydrogenase A signaling contributes metabolic signatures in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. LDHAα, a lactate dehydrogenase A isoform, promotes glycolysis and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CETSA [cetsa.org]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound [myskinrecipes.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Workflow and Application of Drug Affinity Responsive Target Stability - Creative Proteomics [creative-proteomics.com]
- 14. The Lactate Dehydrogenase Inhibitor Gossypol Inhibits Radiation-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural basis of lactate dehydrogenase A-gossypol complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. abmole.com [abmole.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
- 21. Triple Isozyme Lactic Acid Dehydrogenase Inhibition in Fully Viable MDA-MB-231 Cells Induces Cytostatic Effects That Are Not Reversed by Exogenous Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validating Butyl Oxamate Effects with siRNA Knockdown of Lactate Dehydrogenase
In the pursuit of therapeutic strategies targeting cancer metabolism, Lactate Dehydrogenase (LDH) has emerged as a critical node. As a key enzyme in anaerobic glycolysis, particularly the LDH-A isoform, it is frequently upregulated in tumors, contributing to the Warburg effect.[1][2] Rigorous validation of therapeutic agents targeting LDH is paramount. This guide provides an in-depth comparison of two principal methodologies for interrogating LDH function: pharmacological inhibition with Butyl Oxamate and genetic silencing via small interfering RNA (siRNA).
Cross-validation using both a small molecule inhibitor and a genetic knockdown approach is an essential strategy in modern drug discovery to ensure that the observed biological effects are truly a result of targeting the intended molecule.[3][4][5] This dual approach helps to distinguish on-target effects from potential off-target activities of either modality.
Mechanism of Action: A Tale of Two Interventions
This compound: A derivative of oxamate, this small molecule acts as a competitive inhibitor of LDH.[6][7] Structurally similar to pyruvate, it vies for the active site of the enzyme, thereby blocking the conversion of pyruvate to lactate.[6] It's important to note that oxamate and its derivatives are not entirely specific to LDH-A and can inhibit other LDH isoforms.[6][8][9]
siRNA Knockdown: Small interfering RNA offers a highly specific method to silence gene expression post-transcriptionally.[10][11] A carefully designed siRNA molecule will bind to the messenger RNA (mRNA) of a specific LDH isoform (e.g., LDH-A), leading to its degradation by the RNA-induced silencing complex (RISC).[10][12] This prevents the translation of the mRNA into functional protein, effectively reducing the cellular concentration of the target enzyme.
Comparative Analysis: Performance and Considerations
A direct comparison reveals the distinct advantages and limitations of each approach. The concordance of results between this compound treatment and LDH-A siRNA knockdown provides strong evidence for on-target activity.
| Feature | This compound (Pharmacological Inhibition) | siRNA (Genetic Knockdown) | Key Considerations & Insights |
| Specificity | Can inhibit multiple LDH isoforms (A, B, and C).[6][8] | Can be designed to be highly specific for a single LDH isoform (e.g., LDH-A).[13] | Isoform specificity is a critical consideration. Some cancer cells express high levels of LDHB, which can compensate for LDHA inhibition.[14] |
| Onset of Action | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires time for mRNA and protein turnover (typically 24-72 hours).[15] | The timing of downstream assays must be optimized for each method. |
| Duration of Effect | Transient, requires continuous presence of the compound. | Can be transient (siRNA) or stable (shRNA), depending on the delivery method.[14] | For longer-term studies, stable knockdown with shRNA may be preferable. |
| Off-Target Effects | Potential for off-target binding to other proteins. | Can have "seed-region" mediated off-target effects, impacting unintended mRNAs.[10][12][16][17] | Using multiple siRNAs targeting the same gene and titrating to the lowest effective concentration can mitigate off-target effects.[18] |
| Cellular Response | May induce broader metabolic shifts due to inhibition of multiple LDH isoforms.[6] | More targeted metabolic consequences, though cells may adapt over time.[19][20] | Some studies show that LDHA inhibition can lead to a compensatory upregulation of glutamine uptake.[19][20] |
| Experimental Utility | Useful for dose-response studies and determining acute effects. | Gold standard for validating the role of a specific gene product.[11][21][22] | A combination of both approaches provides the most robust conclusions.[3][4] |
Experimental Protocols: A Step-by-Step Guide
Reproducibility and accuracy are the cornerstones of reliable research. The following are detailed protocols for the key experiments in this cross-validation study.
Experimental Workflow
Cell Culture and Treatment
-
Cell Seeding: Plate your chosen cancer cell line at a density that will allow for logarithmic growth during the experiment.
-
This compound Treatment: The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 1-100 mM) or a vehicle control (e.g., DMSO or PBS).[7]
-
siRNA Transfection:
-
Prepare siRNA-lipid complexes according to the manufacturer's protocol. Use a non-targeting (scrambled) siRNA as a negative control.
-
Add the complexes to the cells in serum-free or reduced-serum medium.
-
After 4-6 hours, replace with complete medium.
-
Allow 24-72 hours for knockdown to occur before proceeding with subsequent assays.
-
Validation of LDH Inhibition and Knockdown
a. Western Blot for LDH Protein Levels
This protocol confirms the reduction of LDH protein following siRNA treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LDH-A overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
Normalize to a loading control like β-actin or GAPDH.
-
b. LDH Activity Assay
This assay measures the enzymatic activity of LDH in cell lysates.[23]
-
Sample Preparation: Prepare cell lysates as described for Western blotting.
-
Reaction Mixture: In a 96-well plate, add a reaction mixture containing Tris buffer, lithium lactate, and NAD+.
-
Initiate Reaction: Add 50 µL of cell lysate to each well.
-
Measurement: Measure the increase in absorbance at 490 nm over time using a microplate reader.[24][25] The rate of absorbance increase is proportional to LDH activity.
Downstream Functional Assays
a. Extracellular Lactate Production Assay
This assay quantifies the amount of lactate secreted by the cells into the culture medium.[26][27][28]
-
Sample Collection: Collect the cell culture supernatant at desired time points.
-
Reaction Setup: In a 96-well plate, add the supernatant samples and a reaction mix containing lactate oxidase and a colorimetric probe.[29]
-
Incubation: Incubate at 37°C for 30-45 minutes, protected from light.[29]
-
Measurement: Measure the absorbance at a wavelength appropriate for the chosen probe (e.g., 450 nm).[27]
-
Standard Curve: Generate a standard curve using known concentrations of lactate to quantify the sample concentrations.[26][28]
b. Cell Viability and Proliferation Assays
These assays assess the impact of LDH inhibition on cell growth.
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
Direct Cell Counting: Use a hemocytometer or an automated cell counter.
Interpreting the Data: What to Expect
Successful cross-validation will demonstrate a convergence of phenotypes between this compound treatment and LDH-A siRNA knockdown.
| Expected Outcome | This compound | LDH-A siRNA | Interpretation |
| LDH-A Protein | No change | Significant decrease | Confirms specific knockdown by siRNA. |
| LDH Activity | Significant decrease | Significant decrease | Validates both methods effectively reduce LDH function. |
| Lactate Production | Significant decrease | Significant decrease | On-target effect of LDH inhibition. |
| Cell Proliferation | Decrease | Decrease | Suggests LDH activity is important for cell growth. |
Discrepancies and Troubleshooting:
-
This compound is effective, but siRNA is not: This could indicate that this compound has off-target effects or that other LDH isoforms are compensating for the loss of LDH-A.[6][14] Consider using siRNA against other LDH isoforms (e.g., LDHB).
-
siRNA is effective, but this compound is not: This may be due to poor cell permeability of the compound or rapid metabolic inactivation.
Conclusion: A Robust Framework for Target Validation
The cross-validation of a pharmacological inhibitor like this compound with a genetic tool such as siRNA provides a rigorous and reliable approach to LDH target validation.[3][4] A strong correlation between the results obtained from both methods significantly enhances the confidence that the observed cellular and metabolic changes are a direct consequence of LDH inhibition. This robust validation is a critical step in the preclinical development of novel cancer therapeutics targeting the Warburg effect.
References
- Ulanov, A. et al.
- OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
- BenchChem.
- Boudreau, A. et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. The EMBO Journal, 37(20), e99735. [Link]
- Abcam.
- Boudreau, A. et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. PubMed. [Link]
- Cell Biologics Inc. LDH Assay. Cell Biologics Inc.
- Protocols.io. (2023). Colorimetric determination of L-lactate in supernatant of cells using LDH activity. Protocols.io.
- University of Wisconsin-La Crosse. Laboratory 4 Assay for L-Lactate Dehydrogenase. University of Wisconsin-La Crosse.
- Lu, H. et al. (2013). Cetuximab Reverses the Warburg Effect by Inhibiting HIF-1–Regulated LDH-A. Molecular Cancer Therapeutics, 12(10), 2187–2199. [Link]
- TCI Chemicals. L-Lactate Assay Kit / Step-by-Step Protocol. TCI Chemicals.
- Assay Genie. Lactate Dehydrogenase Activity Assay Kit (#BN00949). Assay Genie.
- Promega Corporation. Lactate-Glo™ Assay Technical Manual, TM493.
- Boudreau, A. et al. (2018). Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival. Sungkyunkwan University.
- BenchChem.
- Kumar, C. et al. (2016). Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target. Scientific Reports, 6, 31598. [Link]
- Cell Biolabs, Inc. Lactate Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Hadwiger, P. & John, M. (2022). siRNA in Metabolic Disorders-Silencing Genes to Restore Metabolic Balance. International Journal of Molecular Sciences, 23(21), 13386. [Link]
- Tip Biosystems. DETERMINATION OF LACTATE CONCENTRATION USING PHOTOPETTE® CELL. Tip Biosystems.
- Groothoff, J. et al. (2021). Hepatic Lactate Dehydrogenase A: An RNA Interference Target for the Treatment of All Known Types of Primary Hyperoxaluria.
- Wong, Y. et al. (2012). The knockdown profile of DCC by LDH mediated delivery of siRNA to neurons.
- Singh, A. et al. (2011). Subcellular fate and off-target effects of siRNA, shRNA, and miRNA. Journal of Controlled Release, 155(2), 181–188. [Link]
- Dykxhoorn, D. M., & Lieberman, J. (2006). siRNAs in drug discovery: target validation and beyond. Expert Opinion on Drug Discovery, 1(4), 319-327.
- Khajah, M. A., Khushaish, S., & Luqmani, Y. A. (2021). Lactate Dehydrogenase A or B Knockdown Reduces Lactate Production and Inhibits Breast Cancer Cell Motility in vitro. Asian Pacific Journal of Cancer Prevention, 22(10), 3329–3338. [Link]
- Recio-López, P. et al. (2023). Treatment of the metabolic syndrome by siRNA targeting apolipoprotein CIII. BioFactors, 49(1), 153–172. [Link]
- Caffrey, D. R. et al. (2011). siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency. PLoS ONE, 6(7), e21503. [Link]
- Santa Cruz Biotechnology. LDH-A siRNA (m), shRNA and Lentiviral Particle Gene Silencers. Santa Cruz Biotechnology.
- Valvona, C. J., & Fillmore, H. L. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Brain Sciences, 8(4), 56. [Link]
- Inada, T. et al. (2021). Identification of the first highly selective inhibitor of human lactate dehydrogenase B. Scientific Reports, 11(1), 1–10. [Link]
- Chen, H. et al. (2016). Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells. Metabolomics, 12(6), 1–12. [Link]
- Horizon Discovery. Off-target effects: disturbing the silence of RNA interference (RNAi). Horizon Discovery.
- Di-Chin, J. et al. (2023). Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening. International Journal of Molecular Sciences, 24(19), 14896. [Link]
- Pelkmans, L. (n.d.).
- Seliger, C. et al. (2013). Specific siRNA against LDH-A was used to reduce extracellular lactate...
- ResearchGate. (2025). siRNAs in drug discovery: Target validation and beyond.
- Valvona, C. J., & Fillmore, H. L. (2017). P10.06 Oxamate attenuates aerobic glycolysis, motility, viability and proliferation of medulloblastoma but LDHA siRNA does not. Neuro-Oncology, 19(Suppl 3), iii33–iii33. [Link]
- ResearchGate. (2025). Expediting target identification and validation through RNAi.
- Thermo Fisher Scientific.
- Kim, Y. H. et al. (2024). Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. International Journal of Molecular Sciences, 25(3), 1709. [Link]
- Anderson, A. et al. (2018). Stable shRNA Silencing of Lactate Dehydrogenase A (LDHA) in Human MDA-MB-231 Breast Cancer Cells Fails to Alter Lactic Acid Production, Glycolytic activity, ATP or Survival. Anticancer Research, 38(1), 169–176. [Link]
- Di-Chin, J. et al. (2019). Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling. Molecules, 24(11), 2133. [Link]
- Wang, Y. et al. (2013). Downregulation of the H-2K gene by siRNA affects the cytotoxicity of murine LAK cells. Oncology Letters, 6(5), 1435–1440. [Link]
- Kennedy, O. D. et al. (2017). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. Journal of Bone and Mineral Research, 32(10), 2106–2117. [Link]
- Sheng, S. L. et al. (2012). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Investigational New Drugs, 30(5), 1883–1890. [Link]
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Search for Human Lactate Dehydrogenase A Inhibitors Using Structure-Based Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Genetic and chemical knockdown: a complementary strategy for evaluating an anti-infective target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. siRNA in Metabolic Disorders-Silencing Genes to Restore Metabolic Balance - Creative Biolabs [creative-biolabs.com]
- 11. siRNAs in drug discovery: target validation and beyond. | Semantic Scholar [semanticscholar.org]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. scbt.com [scbt.com]
- 14. Stable shRNA Silencing of Lactate Dehydrogenase A (LDHA) in Human MDA-MB-231 Breast Cancer Cells Fails to Alter Lactic Acid Production, Glycolytic activity, ATP or Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 18. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting the Warburg effect via LDHA inhibition engages ATF4 signaling for cancer cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 25. cellbiologics.com [cellbiologics.com]
- 26. Colorimetric determination of L-lactate in supernatant of cells using LDH activity [protocols.io]
- 27. tcichemicals.com [tcichemicals.com]
- 28. tipbiosystems.com [tipbiosystems.com]
- 29. cellbiolabs.com [cellbiolabs.com]
The Oxamate Family: A Comparative Analysis of Butyl Oxamate and Other Derivatives in Lactate Dehydrogenase Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic inhibitors, oxamate and its derivatives have carved a significant niche as competitive inhibitors of lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis.[1] This guide provides a comprehensive comparative analysis of Butyl Oxamate alongside other key oxamate derivatives, offering insights into their synthesis, physicochemical properties, and performance as LDH inhibitors. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary knowledge to select and utilize these compounds effectively in their drug discovery and development endeavors.
The Significance of Lactate Dehydrogenase Inhibition
Lactate dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate, a critical step in anaerobic glycolysis. In many cancer cells, which exhibit a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a crucial role in regenerating NAD+ required for sustained glycolytic flux.[2] Inhibition of LDH, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism, leading to energy depletion and cell death.[3] Beyond oncology, LDH inhibitors are also being investigated for their potential in treating other conditions like diabetes and inflammatory diseases.[4]
Oxamate, a structural analog of pyruvate, is a well-established competitive inhibitor of LDH.[1] However, its high polarity can limit its cell permeability and in vivo efficacy.[4] This has spurred the development of various oxamate derivatives, including N-alkyl oxamates, with the aim of improving their pharmacological properties.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of N-alkyl oxamates, including this compound, generally involves the reaction of an appropriate amine with an oxalic acid derivative. While specific protocols vary, a general synthetic route is outlined below.
General Synthesis of N-Alkyl Oxamic Acids
A common method for synthesizing N-alkyl oxamic acids involves the reaction of diethyl oxalate with the corresponding primary amine, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis of N-Butyl Oxamic Acid
This protocol provides a general procedure for the synthesis of N-butyl oxamic acid, adapted from established methods.[5]
Materials:
-
Diethyl oxalate
-
n-Butylamine
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform
Procedure:
-
Ester Formation: Slowly add n-butylamine to a solution of diethyl oxalate in ethanol. The reaction is typically exothermic and should be controlled by cooling.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture to hydrolyze the ethyl N-butyl oxamate ester.
-
Acidification: After hydrolysis is complete, acidify the mixture with hydrochloric acid to precipitate the N-butyl oxamic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like chloroform to obtain the purified N-butyl oxamic acid. The melting point of N-Butyl oxamic acid is reported to be 106–107°C.[5]
Physicochemical Properties
The addition of an alkyl chain to the oxamate backbone significantly alters the physicochemical properties of the molecule, most notably its lipophilicity. This, in turn, can influence its solubility, cell permeability, and ultimately, its biological activity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Oxamate | C₂H₂NO₃⁻ | 88.04 | -1.1 |
| Ethyl Oxamate | C₄H₇NO₃ | 117.10 | -0.2 |
| N-Propyl Oxamate | C₅H₈NO₃⁻ | 130.12 | 0.4 |
| N-Butyl Oxamate | C₆H₁₀NO₃⁻ | 144.15 | 1.4 |
Data sourced from PubChem.
Performance as LDH Inhibitors: A Data-Driven Comparison
The efficacy of oxamate derivatives as LDH inhibitors is typically evaluated by determining their inhibition constants (Ki) against different LDH isozymes and their half-maximal inhibitory concentrations (IC50) in various cell lines.
Enzymatic Inhibition: Targeting LDH Isozymes
There are five main isoforms of LDH, which are tetramers composed of two different subunits, LDH-A (or M) and LDH-B (or H). The distribution of these isoenzymes varies among tissues. Many cancer cells predominantly express the LDH-A isoform.
The following table summarizes the dissociation constants (Ki) of this compound and other derivatives against different mouse LDH isozymes. Lower Ki values indicate stronger inhibition.
| Inhibitor | LDH-A4 (mM) | LDH-B4 (mM) | LDH-C4 (mM) |
| Oxamate | 0.080 | 0.060 | 0.030 |
| N-Ethyl Oxamate | 0.140 | 0.035 | 0.002 |
| N-Propyl Oxamate | 1.750 | 0.887 | 0.012 |
| N-Butyl Oxamate | 9.100 | 7.000 | 0.750 |
| N-Isothis compound | 6.000 | 7.000 | 2.000 |
| N-sec-Butyl Oxamate | 12.500 | 14.500 | 0.400 |
Data from Rodríguez-Páez, L., et al. (2011).[5]
From this data, it is evident that increasing the alkyl chain length beyond propyl diminishes the inhibitory potency against LDH-A4 and LDH-B4. While N-ethyl oxamate shows the highest potency for LDH-C4, N-propyl oxamate exhibits greater selectivity for this isozyme.[5] Butyl and isobutyl oxamates are reported to be non-selective and less potent inhibitors of the three LDH isozymes.[5]
Cellular Activity: Cytotoxicity in Cancer Cell Lines
Mechanism of Action and Cellular Effects
The primary mechanism of action for oxamate and its derivatives is the competitive inhibition of LDH. By binding to the active site of the enzyme, these compounds prevent the binding of pyruvate, thereby halting its conversion to lactate.
Caption: Competitive inhibition of LDH by oxamate derivatives.
The inhibition of LDH leads to a cascade of downstream cellular effects, including:
-
Decreased ATP Production: By disrupting glycolysis, LDH inhibitors limit the cell's primary source of rapid ATP generation.
-
Increased Oxidative Stress: The metabolic shift can lead to an increase in reactive oxygen species (ROS), which can induce apoptosis.[8]
-
Cell Cycle Arrest and Apoptosis: Inhibition of LDH has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[3][8]
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed protocols for key assays used to evaluate the performance of oxamate derivatives.
Experimental Protocol: LDH Inhibition Assay
This protocol outlines a general method for determining the enzymatic inhibition of LDH.
Materials:
-
Purified LDH isozyme
-
NADH
-
Pyruvate
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compounds (this compound and other derivatives)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents: Prepare stock solutions of NADH, pyruvate, and the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, NADH, and the desired concentration of the test compound.
-
Enzyme Addition: Add the LDH enzyme to each well to initiate the reaction.
-
Initiate Reaction: Start the reaction by adding pyruvate to each well.
-
Measure Absorbance: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value. Ki values can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as Lineweaver-Burk plots.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol describes a common method for assessing the cytotoxicity of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (this compound and other derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
Caption: Experimental workflows for evaluating LDH inhibitors.
Future Directions and Conclusion
The study of oxamate and its derivatives as LDH inhibitors remains an active area of research. While this compound has shown weaker inhibitory activity against LDH-A and LDH-B compared to shorter-chain derivatives in enzymatic assays, its increased lipophilicity might offer advantages in terms of cellular uptake. However, the lack of comprehensive cellular activity data for this compound makes direct comparisons challenging.
Future research should focus on:
-
Systematic SAR Studies: A comprehensive synthesis and evaluation of a wider range of N-alkyl oxamates are needed to establish a clearer structure-activity relationship.
-
Cellular Uptake and Metabolism: Investigating the cellular uptake and metabolic fate of these compounds is crucial for understanding their behavior in a biological context.
-
In Vivo Efficacy: Promising candidates from in vitro studies should be advanced to in vivo models to assess their therapeutic potential.
References
- Chen, M., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(24), 12505–12519.
- Rodríguez-Páez, L., et al. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 715-722.
- Qiao, Y., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 632364.
- Arias-Mendoza, F., et al. (2001). Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate. Molecular Reproduction and Development, 60(2), 246-253.
- BenchChem. (2025). Comparative Analysis of LDH-A Inhibitors: NHI-2 vs. Oxamate. Retrieved from [A valid, clickable URL will be provided when available]
- Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009).
- Yu, L., et al. (2019). Oxamate inhibits the proliferation of Jurkat, DU528, and primary T-ALL cells. Journal of Experimental & Clinical Cancer Research, 38(1), 1-13.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11496–11506.
- Sato, M., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 26(12), 6789.
- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology Reports, 30(6), 2983-2991.
- Han, F. H., et al. (2015).
- Mishima, K., et al. (2025). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Journal of Physical Therapy Science, 37(6), 1234-1240.
- Jantová, S., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687-8711.
- Hopkins, M. D., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693.
- Ashton, S., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers, 10(4), 102.
- Semelkova, L., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687-711.
- Hossain, M. S., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Journal of Pharmaceutical Analysis, 11(6), 667-681.
- Ashton, S., et al. (2018). Effects of oxamate on MB metabolism. MB cell lines were grown in the presence of...
- Ozturk, M., & Arslan, B. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 147, 112686.
- BenchChem. (2025). A Comparative Analysis of N-Alkyl Amides in Key Organic Reactions. Retrieved from [A valid, clickable URL will be provided when available]
- Hopkins, M. D., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(33), 6680-6693.
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11496–11506.
- El-Sayed, N. N. E., et al. (2020). Cytotoxicity (IC50) of tested compounds on different cell lines.
- Apostol, T. V., et al. (2021).
- da Silva, A. C., et al. (2023). Article. SciELO.
- Ambroise, G., et al. (2020). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. bioRxiv.
- Ashton, S., et al. (2018). (PDF) Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Alkyl Nitrites in Organic Synthesis. Retrieved from [A valid, clickable URL will be provided when available]
- Victoria, A., & Santiago, E. (2025). Method for the Synthesis of N-Alkyl-O-Alkyl Carbamates.
- Vinogradov, D. B., et al. (2025). Synthesis of (1-N-alkylnitramino)methoxy-substituted oxetanes and oligomers based on them.
Sources
- 1. Selective inhibition of the sperm-specific lactate dehydrogenase isozyme-C4 by N-isopropyl oxamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro vs. In Vivo Efficacy of the LDHA Inhibitor Oxamate: The Rationale for Prodrugs like Butyl Oxamate
Welcome, fellow researchers. This guide provides an in-depth comparison of the preclinical efficacy of the lactate dehydrogenase A (LDHA) inhibitor, oxamate. We will dissect its performance in controlled cell culture environments versus complex whole-organism models. Critically, we will address the significant translational gap between its in vitro potency and in vivo application, exploring the scientific rationale for developing prodrugs such as Butyl Oxamate to overcome these limitations.
Introduction: Targeting the Warburg Effect
A hallmark of many cancer cells is their profound reliance on aerobic glycolysis, a phenomenon termed the "Warburg Effect".[1] This metabolic reprogramming necessitates high activity of the enzyme Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ required to sustain high glycolytic flux.[2] This central role makes LDHA an attractive therapeutic target.
Oxamate, a structural analog of pyruvate, is a classic competitive inhibitor of LDHA.[2] It has been instrumental as a research tool for probing the consequences of glycolytic inhibition. However, a critical challenge has emerged: oxamate is a highly polar molecule, which severely limits its ability to penetrate cell membranes. This characteristic necessitates the use of high millimolar concentrations in in vitro experiments and presents a substantial hurdle for achieving therapeutic concentrations in vivo.
To bridge this gap, medicinal chemists often employ a prodrug strategy. By converting the polar carboxylic acid group of oxamate into a more lipophilic ester, such as a butyl ester (forming this compound), the molecule's ability to traverse the lipid bilayer of cell membranes is theoretically enhanced. Once inside the cell, ubiquitous intracellular esterases would cleave the ester bond, releasing the active oxamate where it is needed. This guide will, therefore, use the extensive data available for oxamate to build a foundational understanding of its biological effects and to frame the critical need for derivatives like this compound.
Mechanism of Action: Competitive Inhibition of LDHA
Oxamate exerts its biological effect by directly competing with the substrate, pyruvate, for the active site of the LDHA enzyme. By binding to the enzyme, oxamate forms an inactive complex that prevents the reduction of pyruvate to lactate.[3] This blockade disrupts glycolysis, leading to a cascade of downstream cellular events, including reduced ATP production, an increase in reactive oxygen species (ROS), and alterations in the tumor microenvironment.[1][4]
Figure 1: Mechanism of LDHA inhibition by Oxamate.
Part 1: The In Vitro Profile of Oxamate
In cell culture, where high concentrations can be directly applied to overcome permeability issues, oxamate demonstrates clear anti-cancer effects across a wide range of cell lines.
Key In Vitro Effects:
-
Inhibition of Cell Proliferation: Oxamate significantly suppresses the proliferation of cancer cells, including non-small cell lung cancer (NSCLC), glioblastoma, and gastric cancer, in a dose- and time-dependent manner.[4][5]
-
Induction of Cell Death and Senescence: At effective concentrations, LDHA inhibition by oxamate leads to a reduction in ATP, a burst of reactive oxygen species (ROS), and subsequent induction of apoptosis (programmed cell death).[4] In some contexts, such as in glioblastoma cells, prolonged exposure can also induce cellular senescence.[1]
-
Modulation of Autophagy: Depending on the cell type, oxamate can induce autophagy. In some cancer cells, this is a protective mechanism against apoptosis, suggesting that co-treatment with an autophagy inhibitor could enhance efficacy.[4]
-
Radiosensitization: Oxamate has been shown to enhance the sensitivity of glioblastoma cells to radiation by impairing DNA repair processes and increasing radiation-induced apoptosis.[1][6]
Data Presentation: In Vitro Efficacy of Oxamate
The following table summarizes the half-maximal inhibitory concentration (IC50) values of oxamate in various cancer cell lines, illustrating the high concentrations required for its effects.
| Cell Line | Cancer Type | IC50 (24h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 58.53 ± 4.74 mM | [4] |
| H1975 | Non-Small Cell Lung Cancer | 32.13 ± 2.50 mM | [4] |
| H1395 | Non-Small Cell Lung Cancer | 19.67 ± 1.53 mM | [4] |
| HBE | Normal Lung Epithelial | 96.73 ± 7.60 mM | [4] |
Note: The higher IC50 value in normal HBE cells suggests a therapeutic window, as cancer cells are more sensitive to glycolytic inhibition.
Experimental Protocol: Cell Viability Assessment via CCK-8 Assay
This protocol outlines a standard method for determining the IC50 of a compound like oxamate in vitro. The causal logic is to measure the metabolic activity of the cells, which correlates with their viability, after exposure to a range of inhibitor concentrations.
Objective: To quantify the dose-dependent effect of oxamate on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well clear flat-bottom plates
-
Sodium Oxamate (or this compound)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubation: Culture the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
-
Compound Preparation: Prepare a stock solution of oxamate in culture medium or PBS. Perform serial dilutions to create a range of concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 mM).
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different oxamate concentrations. Each concentration should be tested in triplicate.
-
Incubation: Return the plate to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours, protected from light. The dehydrogenase enzymes in viable cells will convert the WST-8 reagent in the kit to a colored formazan product.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate cell viability as a percentage: (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100.
-
Plot the viability percentage against the log of the oxamate concentration and use non-linear regression to calculate the IC50 value.
-
Figure 2: Workflow for In Vitro Cell Viability Testing.
Part 2: The In Vivo Profile of Oxamate
Translating in vitro findings into animal models introduces layers of complexity, including drug delivery, metabolism, and the influence of the tumor microenvironment. Despite its pharmacokinetic challenges, oxamate has demonstrated anti-tumor activity in vivo, particularly in combination therapies.
Key In Vivo Effects:
-
Tumor Growth Inhibition: As a monotherapy, oxamate has been shown to significantly delay tumor growth in preclinical xenograft models.[7]
-
Enhancement of Immunotherapy: The acidic tumor microenvironment, rich in lactate, is known to suppress immune cell function. By inhibiting lactate production with oxamate, researchers have successfully enhanced the efficacy of immunotherapy. Studies show that oxamate increases the infiltration and activity of CD8+ T cells within the tumor, improving the anti-tumor effects of anti-PD-1 and CAR-T cell therapies.[7][8][9][10]
Data Presentation: In Vivo Efficacy of Oxamate Combinations
| Therapy | Animal Model | Key Finding | Reference |
| Oxamate + Pembrolizumab (Anti-PD-1) | NSCLC Humanized Mouse Model | Combination therapy showed significantly better tumor growth delay than either monotherapy. | [7][10] |
| Oxamate + CAR-T Cells | Glioblastoma Xenograft Model | Combination therapy led to greater tumor growth inhibition and extended survival compared to CAR-T cells alone. | [8][9] |
Experimental Protocol: Tumor Xenograft Efficacy Study
This protocol describes a general framework for assessing the in vivo efficacy of a compound against solid tumors. The self-validating system includes a vehicle control group to ensure that any observed effect is due to the drug and not the delivery vehicle.
Objective: To determine if oxamate, alone or in combination, inhibits tumor growth in a murine model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cell line (e.g., H1299 NSCLC cells)
-
Sodium Oxamate
-
Sterile PBS (vehicle)
-
Calipers for tumor measurement
-
Appropriate ethical approval from an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable. Volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Oxamate Monotherapy).
-
Treatment Administration: Prepare oxamate solution for injection (e.g., intraperitoneal, IP). Based on previous studies, a high dose such as 750 mg/kg may be required.[3] Administer the treatment according to a defined schedule (e.g., daily IP injections). The control group receives vehicle-only injections.
-
Endpoint Analysis: Continue monitoring tumor volume and body weight (as a measure of toxicity) throughout the study.
-
Efficacy Determination: The primary endpoint is typically tumor growth inhibition. The study is concluded when tumors in the control group reach a maximum ethical size. Tissues can be harvested for ex vivo analysis (e.g., LDH activity assays, immunohistochemistry for immune cell infiltration).
Figure 3: Workflow for an In Vivo Xenograft Study.
Part 3: Bridging the Gap - The Case for this compound
A direct comparison of the data reveals a significant discrepancy: the in vitro IC50 values for oxamate are in the millimolar (mM) range.[4] Achieving and sustaining such high systemic concentrations in vivo is exceptionally difficult and likely to cause off-target toxicity. This is the central challenge for oxamate as a therapeutic agent.
The core problem is bioavailability, driven by two factors:
-
High Polarity: The carboxylate group of oxamate is ionized at physiological pH, making the molecule highly water-soluble and preventing it from passively diffusing across lipid-rich cell membranes.
-
Poor Cell Permeability: Consequently, the drug cannot efficiently reach its intracellular target, the LDHA enzyme.
This is precisely where the rationale for This compound emerges. By masking the polar carboxylate group as a butyl ester, the overall lipophilicity of the molecule is increased. This chemical modification is designed to:
-
Enhance Membrane Permeation: Allow the prodrug to more easily enter the cell.
-
Enable Intracellular Activation: Rely on intracellular esterase enzymes to hydrolyze the ester bond, releasing the active oxamate directly within the cytoplasm where LDHA resides.
This prodrug approach is a classic and effective strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate without altering its core pharmacophore. While direct comparative efficacy data for this compound is not yet widely published, its design directly addresses the primary, well-documented limitation of its parent compound.
Conclusion and Future Directions
Oxamate is an invaluable tool that has unequivocally demonstrated the therapeutic potential of LDHA inhibition. In vitro, it effectively kills cancer cells and sensitizes them to other treatments. In vivo, it can slow tumor growth and, more promisingly, remodel the tumor microenvironment to enhance cutting-edge immunotherapies.
However, the clinical translation of oxamate itself is hampered by its poor drug-like properties, primarily its low cell permeability. The path forward lies in the systematic development and evaluation of prodrugs like This compound . Future research must focus on:
-
Direct In Vitro Comparison: Quantitatively comparing the IC50 of this compound against oxamate to confirm if the prodrug strategy delivers the active compound effectively inside the cell.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in vivo to confirm it provides superior plasma and tumor concentrations of active oxamate compared to direct administration.
-
In Vivo Efficacy Testing: Performing head-to-head xenograft studies to determine if the improved pharmacokinetics of this compound translate to superior anti-tumor efficacy.
By addressing the delivery challenge, researchers can hope to unlock the full therapeutic potential of LDHA inhibition and translate a compelling metabolic target into a viable clinical strategy.
References
- Cabrera, N. C., Sola, I., de la Vega, M., Ferri, E., Rodriguez-Robayna, B., Villalobos-García, M., ... & Machado, J. D. (2019). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Bioorganic & medicinal chemistry, 27(1), 133-142. [Link]
- Komarova, S. V., Ataullakhanov, F. I., & Vitvitsky, V. M. (2020). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. bioRxiv. [Link]
- MySkinRecipes. (n.d.).
- Nakahata, A., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. MDPI. [Link]
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11684–11696. [Link]
- Qiao, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 632364. [Link]
- Altinoz, M. A., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. Biomedicine & Pharmacotherapy, 148, 112728. [Link]
- Uematsu, T., et al. (2022). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. Journal of Physical Fitness and Sports Medicine, 11(6), 361-369. [Link]
- Zhang, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. Journal of Experimental & Clinical Cancer Research, 42(1), 253. [Link]
- Zhang, Y., et al. (2023). Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation. Journal of Experimental & Clinical Cancer Research, 42(1), 253. [Link]
- ResearchGate. (n.d.). Different effects of oxamate on the cell viability and LDH enzyme...
- Qiao, J., et al. (2021). Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model. Frontiers in Oncology, 11, 632364. [Link]
- ResearchGate. (2015). Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway.
- Li, T., et al. (2022). Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice. International Journal of Molecular Sciences, 23(23), 15286. [Link]
- Nakahata, A., et al. (2025). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. International Journal of Molecular Sciences, 26(12), 5710. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxamate enhances the efficacy of CAR-T therapy against glioblastoma via suppressing ectonucleotidases and CCR8 lactylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inhibition of LDH-A by Oxamate Enhances the Efficacy of Anti-PD-1 Treatment in an NSCLC Humanized Mouse Model [frontiersin.org]
A Side-by-Side Comparison of Butyl Oxamate and N-ethyl oxamate for Metabolic Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer metabolism research, the inhibition of lactate dehydrogenase (LDH) has emerged as a promising therapeutic strategy.[1] LDH is a critical enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells known as the Warburg effect.[1][2] By catalyzing the conversion of pyruvate to lactate, LDH facilitates the regeneration of NAD+ required to maintain high glycolytic rates.[1][3] Its inhibition can precipitate a metabolic crisis in cancer cells, ultimately leading to cell death and hindering tumor progression.[1]
Oxamate, a structural analog of pyruvate, is a classic competitive inhibitor of LDH.[1][4][5] Its derivatives, such as Butyl Oxamate and N-ethyl oxamate, have been developed to refine inhibitory activity and explore structure-activity relationships. This guide provides a detailed, side-by-side comparison of these two prominent LDH inhibitors, presenting key performance data, experimental methodologies, and a critical analysis of their respective utility in a research setting.
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of an inhibitor are paramount, influencing its solubility, cell permeability, and handling in experimental setups. This compound and N-ethyl oxamate, while sharing the core oxamate structure, exhibit distinct properties due to their different alkyl substitutions.
| Property | This compound | N-ethyl oxamate |
| Molecular Formula | C6H11NO3 | C4H7NO3[6] |
| Molecular Weight | 145.16 g/mol [7][8] | 117.10 g/mol [6] |
| Appearance | White to almost white powder or crystal[8] | White crystalline powder[9][10] |
| Melting Point | 85-89 °C[8][11] | 113-116 °C[10][12] |
| CAS Number | 585-28-4[7][8][11] | 617-36-7[6][13][9] |
Synthesis and Chemical Reactivity
The synthesis of both this compound and N-ethyl oxamate typically involves the reaction of an oxalic acid derivative with the corresponding amine (butylamine or ethylamine). A common laboratory-scale approach is the esterification of oxalic acid followed by amidation.
Generalized Synthesis Workflow
Caption: General synthesis route for Alkyl Oxamates.
While the core reaction is similar, the difference in the alkyl chain length can subtly influence reaction kinetics and purification procedures. The longer, more non-polar butyl chain may impart different solubility characteristics compared to the ethyl group, potentially requiring adjustments in solvent systems for optimal reaction and crystallization.
Performance Comparison: LDH Inhibition and Cellular Effects
The primary measure of performance for these compounds is their ability to inhibit lactate dehydrogenase. Kinetic studies have shown that N-alkyl oxamate derivatives are competitive inhibitors with respect to pyruvate.[14]
A key study comparing a series of oxamate analogues revealed important distinctions in potency and selectivity.[14][15] While both compounds inhibit LDH, their efficacy varies, particularly among different LDH isozymes (e.g., LDH-A, LDH-B, and the testis-specific LDH-C4).
Key Experimental Findings:
-
Potency: N-ethyl oxamate has been demonstrated to be a more potent inhibitor of LDH isozymes compared to derivatives with longer, non-polar carbon chains like this compound.[14][15] One study found that inhibition by N-ethyl oxamate was at least six times more potent than any other oxamate derivative tested against three different LDH isozymes.[14]
-
Selectivity: The introduction of a non-polar ethyl group significantly increased the affinity for the LDH-C4 isozyme compared to the parent oxamate molecule.[14] Conversely, oxamates substituted with four-carbon atom chains, such as butyl groups, showed dramatically diminished affinity and were found to be non-selective and less potent inhibitors.[14][15]
-
Cellular Activity: Inhibition of LDH by oxamates leads to a reduction in ATP levels and an increase in reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[16] Studies have shown that oxamate treatment can suppress the proliferation of cancer cells, such as non-small cell lung cancer and glioblastoma cells, and can also enhance their sensitivity to radiation therapy.[16][17]
Comparative Inhibitory Data Summary
| Compound | Target Isozyme | Key Finding | Reference |
| N-ethyl oxamate | LDH-C4 | Most potent inhibitor among a series of analogues, showing the highest affinity.[14][15] | [14][15] |
| N-ethyl oxamate | LDH-A4, LDH-B4 | Showed significantly higher selectivity for LDH-C4 over LDH-A4 and LDH-B4.[14] | [14] |
| This compound | LDH Isozymes | Non-selective and not a potent inhibitor; dissociation constants were at least 25-fold higher than the parent oxamate.[14] | [14] |
Mechanism of Action: Targeting the Warburg Effect
Both this compound and N-ethyl oxamate function by competitively inhibiting LDH, the enzyme that catalyzes the final step of anaerobic glycolysis. This metabolic pathway, often termed the Warburg effect, is a hallmark of many cancer cells, which exhibit increased glucose uptake and lactate production even in the presence of oxygen.[3][18][19] By blocking the conversion of pyruvate to lactate, these inhibitors disrupt the regeneration of NAD+, which is essential for maintaining a high glycolytic flux.[20] This disruption leads to a metabolic bottleneck, reduced ATP production, and increased oxidative stress, ultimately compromising cancer cell viability.[16][21]
Signaling Pathway: LDH Inhibition and the Warburg Effect
Caption: Inhibition of LDH blocks the conversion of pyruvate to lactate.
Experimental Protocol: In Vitro LDH Inhibition Assay
To provide a practical framework, the following is a standardized, detailed protocol for assessing the inhibitory potential of compounds like this compound and N-ethyl oxamate against LDH in vitro. This colorimetric assay measures the decrease in NADH absorbance as it is consumed during the LDH-catalyzed conversion of pyruvate to lactate.
Workflow: LDH Inhibition Assay
Caption: Step-by-step workflow for an in vitro LDH inhibition assay.
Detailed Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer, pH 7.4.
-
NADH Solution: Dissolve NADH powder in the assay buffer to a final concentration of 2 mM. Prepare fresh and protect from light.
-
Substrate Solution: Dissolve sodium pyruvate in the assay buffer to a final concentration of 20 mM.
-
Enzyme Solution: Dilute commercially available LDH (e.g., rabbit muscle LDH) in assay buffer to a working concentration (e.g., 10 units/mL). Keep on ice.
-
Inhibitor Solutions: Prepare a 100 mM stock solution of this compound and N-ethyl oxamate in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of assay buffer.
-
Add 10 µL of the inhibitor solution at various concentrations (or solvent for control wells).
-
Add 20 µL of the 2 mM NADH solution to each well.
-
Add 10 µL of the LDH enzyme solution to each well. Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 10 µL of the 20 mM pyruvate solution to each well.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Recommendations
Both this compound and N-ethyl oxamate serve as valuable tools for investigating the role of LDH in cellular metabolism. However, based on available experimental data, they are not interchangeable.
N-ethyl oxamate emerges as the superior choice when high potency is required. Its demonstrated higher affinity and potency make it a more effective tool for achieving significant LDH inhibition at lower concentrations, which can be crucial for minimizing off-target effects in cellular assays.[14][15]
This compound , while a less potent and non-selective inhibitor of LDH, can still serve a purpose in specific research contexts.[14] It can be used as a structural analog in structure-activity relationship (SAR) studies to understand how alkyl chain length and hydrophobicity impact binding to the LDH active site. Its lower potency might also be advantageous in experiments where only partial or modulated LDH inhibition is desired.
For researchers aiming to pharmacologically interrogate the Warburg effect or screen for anticancer therapeutics targeting LDH, N-ethyl oxamate is the more scientifically sound and potent option . For studies focused on the fundamental enzymology and SAR of oxamate derivatives, a comparative analysis including both compounds would be highly informative.
References
- Oxamic acid analogues as LDH-C4-specific competitive inhibitors. (n.d.). PubMed.
- The Warburg effect and lactate dehydrogenase. (A) The Warburg effect.... | Download Scientific Diagram. (n.d.). ResearchGate.
- Zdralevic, M., Marchiq, I., de Padua, M., & Pouyssegur, J. (2018). Revisiting the Warburg Effect with Focus on Lactate. PubMed Central (PMC).
- Rodriguez-Paez, L., Valenzuela-Valderas, M., Osz-Pantoja, L., Padilla-Noriega, L., & Meza-Robles, C. (2010). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Informa UK Limited.
- Koukourakis, M. I., Giatromanolaki, A., Sivridis, E., & Fountzilas, G. (2010). Warburg effect, lactate dehydrogenase, and radio/chemo-therapy efficacy. Taylor & Francis.
- Zdralevic, M., Brand, A., di Padua, M., & Gillespie, J. (2018). Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism. PubMed.
- San-Millán, I., & Brooks, G. A. (2017). Reexamining cancer metabolism: lactate production for carcinogenesis could be the purpose and explanation of the Warburg Effect. Oxford Academic.
- N-butyl oxamate. (n.d.). National Institutes of Health (NIH).
- Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, G. V. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed.
- Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics.
- Chan, G. K., Kleinheinz, T. L., Peterson, D., & Long, G. V. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PubMed Central (PMC).
- Mohd Aluwi, M. F., Rullah, K., & Abd Malek, R. (2022). Analogues of Oxamate, Pyruvate, and Lactate as Potential Inhibitors of Plasmodium knowlesi Lactate Dehydrogenase Identified Using Virtual Screening and Verified via Inhibition Assays. MDPI.
- This compound. (n.d.). LabSolutions.
- Ethyl oxamate. (n.d.). National Institutes of Health (NIH).
- This compound. (n.d.). MySkinRecipes.
- Granchi, C., Bertini, S., Macchia, M., & Minutolo, F. (2013). Small-molecule inhibitors of human LDH5. PubMed Central (PMC).
- Yang, Y., Su, D., Zhao, L., Zhang, D., Xu, J., Wan, J., Fan, S., & Chen, M. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Impact Journals.
- Sato, K., Tsuchiya, K., & Terasaki, Y. (2024). Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells. PubMed.
- Ethyl oxamate. (n.d.). NIST.
- Thermal and ultrasound aided synthesis of oxamate derivatives. (n.d.). ResearchGate.
- N-butyl oxamate. (n.d.). National Institutes of Health (NIH).
- Valle, A., & Attwood, P. V. (2013). Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli. PubMed Central (PMC).
- Oxamate. (n.d.). Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Revisiting the Warburg Effect with Focus on Lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxamate is an alternative substrate for pyruvate carboxylase from Rhizobium etli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxamate - Wikipedia [en.wikipedia.org]
- 6. Ethyl oxamate | C4H7NO3 | CID 69238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound [myskinrecipes.com]
- 9. nbinno.com [nbinno.com]
- 10. ETHYL OXAMATE - Safety Data Sheet [chemicalbook.com]
- 11. This compound | 585-28-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. ETHYL OXAMATE | 617-36-7 [chemicalbook.com]
- 13. Ethyl oxamate [webbook.nist.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Oxamic acid analogues as LDH-C4-specific competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Validating the Downstream Metabolic Effects of Butyl Oxamate and Other Lactate Dehydrogenase Inhibitors
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of cellular metabolism, the inhibition of lactate dehydrogenase (LDH) presents a compelling therapeutic strategy, particularly in oncology. Butyl Oxamate, a derivative of the well-known LDH inhibitor oxamate, is a tool in this endeavor. This guide provides an in-depth, technical comparison of methodologies to validate the downstream metabolic consequences of LDH inhibition, using this compound as a focal point and comparing its anticipated effects with other known LDH inhibitors. While direct, comprehensive metabolic data for this compound remains emergent, this guide synthesizes established principles and experimental data from related compounds to offer a robust framework for its evaluation.
The Central Role of Lactate Dehydrogenase in Cellular Metabolism
Lactate dehydrogenase is a critical enzyme that catalyzes the interconversion of pyruvate and lactate, a key metabolic junction.[1] In many pathological states, notably cancer, cells exhibit a heightened reliance on glycolysis even in the presence of oxygen, a phenomenon termed the "Warburg effect."[1] In this context, LDH-A, the predominant isoform in many cancer cells, is crucial for regenerating NAD+ from NADH, which is essential for sustaining high glycolytic flux.[2] By converting pyruvate to lactate, LDH allows cancer cells to rapidly generate ATP and avoid feedback inhibition of glycolysis. Therefore, inhibiting LDH is a rational approach to disrupt cancer cell metabolism.
The Mechanism of Action of Oxamate and its Derivatives
Oxamate, a structural analog of pyruvate, acts as a competitive inhibitor of LDH.[1] Its derivatives, including this compound, are designed to modulate properties such as cell permeability and isoform selectivity. While oxamate itself has been extensively studied, the potency and selectivity of its N-alkyl derivatives can vary. For instance, N-ethyl and N-propyl oxamates have shown greater selectivity for certain LDH isoforms compared to the parent compound. It is therefore crucial to experimentally validate the specific downstream metabolic effects of each derivative, such as this compound.
Visualizing the Core Pathway: LDH Inhibition and its Metabolic Consequences
Caption: The central role of LDH in converting pyruvate to lactate and how this compound is expected to inhibit this process, redirecting pyruvate towards the TCA cycle.
Core Methodologies for Validating Downstream Metabolic Effects
A multi-pronged approach is essential for robustly validating the metabolic consequences of LDH inhibition. This typically involves real-time metabolic analysis and comprehensive metabolite profiling.
Real-Time Metabolic Analysis: The Seahorse XF Assay
The Agilent Seahorse XF Analyzer is a powerful tool for measuring two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[3][4]
This assay is fundamental for assessing the impact of an LDH inhibitor on a cell's glycolytic function.
Caption: A streamlined workflow for conducting a Seahorse XF Glycolysis Stress Test to evaluate the effects of LDH inhibitors.
Treatment with an effective LDH inhibitor like oxamate is expected to decrease the ECAR, reflecting a reduction in lactate production.[2][5] Concurrently, a compensatory increase in OCR may be observed as cells shift towards oxidative phosphorylation to meet their energy demands.[5]
Table 1: Expected Outcomes of Seahorse XF Glycolysis Stress Test with LDH Inhibitors
| Parameter | Untreated Control | This compound (Expected) | Other LDH Inhibitors (e.g., Oxamate, GNE-140) | Rationale |
| Basal Glycolysis (ECAR) | High | Decreased | Decreased | Inhibition of LDH reduces the conversion of pyruvate to lactate, thus lowering the rate of glycolysis. |
| Glycolytic Capacity (ECAR) | Highest | Decreased | Decreased | The maximum glycolytic rate is diminished due to the enzymatic block. |
| Glycolytic Reserve | Moderate | Variable | Variable | The difference between glycolytic capacity and basal glycolysis may change depending on the cell's metabolic plasticity. |
| Basal Respiration (OCR) | Low to Moderate | Increased | Increased | Cells may upregulate oxidative phosphorylation to compensate for the reduction in glycolytic ATP production. |
Comprehensive Metabolite Profiling: Untargeted Metabolomics
Untargeted metabolomics, typically performed using mass spectrometry (LC-MS), provides a global snapshot of the metabolic changes induced by an LDH inhibitor.[6] This technique can identify and quantify hundreds to thousands of metabolites, offering a detailed view of the metabolic rewiring.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound, a comparator LDH inhibitor, or a vehicle control for a specified duration.
-
Metabolite Extraction: Harvest the cells and perform a metabolite extraction, commonly using a cold solvent mixture (e.g., methanol:acetonitrile:water).
-
LC-MS Analysis: Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw data to identify and quantify metabolites. Statistical analysis is then used to pinpoint significantly altered metabolites and metabolic pathways.
Inhibition of LDH is expected to cause a significant decrease in intracellular and extracellular lactate levels.[7] Conversely, an accumulation of upstream glycolytic intermediates, including pyruvate, may be observed. The levels of metabolites in the TCA cycle and related pathways may also be altered, reflecting the shift towards oxidative metabolism.
Comparative Analysis: this compound vs. Other LDH Inhibitors
While specific data for this compound is limited, we can extrapolate its likely performance based on studies of oxamate and other LDH inhibitors.
Table 2: Comparative Profile of LDH Inhibitors
| Inhibitor | Mechanism of Action | Key Metabolic Effects | Reported Potency (Cell-based) |
| This compound (Expected) | Competitive LDH inhibitor | Decreased lactate production, increased oxygen consumption | Potentially lower than smaller N-alkyl oxamates |
| Oxamate | Competitive LDH inhibitor (pyruvate analog) | Decreased lactate production, increased oxygen consumption, reduced ATP from glycolysis.[5][8] | IC50 varies by cell line (mM range).[1][8] |
| GNE-140 | Potent and selective LDH-A inhibitor | Reduced lactate production. | More potent than oxamate. |
| FX11 | LDH-A inhibitor | Suppresses tumor growth in vitro and in vivo. | Potent inhibitor. |
| Gossypol | Pan-LDH inhibitor | Inhibits LDH activity.[2] | Varies.[2] |
It is important to note that the high concentrations of oxamate often required for significant effects in vitro may limit its clinical utility.[2] Newer generations of LDH inhibitors, such as GNE-140 and FX11, have been developed to improve potency and selectivity.
A Logic-Driven Approach to Selecting Validation Assays
Choosing the right experimental approach is critical for generating robust and meaningful data.
Caption: A decision tree to guide researchers in selecting the appropriate assays for validating the metabolic effects of LDH inhibitors.
Conclusion and Future Directions
Validating the downstream metabolic effects of this compound requires a rigorous and multi-faceted experimental approach. While direct empirical data for this specific compound is still forthcoming, the well-established methodologies of Seahorse XF analysis and untargeted metabolomics provide a clear roadmap for its characterization. By comparing its effects to those of the parent compound, oxamate, and other more potent LDH inhibitors, researchers can accurately position this compound within the landscape of metabolic drug discovery. The ultimate goal is to identify compounds with optimal potency, selectivity, and drug-like properties to effectively target the metabolic vulnerabilities of diseases like cancer.
References
- Miskimins, W. K., et al. (2014).
- Abdel-Wahab, O., et al. (2023). The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate. Oncology Reports, 50(6), 209. [Link]
- Le, A., et al. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042. [Link]
- Sheng, H., et al. (2018). Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility. Cancers, 10(4), 56. [Link]
- Fantin, V. R., St-Pierre, J., & Leder, P. (2006). Attenuation of LDH-A expression uncovers a link between glycolysis, mitochondrial physiology, and tumor growth. Cancer cell, 9(6), 425-434. [Link]
- Granchi, C., et al. (2011). Small-molecule inhibitors of human LDH5. Future medicinal chemistry, 3(12), 1435-1457. [Link]
- Yang, Y., et al. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncotarget, 5(22), 11636. [Link]
- Li, Y., et al. (2014). Metabolic Consequences of LDHA inhibition by Epigallocatechin Gallate and Oxamate in MIA PaCa-2 Pancreatic Cancer Cells. Metabolomics, 4(4), 1000188. [Link]
- Nicholls, D. G., Darley-Usmar, V. M., & Wu, M. (2010). Bioenergetic profiling of isolated mitochondria, cells, and tissues. In Mitochondria (pp. 3-39). Humana Press. [Link]
- Zhai, X., et al. (2013). Inhibition of LDH-A by oxamate induces G2/M arrest, apoptosis and increases radiosensitivity in nasopharyngeal carcinoma cells. Oncology reports, 30(6), 2983-2991. [Link]
- Oshima, S., et al. (2020). Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. Cell Reports, 30(6), 1798-1810. [Link]
- Boudreau, A., et al. (2016). Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition. Nature chemical biology, 12(10), 779-786. [Link]
- Yu, Y., et al. (2019). Metabolic consequences of lactate dehydrogenase inhibition by oxamate in hyperglycemic proximal tubular cells. Experimental cell research, 378(2), 143-150. [Link]
- Ye, W., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PloS one, 11(3), e0150949. [Link]
- Valvona, C. J., et al. (2016). The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines. In Cancer Cell Metabolism (pp. 225-234). Humana, New York, NY. [Link]
- Cui, J., et al. (2021). Metabolic profiling of parental and oxamate-resistant cells treated with or without sodium oxamate. Scientific reports, 11(1), 1-13. [Link]
- Patti, G. J., Yanes, O., & Siuzdak, G. (2012). Innovation: metabolomics: the apogee of the omics trilogy. Nature reviews Molecular cell biology, 13(4), 263-269. [Link]
- Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2012). Recent advances in metabolomics. Journal of proteomics, 75(11), 3299-3308. [Link]
- Johnson, C. H., Ivanisevic, J., & Siuzdak, G. (2016). Metabolomics: beyond biomarkers and towards mechanisms. Nature reviews Molecular cell biology, 17(7), 451-459. [Link]
- Gao, P., et al. (2009). c-Myc suppression of miR-23a/b enhances mitochondrial glutaminase expression and glutamine metabolism.
- Ghergurovich, J. M., et al. (2020). LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT. JBMR plus, 4(12), e10420. [Link]
- Brand, M. D., & Nicholls, D. G. (2011). Assessing mitochondrial dysfunction in cells. Biochemical Journal, 435(2), 297-312. [Link]
- Dranka, B. P., Hill, B. G., & Darley-Usmar, V. M. (2010). Mitochondrial reserve capacity in endothelial cells: the impact of nitric oxide and reactive oxygen species. Free Radical Biology and Medicine, 48(7), 905-914. [Link]
- Agilent Technologies. (2021). Seahorse XF Glycolysis Stress Test Kit User Guide. Agilent Technologies. [Link]
- Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2014). Measuring mitochondrial fuel oxidation in the Seahorse XFp analyzer. In Mitochondria (pp. 121-133). Humana Press, New York, NY. [Link]
- Dunn, W. B., et al. (2011). Procedures for large-scale metabolic profiling of serum and plasma using gas chromatography and liquid chromatography coupled to mass spectrometry.
- Want, E. J., et al. (2010). Global metabolic profiling of human urine by UPLC-MS.
- Xia, J., Sinelnikov, I. V., Han, B., & Wishart, D. S. (2015). MetaboAnalyst 3.0—making metabolomics more meaningful. Nucleic acids research, 43(W1), W251-W257. [Link]
- Chong, J., Soufan, O., Li, C., Caraus, I., Li, S., Bourque, G., ... & Xia, J. (2018). MetaboAnalyst 4.0: towards more transparent and integrative metabolomics analysis. Nucleic acids research, 46(W1), W486-W494. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Oxamate, but Not Selective Targeting of LDH-A, Inhibits Medulloblastoma Cell Glycolysis, Growth and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Use of Seahorse XF Assays to Interrogate Real-Time Energy Metabolism in Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxamate, an LDHA Inhibitor, Inhibits Stemness, Including EMT and High DNA Repair Ability, Induces Senescence, and Exhibits Radiosensitizing Effects in Glioblastoma Cells [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. oncotarget.com [oncotarget.com]
- 7. LACTATE DEHYDROGENASE INHIBITION WITH OXAMATE EXERTS BONE ANABOLIC EFFECT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking Butyl Oxamate Against Known Glycolysis Inhibitors
Introduction: Targeting the Metabolic Engine of Disease
The reprogramming of cellular metabolism is a hallmark of various pathologies, most notably cancer. This phenomenon, famously described as the "Warburg Effect," involves a profound reliance on aerobic glycolysis, where cells ferment glucose to lactate even in the presence of oxygen.[1][2] This metabolic shift is not merely an alternative energy source; it provides the necessary biosynthetic precursors for rapid cell proliferation and creates an acidic microenvironment conducive to invasion and immune evasion.[3] Consequently, the enzymes of the glycolytic pathway have emerged as compelling targets for therapeutic intervention.[4]
This guide provides an in-depth comparative analysis of Butyl Oxamate, a putative inhibitor of lactate dehydrogenase (LDH-A), against a panel of well-characterized glycolysis inhibitors targeting different nodes of the pathway. As Senior Application Scientists, our goal is not just to present data, but to illuminate the rationale behind experimental design and empower researchers to conduct robust, self-validating comparisons in their own laboratories.
The Inhibitors: A Comparative Overview
The efficacy of a glycolysis inhibitor is intrinsically linked to the specific enzymatic step it targets. Here, we compare this compound against three inhibitors, each with a distinct mechanism of action.
-
This compound: As an ester derivative of oxamic acid (oxamate), this compound is designed for improved cell permeability. Oxamate itself is a structural analog of pyruvate and acts as a competitive inhibitor of Lactate Dehydrogenase A (LDH-A), the enzyme responsible for the conversion of pyruvate to lactate.[5][6][7] By inhibiting LDH-A, this compound is expected to block the final, fermentative step of glycolysis, leading to a buildup of pyruvate and a reduction in lactate production.[8][9] This disruption can trigger metabolic stress and induce apoptosis in glycolysis-dependent cells.[7]
-
2-Deoxy-D-glucose (2-DG): A glucose analog, 2-DG competitively inhibits the first committed step of glycolysis. It is taken up by glucose transporters and phosphorylated by Hexokinase (HK) to 2-DG-6-phosphate.[10][11] This product cannot be further metabolized, effectively sequestering Hexokinase and halting glycolytic flux at its entry point.[12][13]
-
3-Bromopyruvate (3-BP): This pyruvate analogue is a potent alkylating agent that has been shown to inhibit multiple glycolytic enzymes, most notably Hexokinase II (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[10][14][15] Its multi-targeted nature results in a profound and often irreversible shutdown of the glycolytic pathway.
-
FX11: A selective, reversible, and competitive inhibitor of LDH-A.[6] FX11 serves as a direct benchmark for this compound, as both are presumed to target the same enzyme. Mechanistically, it reduces ATP levels, induces oxidative stress, and promotes cell death in cancer models.[6][8]
Visualizing the Points of Inhibition
The following diagram illustrates the glycolytic pathway and the specific points of enzymatic inhibition for each compound discussed.
Caption: Step-by-step workflow for the lactate production assay.
Detailed Steps:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the viability assay, using a 24-well or 6-well plate format to ensure sufficient supernatant for analysis. Use the predetermined IC₅₀ concentration for each inhibitor.
-
Incubation: Incubate for a defined period, typically 24 hours, to allow for measurable lactate accumulation.
-
Sample Collection: Carefully collect the culture medium from each well. At the same time, trypsinize and count the cells in each well for normalization.
-
Assay Performance: Use a commercial lactate assay kit (e.g., from Abcam, Promega, or Cell Biolabs), which typically relies on lactate dehydrogenase or lactate oxidase to generate a product that can be measured colorimetrically or fluorometrically. [16][17]5. Standard Curve: Generate a standard curve using the provided lactate standard to ensure accurate quantification.
-
Analysis: Calculate the lactate concentration in each sample and normalize it to the cell count from the corresponding well. Compare the normalized lactate levels of treated cells to the vehicle control.
Real-Time Glycolytic Rate (ECAR) Measurement
Causality: The Seahorse XF Analyzer provides a dynamic, real-time measurement of the extracellular acidification rate (ECAR), which is largely attributed to the production and extrusion of lactic acid. This powerful technique allows for the direct observation of how quickly an inhibitor impacts the overall rate of glycolysis. [18] Protocol:
-
Plate Seeding: Seed cells onto a Seahorse XF cell culture microplate and allow them to form a confluent monolayer.
-
Assay Preparation: The day of the assay, replace the culture medium with unbuffered Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate in a non-CO₂ incubator for 1 hour to allow for temperature and pH equilibration.
-
Instrument Setup: Prime a sensor cartridge with the inhibitors (this compound, 2-DG, etc.) loaded into the appropriate injection ports.
-
Assay Execution: Place the cell plate into the Seahorse XF Analyzer. The instrument will measure the basal ECAR before sequentially injecting the inhibitors.
-
Data Acquisition: The instrument will continue to measure ECAR post-injection, revealing the kinetics and magnitude of glycolytic inhibition.
-
Analysis: Analyze the resulting ECAR profiles. A potent glycolysis inhibitor will cause a rapid and sustained decrease in ECAR upon injection.
Metabolic Flux Analysis (MFA)
Causality: For the most definitive and granular analysis, 13C-based metabolic flux analysis can trace the fate of glucose through the glycolytic pathway and into downstream anabolic pathways. [19][20]This technique provides unparalleled insight into the specific metabolic rewiring induced by each inhibitor. By feeding cells 13C-labeled glucose, one can use mass spectrometry to measure the incorporation of the heavy isotope into glycolytic intermediates and products like lactate. [18][21] Protocol Overview:
-
Cell Culture: Culture cells in the presence of the desired inhibitor for a predetermined time.
-
Isotope Labeling: Switch the medium to one containing a 13C-labeled glucose tracer (e.g., [U-13C₆]-glucose) for a short period (minutes to hours). [22]3. Metabolite Extraction: Rapidly quench metabolism (e.g., with cold methanol) and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the mass isotopologue distribution of key metabolites (e.g., G6P, Pyruvate, Lactate).
-
Flux Calculation: Use specialized software to fit the labeling data to a metabolic network model, thereby calculating the flux (rate) through each reaction in the pathway. [19][22] This advanced technique can definitively show, for example, that this compound blocks the conversion of 13C-pyruvate to 13C-lactate, while 2-DG prevents the formation of all downstream 13C-labeled glycolytic intermediates.
Expected Outcomes and Interpretation
The relationship between inhibiting glycolysis and the anticipated cellular responses can be visualized as follows:
Caption: Logical flow from glycolytic inhibition to cell death.
-
This compound & FX11: Should primarily decrease lactate production with a potential buildup of pyruvate. The impact on overall ATP levels may be less immediate compared to upstream inhibitors if the cell can compensate via oxidative phosphorylation.
-
2-DG: Will cause a rapid drop in all downstream glycolytic intermediates, leading to a profound decrease in both lactate and ATP production.
-
3-BP: Due to its multi-target nature, it will cause the most severe and rapid shutdown of glycolysis, leading to a swift decline in ATP and cell viability.
Conclusion
Benchmarking a novel compound like this compound requires a systematic and multi-parametric approach. By comparing it to inhibitors with well-defined targets at different stages of the glycolytic pathway, researchers can precisely characterize its mechanism and efficacy. The experimental framework provided here, moving from broad viability assays to highly specific metabolic flux analysis, offers a robust strategy for a comprehensive evaluation. The data generated will not only position this compound within the landscape of existing glycolysis inhibitors but also provide critical insights into its potential as a therapeutic agent for diseases dependent on altered cellular metabolism.
References
- Patsnap Synapse. (2024, June 25). What are PKM2 inhibitors and how do they work?
- Santa Cruz Biotechnology. Hexokinase Inhibitors.
- Patsnap Synapse. (2024, June 25). What are GAPDH inhibitors and how do they work?
- Patsnap Synapse. (2024, June 21). What are HK2 inhibitors and how do they work?
- Vander Heiden, M. G., et al. (2010). Identification of small molecule inhibitors of pyruvate kinase M2. PMC - NIH.
- Santa Cruz Biotechnology. GAPDH Inhibitors.
- Benchchem. The Effect of PKM2-IN-9 on Tumor Glycolysis: A Technical Guide.
- Lincet, H., et al. (2021). Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Journal of Experimental & Clinical Cancer Research.
- MedChemExpress. Hexokinase Inhibitors.
- Ganapathy-Kanniappan, S. (2017). Evolution of GAPDH as a druggable target of tumor glycolysis? Taylor & Francis Online.
- Li, T., et al. (2020). DC-5163, a GAPDH Inhibitor, Inhibits Glycolysis Pathway and Induces Apoptosis. Benchchem.
- Schmalhausen, E. V., et al. (2019). Inhibitors of Glyceraldehyde 3-Phosphate Dehydrogenase and Unexpected Effects of Its Reduced Activity. PubMed.
- Zheng, L., et al. (2021). Novel selective hexokinase 2 inhibitor Benitrobenrazide blocks cancer cells growth by targeting glycolysis. PubMed.
- Kim, D. J., et al. (2021). Specific Pyruvate Kinase M2 Inhibitor, Compound 3K, Induces Autophagic Cell Death through Disruption of the Glycolysis Pathway in Ovarian Cancer Cells. PMC - PubMed Central.
- Patsnap Synapse. (2024, June 21). What are L-lactate dehydrogenase inhibitors and how do they work?
- Zhang, Y., et al. (2021). Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment. Journal of Biomedical Science.
- Mishra, D., et al. (2023). Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. PMC - NIH.
- Birsoy, K., et al. (2014). A Tumor Agnostic Therapeutic Strategy for Hexokinase 1–Null/Hexokinase 2–Positive Cancers. AACR Journals.
- Promega Corporation. (n.d.). Lactate-Glo™ Assay Technical Manual, TM493.
- Li, Z., et al. (2024). Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. Chemical Research in Toxicology.
- Lowry, O. H., & Passonneau, J. V. (2023). Lactate Concentration assay (LDH method). Protocols.io.
- Patsnap Synapse. (2024, June 21). What are LDHA inhibitors and how do they work?
- Abcam. L-Lactate Assay Kit (Colorimetric) Quantitative (ab65331/K627).
- Zhang, H., et al. (2012). Glycolysis Inhibitor Screening Identifies the Bis-geranylacylphloroglucinol Protonophore Moronone from Moronobea coccinea. PMC - NIH.
- TeSlaa, T., & Teitell, M. A. (2014). Techniques to Monitor Glycolysis. PMC - NIH.
- Liu, Y., et al. (2012). A Small-Molecule Inhibitor of Glucose Transporter 1 Downregulates Glycolysis, Induces Cell-Cycle Arrest, and Inhibits Cancer Cell Growth In Vitro and In Vivo. AACR Journals.
- Assay Genie. Lactate Colorimetric Assay Kit II #BN00851.
- Cell Biolabs, Inc. Lactate Assay Kit (Colorimetric).
- ResearchGate. (2024, January 9). (PDF) Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway.
- Creative Proteomics MFA. Glycolytic Pathway Metabolic Flux Analysis.
- O'Donnell, A., et al. (2014). Mitochondria-Targeted Antioxidant and Glycolysis Inhibition –Synergistic Therapy in Hepatocellular Carcinoma. PMC - PubMed Central.
- Sborov, D. W., et al. (2015). Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics. PubMed Central.
- MedChemExpress. Lactate Dehydrogenase Inhibitors.
- Mucaj, V., et al. (2022). Oxamate targeting aggressive cancers with special emphasis to brain tumors. PubMed.
- Ashton, T. M., et al. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. PubMed.
- ResearchGate. (2025, October 15). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes.
- Ashton, T. M., et al. (2015). A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models. Oncotarget.
- Wikipedia. Metabolic flux analysis.
- Rabinowitz, J. D., & Amador-Noguez, D. (2011). Kinetic flux profiling for quantitation of cellular metabolic fluxes. PMC - PubMed Central.
- Zhang, C., et al. (2022). Oxamate Attenuates Glycolysis and ER Stress in Silicotic Mice. MDPI.
- Dwarakanath, B. S., et al. (2009). Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: Mechanism of cell death. Breast Cancer Research and Treatment.
- Pelicano, H., et al. (2006). Glycolysis inhibition for anticancer treatment. PubMed - NIH.
- Zhang, W., et al. (2016). Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. PMC - NIH.
- Wang, L., et al. (2022). Therapeutic Strategies Targeting Aerobic Glycolysis in Cancer and Dynamic Monitoring of Associated Metabolites. MDPI.
- ResearchGate. (2025, October 4). Inhibitor titrations reveal low control of glyceraldehyde 3-phosphate dehydrogenase and high control of hexokinase on glycolytic flux in an aggressive triple-negative breast cancer cell line.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Glycolysis inhibition for anticancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Oxamate suppresses whole-body energy metabolism at rest and during exercise in mice by inhibiting fat oxidation and altering lactate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oxamate targeting aggressive cancers with special emphasis to brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]
- 9. Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. scbt.com [scbt.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. What are GAPDH inhibitors and how do they work? [synapse.patsnap.com]
- 15. tandfonline.com [tandfonline.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. promega.com [promega.com]
- 18. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 20. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Kinetic flux profiling for quantitation of cellular metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Butyl Oxamate for Laboratory Professionals
As a Senior Application Scientist, my goal is to provide you with technical guidance that is not only accurate but also practical and grounded in field-proven safety principles. The proper management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide offers a detailed, step-by-step protocol for the disposal of Butyl Oxamate, designed for researchers, scientists, and drug development professionals. Our approach moves beyond simple checklists to explain the causality behind each procedural step, ensuring a deep understanding and a self-validating system of safety.
Part 1: Hazard Assessment and Chemical Profile of this compound
Understanding the specific properties of a chemical is the critical first step in determining its appropriate disposal pathway. While this compound is not classified under any specific hazard class according to Regulation (EC) No 1272/2008, it is imperative to treat all laboratory chemicals with a structured disposal protocol. The absence of extensive toxicological data necessitates handling it with caution, as a lack of data does not equate to a lack of potential hazard.
As the generator, you are responsible for making an accurate hazardous waste determination at the point of generation.[1] For pure this compound, this involves recognizing it as a non-halogenated organic solid. If it is part of a solution or mixture, the overall characteristics of the waste must be considered.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | |
| Synonyms | Oxamic Acid Butyl Ester, Oxamidic Acid Butyl Ester | |
| CAS Number | 585-28-4 | |
| Physical State | Solid (Crystal - Powder) | |
| Appearance | White to Almost white | |
| Melting Point | 88°C | |
| Incompatible Materials | Strong oxidizing agents |
| Hazardous Decomposition | Carbon dioxide, Carbon monoxide, Nitrogen oxides (NOx) | |
The primary hazards to consider during disposal are its incompatibility with strong oxidizing agents and the potential generation of toxic nitrogen oxides upon combustion. Therefore, segregation from incompatible materials is a critical safety measure.
Part 2: Personnel Safety and Spill Management
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn.
-
Hand Protection : Chemical-resistant protective gloves (e.g., nitrile rubber).
-
Eye Protection : Safety glasses with side shields or chemical goggles.
-
Skin and Body Protection : A standard laboratory coat is required to prevent skin contact.
Spill Protocol: In the event of a small spill of solid this compound, use personal protective equipment. Carefully sweep the solid material to avoid creating dust. Place the spilled material and any contaminated cleaning supplies into a designated and properly labeled hazardous waste container for disposal.
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from a laboratory setting. This process ensures compliance with general hazardous waste management principles as outlined by regulatory bodies like the EPA and OSHA.[1][2][3]
Step 1: Waste Segregation Proper segregation is fundamental to safe chemical waste management.[4]
-
Designate a specific waste stream for this compound. It should be classified as a non-halogenated organic solid waste .
-
Crucially, do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[5]
-
Do not dispose of this compound in general trash or via sink disposal.[5][6]
Step 2: Containment The integrity of the waste container is essential to prevent leaks and environmental contamination.
-
Collect waste this compound in a sturdy, leak-proof container that is chemically compatible.[5][7] High-density polyethylene (HDPE) containers are a suitable choice. The original product container can also be used.[6]
-
Ensure the container has a secure, screw-top cap to prevent spills.[7] The container must be kept closed at all times, except when you are actively adding waste.[5][8]
-
Do not overfill the container. Leave at least 10% of headspace (e.g., one inch) to allow for expansion of contents.[4][7]
Step 3: Labeling Accurate labeling is a regulatory requirement and a critical safety communication tool.[9]
-
Label the waste container clearly as soon as you begin accumulating waste.
-
The label must include:
-
The full chemical name: "Waste this compound".[4] Do not use abbreviations or chemical formulas.
-
The approximate quantity or concentration of the waste.
-
The date accumulation started.
-
Associated hazard warnings (e.g., "Store away from Oxidizers").
-
Step 4: Storage in a Satellite Accumulation Area (SAA) Laboratories that generate hazardous waste must establish designated SAAs for temporary storage.[7]
-
Store the sealed and labeled waste container in your lab's designated SAA.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and away from sources of ignition or direct sunlight.
Step 5: Arranging for Final Disposal The final disposal must be handled by trained professionals.
-
Once the waste container is full or you have finished the project generating the waste, contact your institution's Environmental Health & Safety (EHS) department.
-
Your EHS office will arrange for the pickup and transport of the waste to a licensed professional waste disposal facility, which will manage the final treatment, typically through controlled incineration.[10]
Caption: Workflow for the safe disposal of this compound waste.
Part 4: Disposal of Contaminated Materials and Empty Containers
Properly managing items contaminated with this compound is just as important as managing the chemical itself.
-
Contaminated Solids : Any disposable labware, such as pipette tips, weighing paper, or gloves that are contaminated with this compound, should be placed directly into the designated solid waste container for this compound.
-
Empty Containers : A container that held this compound is not considered "empty" for disposal purposes until it has been properly decontaminated.[11] As a best practice, containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[4][5] The resulting rinsate must be collected as hazardous waste, typically as "non-halogenated organic liquid waste," and must not be poured down the drain.[4] Once triple-rinsed, the container can often be disposed of as non-hazardous solid waste, but you must confirm this with your institution's EHS policy.
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- OSHA Regulations and Hazardous Waste Disposal: Wh
- Introduction to Hazardous Waste Management. CHI University, Environmental, Health, Safety, and Risk Management. [Link]
- OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Hazardous Waste Experts. [Link]
- How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]
- Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]
- Chemical Waste Disposal Guidelines. Emory University. [Link]
- Safety Data Sheet - Sodium oxam
- Material Safety D
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US EPA. [Link]
- Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
- Hazardous Waste Disposal Guide. Dartmouth College. [Link]
- Safety d
- N-butyl oxam
- Rubber Chemical Comp
- Management of Waste.
- Chemical Compatibility D
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]
- Chemical-Comp
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Chemical Compatibility Chart. Jehbco Silicones. [Link]
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
- O-Ring Chemical Compatibility Guide. Marco Rubber & Plastics. [Link]
- Disposal Guidance. US EPA. [Link]
- Requirements for Pesticide Disposal. US EPA. [Link]
Sources
- 1. media.graphassets.com [media.graphassets.com]
- 2. cleanmanagement.com [cleanmanagement.com]
- 3. epa.gov [epa.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Personal Protective Equipment for Handling Butyl Oxamate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, offering a deep dive into the essential personal protective equipment (PPE) for handling Butyl Oxamate. Our approach is grounded in the principle that true safety comes from understanding the causality behind each recommendation. This document is designed to be your preferred source for laboratory safety, building trust by providing value that extends beyond the product itself.
Hazard Assessment: Understanding the 'Why' Behind the Precaution
This compound is a solid, crystalline powder used in biochemical research, notably as an inhibitor of lactate dehydrogenase (LDH) to study metabolic pathways.[1][2] While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) indicates that it requires careful handling to avoid potential health effects.[1][3] The primary risks stem from its physical form and potential for exposure through inhalation, skin, and eye contact.
-
Physical State: A white to almost-white crystal powder.[1] This fine particulate nature means it can easily become airborne, posing an inhalation risk.
-
Inhalation Risk: Inhaling the dust can lead to respiratory irritation. The SDS recommends removing the victim to fresh air and seeking medical attention if they feel unwell.[1]
-
Skin and Eye Contact: Direct contact may cause skin or eye irritation.[1] Standard first aid involves immediately rinsing the affected area with plenty of water.[1]
-
Thermal Decomposition: At high temperatures, this compound may decompose and release toxic fumes, including nitrogen oxides and carbon monoxide.[1]
Given these characteristics, a proactive and comprehensive PPE strategy is not just recommended; it is essential for ensuring a safe laboratory environment.
Core PPE Requirements for this compound
The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory procedures involving this compound.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Standard Laboratory Gloves (e.g., Nitrile) | Not Required | Lab Coat |
| Weighing & Aliquoting (Solid) | Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | N95/FFP2 Dust Respirator OR work within a certified chemical fume hood/ventilated enclosure | Lab Coat |
| Solution Preparation | Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Work within a certified chemical fume hood or well-ventilated area | Lab Coat |
| Handling Large Quantities/Risk of Splash | Face Shield over Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Work within a certified chemical fume hood | Chemical-Resistant Apron over Lab Coat |
| Small Spill Cleanup | Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | N95/FFP2 Dust Respirator | Lab Coat |
In-Depth Analysis of PPE Selection
-
Eye and Face Protection: Standard safety glasses are the absolute minimum. However, when handling the powder, safety goggles are required as they form a seal around the eyes, offering superior protection against airborne particulates.[4][5] For tasks with a higher risk of splashes, such as preparing concentrated solutions, a face shield worn over safety goggles provides an essential secondary layer of protection.[1][6]
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for protection against incidental contact and splashes.[7] Always inspect gloves for tears or defects before use and practice proper removal techniques to avoid contaminating your skin.[8] Contaminated gloves should be disposed of as chemical waste.
-
Respiratory Protection: Because this compound is a fine powder, preventing inhalation is a critical control measure.[1] The most effective method is to handle the solid material within a certified chemical fume hood or a similar ventilated enclosure. If this is not feasible, a NIOSH-approved dust respirator (e.g., N95 or equivalent) must be worn when weighing or transferring the powder.[1]
-
Body Protection: A standard lab coat should be worn at all times to protect skin and clothing from contamination.[5] For procedures involving larger quantities, an additional chemical-resistant apron is advisable. Protective boots may be required depending on the scale of the operation and institutional safety policies.[1]
Operational and Disposal Plans
A self-validating safety protocol extends from preparation to disposal. Follow these step-by-step procedures to ensure end-to-end safety.
Experimental Workflow: Safe Handling Protocol
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm that an appropriate chemical spill kit and waste container are readily accessible.
-
PPE Donning: Don PPE in the following order: lab coat, safety goggles, and then gloves. If a respirator is needed, it should be fit-tested and donned before starting work.
-
Handling the Compound:
-
Carefully open the container within the fume hood to minimize the dispersal of dust.
-
Use a spatula to weigh the desired amount of this compound onto weighing paper or into a container.
-
Close the primary container tightly immediately after use.[1]
-
When preparing a solution, slowly add the solid to the solvent to prevent splashing.
-
-
Post-Handling:
-
Clean any contaminated surfaces thoroughly.
-
Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, gloves) in a designated, sealed waste container.
-
-
PPE Doffing: Remove PPE in a way that prevents cross-contamination. First, remove gloves using the proper technique. Then remove the lab coat, followed by eye protection. Wash hands and face thoroughly with soap and water after handling.[1]
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Emergency and Disposal Plan
-
Spill Response: In case of a spill, evacuate non-essential personnel. Wearing appropriate PPE (including respiratory protection), carefully sweep the solid material into a sealed container for disposal, taking care not to create dust.[1]
-
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
In all cases of significant exposure or if irritation persists, seek immediate medical attention.
-
-
Disposal: All waste material, including spilled this compound and contaminated PPE, must be collected in a labeled, sealed container.[1] Disposal must be carried out through a licensed chemical disposal agency, adhering to all local, regional, and national regulations.[9]
References
- SAFETY DATA SHEET - this compound. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/p/O0210
- SAFETY DATA SHEET - Butyl acetate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/sial/287725
- Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). URL: https://www.epa.gov/emergency-response/personal-protective-equipment
- SAFETY DATA SHEET - Butyl formate. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC108150025
- SAFETY DATA SHEET - sec-BUTYL ALCOHOL. Flinn Scientific. URL: https://www.flinnsci.com/sds_720.00/
- SAFETY DATA SHEET - Ethyl oxamate. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC119120250
- This compound 585-28-4. Tokyo Chemical Industry UK Ltd. URL: https://www.tcichemicals.com/GB/en/p/O0210
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). URL: https://chemm.hhs.gov/ppe.htm
- Material Safety Data Sheet - Dry Chemical. ScienceLab.com. URL: https://www.sciencelab.com/msds.php?msdsId=9927692
- SAFETY DATA SHEET - Ethyl oxamate. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/e43209
- Safety Data Sheet - Sodium oxamate. DC Fine Chemicals. URL: https://www.dcfinechemicals.com/files/sds/111840/sds_111840_en.pdf
- N-butyl oxamate. PubChem, National Institutes of Health (NIH). URL: https://pubchem.ncbi.nlm.nih.
- SAFETY DATA SHEET - L-Butyl Lactate. Musashino Chemical Laboratory, Ltd. URL: https://www.musashino.
- SAFETY DATA SHEET - Butyl butyrate. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC259590050
- How to Choose PPE for Chemical Work. Allan Chemical Corporation. URL: https://allanchem.com/how-to-choose-ppe-for-chemical-work/
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. URL: https://safetymarketplace.com/blogs/news/essential-ppe-for-protection-against-liquid-chemicals
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? Chemistry For Everyone (YouTube). URL: https://www.youtube.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
- This compound. MySkinRecipes. URL: https://myskinrecipes.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. m.youtube.com [m.youtube.com]
- 6. epa.gov [epa.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
